molecular formula C31H56O15S B609892 PEG13-Tos

PEG13-Tos

Katalognummer: B609892
Molekulargewicht: 700.8 g/mol
InChI-Schlüssel: CXFHSAUILDFVJJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

PEG13-Tos is a bifunctional chemical reagent featuring a polyethylene glycol (PEG) spacer flanked by reactive tosylate groups. This compound is widely used in the field of bioconjugation and drug delivery systems. Its primary application lies in its ability to act as a linker or spacer molecule, facilitating the attachment of various biomolecules, such as proteins, peptides, or drugs, to other functional entities . The 13-unit PEG segment provides excellent solubility, reduced immunogenicity, and enhanced stability to the resulting conjugates, making it ideal for improving the pharmacokinetic profiles of therapeutic agents . The terminal tosylate (-OTs) groups are excellent leaving groups, allowing for efficient covalent attachment to nucleophiles (e.g., amines, thiols) via nucleophilic substitution reactions . This reactivity makes this compound a versatile tool for modifying surfaces, such as nanoparticles or microspheres, to improve their stability and reduce immune recognition . Additionally, it is employed in the development of targeted drug delivery systems, where it helps in prolonging circulation time and reducing off-target effects . This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Eigenschaften

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H56O15S/c1-30-2-4-31(5-3-30)47(33,34)46-29-28-45-27-26-44-25-24-43-23-22-42-21-20-41-19-18-40-17-16-39-15-14-38-13-12-37-11-10-36-9-8-35-7-6-32/h2-5,32H,6-29H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXFHSAUILDFVJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H56O15S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

700.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Strategic Role of PEG13-Tos in Modern Bioconjugation: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Precision in Conjugation Chemistry

In the landscape of advanced drug development and biological research, the covalent modification of biomolecules—a process known as bioconjugation—stands as a cornerstone for enhancing therapeutic efficacy, improving diagnostic sensitivity, and unraveling complex biological processes. Among the arsenal of tools available to the modern scientist, Polyethylene Glycol (PEG) has emerged as an indispensable polymer for its ability to impart favorable physicochemical properties to proteins, peptides, and other biomolecules. This guide delves into the specific functions and applications of a tosyl-activated, discrete-length PEG linker, PEG13-Tos, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its utility in creating superior bioconjugates.

The process of PEGylation, or the covalent attachment of PEG chains, can dramatically improve the pharmacokinetic and pharmacodynamic profile of a therapeutic molecule. Key advantages include an extended circulatory half-life, enhanced stability against proteolytic degradation, improved aqueous solubility, and reduced immunogenicity.[1][2] The strategic choice of the PEG linker and its activating group is paramount to the success of the conjugation strategy. This compound, with its defined chain length of 13 ethylene glycol units and a terminal tosyl group, offers a powerful combination of the beneficial properties of PEG with a highly efficient and selective conjugation chemistry.

Core Principles of this compound Functionality

The efficacy of this compound as a bioconjugation reagent is rooted in the distinct roles of its two primary components: the PEG13 spacer and the tosyl (Tos) activating group.

The PEG13 Spacer: More Than Just a Linker

The polyethylene glycol chain is not merely an inert spacer; it is a dynamic component that profoundly influences the properties of the resulting bioconjugate. The PEG13 chain, with its 13 repeating ethylene glycol units, is a hydrophilic polymer that confers several key advantages:

  • Enhanced Solubility and Stability: The hydrophilic nature of the PEG chain improves the solubility of hydrophobic drugs and proteins in aqueous environments, which is critical for formulation and in vivo delivery.[3] This property also helps to prevent aggregation, a common challenge with protein therapeutics.[4]

  • Reduced Immunogenicity: The PEG chain forms a hydrated "cloud" around the conjugated biomolecule, effectively masking immunogenic epitopes and reducing the likelihood of an adverse immune response.[3][5]

  • Improved Pharmacokinetics: By increasing the hydrodynamic radius of the molecule, PEGylation slows renal clearance, thereby extending the circulation half-life of the therapeutic.[6][7] This often translates to less frequent dosing for patients.

  • Steric Hindrance: The flexible PEG chain can provide a steric shield, protecting the biomolecule from enzymatic degradation.[7]

The Tosyl Group: A Highly Efficient Leaving Group

The tosyl (p-toluenesulfonyl) group is a key feature of this compound, serving as an excellent leaving group in nucleophilic substitution reactions.[8] This reactivity is the foundation of its utility in bioconjugation. Alcohols, which are common functional groups in biomolecules, are poor leaving groups in substitution reactions. The conversion of a hydroxyl group to a tosylate ester transforms it into a highly efficient leaving group, facilitating reaction with a wide range of nucleophiles.

The primary targets for this compound conjugation on proteins and peptides are the nucleophilic side chains of specific amino acids, namely:

  • Primary Amines: The ε-amino group of lysine residues and the α-amino group of the N-terminus.

  • Thiols: The sulfhydryl group of cysteine residues.

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the nucleophilic group on the biomolecule attacks the carbon atom to which the tosylate is attached, displacing the tosylate and forming a stable covalent bond.[8]

Reaction Mechanism and Selectivity

The conjugation of this compound to a biomolecule is a controlled process that can be directed to specific sites through careful manipulation of reaction conditions, primarily pH.

This compound Reaction Mechanism cluster_reactants Reactants cluster_reaction SN2 Reaction cluster_products Products PEG13_Tos This compound (R-OTs) Transition_State Transition State [Nu---C---OTs]δ- PEG13_Tos->Transition_State Biomolecule Biomolecule with Nucleophile (Nu-H) Biomolecule->Transition_State Nucleophilic Attack Conjugate Bioconjugate (R-Nu) Transition_State->Conjugate Bond Formation Tosylate_LG Tosylate Leaving Group (TsO-) Transition_State->Tosylate_LG Leaving Group Departure

Caption: SN2 reaction mechanism of this compound with a biomolecule.

The selectivity of the reaction is highly dependent on the pKa of the target nucleophiles and the pH of the reaction buffer.

  • Amine Reactivity (Lysine and N-terminus): The primary amine of a lysine residue is nucleophilic only in its unprotonated state. With a pKa of around 10.5, lysine residues are predominantly protonated and thus unreactive at neutral or acidic pH. The N-terminal α-amino group has a lower pKa (typically 7.6-8.0), meaning it is more readily deprotonated at slightly alkaline pH. This difference in pKa can be exploited to achieve a degree of site-selectivity.

    • N-terminal PEGylation: Performing the reaction at a slightly acidic to neutral pH (e.g., pH 6.5-7.5) favors modification of the N-terminus over lysine residues.[9]

    • Lysine PEGylation: At a higher pH (e.g., pH 8.0-9.0), both the N-terminus and lysine residues will be deprotonated and available for conjugation.

  • Thiol Reactivity (Cysteine): The sulfhydryl group of cysteine is a potent nucleophile, especially in its thiolate anion form (S-). With a pKa of approximately 8.5, cysteine residues react readily with tosyl-activated PEGs at neutral to slightly alkaline pH.

Experimental Protocols

The following protocols provide a general framework for the conjugation of this compound to peptides and proteins. It is essential to optimize the reaction conditions for each specific biomolecule.

Protocol 1: Amine-Directed PEGylation of a Peptide

This protocol is designed for the conjugation of this compound to primary amines (N-terminus and lysine residues) on a peptide.

Materials:

  • This compound

  • Peptide of interest

  • Reaction Buffer: 0.1 M sodium phosphate buffer, pH 7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Anhydrous, degassed solvent (e.g., DMF or DMSO)

  • Purification system (e.g., RP-HPLC or SEC)

Procedure:

  • Peptide Dissolution: Dissolve the peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL.

  • This compound Dissolution: Immediately before use, prepare a stock solution of this compound in the anhydrous solvent.

  • Conjugation Reaction: Add a 1.5 to 5-fold molar excess of the dissolved this compound to the peptide solution. The optimal stoichiometry should be determined empirically.

  • Incubation: Gently mix the reaction under an inert atmosphere (e.g., argon or nitrogen) and incubate at room temperature for 2 to 6 hours. Monitor the reaction progress by RP-HPLC or LC-MS.[8]

  • Quenching: Add the Quenching Solution to cap any unreacted this compound. Incubate for 1 hour at room temperature.[8]

  • Purification: Purify the PEGylated peptide using RP-HPLC or SEC to remove unreacted peptide, excess PEG reagent, and byproducts.

  • Characterization: Confirm the identity and purity of the final conjugate using MALDI-TOF mass spectrometry and analytical HPLC.

Protocol 2: Thiol-Directed PEGylation of a Protein

This protocol is for the selective conjugation of this compound to cysteine residues.

Materials:

  • This compound

  • Protein with accessible cysteine residue(s)

  • Reaction Buffer: 0.1 M sodium phosphate, 5 mM EDTA, pH 7.0

  • Reducing agent (optional, e.g., TCEP)

  • Anhydrous, degassed solvent (e.g., DMF or DMSO)

  • Purification system (e.g., SEC or IEX chromatography)

Procedure:

  • Protein Preparation: Dissolve the protein in the Reaction Buffer. If necessary, pre-treat the protein with a reducing agent to ensure the target cysteine(s) are in the reduced state. Remove the reducing agent prior to adding the PEG reagent.

  • This compound Dissolution: Prepare a fresh stock solution of this compound in the anhydrous solvent.

  • Conjugation Reaction: Add a 5 to 20-fold molar excess of this compound to the protein solution.

  • Incubation: Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C with gentle agitation.

  • Purification: Separate the PEGylated protein from unreacted components using an appropriate chromatography method (SEC is often suitable for removing excess PEG reagent).

  • Characterization: Analyze the conjugate by SDS-PAGE to observe the molecular weight shift, and use mass spectrometry to confirm the degree of PEGylation.

Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_downstream Downstream Processing Dissolve_Biomolecule Dissolve Biomolecule in Reaction Buffer Combine Combine Reactants (Control Stoichiometry) Dissolve_Biomolecule->Combine Dissolve_PEG Dissolve this compound in Anhydrous Solvent Dissolve_PEG->Combine Incubate Incubate (Time, Temperature) Combine->Incubate Monitor Monitor Progress (HPLC/LC-MS) Incubate->Monitor Quench Quench Reaction Monitor->Quench Purify Purify Conjugate (SEC/RP-HPLC/IEX) Quench->Purify Characterize Characterize (SDS-PAGE, MS, HPLC) Purify->Characterize

Caption: General experimental workflow for bioconjugation with this compound.

Data Presentation and Characterization

The successful synthesis of a this compound bioconjugate must be verified through rigorous analytical characterization.

Quantitative Data Summary

The impact of PEGylation is often dramatic and can be quantified. The following table provides a conceptual summary of expected improvements based on literature for PEGylated biotherapeutics.

ParameterUnmodified BiomoleculePEGylated BiomoleculeRationale for Improvement
In Vivo Half-Life Short (minutes to hours)Extended (hours to days)Increased hydrodynamic size reduces renal clearance.[6]
Proteolytic Stability LowHighSteric hindrance from the PEG chain protects cleavage sites.[7]
Aqueous Solubility VariableHighThe hydrophilic PEG chain enhances solubility.[3]
Immunogenicity Potential for high immunogenicityReducedThe PEG chain masks antigenic epitopes.[5]
In Vitro Activity 100% (baseline)50-90%PEGylation can sometimes partially obstruct the active site.

Note: The exact values are highly dependent on the specific biomolecule, the site of PEGylation, and the size of the PEG chain.

Analytical Techniques for Characterization

A multi-pronged analytical approach is necessary to confirm the identity, purity, and homogeneity of the PEGylated product.

  • SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis): This is a rapid method to qualitatively assess the extent of PEGylation. The conjugated protein will exhibit a significant increase in apparent molecular weight, resulting in a slower migration through the gel compared to the unmodified protein.

  • HPLC (High-Performance Liquid Chromatography):

    • Size-Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius. SEC is effective for separating the higher molecular weight PEGylated conjugate from the unreacted biomolecule and for detecting aggregation.

    • Reverse-Phase HPLC (RP-HPLC): Separates based on hydrophobicity. It can be used to assess purity and, in some cases, to separate different positional isomers of the PEGylated product.

    • Ion-Exchange Chromatography (IEX): Separates based on charge. Since PEGylation of amine groups neutralizes a positive charge, IEX can be a powerful tool for separating unmodified, mono-PEGylated, and multi-PEGylated species.

  • Mass Spectrometry (MS):

    • MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight): Provides the molecular weight of the intact conjugate, allowing for the confirmation of the number of attached PEG chains (degree of PEGylation).[10][11]

    • LC-MS (Liquid Chromatography-Mass Spectrometry): Couples the separation power of HPLC with the detection capabilities of MS, providing detailed information on the purity and identity of the conjugate and its variants.

Troubleshooting and Optimization

ProblemPotential CauseSuggested Solution
Low Conjugation Efficiency Incorrect pH of the reaction buffer.Verify and adjust the pH to optimize the nucleophilicity of the target group (pH 7.5-9.0 for amines, pH 7.0-8.0 for thiols).[12]
Hydrolysis of activated PEG.Use freshly prepared this compound solution. Store the reagent under anhydrous conditions.[12]
Sterically hindered target sites.Consider using a longer PEG linker or denaturing/refolding the protein to expose target residues.
Formation of Multi-PEGylated Species High molar excess of PEG reagent.Reduce the molar ratio of this compound to the biomolecule.
High pH for amine conjugation.Lower the pH to favor N-terminal modification over lysine modification.
Product Aggregation Poor solubility of the conjugate.Ensure adequate PEGylation. Screen different buffer conditions (e.g., salt concentration, pH).[13]

Conclusion: A Strategic Tool for Advanced Bioconjugation

This compound represents a highly valuable reagent for the precise modification of biomolecules. Its discrete chain length ensures homogeneity in the final product, a critical attribute for therapeutic applications. The tosyl activating group provides robust and efficient chemistry for conjugation to common nucleophilic residues on proteins and peptides. By understanding the interplay between the PEG spacer and the tosyl group, and by carefully controlling reaction conditions, researchers can leverage this compound to significantly enhance the properties of their biomolecules, paving the way for the development of next-generation therapeutics and diagnostics. The principles and protocols outlined in this guide provide a solid foundation for the successful implementation of this compound in a wide range of bioconjugation applications.

References

  • PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs. (2024). PMC. Retrieved from [Link]

  • Roberts, M. J., Bentley, M. D., & Harris, J. M. (2002). Chemistry for peptide and protein PEGylation. Advanced Drug Delivery Reviews, 54(4), 459–476.
  • Webster, R., Didier, E., Harris, P., Siegel, N., Stadler, J., Tilbury, L., & Smith, D. (2007). PEGylation of Biopharmaceuticals: A Review of Chemistry and Nonclinical Safety Information of Approved Drugs. Drug Metabolism and Disposition, 35(1), 9-16.
  • Liu, T., & Thierry, B. (2012). A solution to the PEG dilemma: efficient bioconjugation of large gold nanoparticles for biodiagnostic applications using mixed layers. Langmuir, 28(44), 15634–15642.
  • Schlapschy, M., & Skerra, A. (2015). Site-Specific PEGylation of Therapeutic Proteins. Methods in Molecular Biology, 1321, 281-301.
  • Badosa, E., et al. (2020). Peptide Conjugates Derived from flg15, Pep13, and PIP1 That Are Active against Plant-Pathogenic Bacteria and Trigger Plant Defense Responses. Molecules, 25(21), 5098.
  • Hampton, M. B., et al. (2015). Click-PEGylation – A mobility shift approach to assess the redox state of cysteines in candidate proteins. FEBS Letters, 589(24 Pt B), 3936-3942.
  • Optimization of a PEGylation process. (n.d.). Lund University Publications. Retrieved from [Link]

  • Liu, T., & Thierry, B. (2012). A Solution to the PEG Dilemma: Efficient Bioconjugation of Large Gold Nanoparticles for Biodiagnostic Applications using Mixed Layers. ResearchGate. Retrieved from [Link]

  • Site-selective PEGylation strategies. (n.d.). ResearchGate. Retrieved from [Link]

  • Activated PEG derivatives for conjugation. (n.d.). ResearchGate. Retrieved from [Link]

  • BenchChem. (2025).
  • The Ubiquitous Use of Polyethylene Glycol in Pharmaceutical Design and Development: Technological Aspects and Future Perspectives. (2023). MDPI. Retrieved from [Link]

  • Optimizing proteins through PEGylation – Video abstract. (2024). YouTube. Retrieved from [Link]

  • Trends in Characterization of PEGylated Proteins by Mass Spectrometry. (2014). Walsh Medical Media. Retrieved from [Link]

  • Site-Specific PEGylation of Therapeutic Proteins. (2015). MDPI. Retrieved from [Link]

  • Any suggestions on analyzing PEGylated proteins in MALDI-TOF? (2014). ResearchGate. Retrieved from [Link]

  • BenchChem. (2025).
  • Quantitative Analysis and Optimization of Site-Specific Protein Bioconjugation in Mammalian Cells. (2023). ACS Publications. Retrieved from [Link]

  • From Synthesis to Characterization of Site-Selective PEGylated Proteins. (2019). Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]

  • PEGylation of Proteins as Tailored Chemistry for Optimized Bioconjugates. (n.d.). ResearchGate. Retrieved from [Link]

  • Conjugation Strategy Strongly Impacts the Conformational Stability of a PEG-Protein Conjugate. (2016). PMC. Retrieved from [Link]

  • The Art of PEGylation: From Simple Polymer to Sophisticated Drug Delivery System. (2021). MDPI. Retrieved from [Link]

  • Tosylation of poly(ethylene glycol). (2014). Reddit. Retrieved from [Link]

  • Poly Ethylene Glycol (PEG)‐Based Hydrogels for Drug Delivery in Cancer Therapy: A Comprehensive Review. (2023). ResearchGate. Retrieved from [Link]

  • A review on impact of pegylation on biopharmaceuticals. (2022). ScienceScholar. Retrieved from [Link]

  • From Synthesis to Characterization of Site-Selective PEGylated Proteins. (2019). PMC. Retrieved from [Link]

  • Optimization of salt concentration in PEG-based crystallization solutions. (2010). PMC. Retrieved from [Link]

  • BenchChem. (2025). common mistakes to avoid with m-PEG20-alcohol.
  • Polyethylene glycol 400 (PEG400) affects the systemic exposure of oral drugs based on multiple mechanisms: taking berberine as an example. (2019). RSC Publishing. Retrieved from [Link]

  • Determining the molecular weight of PEG standards by MALDI-TOF MS. (n.d.). University of Warwick. Retrieved from [Link]

  • Context‐Dependence of the Reactivity of Cysteine and Lysine Residues. (2019). DSpace@MIT. Retrieved from [Link]

  • Chemistry for peptide and protein PEGylation. (2002). ResearchGate. Retrieved from [Link]

  • Protein Identifications and characterization using MALDI-MS. (2012). YouTube. Retrieved from [Link]

Sources

Introduction: The Strategic Role of PEGylation in Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to PEG13-Tos: Structure, Properties, and Applications

In the realm of drug development and biomaterial science, the modification of molecules to enhance their therapeutic properties is a cornerstone of innovation. PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to proteins, peptides, or small molecules, stands out as a widely adopted strategy.[1] This process can significantly improve the pharmacokinetic and pharmacodynamic profiles of therapeutic agents by increasing their solubility, stability, and circulation half-life, while reducing immunogenicity.[1][2][3]

While traditional PEGylation often involves polydisperse PEG mixtures, the use of discrete, single molecular weight PEG linkers (dPEGs) offers unparalleled precision and control over the final conjugate's structure and properties. This guide focuses on a specific and versatile dPEG reagent: This compound . This molecule is a heterobifunctional linker featuring a thirteen-unit ethylene glycol chain, terminated at one end by a reactive tosyl (tosylate) group and at the other by a hydroxyl group.[4][5][6] The tosyl group's high reactivity towards nucleophiles makes this compound an invaluable tool for researchers seeking to controllably introduce a hydrophilic spacer into their molecular constructs.

Core Characteristics of this compound

Chemical Structure

This compound, systematically named 35-hydroxy-3,6,9,12,15,18,21,24,27,30,33-undecaoxapentatriacontyl 4-methylbenzenesulfonate, possesses a well-defined chemical structure that dictates its functionality.[6] The molecule consists of three key components:

  • A discrete PEG chain with 13 ethylene glycol units, which imparts hydrophilicity and increases the hydrodynamic radius of the conjugated molecule.

  • A terminal tosyl group (p-toluenesulfonate) , which serves as an excellent leaving group in nucleophilic substitution reactions.[4][6]

  • A terminal hydroxyl group , which can be used for further chemical modification or as a non-reactive terminus.[4][6]

Physicochemical Properties

The defined structure of this compound results in consistent and predictable physical and chemical properties, which are crucial for reproducible experimental outcomes.

PropertyValueReference(s)
Chemical Formula C₃₁H₅₆O₁₅S[6]
Molecular Weight 700.83 g/mol [6][7]
CAS Number 1050500-41-8[4][6]
Appearance To be determined (often a viscous oil or waxy solid)
Solubility Soluble in water, aqueous buffers, chloroform, methylene chloride, DMF, DMSO. Less soluble in alcohols and toluene. Insoluble in ether.[8]
Storage Conditions -20°C for long-term storage.[4]

Reaction Mechanism: The Power of the Tosyl Leaving Group

The primary utility of this compound in bioconjugation stems from the reactivity of the tosyl group. Tosylate is a superior leaving group because its negative charge is delocalized and stabilized by the resonance of the sulfonate group and the aromatic ring. This facilitates nucleophilic substitution reactions (Sɴ2) with a wide range of nucleophiles, including amines, thiols, and alcohols, to form stable covalent bonds.[9][10]

The general mechanism involves the attack of a nucleophile (e.g., the primary amine of a lysine residue on a protein) on the carbon atom adjacent to the tosylate, displacing the tosylate group and forming a new carbon-nucleophile bond. This reaction is typically performed under basic conditions to deprotonate the nucleophile, thereby increasing its nucleophilicity.

SN2 Reaction Mechanism cluster_reactants Reactants cluster_products Products PEG_Tos R-PEG-OTs PEG_Nu R-PEG-Nu PEG_Tos->PEG_Nu Forms C-Nu Bond Tosylate_Anion TsO⁻ PEG_Tos->Tosylate_Anion Leaving Group Departs Nucleophile Nu-H Nucleophile->PEG_Tos Sɴ2 Attack Proton H⁺ Nucleophile->Proton

Caption: Sɴ2 reaction of this compound with a nucleophile.

Applications in Research and Drug Development

The heterobifunctional nature of this compound makes it a versatile tool in several advanced applications:

  • PEGylation of Biologics: It can be used to attach a discrete PEG chain to proteins and peptides, potentially improving their stability and pharmacokinetic profiles.[2] The reaction can be targeted to specific nucleophilic residues like lysine or N-terminal amines.

  • Linker for Complex Molecules: this compound is an ideal hydrophilic spacer in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), where it connects the different functional moieties of the molecule while enhancing solubility.

  • Surface Modification: The tosyl group can react with nucleophiles present on the surface of nanoparticles, liposomes, or solid supports to create a hydrophilic PEG coating. This "stealth" layer can help reduce non-specific protein adsorption and prolong circulation times in vivo.[11]

  • Synthesis of Heterobifunctional PEGs: The terminal hydroxyl group of this compound can be further functionalized, allowing for the creation of custom PEG linkers with different reactive groups at each end.[4][12]

Experimental Protocol: PEGylation of an Amine-Containing Molecule

This protocol provides a general methodology for the conjugation of this compound to a model substrate containing a primary amine. Note: This is a representative protocol and must be optimized for the specific substrate and desired outcome.

Materials
  • This compound

  • Amine-containing substrate (e.g., a peptide or small molecule)

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))

  • Non-nucleophilic base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

  • Reaction vessel (e.g., round-bottom flask with a magnetic stirrer)

  • Inert atmosphere (e.g., Nitrogen or Argon)

  • Analytical tools: TLC, LC-MS, NMR

  • Purification system: Flash chromatography or Preparative HPLC

Step-by-Step Methodology
  • Preparation:

    • Dry the glassware thoroughly.

    • Dissolve the amine-containing substrate in the chosen anhydrous solvent under an inert atmosphere.

  • Reagent Addition:

    • Add the non-nucleophilic base to the reaction mixture (typically 2-3 equivalents relative to the substrate).

    • In a separate vial, dissolve this compound (typically 1.1-1.5 equivalents) in the same anhydrous solvent.

    • Add the this compound solution dropwise to the stirring substrate solution at room temperature.

  • Reaction:

    • Allow the reaction to stir at room temperature overnight.

    • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS) to check for the consumption of the starting material and the formation of the desired product.

  • Work-up:

    • Once the reaction is complete, quench any remaining reactive species if necessary.

    • Remove the solvent under reduced pressure (rotary evaporation).

    • If using a basic catalyst like pyridine or TEA, perform an aqueous wash with dilute acid (e.g., 1 M HCl) to remove it, followed by washes with saturated sodium bicarbonate and brine.[13] Extract the product with an appropriate organic solvent.

  • Purification:

    • Purify the crude product using flash column chromatography or preparative HPLC to isolate the PEGylated conjugate from unreacted starting materials and byproducts.

PEGylation Workflow A Dissolve Substrate in Anhydrous Solvent B Add Base (e.g., TEA, DIPEA) A->B 1. C Add this compound Solution B->C 2. D Stir Overnight at Room Temperature C->D 3. E Monitor Reaction (TLC / LC-MS) D->E 4. F Quench & Work-up (Solvent Evaporation, Extraction) E->F 5. (If complete) G Purify Product (Chromatography) F->G 6. H Characterize Final Product (NMR, MS) G->H 7.

Caption: General workflow for a PEGylation reaction using this compound.

Analytical Characterization

Due to the lack of a strong UV chromophore in the PEG chain, specialized analytical techniques are often required for the characterization of this compound and its conjugates.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for confirming the structure of the final product. The characteristic peaks of the PEG backbone (a broad singlet around 3.6 ppm in ¹H NMR) and the tosyl group (aromatic protons between 7-8 ppm) should be identifiable.

  • Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS are used to confirm the molecular weight of the PEGylated product.[14]

  • Chromatography: High-Performance Liquid Chromatography (HPLC) coupled with detectors like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is effective for purity assessment.[15][16] Size-Exclusion Chromatography (SEC) can be used to analyze the increase in hydrodynamic volume after PEGylation.[17]

Conclusion: A Precision Tool for Modern Chemistry

This compound emerges as a highly valuable reagent for researchers in drug development, materials science, and chemical biology. Its discrete chain length ensures batch-to-batch consistency and leads to final products with defined, homogeneous properties—a critical advantage over traditional polydisperse PEGs. The robust and well-understood chemistry of the tosyl group provides a reliable method for introducing a hydrophilic spacer, enhancing the properties of a wide array of molecules. As the demand for precisely engineered therapeutic and diagnostic agents grows, the strategic application of well-defined linkers like this compound will undoubtedly continue to play a pivotal role in advancing molecular design.

References

  • Tebubio. This compound - 250 MG. Available from: [Link]

  • Li, L., et al. (2021). The imprinted lncRNA Peg13 regulates sexual preference and the sex-specific brain transcriptome in mice. Proceedings of the National Academy of Sciences, 118(10). Available from: [Link]

  • Wang, Y., et al. (2022). PEG Gels Significantly Improve the Storage Stability of Nucleic Acid Preparations. Molecules, 27(24), 8847. Available from: [Link]

  • Li, L., et al. (2021). The imprinted lncRNA Peg13 regulates sexual preference and the sex-specific brain transcriptome in mice. PMC, 118(10). Available from: [Link]

  • Baumann, A., et al. (2014). Questioning the Use of PEGylation for Drug Delivery. Journal of Drug Delivery, 2014, 982730. Available from: [Link]

  • Lee, H. S., et al. (2003). Preparation and stability of poly(ethylene glycol) (PEG)ylated octreotide for application to microsphere delivery. Pharmaceutical Research, 20(12), 2029-2034. Available from: [Link]

  • Zhang, Y., et al. (2024). Revealing the role of Peg13: A promising therapeutic target for mitigating inflammation in sepsis. Heliyon, 10(10), e30898. Available from: [Link]

  • Chen, Y. H., et al. (2020). Preparation of Bioconjugates of Chimeric M13 Phage and Gold Nanorods. Methods in Molecular Biology, 2119, 237-246. Available from: [Link]

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An In-depth Technical Guide to the Mechanism of Action for PEG13-Tos as a Linker

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the PEG13-Tos linker, detailing its mechanism of action, applications in bioconjugation, and practical considerations for its use in research and drug development.

Introduction: The Architecture of a Versatile Linker

In the landscape of bioconjugation, linkers are the crucial bridges that connect different molecular entities, enabling the creation of complex therapeutics like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The this compound linker has emerged as a valuable tool due to its unique combination of a polyethylene glycol (PEG) spacer and a reactive tosylate (Tos) group. This guide will dissect the components of this linker, elucidate its reaction mechanism, and provide actionable protocols for its application.

The Polyethylene Glycol (PEG) Backbone: More Than Just a Spacer

The PEG component of the linker consists of 13 repeating ethylene oxide units. This chain length and composition bestow several advantageous properties upon the molecules it modifies.[1]

  • Hydrophilicity and Solubility: PEG is highly water-soluble, and its inclusion in a linker can significantly improve the solubility of hydrophobic drugs or proteins, which is crucial for formulation and in vivo delivery.[2][3]

  • Biocompatibility and Reduced Immunogenicity: PEG is known for its low toxicity and immunogenicity.[4] When conjugated to a therapeutic protein, the PEG chain can form a protective hydrophilic shield, masking immunogenic epitopes and reducing the likelihood of an immune response.[5][]

  • Improved Pharmacokinetics: The "stealth" property conferred by the PEG shield also reduces renal clearance and protects the conjugate from enzymatic degradation, leading to a longer circulation half-life and improved pharmacokinetic profile.[5][][7]

  • Flexibility and Steric Hindrance Reduction: The flexible nature of the PEG chain provides spatial separation between the conjugated molecules, minimizing steric hindrance and allowing each component to maintain its biological activity.[8][9]

The Tosylate (Tos) Group: A Highly Efficient Leaving Group

The terminal tosylate group is the reactive handle of the this compound linker. A tosylate is the ester of p-toluenesulfonic acid and is an exceptionally good leaving group in nucleophilic substitution reactions.[10][11][12] This is due to the stability of the resulting tosylate anion, where the negative charge is delocalized through resonance across the sulfonyl group and the aromatic ring.[11][13] This high stability makes the carbon atom adjacent to the tosylate group highly susceptible to nucleophilic attack.

PropertyDescriptionReference
Chemical Formula C₁₆H₂₆O₇S (for the tosylated end of a PEG chain)[]
Molecular Weight Varies depending on the full PEG chain length
Appearance Typically a viscous liquid or waxy solid[4]
Solubility Soluble in water and many organic solvents[4]
Reactivity The tosylate group is highly reactive towards nucleophiles.[10][15]

The Core Mechanism: Nucleophilic Substitution

The primary mechanism of action for the this compound linker in bioconjugation is a nucleophilic substitution reaction, most commonly proceeding via an SN2 pathway.[13]

The SN2 Reaction Pathway

In this reaction, a nucleophile from a biomolecule attacks the electrophilic carbon atom of the PEG linker that is bonded to the tosylate group. This results in the formation of a new covalent bond between the biomolecule and the PEG linker, with the simultaneous displacement of the stable tosylate anion.

Key Nucleophiles in Biomolecules:

  • Thiols (-SH): The sulfhydryl group of cysteine residues is a potent nucleophile, particularly at physiological pH.[16]

  • Amines (-NH₂): The primary amines of lysine residues and the N-terminus of proteins are also common targets for conjugation.

  • Hydroxyls (-OH): While less nucleophilic than thiols and amines, the hydroxyl groups of serine, threonine, and tyrosine can also react under specific conditions.

The reaction with a thiol group on a protein is depicted below:

Conjugation_Workflow Prep 1. Reagent Preparation - Dissolve Protein in Buffer - Dissolve this compound in Solvent React 2. Conjugation Reaction - Add this compound to Protein - Incubate at Controlled Temp Prep->React Combine Reactants Quench 3. Quenching - Add Quenching Reagent (e.g., DTT for thiols) React->Quench Stop Reaction Purify 4. Purification - Size Exclusion Chromatography - or Dialysis Quench->Purify Remove Excess Reagents Characterize 5. Characterization - SDS-PAGE - Mass Spectrometry Purify->Characterize Verify Conjugation

Caption: General workflow for a bioconjugation experiment using this compound.

Detailed Methodology

1. Reagent Preparation:

  • Protein Solution: Prepare a solution of the protein in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a concentration of 1-10 mg/mL. The choice of buffer and pH will depend on the target nucleophile. [17] * Linker Solution: Dissolve the this compound linker in a compatible organic solvent (e.g., DMSO, DMF) to create a stock solution.

2. Conjugation Reaction:

  • Add the desired molar excess of the this compound stock solution to the protein solution while gently vortexing.
  • Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 37°C) for a specified time (e.g., 1-24 hours). [17]The optimal time and temperature should be determined empirically.

3. Quenching the Reaction:

  • To stop the reaction, add a quenching reagent that will react with any excess this compound. For reactions targeting thiols, a small molecule thiol like dithiothreitol (DTT) or β-mercaptoethanol can be used.

4. Purification of the Conjugate:

  • Remove unreacted linker and quenching reagent from the conjugated protein using size-exclusion chromatography (SEC), dialysis, or tangential flow filtration. [8][18] 5. Characterization of the Conjugate:
  • SDS-PAGE: Analyze the purified conjugate by SDS-PAGE to visualize the increase in molecular weight compared to the unconjugated protein.
  • Mass Spectrometry: Use techniques like MALDI-TOF or ESI-MS to determine the exact mass of the conjugate and confirm the degree of PEGylation. [19][20][21] * HPLC: Reversed-phase or ion-exchange HPLC can be used to assess the purity of the conjugate and separate different PEGylated species. [19][22]
Troubleshooting Common Issues
IssuePotential CauseSuggested Solution
Low Conjugation Efficiency - Incorrect pH- Insufficient molar excess of linker- Short reaction time- Optimize buffer pH for the target nucleophile- Increase the molar ratio of linker to protein- Extend the incubation time
Protein Aggregation/Precipitation - High concentration of organic solvent- Protein instability at reaction pH/temp- Minimize the volume of organic solvent added- Screen different buffers and temperatures- Consider adding stabilizing excipients
Non-specific Labeling - Reaction conditions not selective enough- Adjust the pH to favor the desired nucleophile- Reduce the reaction time or temperature

Conclusion

The this compound linker is a powerful and versatile tool for bioconjugation, offering a unique combination of properties that are highly beneficial for the development of advanced therapeutics. Its straightforward and controllable mechanism of action, coupled with the advantageous properties of the PEG backbone, makes it an attractive choice for researchers and drug developers. By understanding the principles outlined in this guide and carefully optimizing experimental conditions, scientists can effectively harness the potential of the this compound linker to create novel and impactful biomolecular conjugates.

References

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An In-depth Technical Guide to the Applications of PEG13-Tos in PROTAC Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutics, moving from occupancy-based inhibition to event-driven pharmacology that harnesses the cell's own ubiquitin-proteasome system (UPS) for targeted protein degradation.[1][2][3] The design of these heterobifunctional molecules, which consist of a warhead for the protein of interest (POI), an E3 ligase ligand, and a connecting linker, is a multi-parameter optimization challenge.[4] The linker is a critical determinant of PROTAC efficacy, profoundly influencing ternary complex formation, physicochemical properties, and pharmacokinetics.[5][] This guide provides an in-depth technical analysis of a specific and highly versatile linker building block: PEG13-Tos . We will explore the foundational principles of PROTAC technology, the strategic importance of polyethylene glycol (PEG) linkers, and the unique chemical advantages conferred by the tosyl (Tos) group. This document serves as a resource for researchers, chemists, and drug development professionals, offering detailed protocols, data interpretation frameworks, and field-proven insights to accelerate the design and synthesis of potent and effective protein degraders.

Chapter 1: The PROTAC Revolution in Targeted Protein Degradation

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

PROTACs are bifunctional molecules that act as molecular matchmakers.[7][8] They do not inhibit the target protein's function directly but instead tag it for destruction by the cell's natural protein disposal machinery.[3][9] The process unfolds in a catalytic cycle:

  • Ternary Complex Formation: The PROTAC simultaneously binds to the target Protein of Interest (POI) and an E3 ubiquitin ligase, forming a key ternary complex (POI-PROTAC-E3 ligase).[5]

  • Ubiquitination: This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme (recruited by the E3 ligase) to lysine residues on the surface of the POI.

  • Proteasomal Degradation: The poly-ubiquitinated POI is recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides.

  • Recycling: The PROTAC molecule is then released and can engage another POI and E3 ligase, continuing the degradation cycle.[1]

This event-driven, catalytic mechanism allows PROTACs to be effective at very low, sub-stoichiometric concentrations, a significant advantage over traditional inhibitors.[1] It also provides a powerful strategy to address the "undruggable" proteome, targeting proteins that lack active sites, such as scaffolding proteins and transcription factors.[7]

Diagram: The PROTAC Catalytic Cycle

PROTAC_Mechanism cluster_binding PROTAC PROTAC Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary Binds POI Protein of Interest (POI) POI->Ternary E3 E3 Ligase E3->Ternary Ternary->PROTAC Release & Recycling PolyUb Poly-ubiquitinated POI Ternary->PolyUb Poly-ubiquitination Ub Ubiquitin Ub->Ternary Recruitment & Transfer Proteasome 26S Proteasome PolyUb->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Chapter 2: The Linker: A Critical Modulator of PROTAC Activity

Historically viewed as a simple spacer, the linker is now recognized as a pivotal component that dictates the biological activity of a PROTAC.[5][] Its length, composition, rigidity, and attachment points all have profound effects on the ultimate degradation efficiency.

  • Ternary Complex Stability: The linker's primary role is to orient the POI and E3 ligase in a productive conformation for ubiquitin transfer. An optimal linker facilitates favorable protein-protein interactions, enhancing the stability of the ternary complex—a phenomenon known as positive cooperativity.

  • Physicochemical Properties: The linker significantly impacts the PROTAC's overall molecular weight, lipophilicity, and topological polar surface area (TPSA).[1] These properties, in turn, govern crucial drug-like attributes such as solubility, cell permeability, and metabolic stability.[10]

  • Pharmacokinetics (PK): By tuning the linker, researchers can modulate the absorption, distribution, metabolism, and excretion (ADME) profile of the PROTAC, which is essential for in vivo efficacy.

The empirical optimization of a linker often requires the synthesis of a library of compounds with systematic variations to identify the ideal configuration for a given POI-E3 ligase pair.[1][]

Chapter 3: PEG Linkers: Enhancing PROTAC Developability

Polyethylene glycol (PEG) chains are among the most common motifs incorporated into PROTAC linkers.[4][11] Their popularity stems from a set of highly desirable properties that address common challenges in PROTAC development.

  • Improved Solubility: PEG linkers are composed of repeating ethylene glycol units, which are inherently hydrophilic.[5] Incorporating a PEG chain can significantly increase the aqueous solubility of the often large and hydrophobic PROTAC molecule, improving its compatibility with physiological environments and formulation for in vitro and in vivo studies.[5][9][11]

  • Modularity and Tunability: The length of a PEG linker can be precisely and systematically varied.[11] This allows for the straightforward synthesis of PROTAC libraries to empirically determine the optimal distance required for efficient ternary complex formation.[1][12]

  • Biocompatibility: PEGs are well-known for their good biocompatibility and low immunogenicity, making them a favorable choice for therapeutic applications.[5]

  • Enhanced Permeability: While seemingly counterintuitive for a hydrophilic moiety, PEGylation can sometimes improve cell permeability by shielding the charge of the molecule and engaging with membrane transporters, thereby improving oral absorption and bioavailability.[11]

While highly advantageous, it is worth noting that PEG linkers can sometimes be susceptible to metabolic degradation in vivo, a factor that must be considered during lead optimization.[5]

Chapter 4: Deep Dive into this compound: A Versatile Tool for PROTAC Synthesis

This compound is a bifunctional, monodisperse PEG linker that has become a valuable building block for the modular synthesis of PROTACs. It consists of 13 ethylene glycol units, providing a defined spacer length, and is functionalized with a terminal hydroxyl (-OH) group and a tosyl (-OTs) group.

The Chemistry of the Tosyl Group

The tosyl group (p-toluenesulfonyl) is the key to the utility of this compound. It is an exceptionally good leaving group because the negative charge of the resulting tosylate anion is delocalized and stabilized by resonance across the sulfonyl group.[13]

This chemical property transforms the otherwise unreactive terminal hydroxyl group of the PEG chain into a highly reactive tosylate ester. This ester is primed for nucleophilic substitution reactions (SN2) .[14][15] It can be readily displaced by a wide range of nucleophiles, most commonly the amine (-NH₂) or thiol (-SH) groups found on warhead or E3 ligase ligands.[13]

Why this is advantageous: The reaction is typically high-yielding, proceeds under mild conditions, and avoids the need for harsh coupling reagents that might compromise the integrity of complex warhead or E3 ligase ligands. The relative stability of the tosylate ester also provides a practical window for reaction setup and purification compared to more labile activated esters.[13]

Modular PROTAC Synthesis with this compound

This compound is designed for the sequential, modular assembly of PROTACs. The differential reactivity of its two termini (hydroxyl vs. tosyl) allows for a controlled, step-wise synthesis. A typical workflow involves reacting one end of the linker first, purifying the intermediate, and then reacting the second end.

The tosyl group's high reactivity makes it ideal for the final conjugation step where efficiency is paramount.

Synthesis_Workflow start Start with E3 Ligand-Linker (e.g., Pomalidomide-PEG13-OH) step1 Tosylation (TsCl, Pyridine) start->step1 intermediate Activate Linker: Pomalidomide-PEG13-Tos step1->intermediate step2 SN2 Conjugation (e.g., DIPEA, DMF) intermediate->step2 warhead POI Warhead with Nucleophile (e.g., R-NH2) warhead->step2 final Final PROTAC Molecule step2->final

Caption: A modular PROTAC synthesis workflow using a tosyl-activated PEG linker.

Chapter 5: Experimental Protocols for PROTAC Development

Protocol: Synthesis of a PROTAC using a this compound Linker

This protocol describes a general procedure for the final conjugation step in a PROTAC synthesis, where a POI ligand containing a nucleophilic handle (e.g., a primary amine) is coupled to an E3 ligase ligand pre-functionalized with a this compound linker.

Self-Validation: The success of this synthesis is validated by analytical chemistry. LC-MS analysis should show the disappearance of starting materials and the appearance of a new peak with the expected mass-to-charge ratio (m/z) of the final PROTAC. Purity is assessed by HPLC, and structure is confirmed by NMR.

Methodology:

  • Reagent Preparation:

    • Dissolve the E3 Ligand-PEG13-Tos intermediate (1.0 eq) in anhydrous Dimethylformamide (DMF).

    • Dissolve the POI Warhead containing an amine (1.2 eq) in anhydrous DMF.

    • Prepare a solution of N,N-Diisopropylethylamine (DIPEA) (3.0 eq) in anhydrous DMF.

  • Reaction Setup:

    • To a clean, dry reaction vial under an inert atmosphere (e.g., Nitrogen or Argon), add the solution of E3 Ligand-PEG13-Tos.

    • Add the solution of the POI Warhead.

    • Add the DIPEA solution dropwise while stirring. Causality Note: DIPEA acts as a non-nucleophilic base to scavenge the p-toluenesulfonic acid byproduct, driving the reaction to completion.

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature (or gently heat to 40-50°C if needed).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every 2-4 hours until the E3 Ligand-PEG13-Tos starting material is consumed.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with water and brine to remove DMF and excess base.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product using flash column chromatography or preparative HPLC to yield the final PROTAC.

  • Characterization:

    • Confirm the identity and purity of the final PROTAC using LC-MS, HPLC, and ¹H/¹³C NMR spectroscopy.

Protocol: Biochemical Evaluation of Ternary Complex Formation

Fluorescence Polarization (FP) Assay: This assay is a powerful tool to measure the binding affinities and cooperativity within the ternary complex.[16][17]

Self-Validation: The assay includes controls for binary binding (PROTAC + POI, PROTAC + E3 ligase) to calculate cooperativity (α). A significant increase in affinity in the ternary context (α > 1) validates a productive complex.

Methodology:

  • Reagent Preparation:

    • Prepare a fluorescently-labeled tracer that binds to the E3 ligase (e.g., FAM-labeled HIF-1α peptide for VHL).[16]

    • Prepare purified recombinant E3 ligase complex (e.g., VCB) and POI.

    • Prepare a serial dilution of the newly synthesized PROTAC.

  • Assay Execution (Competition Format):

    • In a 384-well microplate, add a fixed concentration of E3 ligase, fluorescent tracer, and assay buffer.

    • Add the serially diluted PROTAC.

    • To measure ternary complex formation, add a fixed, saturating concentration of the POI to a parallel set of wells.

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition:

    • Read the fluorescence polarization on a suitable plate reader.

  • Data Analysis:

    • Plot the FP signal against the PROTAC concentration and fit the data to a suitable binding model to determine the IC50, from which the binding affinity (Kd) can be derived.

    • Compare the Kd values in the absence and presence of the POI to calculate the cooperativity factor (α = Kd(binary) / Kd(ternary)).

Protocol: Cellular Evaluation of Protein Degradation

Western Blot Analysis: This is the gold-standard method to directly measure the reduction in intracellular protein levels following PROTAC treatment.

Self-Validation: The protocol's integrity is ensured by including critical controls:

  • Vehicle Control (e.g., DMSO): Establishes the baseline protein level.

  • Proteasome Inhibitor Control (e.g., MG132): Co-treatment with the PROTAC and a proteasome inhibitor should "rescue" the protein from degradation, confirming the degradation is proteasome-dependent.

  • Loading Control (e.g., GAPDH, β-actin): Ensures equal protein loading across all lanes.

Methodology:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a defined period (e.g., 18-24 hours). Include vehicle and control wells.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blot:

    • Normalize the protein amounts for each sample and prepare them with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific for the POI, followed by a secondary antibody conjugated to HRP. Also probe for a loading control.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the POI band intensity to the corresponding loading control.

    • Plot the normalized protein level against the PROTAC concentration and fit to a dose-response curve to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

Chapter 6: Case Studies and Data Interpretation

To illustrate the importance of linker optimization, consider a hypothetical case study for a series of PROTACs targeting Kinase X, all using the same warhead and E3 ligase ligand but with different PEG linker lengths.

PROTAC IDLinkerDC50 (nM)Dmax (%)Cell Permeability (Papp, 10⁻⁶ cm/s)
PROTAC-APEG9-Tos derived150755.2
PROTAC-B This compound derived 25 >95 4.8
PROTAC-CPEG17-Tos derived280604.1
PROTAC-DAlkyl C12850451.5

Interpretation:

  • Optimal Linker Length: PROTAC-B, derived from the PEG13 linker, shows the lowest DC50 and highest Dmax, indicating it has the optimal length for forming a productive ternary complex for Kinase X degradation. The shorter (PEG9) and longer (PEG17) linkers are less effective, highlighting the precise spatial requirements for efficient ubiquitination.[1][12]

  • Impact of PEG vs. Alkyl: PROTAC-D, with a hydrophobic alkyl linker of similar length, shows significantly worse degradation and poor cell permeability. This demonstrates the advantage of the PEG linker in improving the compound's overall properties, likely by enhancing solubility and reducing non-specific binding.[5][10]

Chapter 7: Conclusion and Future Perspectives

The rational design of PROTACs is a complex endeavor where the linker plays a central and strategic role. Bifunctional linkers like this compound are invaluable tools in this process, offering a blend of desirable physicochemical properties and versatile chemical reactivity. The hydrophilic PEG backbone enhances solubility and drug-like properties, while the tosyl group provides a reliable and efficient handle for the modular assembly of PROTAC libraries.[13][14] By enabling the systematic variation of linker length and composition, these building blocks empower researchers to navigate the intricate structure-activity relationships that govern protein degradation. As the field of targeted protein degradation continues to expand towards new E3 ligases and previously "undruggable" targets, the continued innovation and application of well-designed, functionalized linkers will remain a cornerstone of success.[2][7]

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  • Wikipedia. (n.d.). Tosyl group. Wikipedia. [Link]

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Overview of PEG13-Tos: A Versatile Heterobifunctional Linker

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to PEG13-Tos: Properties, Synthesis, and Applications in Bioconjugation

In the field of drug development and bioconjugation, Polyethylene Glycol (PEG) linkers are indispensable tools for modifying therapeutic molecules to improve their pharmacological properties. PEGylation, the process of covalently attaching PEG chains, is a widely adopted strategy to enhance the solubility, extend the circulatory half-life, and reduce the immunogenicity of proteins, peptides, and small molecule drugs[1][2][3][4]. Among the vast array of PEG derivatives, this compound stands out as a versatile heterobifunctional linker, valued for its defined length and specific reactivity.

This compound is a polyethylene glycol derivative composed of 13 ethylene glycol units. It is "heterobifunctional" because it possesses two distinct reactive ends: a terminal hydroxyl (-OH) group and a tosyl (p-toluenesulfonyl, -OTs) group[5][6]. The PEG chain itself is a hydrophilic spacer that imparts favorable aqueous solubility to the molecule and its conjugates[5][6]. The terminal hydroxyl group offers a site for further chemical modification, while the tosyl group serves as a highly efficient reactive moiety for conjugation[5][6].

Core Physicochemical Properties

The precise chemical and physical characteristics of this compound are critical for its application in reproducible and well-defined bioconjugation strategies. These properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 1050500-41-8[5][6]
Molecular Weight 700.83 g/mol [5][7]
Alternate MW Values 700.8 g/mol ; 700.84 g/mol [6]
Chemical Formula C31H56O15S[5][6]
IUPAC Name 35-hydroxy-3,6,9,12,15,18,21,24,27,30,33-undecaoxapentatriacontyl 4-methylbenzenesulfonate[5]
Appearance To be determined (often a viscous oil or waxy solid)[5]
Purity Typically >95%[5][6]
Storage Condition -20°C[6]

The Chemistry of Tosylate-Mediated Conjugation

The utility of this compound hinges on the chemical behavior of the tosyl group. The tosyl group is an excellent leaving group because the resulting tosylate anion is highly stabilized by resonance. This inherent stability makes the carbon atom to which it is attached highly susceptible to attack by nucleophiles.

Mechanism of Action: Nucleophilic Substitution

The primary reaction mechanism for this compound in bioconjugation is a nucleophilic substitution (S N 2) reaction. A nucleophilic group present on a biomolecule (such as a protein, peptide, or small molecule) attacks the terminal carbon of the PEG chain, displacing the tosylate leaving group. This process results in the formation of a stable, covalent bond between the PEG linker and the target molecule[1][8].

The general workflow for this reaction is illustrated below.

G cluster_0 Reactants cluster_1 Reaction cluster_2 Products PEG13_Tos PEG13-OTs (Electrophile) TS Transition State PEG13_Tos->TS Nucleophilic Attack Biomolecule Biomolecule-Nu (Nucleophile) Biomolecule->TS Conjugate PEG13-Biomolecule (Conjugate) TS->Conjugate Bond Formation Leaving_Group Tosylate Anion (Leaving Group) TS->Leaving_Group Displacement

Caption: Nucleophilic substitution reaction pathway for this compound.

Reactivity with Biological Nucleophiles

The tosyl group is highly reactive towards a variety of common nucleophiles found in biomolecules, making this compound a versatile tool[8][9]. Key targets include:

  • Amines (-NH₂): The primary amine groups on the side chain of lysine residues and the N-terminus of proteins readily react with tosylates to form stable secondary amine linkages. This reaction is typically performed at a pH of 8.0 to 9.5 to ensure the amine is deprotonated and thus nucleophilic[9].

  • Thiols (-SH): The sulfhydryl group on cysteine residues is a potent nucleophile and reacts efficiently with tosylates to form a stable thioether bond[1][9].

  • Hydroxyls (-OH): While less nucleophilic than amines or thiols, the hydroxyl groups on serine, threonine, or tyrosine residues can also react, particularly at higher pH values, to form ether linkages[1][8].

Synthesis and Purification of this compound

This compound is typically synthesized from its corresponding diol precursor, PEG13-diol (HO-PEG13-OH), through a tosylation reaction. The goal is to selectively activate one of the terminal hydroxyl groups. A common strategy involves using a sub-stoichiometric amount of the tosylating agent to favor mono-substitution.

Experimental Protocol: Synthesis of this compound

This protocol describes a general method for the mono-tosylation of PEG13-diol. Precise molar ratios and reaction times may require empirical optimization.

Materials:

  • PEG13-diol

  • p-Toluenesulfonyl chloride (TsCl)

  • Anhydrous Dichloromethane (DCM) or Toluene[1]

  • Anhydrous Pyridine or Triethylamine (TEA) as a base[1][10]

  • Argon or Nitrogen gas for inert atmosphere

  • Magnetic stirrer, round-bottom flask, ice bath

  • Silica gel for column chromatography[11]

Methodology:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve PEG13-diol (1.0 equivalent) in anhydrous DCM[10].

  • Cooling: Cool the solution to 0°C using an ice bath to control the reaction rate and minimize side reactions[1][10].

  • Base Addition: Slowly add anhydrous pyridine or TEA (e.g., 1.1 equivalents) to the stirred solution. The base acts as a scavenger for the HCl generated during the reaction[1][10].

  • Tosylation: Slowly add p-toluenesulfonyl chloride (TsCl) (e.g., 0.9 equivalents to favor mono-tosylation) to the reaction mixture[1].

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-16 hours[1].

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) to distinguish between the starting diol, the desired mono-tosylate product, and the bis-tosylate byproduct[1][11].

  • Work-up: Once complete, filter the mixture to remove the hydrochloride salt. Wash the organic phase with dilute acid to remove excess base, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate[11].

  • Purification: Concentrate the crude product under reduced pressure. Purify the residue using silica gel column chromatography to separate the desired this compound from unreacted diol and the bis-tosylated side product[11].

  • Characterization: Confirm the identity and purity of the final product using ¹H-NMR, ¹³C-NMR, and mass spectrometry[12].

Synthesis and Purification Workflow

The following diagram outlines the key stages in the synthesis and purification of this compound.

G cluster_synthesis Synthesis cluster_purification Purification & Analysis Dissolve 1. Dissolve PEG13-diol in Anhydrous DCM Cool 2. Cool to 0°C Dissolve->Cool AddBase 3. Add Base (TEA) Cool->AddBase AddTsCl 4. Add TsCl AddBase->AddTsCl React 5. React 12-16h AddTsCl->React Workup 6. Aqueous Work-up React->Workup Purify 7. Column Chromatography Workup->Purify Analyze 8. Characterize (NMR, MS) Purify->Analyze Final Pure this compound Analyze->Final

Caption: Workflow for the synthesis and purification of this compound.

Applications in Bioconjugation

This compound is a valuable reagent for the PEGylation of therapeutic proteins and peptides. The process, while straightforward in principle, requires careful optimization of reaction conditions to achieve the desired degree of modification while preserving the biomolecule's activity.

Experimental Protocol: Protein Conjugation with this compound

This protocol provides a general method for conjugating this compound to primary amine groups on a model protein.

Materials:

  • Target protein with accessible amine groups (e.g., Lysozyme, BSA)

  • This compound

  • Reaction Buffer: Sodium phosphate buffer (100 mM, pH 8.0-9.0)

  • Quenching Buffer: Tris buffer (1M, pH 8.0)

  • Purification system (e.g., Size Exclusion Chromatography or Ion Exchange Chromatography)

  • SDS-PAGE analysis system

Methodology:

  • Protein Preparation: Dissolve the target protein in the reaction buffer to a specific concentration (e.g., 2-10 mg/mL)[1].

  • Linker Preparation: Dissolve this compound in a small volume of the same reaction buffer immediately before use.

  • Conjugation Reaction: Add the this compound solution to the protein solution. The molar ratio of linker to protein is a critical parameter and should be optimized; a 5- to 50-fold molar excess of the PEG linker is a common starting point[1].

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 4°C or room temperature) with gentle agitation for a set duration (e.g., 4-24 hours)[1].

  • Monitoring: At various time points, take small aliquots of the reaction mixture and analyze them by SDS-PAGE. Successful PEGylation will result in a visible increase in the molecular weight of the protein band(s)[1].

  • Quenching: Once the desired level of conjugation is achieved, quench the reaction by adding an excess of an amine-containing buffer, such as Tris, to consume any remaining reactive this compound[1].

  • Purification: Purify the PEGylated protein from unreacted PEG and protein using an appropriate chromatography method.

  • Characterization: Characterize the final conjugate to determine the average number of PEGs per protein and identify the specific sites of modification, typically using mass spectrometry-based peptide mapping techniques[13].

Conclusion

This compound is a powerful and well-defined heterobifunctional linker essential for modern drug development and bioconjugation. Its hydrophilic PEG spacer and highly reactive tosyl group provide researchers with a robust tool for modifying biomolecules. By transforming a relatively inert hydroxyl group into a reactive tosylate ester, this compound enables facile and efficient covalent attachment to proteins and peptides[1]. Understanding its core properties, reaction mechanisms, and the practical considerations for its synthesis and use allows scientists to leverage PEGylation to create next-generation therapeutics with improved pharmacokinetic and pharmacodynamic profiles.

References

  • AxisPharm. Tosylate PEG, Tos PEG, Ts PEG. [Link]

  • Shad, G. et al. Questioning the Use of PEGylation for Drug Delivery. PMC, NIH. [Link]

  • ResearchGate. Questioning the Use of PEGylation for Drug Delivery. [Link]

  • Organic Syntheses. Organic Syntheses Procedure. [Link]

  • Interchim. PEGylation reagents (linkers, crosslinkers and labels). [Link]

  • Joshi, S. et al. Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins. PMC, NIH. [Link]

  • PubMed. Questioning the Use of PEGylation for Drug Delivery. [Link]

  • New Journal of Chemistry. Synthesis of tosyl starch in eco-friendly media. [Link]

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An In-Depth Technical Guide to the Role of the Tosyl Group in PEG13-Tos Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of Poly(ethylene glycol)13-Tosylate (PEG13-Tos), focusing on the pivotal role of the p-toluenesulfonyl (tosyl) group in defining its chemical reactivity. Designed for researchers, chemists, and drug development professionals, this document delves into the fundamental mechanisms, practical applications, and experimental protocols that leverage the unique properties of this versatile PEGylating agent.

Introduction to PEGylation and the Significance of Activated PEGs

Poly(ethylene glycol), or PEG, is a biocompatible, water-soluble polymer widely employed in the pharmaceutical and biotechnology sectors.[1] The process of covalently attaching PEG chains to molecules, known as PEGylation, is a cornerstone of modern drug delivery. It can enhance the therapeutic properties of proteins, peptides, and small molecules by:

  • Increasing hydrodynamic volume, which reduces renal clearance and prolongs circulation half-life.[1]

  • Masking antigenic sites, thereby reducing immunogenicity.[1]

  • Improving solubility and stability.[1]

The efficacy of a PEGylation strategy hinges on the choice of the activated PEG reagent. The terminal hydroxyl groups of a standard PEG molecule are poor leaving groups, rendering them unreactive towards nucleophiles.[2] To facilitate conjugation, a hydroxyl group must first be converted into a highly reactive functional group. This compound represents a class of activated PEGs where a terminal hydroxyl has been transformed into a tosylate ester, a superior leaving group that unlocks a wide array of subsequent chemical modifications.[3]

The Tosyl Group: A Superior Leaving Group

The p-toluenesulfonyl group, commonly known as the tosyl group (Ts), is a functional group with the formula CH₃C₆H₄SO₂–.[4][5] When attached to the oxygen of the terminal PEG hydroxyl, it forms a tosylate ester (–OTs). This transformation is the key to the reactivity of this compound, converting the poor leaving hydroxide anion (HO⁻) into the excellent leaving tosylate anion (TsO⁻).[2][4][6]

The effectiveness of the tosylate anion as a leaving group is attributed to its exceptional stability, which arises from two primary factors:

  • Resonance Stabilization : The negative charge on the departing tosylate anion is not localized on a single oxygen atom. Instead, it is delocalized across the three oxygen atoms of the sulfonate group through resonance.[7][8] This distribution of charge significantly stabilizes the anion, making its formation highly favorable.[7][8]

  • Low Basicity : The tosylate anion is the conjugate base of a strong acid, p-toluenesulfonic acid (p-TsOH), which has a low pKa. Weak bases are excellent leaving groups, and the resonance-stabilized tosylate is a very weak base.[8]

The synthesis of this compound from its corresponding alcohol (PEG13-OH) is typically achieved by reacting it with tosyl chloride (TsCl) in the presence of a base like pyridine.[2][6] A critical feature of this reaction is that it proceeds with retention of configuration at the carbon atom bearing the oxygen, as the C-O bond is not broken during the tosylation process.[4][7]

Caption: Resonance delocalization of the negative charge in the tosylate anion.

Core Reactivity: Nucleophilic Substitution

The presence of the tosyl group makes the terminal carbon of the PEG chain highly electrophilic and susceptible to attack by a wide range of nucleophiles. The reaction proceeds primarily via a bimolecular nucleophilic substitution (Sₙ2) mechanism. In this reaction, a nucleophile attacks the carbon atom, leading to the displacement of the tosylate group in a single, concerted step.[4]

This versatile reactivity allows for the synthesis of a diverse library of functionalized PEG derivatives from a single this compound precursor.

Caption: The Sₙ2 displacement of the tosylate group by a nucleophile (Nu:⁻).

Key Nucleophilic Displacement Reactions
  • Reaction with Amines (Amination): Primary and secondary amines readily displace the tosylate group to form PEG-amines. This is a fundamental step for creating amine-terminated PEGs, which are crucial intermediates for further conjugation, such as amide bond formation with carboxylic acids.[9] The reaction of PEG-tosylate with ammonia or sodium azide followed by reduction are common routes to primary PEG amines.[10][11]

  • Reaction with Thiols (Thiolation): Thiols or their corresponding thiolates are excellent nucleophiles that react efficiently with PEG-tosylate to form stable thioether linkages.[12] This reaction is central to creating thiol-functionalized PEGs, which are highly valuable for their ability to react specifically with maleimides or form disulfide bonds.[13] To avoid the premature formation of disulfide dimers, a two-step process involving displacement with a protected thiol, like potassium thioacetate, followed by hydrolysis is often preferred.[10]

  • Reaction with Alcohols/Carboxylates (Etherification/Esterification): Alkoxides (from alcohols) or carboxylate salts can also serve as nucleophiles to form PEG-ethers or PEG-esters, respectively.[9][13] These reactions expand the range of functional end-groups that can be introduced onto the PEG chain.

Experimental Protocols and Practical Guidance

The following protocols provide standardized, self-validating methodologies for the synthesis of common PEG13 derivatives from this compound. Success is validated through purification and subsequent analytical characterization.

Protocol 1: Synthesis of Amine-Terminated PEG13 via Azide Intermediate

This two-step protocol is a robust method for producing primary amine-terminated PEG with high purity.

Step A: Synthesis of PEG13-Azide

  • Materials:

    • This compound

    • Sodium azide (NaN₃)

    • Anhydrous Dimethylformamide (DMF)

    • Diethyl ether

    • Argon or Nitrogen gas

  • Procedure:

    • Dissolve this compound (1 equivalent) in anhydrous DMF under an inert atmosphere.

    • Add sodium azide (3-5 equivalents) to the solution.

    • Heat the reaction mixture to 60-80°C and stir overnight.

    • Cool the mixture to room temperature.

    • Precipitate the crude product by adding the reaction mixture dropwise into a large volume of cold diethyl ether with vigorous stirring.

    • Collect the precipitate by filtration, wash with fresh diethyl ether, and dry under vacuum.

Step B: Reduction of PEG13-Azide to PEG13-Amine

  • Materials:

    • PEG13-Azide (from Step A)

    • Triphenylphosphine (PPh₃)

    • Methanol (MeOH) or Tetrahydrofuran (THF)

    • Water (for Staudinger reaction)

  • Procedure:

    • Dissolve the PEG13-Azide (1 equivalent) in MeOH or THF.[10]

    • Add triphenylphosphine (1.5-2 equivalents) to the solution.

    • Reflux the mixture overnight under an inert atmosphere.[10]

    • Cool to room temperature and remove the solvent via rotary evaporation.

    • Purify the resulting PEG13-Amine by precipitation in diethyl ether or via column chromatography.

Protocol 2: Synthesis of Thiol-Terminated PEG13 via Thioacetate Intermediate

This method prevents oxidative side reactions and yields a stable, protected thiol that can be deprotected just before use.

Step A: Synthesis of PEG13-Thioacetate

  • Materials:

    • This compound

    • Potassium thioacetate (KSAc)

    • Anhydrous Dimethylformamide (DMF)

  • Procedure:

    • Dissolve this compound (1 equivalent) in anhydrous DMF.

    • Add potassium thioacetate (2-3 equivalents).

    • Stir the reaction at room temperature overnight.

    • Purify the crude PEG13-Thioacetate by precipitation in cold diethyl ether, as described in Protocol 1, Step A.5.[10]

Step B: Hydrolysis to PEG13-Thiol

  • Materials:

    • PEG13-Thioacetate (from Step A)

    • Methanol (MeOH)

    • Ammonia solution (or other suitable base like NaOH)

  • Procedure:

    • Dissolve the PEG13-Thioacetate in deoxygenated MeOH.

    • Add ammonia solution under an inert atmosphere to achieve mild basic conditions.

    • Stir at room temperature for 2-4 hours, monitoring the reaction by TLC or HPLC.[10]

    • Neutralize the reaction carefully with a dilute acid.

    • Remove the solvent and purify the final PEG13-Thiol product.

Quantitative Data Summary
NucleophileTarget ProductTypical SolventTemperature (°C)Reaction Time (h)Key Considerations
Sodium Azide (NaN₃)PEG-AzideDMF60-8012-24Inert atmosphere recommended.
Potassium ThioacetatePEG-ThioacetateDMF2512-16Protects the thiol from oxidation.[10]
Ammonia (NH₃)PEG-AmineEthanol60-10024-48Direct amination can be slow.[9]
Thiol (R-SH)PEG-ThioetherDMF, DMSO25-604-12Base is often required to deprotonate the thiol.

Workflow and Characterization

A successful PEGylation project requires a systematic workflow encompassing reaction, purification, and rigorous analytical characterization.

Caption: A typical experimental workflow for this compound modification.

Analytical Techniques
TechniquePurposeInformation Obtained
NMR Spectroscopy Structural ConfirmationVerifies the disappearance of tosyl group protons and the appearance of new signals corresponding to the conjugated nucleophile.[10]
Mass Spectrometry Molecular Weight VerificationConfirms the exact mass of the final product, ensuring the desired modification has occurred.
HPLC Purity AssessmentQuantifies the purity of the final product and separates it from unreacted starting material and byproducts.[14]

Conclusion

The tosyl group is the cornerstone of this compound reactivity. By transforming a chemically inert hydroxyl group into a highly efficient tosylate leaving group, it enables a vast range of nucleophilic substitution reactions. This predictable and versatile chemistry allows researchers and drug developers to precisely engineer PEGylated molecules with desired functionalities for applications ranging from improving the pharmacokinetics of protein therapeutics to constructing complex drug delivery systems. A thorough understanding of the principles and protocols outlined in this guide is essential for harnessing the full potential of this compound in the advancement of biomedical science.

References

  • Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates. Retrieved from [Link]

  • MDPI. (n.d.). Versatile Route to Synthesize Heterobifunctional Poly(ethylene glycol) of Variable Functionality for Subsequent Pegylation. Retrieved from [Link]

  • Wikipedia. (n.d.). Tosyl group. Retrieved from [Link]

  • Santos, J. H. P. M., et al. (2018). Protein PEGylation for the design of biobetters: from reaction to purification processes. Brazilian Journal of Pharmaceutical Sciences, 54. Retrieved from [Link]

  • Harris, J. M. (2007, January 3). LABORATORY SYNTHESIS OF POLYETHYLENE GLYCOL DERIVATIVES. ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 2). 9.4: Tosylate—Another Good Leaving Group. Retrieved from [Link]

  • Proprep. (2024, March 2). How does a tosylate group function as a leaving group in nucleophilic substitution reactions? Retrieved from [Link]

  • Google Patents. (n.d.). US20030149307A1 - Process for the preparation of polyethylene glycol bis amine.
  • Vedantu. (n.d.). Why is the tosylate anion a good leaving group class 12 chemistry CBSE. Retrieved from [Link]

  • Grokipedia. (n.d.). Tosyl group. Retrieved from [Link]

  • Wang, Y. S., & Cheng, L. (2011). Analytical Measurement of PEGylated Molecules. Bioconjugate Chemistry, 23(1), 1-13. Retrieved from [Link]

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Understanding the hydrophilicity of PEG13-Tos linkers

Author: BenchChem Technical Support Team. Date: February 2026

Verfasst von: Senior Application Scientist

Zusammenfassung für die Geschäftsleitung

In der pharmazeutischen Entwicklung ist die Modifikation von therapeutischen Molekülen mit Polyethylenglykol (PEG), bekannt als PEGylierung, eine zentrale Strategie zur Verbesserung der pharmakokinetischen und pharmakodynamischen Eigenschaften. Dieses technische Handbuch bietet eine detaillierte Untersuchung des PEG13-Tos-Linkers, einer spezifischen Klasse von PEG-Derivaten, die für ihre definierte Kettenlänge und die reaktive Tosylgruppe bekannt sind. Wir untersuchen die grundlegende Wissenschaft hinter seiner Hydrophilie, die entscheidende Rolle der Tosylgruppe bei der Biokonjugation und stellen detaillierte Protokolle für seine Anwendung bereit. Dieser Leitfaden richtet sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung und soll ein umfassendes Verständnis der this compound-Linker vermitteln, um deren Anwendung bei der Entwicklung von Therapeutika der nächsten Generation zu optimieren.

Einführung in die PEGylierung und die Bedeutung von Linkern

Die PEGylierung ist der Prozess des kovalenten Anfügens von PEG-Ketten an Moleküle wie Proteine, Peptide oder niedermolekulare Medikamente. Diese Modifikation ist von entscheidender Bedeutung für die Verbesserung der therapeutischen Wirksamkeit durch:

  • Erhöhte Löslichkeit: PEG-Ketten erhöhen die Wasserlöslichkeit von hydrophoben Medikamenten erheblich und ermöglichen so intravenöse Formulierungen.[1][2]

  • Verlängerte Zirkulationshalbwertszeit: Die erhöhte hydrodynamische Größe von PEGylierten Molekülen reduziert die renale Clearance, was zu einer längeren Verweildauer im Blutkreislauf führt.[1][3]

  • Reduzierte Immunogenität: Die PEG-Kette kann das konjugierte Molekül vor dem Immunsystem "maskieren" und so eine Immunantwort verringern.[1][3][4]

Die Wirksamkeit der PEGylierung hängt stark von der Art des verwendeten Linkers ab. Der Linker verbindet nicht nur die PEG-Kette mit dem Zielmolekül, sondern beeinflusst auch die Stabilität, Löslichkeit und das Freisetzungsprofil des resultierenden Konjugats.[5]

Der this compound-Linker: Eine definierte Struktur für präzise Anwendungen

Der this compound-Linker ist ein monodisperses Polyethylenglykol-Derivat, das aus dreizehn Ethylenoxideinheiten besteht. Diese definierte Kettenlänge gewährleistet die Homogenität des Endprodukts, ein entscheidender Faktor für die Reproduzierbarkeit und die Einhaltung gesetzlicher Vorschriften.[6] Der Linker ist an einem Ende mit einer Hydroxylgruppe (-OH) und am anderen Ende mit einer Tosylgruppe (p-Toluolsulfonyl) funktionalisiert.[6]

EigenschaftBeschreibungRelevanz
PEG-Kette 13 Ethylenoxid-WiederholungseinheitenSorgt für Hydrophilie, Biokompatibilität und "Stealth"-Eigenschaften.[4]
Hydroxylgruppe (-OH) Terminale funktionelle GruppeErmöglicht weitere Derivatisierung oder den Ersatz durch andere reaktive Gruppen.[6][7]
Tosylgruppe (-OTs) p-Toluolsulfonyl-EsterEine ausgezeichnete Abgangsgruppe, die die Hydroxylgruppe für die nukleophile Substitution aktiviert.[6][7][8]

Die Chemie der Hydrophilie von PEG-Linkern

Die bemerkenswerte Wasserlöslichkeit von PEG-Linkern ist auf die sich wiederholenden Ethylenoxideinheiten in ihrer Struktur zurückzuführen.[4] Die Ether-Sauerstoffatome in der PEG-Kette können Wasserstoffbrückenbindungen mit Wassermolekülen eingehen, was zu einer hohen wässrigen Löslichkeit führt.[1]

Die Hydratationshülle: Ein Schlüssel zur Biokompatibilität

In einer wässrigen Umgebung umgibt sich die flexible PEG-Kette mit einer schützenden Hydratationshülle.[1] Diese Hülle hat mehrere wichtige Konsequenzen:

  • "Stealth"-Eigenschaft: Die Hydratationshülle schirmt das konjugierte Molekül vor dem Immunsystem und proteolytischen Enzymen ab.[1][4]

  • Verbesserte Stabilität: Sie verhindert die unspezifische Adsorption von Proteinen und die Aggregation des Konjugats.

  • Erhöhte Löslichkeit: Die Wechselwirkung mit Wassermolekülen verbessert die Löslichkeit hydrophober Wirkstoffe drastisch.[1]

Abbildung 1: Wasserstoffbrückenbindung zwischen PEG-Kette und Wasser.

Die entscheidende Rolle der Tosylgruppe bei der Biokonjugation

Während die PEG-Kette für die Hydrophilie verantwortlich ist, ist die Tosylgruppe der Schlüssel zur Funktionalität des Linkers. Die terminalen Hydroxylgruppen eines Standard-PEG-Polymers sind relativ inert.[9] Um die Konjugation zu erleichtern, müssen diese Gruppen chemisch modifiziert oder "aktiviert" werden.

Aktivierung der Hydroxylgruppe

Die Tosylgruppe (CH₃C₆H₄SO₂), die von der p-Toluolsulfonsäure abgeleitet ist, ist eine ausgezeichnete Abgangsgruppe.[9] Wenn sie an den terminalen Sauerstoff einer PEG-Kette gebunden ist, wandelt sie die Hydroxylgruppe in einen hochreaktiven Tosylatester (PEG-OTs) um.[9] Diese Aktivierung ermöglicht es dem PEG-Linker, nukleophile Substitutionsreaktionen mit einer Vielzahl von funktionellen Gruppen auf Biomolekülen einzugehen.[8][9]

G PEG_OH PEG-OH (Inert) PEG_OTs PEG-OTs (Aktiviert) PEG_OH->PEG_OTs Tosylierung TsCl Tosylchlorid (TsCl) + Base Leaving_Group Tosylat-Anion (Stabile Abgangsgruppe) PEG_OTs->Leaving_Group Nukleophiler Angriff

Abbildung 2: Aktivierung einer PEG-Hydroxylgruppe mit Tosylchlorid.

Nukleophile Substitutionsreaktionen

Sobald der this compound-Linker aktiviert ist, kann er mit verschiedenen Nukleophilen auf Zielmolekülen reagieren. Zu den wichtigsten Zielen gehören:

  • Amine (-NH₂): Findet man in Lysinresten und am N-Terminus von Proteinen. Die Reaktion mit Aminen führt zur Bildung einer stabilen sekundären Aminbindung.

  • Thiole (-SH): Findet man in Cysteinresten. Die Reaktion mit Thiolen führt zur Bildung einer stabilen Thioetherbindung.[9]

  • Hydroxylgruppen (-OH): Findet man in Serin, Threonin und Tyrosin. Obwohl weniger nukleophil als Amine und Thiole, können Hydroxylgruppen unter bestimmten Bedingungen reagieren.

Die relative Stabilität von tosylaktivierten PEGs im Vergleich zu anderen aktivierten Estern bietet ein breiteres Fenster für Reaktion und Reinigung.[9]

Experimentelle Protokolle

Die folgenden Protokolle bieten detaillierte, schrittweise Methoden für die wichtigsten Experimente mit this compound-Linkern.

Protokoll 1: Allgemeine Tosylierung einer PEG-Hydroxylgruppe

Dieses Protokoll beschreibt die allgemeine Methode zur Aktivierung eines PEG-Linkers mit einer terminalen Hydroxylgruppe unter Verwendung von Tosylchlorid.

Materialien:

  • PEG-Linker mit terminaler Hydroxylgruppe

  • Tosylchlorid (TsCl)

  • Triethylamin (TEA) oder Pyridin (als Base)

  • Dichlormethan (DCM) als Lösungsmittel

  • 4-(Dimethylamino)pyridin (DMAP) (katalytisch)

  • Wasser (für die Aufarbeitung)

  • Gesättigte Natriumbicarbonatlösung (NaHCO₃)

  • Sole (gesättigte NaCl-Lösung)

  • Wasserfreies Natriumsulfat (Na₂SO₄)

Verfahren:

  • Lösen Sie den PEG-Linker (1 Äquiv.), TEA (1,5 Äquiv.) und eine katalytische Menge DMAP in DCM in einem trockenen Reaktionsgefäß bei 0 °C.[10]

  • Fügen Sie eine Lösung von Tosylchlorid (1,5 Äquiv.) in DCM tropfenweise hinzu.[10]

  • Rühren Sie die Reaktionsmischung 30 Minuten lang bei 0 °C und dann 12 Stunden lang bei Raumtemperatur.[10]

  • Fügen Sie Wasser hinzu, um die Reaktion zu beenden.

  • Extrahieren Sie die wässrige Phase mit DCM.

  • Waschen Sie die kombinierte organische Phase mit gesättigter NaHCO₃-Lösung und anschließend mit Sole.[10]

  • Trocknen Sie die organische Schicht über wasserfreiem Na₂SO₄, filtrieren Sie und entfernen Sie das Lösungsmittel unter reduziertem Druck.[10]

  • Reinigen Sie den rohen this compound-Linker mittels Säulenchromatographie auf Kieselgel.

Protokoll 2: Konjugation von this compound an ein Protein (Lysinreste)

Dieses Protokoll beschreibt die Konjugation eines tosylaktivierten PEG-Linkers an die primären Amingruppen von Lysinresten auf einem Protein.

Materialien:

  • This compound-Linker

  • Zielprotein in einem geeigneten Puffer (z. B. Phosphat-gepufferte Salzlösung, PBS, pH 7,4-8,5)

  • Reaktionspuffer (z. B. Boratpuffer, pH 8,5)

  • Quench-Lösung (z. B. 1 M Tris-HCl, pH 8,0)

  • Dialyse- oder Größenausschlusschromatographie-System zur Reinigung

Verfahren:

  • Lösen Sie das Zielprotein in dem Reaktionspuffer auf eine Konzentration von 1-10 mg/ml.

  • Lösen Sie den this compound-Linker in einem mit Wasser mischbaren organischen Lösungsmittel (z. B. DMSO) auf eine hohe Konzentration.

  • Fügen Sie den this compound-Linker zum Protein in einem molaren Überschuss von 5- bis 20-fach hinzu. Das optimale Verhältnis sollte empirisch bestimmt werden.

  • Inkubieren Sie die Reaktion 1-4 Stunden lang bei Raumtemperatur oder über Nacht bei 4 °C unter leichtem Rühren.

  • Beenden Sie die Reaktion durch Zugabe der Quench-Lösung, um nicht umgesetzte this compound-Linker zu neutralisieren.

  • Reinigen Sie das PEGylierte Proteinkonjugat von nicht umgesetztem PEG und anderen Reaktionsnebenprodukten mittels Dialyse oder Größenausschlusschromatographie.

Protokoll 3: Charakterisierung von PEGylierten Proteinen

Die Charakterisierung des PEGylierten Proteins ist entscheidend, um den Grad der PEGylierung und die Stellen der Modifikation zu bestimmen.

Methoden:

  • SDS-PAGE: Die Sodium Dodecyl Sulfate Polyacrylamide Gel Electrophoresis (SDS-PAGE) wird verwendet, um die Zunahme des Molekulargewichts nach der PEGylierung zu visualisieren. Das PEGylierte Protein erscheint als eine Bande oder ein Schmierfleck mit höherem Molekulargewicht als das unmodifizierte Protein.

  • Größenausschlusschromatographie (SEC): SEC trennt Moleküle nach ihrer hydrodynamischen Größe. Diese Technik kann verwendet werden, um das PEGylierte Konjugat von nicht umgesetztem Protein und überschüssigem PEG-Linker zu trennen und zu quantifizieren.

  • Massenspektrometrie (MS): Die Massenspektrometrie, oft in Verbindung mit Flüssigchromatographie (LC-MS), ist ein leistungsstarkes Werkzeug zur Bestimmung des genauen Molekulargewichts des Konjugats und damit des durchschnittlichen Grads der PEGylierung.[11]

  • Peptid-Mapping: Nach dem proteolytischen Verdau des PEGylierten Proteins kann das Peptid-Mapping mittels LC-MS/MS verwendet werden, um die genauen Stellen der PEG-Anlagerung zu identifizieren.[11][12]

G cluster_synthesis Synthese & Konjugation cluster_purification Reinigung cluster_characterization Charakterisierung (Protokoll 3) start PEG-OH tosylation Tosylierung (Protokoll 1) start->tosylation peg_tos This compound tosylation->peg_tos conjugation Konjugation an Protein (Protokoll 2) peg_tos->conjugation crude_product Rohes Konjugat conjugation->crude_product purification SEC / Dialyse crude_product->purification pure_product Gereinigtes PEG-Protein purification->pure_product sds_page SDS-PAGE pure_product->sds_page sec_analysis SEC-Analyse pure_product->sec_analysis ms_analysis LC-MS pure_product->ms_analysis peptide_mapping Peptid-Mapping pure_product->peptide_mapping

Abbildung 3: Experimenteller Arbeitsablauf für die PEGylierung von Proteinen.

Anwendungen in der Arzneimittelentwicklung

Die einzigartigen Eigenschaften von this compound-Linkern machen sie für eine Vielzahl von Anwendungen in der Arzneimittelentwicklung wertvoll.

Antikörper-Wirkstoff-Konjugate (ADCs)

Bei ADCs werden PEG-Linker verwendet, um einen hochwirksamen zytotoxischen Wirkstoff mit einem monoklonalen Antikörper zu verbinden.[4] Die Hydrophilie des PEG-Linkers kann:

  • Die Löslichkeit von hydrophoben Wirkstoffen erhöhen. [4]

  • Die Pharmakokinetik des ADC verbessern.

  • Die Aggregation des ADC reduzieren.

PEG-Linker können so konzipiert werden, dass sie am Zielort spaltbar sind, um eine kontrollierte Freisetzung des Wirkstoffs zu gewährleisten.[2]

PEGylierung von Proteinen und Peptiden

Wie bereits erwähnt, ist die PEGylierung eine bewährte Strategie zur Verbesserung der therapeutischen Eigenschaften von Proteinen und Peptiden.[4][12] Die Verwendung eines monodispersen Linkers wie this compound gewährleistet die Produktion eines homogenen Produkts mit vorhersagbaren pharmakokinetischen Eigenschaften.

Wirkstoffabgabesysteme

PEG-Linker sind integrale Bestandteile verschiedener Wirkstoffabgabesysteme, darunter:

  • Liposomen: PEGylierte Liposomen (z. B. Doxil®) weisen eine verlängerte Zirkulation auf.[4]

  • Nanopartikel: Eine PEG-Beschichtung reduziert die Opsonisierung und die Clearance durch das retikuloendotheliale System.[4]

  • Polymermizellen: PEG bildet die hydrophile Hülle von mit Wirkstoff beladenen Mizellen.[4]

Fazit und Zukunftsaussichten

Der this compound-Linker stellt ein leistungsstarkes Werkzeug im Arsenal des Arzneimittelentwicklers dar. Seine definierte Länge sorgt für Homogenität, seine PEG-Kette verleiht die wesentlichen hydrophilen Eigenschaften, die die Löslichkeit, Stabilität und Biokompatibilität verbessern, und seine Tosylgruppe bietet eine vielseitige und effiziente Methode zur Konjugation an eine Vielzahl von Biomolekülen.

Die Zukunft der PEG-Linker-Technologie liegt in der Entwicklung noch ausgefeilterer Architekturen, einschließlich spaltbarer Linker mit spezifischen Auslösern, verzweigten PEGs für eine verbesserte Abschirmung und Linkern, die für die ortsspezifische Konjugation ausgelegt sind. Ein gründliches Verständnis der grundlegenden Chemie und der experimentellen Überlegungen, die in diesem Leitfaden dargelegt werden, ist für Forscher, die das volle Potenzial der PEGylierung bei der Entwicklung von Therapeutika der nächsten Generation nutzen möchten, von entscheidender Bedeutung.

Referenzen

  • Organic Chemistry Portal. p-Toluenesulfonamides. [Link]

  • Deshpande, S., et al. (2021). Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins. ACS Omega. [Link]

  • Ashenhurst, J. (2015). All About Tosylates and Mesylates. Master Organic Chemistry. [Link]

  • Ding, R., et al. (2011). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Molecules. [Link]

  • AxisPharm. Tosylate PEG, Tos PEG, Ts PEG. [Link]

  • Mero, A., et al. (2021). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. Journal of Controlled Release. [Link]

  • Li, J., et al. (2018). Effects of PEG surface density and chain length on the pharmacokinetics and biodistribution of methotrexate-loaded chitosan nanoparticles. International Journal of Nanomedicine. [Link]

  • ResearchGate. Bioconjugation of ligands to tosyl activated MPIO. [Link]

  • Wang, Y. S., et al. (2005). Reproducible preparation and effective separation of PEGylated recombinant human granulocyte colony-stimulating factor with novel "PEG-pellet" PEGylation mode and ion-exchange chromatography. Journal of Biotechnology. [Link]

  • Singh, A., et al. (2023). From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals. EJNMMI Radiopharmacy and Chemistry. [Link]

  • Wightman, O., et al. (2019). Chemoselective Hydroxyl Group Transformation: An Elusive Target. Organic & Biomolecular Chemistry. [Link]

  • Chen, Z., et al. (2024). Enhancing protein dynamics analysis with hydrophilic polyethylene glycol cross-linkers. Briefings in Bioinformatics. [Link]

  • Kim, J. H., et al. (2023). Effects of PEG-Linker Chain Length of Folate-Linked Liposomal Formulations on Targeting Ability and Antitumor Activity of Encapsulated Drug. International Journal of Nanomedicine. [Link]

  • Thermo Fisher Scientific. (2012). Analytical Methods to Characterize and Quantify PEG and PEGylated Biopharmaceuticals. LCGC International. [Link]

  • Veronese, F. M., & Pasut, G. (2005). From Synthesis to Characterization of Site-Selective PEGylated Proteins. Drug Discovery Today. [Link]

  • Kim, D., et al. (2023). Linker and Conjugation Site Synergy in Antibody–Drug Conjugates: Impacts on Biological Activity. Pharmaceutics. [Link]

  • ResearchGate. Structures of the PEG-linkers. [Link]

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An In-Depth Technical Guide to Protein and Peptide PEGylation with mPEG13-Tosylate

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Field-Proven Perspective for Researchers and Drug Development Professionals

Foreword: Beyond the Brochure – A Practical Guide to Precision PEGylation

In the dynamic landscape of biotherapeutics, the covalent attachment of polyethylene glycol (PEG), or PEGylation, stands as a cornerstone technology for enhancing the therapeutic index of proteins and peptides. This process can significantly improve pharmacokinetic and pharmacodynamic properties, leading to safer and more effective drugs. While a plethora of PEGylation reagents are available, this guide focuses on a discrete, monodisperse PEG reagent, methoxy-poly(ethylene glycol) with 13 ethylene glycol units activated with a tosylate group (mPEG13-Tos).

As a senior application scientist, I have witnessed both the remarkable successes and the frustrating pitfalls of bioconjugation. This guide is born from that experience, aiming to provide not just a set of instructions, but a deeper understanding of the "why" behind each step. We will delve into the nuanced chemistry of tosyl-activated PEGs, offering a robust framework for developing and validating your own PEGylation processes. Our focus will be on building self-validating systems, where a thorough understanding of the reaction mechanism and analytical characterization provides inherent confidence in the final product.

The PEGylation Principle: Enhancing Biotherapeutics with Polymer Conjugation

PEGylation is the process of covalently attaching PEG chains to molecules, most notably therapeutic proteins and peptides.[1] The benefits of this modification are manifold and well-documented, stemming from the physicochemical properties of the PEG polymer itself.[2]

Key Advantages of Protein and Peptide PEGylation:

  • Extended Circulating Half-Life: The increased hydrodynamic radius of the PEGylated conjugate reduces renal clearance, prolonging its presence in the bloodstream.[2]

  • Reduced Immunogenicity: The flexible PEG chain can mask epitopes on the protein surface, diminishing its recognition by the immune system.

  • Enhanced Stability: PEGylation can protect proteins from proteolytic degradation, increasing their stability in vivo.

  • Improved Solubility: The hydrophilic nature of PEG can enhance the solubility of proteins and peptides that are prone to aggregation.

The choice of PEGylation chemistry is critical to harnessing these benefits without compromising the biological activity of the therapeutic molecule. Site-specific PEGylation, in particular, is highly desirable as it yields a homogeneous product with predictable properties.[3]

Unveiling mthis compound: A Discrete Reagent for Precision Modification

mthis compound is a member of the discrete PEG (dPEG®) family, meaning it is a single molecular weight compound, not a polydisperse mixture.[4] This monodispersity is a significant advantage, as it simplifies analysis and ensures batch-to-batch consistency.

Chemical Structure and Properties:

The structure of mthis compound consists of a methoxy-terminated polyethylene glycol chain with 13 repeating ethylene oxide units. The terminal hydroxyl group is activated with a p-toluenesulfonyl (tosyl) group.

The tosyl group is an excellent leaving group, making the terminal carbon of the PEG chain susceptible to nucleophilic attack.[5] This is the chemical basis for its utility in bioconjugation.

Stability and Storage:

Tosyl-activated PEG reagents, like mthis compound, should be stored under inert gas (nitrogen or argon), protected from light, and at low temperatures (≤ -15°C) to prevent degradation.[6] Handling should be performed in a dry environment to minimize hydrolysis of the tosyl group.

The Core of the Matter: Reaction Mechanism and Control

The conjugation of mthis compound to proteins and peptides proceeds via a nucleophilic substitution reaction (SN2). The primary targets for this reaction on a protein are the nucleophilic side chains of lysine and cysteine residues, as well as the N-terminal alpha-amino group.

Targeting Primary Amines: Lysine Residues and the N-Terminus

The ε-amino group of lysine and the α-amino group of the N-terminus are primary amines that can act as nucleophiles. The reaction with mthis compound results in the formation of a stable secondary amine linkage.

The Critical Role of pH:

The reactivity of primary amines is highly dependent on pH.[7] For a nucleophilic attack to occur, the amine must be in its deprotonated, neutral state.[7] The pKa of the N-terminal α-amino group is typically around 7.8, while the pKa of the lysine ε-amino group is around 10.1.[8] By controlling the reaction pH, one can favor modification at the N-terminus.

  • N-terminal Selective PEGylation (pH ~7.0-8.0): At a slightly acidic to neutral pH, a significant portion of the N-terminal α-amino groups will be deprotonated and reactive, while the majority of lysine ε-amino groups will be protonated and thus non-nucleophilic.

  • Lysine PEGylation (pH > 8.5): At a more basic pH, a greater proportion of lysine residues will be deprotonated and available for reaction.

PEGylation_Mechanism_Thiol

Caption: Reaction of mthis compound with protein amine groups.

Targeting Thiols: Cysteine Residues

The thiol group of cysteine is a potent nucleophile and a common target for site-specific modification due to its relatively low abundance in proteins.[9] The reaction of mthis compound with a cysteine residue forms a stable thioether bond.

pH Considerations for Thiol PEGylation:

The pKa of the cysteine thiol group is approximately 8.3. Therefore, the reaction is typically carried out at a pH between 7.0 and 8.5 to ensure the thiol is in its reactive thiolate anion form. It is crucial to perform this reaction under oxygen-free conditions to prevent the oxidation of thiols and the formation of disulfide bonds. If necessary, disulfide bonds can be reduced prior to PEGylation using reagents like TCEP (tris(2-carboxyethyl)phosphine).

PEGylation_Mechanism_Thiol

Caption: Reaction of mthis compound with protein thiol groups.

A Comparative Look: Tosyl Chemistry vs. Other PEGylation Reagents

The choice of PEGylation chemistry is a critical decision in the development of a bioconjugate. While N-hydroxysuccinimide (NHS) esters and maleimides are commonly used, tosyl-activated PEGs offer distinct advantages.

FeaturemPEG-TosylatemPEG-NHS EstermPEG-Maleimide
Target Residue(s) Lysine, Cysteine, N-terminusLysine, N-terminusCysteine
Resulting Linkage Secondary Amine, ThioetherAmideThioether
Linkage Stability Very HighVery High[10]Stable, but potential for retro-Michael addition
Reagent Stability Moderate; sensitive to hydrolysisLow; highly sensitive to moisture[10]Moderate; sensitive to light and hydrolysis
Reaction pH (Amine) 7.0 - 9.0+7.2 - 8.5[10]N/A
Reaction pH (Thiol) 7.0 - 8.5N/A6.5 - 7.5
Side Reactions MinimalHydrolysis of NHS ester competes with amine reaction; potential side reactions with tyrosine and serine[11]Hydrolysis of maleimide ring; reaction with other nucleophiles at higher pH

The Tosylate Advantage:

The primary advantage of tosyl chemistry lies in the stability of the reagent compared to NHS esters, allowing for more controlled and reproducible reactions. The resulting secondary amine and thioether linkages are highly stable, which is crucial for the long-term efficacy of a therapeutic.

Field-Proven Experimental Protocols

The following protocols are designed as a robust starting point for your PEGylation experiments. Optimization of molar ratios, reaction times, and temperatures will be necessary for each specific protein or peptide.

PEGylation_Workflow

Caption: General workflow for protein PEGylation.

Protocol for Lysine and N-terminal PEGylation

Materials:

  • Protein or peptide of interest

  • mthis compound

  • Reaction Buffer: e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.5 (for N-terminal preference) or 50 mM sodium borate, pH 9.0 (for lysine targeting)

  • Quenching Buffer: e.g., 1 M Tris-HCl, pH 8.0

  • Anhydrous organic solvent (e.g., DMSO or DMF) for dissolving mthis compound

Procedure:

  • Protein Preparation: Prepare a solution of the protein or peptide in the chosen reaction buffer at a concentration of 1-10 mg/mL.

  • mthis compound Preparation: Immediately before use, dissolve mthis compound in a minimal amount of anhydrous organic solvent to the desired stock concentration.

  • Reaction Initiation: Add the mthis compound solution to the protein solution with gentle stirring. The molar ratio of mthis compound to protein should be optimized (start with a 5 to 20-fold molar excess).

  • Incubation: Incubate the reaction mixture at room temperature or 4°C for 1-4 hours. Monitor the reaction progress by taking aliquots at different time points for analysis.

  • Quenching: Stop the reaction by adding an excess of the quenching buffer (e.g., to a final concentration of 50 mM Tris). Incubate for an additional 30 minutes.

  • Purification: Proceed immediately to purification to separate the PEGylated conjugate from unreacted components.

Protocol for Cysteine PEGylation

Materials:

  • Cysteine-containing protein or peptide

  • mthis compound

  • Reaction Buffer: e.g., 50 mM sodium phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.5 (degassed)

  • (Optional) Reducing Agent: TCEP-HCl

  • Quenching Buffer: e.g., 1 M L-cysteine in reaction buffer

  • Anhydrous organic solvent (e.g., DMSO or DMF)

Procedure:

  • Protein Preparation: Dissolve the protein or peptide in degassed reaction buffer. If disulfide bonds need to be reduced, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature.

  • mthis compound Preparation: Prepare the mthis compound stock solution as described for lysine PEGylation.

  • Reaction Initiation: Add the mthis compound solution to the protein solution under an inert atmosphere (e.g., nitrogen or argon).

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours, protected from light.

  • Quenching: Add an excess of the quenching buffer (e.g., to a final concentration of 10 mM L-cysteine).

  • Purification: Purify the PEGylated conjugate immediately.

Purification: Isolating the Desired Product

Purification is a critical step to ensure the homogeneity and safety of the final PEGylated product. The primary goal is to separate the desired mono-PEGylated conjugate from unreacted protein, multi-PEGylated species, and excess PEG reagent.[12]

  • Size Exclusion Chromatography (SEC): This is a widely used method that separates molecules based on their hydrodynamic radius.[12] PEGylation increases the size of the protein, allowing for efficient separation of PEGylated species from the unmodified protein.[7]

  • Ion Exchange Chromatography (IEX): IEX separates molecules based on their net charge.[12] The covalent attachment of PEG can shield charged residues on the protein surface, altering its isoelectric point and allowing for the separation of different PEGylated forms.[12]

Characterization: A Multi-faceted Approach to Product Validation

Thorough characterization is essential to confirm the identity, purity, and consistency of the PEGylated product.[13] A combination of analytical techniques should be employed.

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): A simple and rapid method to visualize the increase in molecular weight upon PEGylation. The PEGylated protein will migrate slower than the unmodified protein.

  • Analytical Size Exclusion Chromatography (SEC): Used to assess the purity of the conjugate and quantify the amount of aggregated species.

  • Mass Spectrometry (MS): Provides a precise measurement of the molecular weight of the conjugate, confirming the number of attached PEG chains.[13] Peptide mapping following enzymatic digestion can be used to identify the specific site(s) of PEGylation.

Troubleshooting Common PEGylation Challenges

ProblemPotential Cause(s)Suggested Solution(s)
Low PEGylation Efficiency - Inactive mthis compound (hydrolysis)- Incorrect reaction pH- Insufficient molar excess of PEG reagent- Steric hindrance at the target site- Use fresh, properly stored mthis compound- Verify and optimize the buffer pH- Increase the molar ratio of mthis compound to protein- Consider alternative PEGylation sites or linkers
Protein Aggregation - High protein concentration- Inappropriate buffer conditions- Protein instability during the reaction- Reduce the protein concentration- Screen different buffer compositions and excipients- Perform the reaction at a lower temperature
Heterogeneous Product - Non-specific reaction- Reaction time too long- Optimize pH for site-selectivity- Perform a time-course experiment to determine the optimal reaction time
Difficulty in Purification - Similar properties of PEGylated and un-PEGylated species- Optimize chromatography conditions (gradient, resin)- Consider using a different purification technique (e.g., HIC)

Conclusion: Embracing Precision in PEGylation

The use of discrete PEG reagents like mthis compound represents a significant advancement in the field of bioconjugation, enabling the production of more homogeneous and well-defined therapeutic molecules. By understanding the underlying chemistry, carefully controlling reaction parameters, and employing a robust analytical strategy, researchers and drug developers can unlock the full potential of PEGylation. This guide provides a foundational framework for this endeavor, encouraging a scientifically rigorous and methodical approach to creating the next generation of improved biotherapeutics.

References

  • Roberts, M. J., Bentley, M. D., & Harris, J. M. (2012). Chemistry for peptide and protein PEGylation. Advanced Drug Delivery Reviews, 64, 116-127.
  • Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues. (2022). Molecules, 27(19), 6543.
  • M13 phage: a versatile building block for a highly specific analysis platform. (2023). Analytical and Bioanalytical Chemistry, 415(13), 2583-2601.
  • Conjugation Based on Cysteine Residues. (n.d.). Creative Biolabs. Retrieved January 25, 2026, from [Link]

  • Protein PEGylation for the design of biobetters: from reaction to purification processes. (2018). Brazilian Journal of Pharmaceutical Sciences, 54(spe).
  • Brun, M. P., & Gauzy-Lazo, L. (2013). Protocols for lysine conjugation. Methods in Molecular Biology, 1045, 173-187.
  • Evolution of Reactive mPEG Polymers for the Conjugation of Peptides and Proteins. (2013). Current Organic Chemistry, 17(9), 908-923.
  • Jevprasesphant, R., Penny, J., Jalal, R., Attwood, D., & D'Emanuele, A. (2003). The use of single molecular weight discrete PEG compounds: emerging roles in molecular diagnostics, imaging and therapeutics. Journal of Drug Targeting, 11(8-10), 415-428.
  • Site-specific PEGylation of proteins: Insights into structural and functional changes. (2023). Journal of Controlled Release, 361, 28-44.
  • PEG Storage and Handling Conditions. (2022). JenKem Technology. Retrieved January 25, 2026, from [Link]

  • Mutational analysis of the major coat protein of M13 identifies residues that control protein display. (2001). Protein Science, 10(5), 947-955.
  • How Effective is PEGylation as a Stability Enhancement Method?. (2023).
  • Protein PEGylation for the design of biobetters: from reaction to purification processes. (2018). Brazilian Journal of Pharmaceutical Sciences, 54(spe).
  • Silver Oxide Mediated Monotosylation of Poly(ethylene glycol) (PEG): Heterobifunctional PEG via Polymer Desymmetrization. (2017). Macromolecules, 50(23), 9188-9197.
  • Amino acid-mPEGs: Promising excipients to stabilize human growth hormone against aggregation. (2022). International Journal of Pharmaceutics, 629, 122374.
  • A Head-to-Head Comparison of Carboxyl-Terminated and NHS-Ester PEG Linkers for Bioconjug
  • Making Site-specific PEGylation Work. (2005).
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  • US P
  • Hutanu, D., & Darie, C. C. (2014). Trends in Characterization of PEGylated Proteins by Mass Spectrometry.
  • Chromatography-free PEG 8 monotosylate synthesis scheme. (2018).
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  • From Synthesis to Characterization of Site-Selective PEGylated Proteins. (2019). Frontiers in Bioengineering and Biotechnology, 7, 438.
  • The case for protein PEGylation. (2017). Therapeutic Delivery, 8(4), 195-200.
  • Mesylates and Tosylates with Practice Problems. (n.d.). Chemistry Steps. Retrieved January 25, 2026, from [Link]

  • Kalk, A., & Rieder, O. (2009). Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities. Journal of Mass Spectrometry, 44(6), 842-853.
  • Matos, M. J., Jiménez-Osés, G., & Bernardes, G. J. L. (2019). Lysine bioconjugation on native albumin with a sulfonyl acrylate reagent. Methods in Molecular Biology, 2078, 205-215.
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An In-Depth Technical Guide to Polyethylene Glycol (PEG) Linkers in Bioconjugation: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of advanced therapeutics, particularly in the realm of bioconjugates like Antibody-Drug Conjugates (ADCs), the linker molecule is not merely a chemical bridge but a critical determinant of efficacy, stability, and safety.[1][2] It governs the pharmacokinetics, biodistribution, and payload-release mechanism of the entire construct.[3] Among the diverse array of linker technologies, Polyethylene Glycol (PEG) linkers have emerged as a cornerstone, offering a unique combination of properties that address many of the challenges associated with bioconjugate development.[4][5][6] This guide provides a comprehensive analysis of PEG linkers, elucidating their fundamental properties and contrasting them with other major linker classes. We will explore the causality behind the selection of a PEG linker, detail experimental methodologies, and provide a forward-looking perspective on the evolution of linker chemistry.

The Foundational Role of Linkers in Bioconjugation

A linker is a chemical moiety that covalently connects two or more molecules, such as an antibody and a cytotoxic payload in an ADC.[3][] The ideal linker must maintain a delicate balance: it needs to be stable enough to prevent premature drug release during systemic circulation, thereby minimizing off-target toxicity, yet be labile enough to efficiently release the active drug upon reaching the target site.[1][] The linker's chemical nature profoundly influences the overall properties of the conjugate, including its solubility, stability, and immunogenicity.[2][3]

ADC_Structure Antibody Targeting Moiety (e.g., Monoclonal Antibody) Linker Linker Antibody->Linker Covalent Bond Payload Functional Moiety (e.g., Cytotoxic Drug) Linker->Payload Covalent Bond

Caption: Fundamental structure of an Antibody-Drug Conjugate (ADC).

The PEG Linker: Structure, Properties, and Pharmacokinetic Impact

Polyethylene Glycol (PEG) is a synthetic, hydrophilic polymer composed of repeating ethylene oxide units (–CH₂−CH₂−O−).[5][6] When functionalized for use as a linker, it imparts a suite of highly desirable physicochemical and biological properties to the conjugate.

Core Physicochemical Properties
  • Hydrophilicity and Solubility: The repeating ether units of PEG form hydrogen bonds with water, making it highly soluble in aqueous environments.[6] This is a critical advantage, as many potent cytotoxic payloads are hydrophobic. Incorporating a PEG linker can significantly enhance the solubility of the entire conjugate, mitigating the risk of aggregation which can lead to rapid clearance and reduced efficacy.[][8][9]

  • Biocompatibility and Low Toxicity: PEG is well-established as a biocompatible and non-toxic polymer, widely approved by regulatory agencies for medical applications.[5][6]

  • Low Immunogenicity (The "Stealth" Effect): The highly hydrated and flexible PEG chain creates a "stealth" shield around the bioconjugate.[6] This steric hindrance masks the conjugate from recognition by the immune system and proteolytic enzymes, thereby reducing immunogenicity and preventing premature degradation.[5][10][11]

  • Defined Structures: PEG linkers can be synthesized as polydisperse mixtures with an average molecular weight or as monodisperse (or discrete) structures with a precise, single molecular weight.[11][12] Monodisperse PEG linkers are increasingly favored in drug development as they lead to more homogeneous conjugates, simplifying characterization and ensuring batch-to-batch consistency.[11] Furthermore, PEG linkers can be linear or branched , with branched structures offering enhanced shielding effects and the ability to attach multiple payloads.[13][14]

The Causality of Pharmacokinetic (PK) Modulation

The decision to use a PEG linker is often driven by the need to optimize the pharmacokinetic profile of a therapeutic. The properties described above directly translate into significant in vivo advantages.

PEG_Advantages cluster_properties Core PEG Properties cluster_outcomes Pharmacokinetic Outcomes cluster_therapeutic Therapeutic Impact Prop1 High Hydrophilicity Outcome1 Increased Solubility & Reduced Aggregation Prop1->Outcome1 Prop2 Large Hydrodynamic Radius Outcome2 Reduced Renal Clearance Prop2->Outcome2 Prop3 Steric Hindrance ('Stealth' Effect) Outcome3 Protection from Proteolytic Degradation Prop3->Outcome3 Outcome4 Reduced Immunogenicity Prop3->Outcome4 Impact Extended Circulation Half-Life & Improved Drug Exposure Outcome1->Impact Outcome2->Impact Outcome3->Impact Outcome4->Impact

Caption: How the intrinsic properties of PEG linkers translate to therapeutic benefits.

The large hydrodynamic radius imparted by the PEG chain increases the effective size of the conjugate, pushing it above the threshold for renal filtration.[10][15] This dramatically reduces the rate of kidney clearance, a primary elimination pathway for smaller biologics.[12][16] Concurrently, the steric shield protects the molecule from enzymatic attack and uptake by the reticuloendothelial system.[10] The combined effect is a significantly prolonged circulation half-life, which allows for greater accumulation of the therapeutic at the target site and can reduce the required dosing frequency.[4][5][16]

Comparative Analysis: PEG Linkers vs. Other Linker Classes

The choice of linker is a multi-parameter optimization problem. While PEG linkers offer clear advantages in many scenarios, other linker classes possess distinct features that may be better suited for specific applications.

Hydrophilicity: PEG Linkers vs. Alkyl/Aryl-Based Linkers

Many traditional linkers, such as SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) , are composed of hydrocarbon chains and rings, rendering them inherently hydrophobic.[] While effective for conjugation, their hydrophobicity can be problematic.

  • The Challenge of Hydrophobicity: Conjugating a hydrophobic linker and a hydrophobic payload to an antibody can induce aggregation, leading to poor solubility, manufacturing challenges, and rapid in vivo clearance.[][9] This issue often limits the number of drug molecules that can be attached to a single antibody, known as the Drug-to-Antibody Ratio (DAR), typically to 2-4.[]

  • The PEG Solution: Hydrophilic PEG linkers counteract the hydrophobicity of the payload.[9][14] This allows for the development of stable ADCs with higher DARs (e.g., 8), effectively delivering a greater concentration of the drug to the target cell per binding event, which can enhance therapeutic potency.[14]

FeaturePEG Linker (Hydrophilic)SMCC-Type Linker (Hydrophobic)
Solubility High aqueous solubilityLow aqueous solubility
Aggregation Risk Low; mitigates payload-induced aggregation[9]High; can exacerbate payload-induced aggregation[]
Max Typical DAR Can enable stable DAR of 8 or higher[14]Typically limited to 2-4[]
Pharmacokinetics Prolonged circulation, reduced clearance[8]Can lead to faster clearance due to aggregation[]
Complexity Available in defined, monodisperse lengths[11]Simple, well-defined chemical structure
Release Mechanism: Cleavable vs. Non-Cleavable Linkers

This classification is orthogonal to hydrophilicity; a PEG linker can be designed as either cleavable or non-cleavable. The choice depends entirely on the desired mechanism of action for the payload.[18][]

  • Cleavable Linkers: These are designed to be stable in the bloodstream but are cleaved by specific triggers within the target cell or tumor microenvironment.[3][20] This allows for the release of the unmodified, potent payload. Common cleavage mechanisms include:

    • Enzymatic Cleavage: Peptide sequences (e.g., valine-citrulline) are cleaved by lysosomal proteases like Cathepsin B, which are often overexpressed in tumor cells.[20][21]

    • pH-Sensitivity: Hydrazone bonds are stable at physiological pH (7.4) but hydrolyze in the acidic environment of endosomes (pH 5-6) and lysosomes (pH ~4.8).[3][21][22]

    • Reductive Cleavage: Disulfide bonds are cleaved in the highly reducing environment of the cell cytoplasm, which has a much higher glutathione concentration than the bloodstream.[23]

  • Non-Cleavable Linkers: These linkers do not have a specific cleavage site. The payload is released only after the complete lysosomal degradation of the antibody into its constituent amino acids.[20][21] The released payload remains attached to the linker and the single amino acid (e.g., lysine or cysteine) to which it was conjugated.

    • Advantages & Disadvantages: Non-cleavable linkers generally exhibit higher plasma stability, reducing the risk of premature drug release and associated off-target toxicity.[20] This can lead to a wider therapeutic window. However, the resulting payload-linker-amino acid complex must retain its cytotoxic activity, and the reliance on full antibody degradation can lead to slower or less efficient drug release.[20]

Release_Mechanisms cluster_cleavable Cleavable Linker Pathway cluster_non_cleavable Non-Cleavable Linker Pathway ADC_Circulation ADC in Circulation (Stable) Cleavable_Internalization Internalization into Target Cell ADC_Circulation->Cleavable_Internalization NonCleavable_Internalization Internalization into Target Cell ADC_Circulation->NonCleavable_Internalization Cleavage_Event Specific Trigger (e.g., Low pH, Enzymes) Cleavable_Internalization->Cleavage_Event Cleavable_Release Release of Unmodified Payload Cleavage_Event->Cleavable_Release Lysosomal_Degradation Full Antibody Degradation in Lysosome NonCleavable_Internalization->Lysosomal_Degradation NonCleavable_Release Release of Payload-Linker-Amino Acid Complex Lysosomal_Degradation->NonCleavable_Release

Caption: Payload release pathways for cleavable versus non-cleavable linkers.

Other Linker Materials: Polysaccharides

Linkers derived from natural polymers like dextran, hyaluronic acid, or chitosan are also explored.[24][25]

  • Properties: Like PEG, they are generally biocompatible, biodegradable, and hydrophilic.[24][26]

  • Key Differences from PEG: Polysaccharide-based materials are often more heterogeneous in size and structure than monodisperse PEG linkers, which can pose significant challenges for manufacturing and regulatory approval. While they offer potential for specific biological interactions (e.g., hyaluronic acid targeting CD44 receptors), their complexity and the precise control offered by synthetic PEG linkers have made PEG the more dominant hydrophilic linker in clinically approved therapeutics.

Experimental Protocol: Site-Specific Antibody Conjugation using a PEG-Maleimide Linker

This protocol describes a validated, self-controlling methodology for producing a defined ADC using a thiol-reactive PEG linker. The causality behind each step is critical for ensuring a homogeneous and stable product.

Objective: To conjugate a cytotoxic payload to a monoclonal antibody via reduced interchain disulfide bonds using a heterobifunctional PEG linker (e.g., NHS-PEG-Maleimide).

Materials:

  • Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • NHS-PEGn-Maleimide linker

  • Payload with a free amine group

  • Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching agent: N-acetylcysteine

  • Purification system: Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF)

  • Characterization instrument: Hydrophobic Interaction Chromatography (HIC-HPLC)

Methodology:

Part 1: Activation of Payload with PEG Linker

  • Rationale: This initial step creates the Payload-PEG-Maleimide intermediate. Using a molar excess of the linker ensures complete consumption of the payload, preventing unconjugated payload from interfering in the subsequent step.

  • Procedure: a. Dissolve the amine-containing payload and a 1.5-fold molar excess of NHS-PEG-Maleimide linker in an anhydrous organic solvent (e.g., DMSO). b. Add a non-nucleophilic base (e.g., DIPEA) to catalyze the reaction between the NHS ester and the amine. c. Incubate at room temperature for 1-2 hours. The reaction progress can be monitored by LC-MS.

Part 2: Site-Specific Reduction of the Antibody

  • Rationale: Monoclonal antibodies have conserved interchain disulfide bonds that can be selectively reduced without denaturing the protein. TCEP is a potent and specific reducing agent that is less prone to side reactions than DTT. This controlled reduction generates a specific number of reactive thiol (-SH) groups for conjugation.

  • Procedure: a. Prepare the mAb at a concentration of 5-10 mg/mL in PBS. b. Add a 2.0 to 2.5-fold molar excess of TCEP to the mAb solution. c. Incubate at 37°C for 1-2 hours. This selectively reduces the interchain disulfides, typically yielding 8 reactive thiols per antibody.

Part 3: Conjugation of Payload-Linker to Reduced Antibody

  • Rationale: The maleimide group on the activated payload-linker reacts specifically and efficiently with the newly generated free thiols on the antibody, forming a stable thioether bond. The reaction is performed at a slightly acidic or neutral pH to maximize maleimide stability while ensuring thiol reactivity.

  • Procedure: a. Add the Payload-PEG-Maleimide solution (from Part 1) to the reduced mAb solution (from Part 2) at a molar ratio of ~1.1 payload-linker per thiol (e.g., ~8.8:1 for a fully reduced IgG1). b. Incubate at room temperature for 1 hour or at 4°C overnight. c. Quench any unreacted maleimide groups by adding a 5-fold molar excess of N-acetylcysteine. This prevents re-aggregation or unwanted side reactions.

Part 4: Purification and Characterization

  • Rationale: It is essential to remove unconjugated payload-linker, residual reagents, and any aggregated species to ensure the safety and purity of the final ADC.

  • Procedure: a. Purify the ADC using SEC or TFF to exchange the buffer and remove small molecule impurities. b. Characterize the final product using HIC-HPLC. The number of conjugated drugs increases the hydrophobicity of the antibody, allowing HIC to separate species with different DARs (DAR0, DAR2, DAR4, etc.). This analysis provides the average DAR and a measure of product homogeneity.

Conclusion and Future Directions

Polyethylene Glycol linkers have fundamentally improved the "druggability" of bioconjugates by providing a versatile tool to enhance solubility, stability, and circulation half-life.[4][27] Their ability to mitigate the challenges posed by hydrophobic payloads has enabled the development of more potent and safer therapeutics. The key difference between PEG and other linkers lies in this unique combination of hydrophilicity, biocompatibility, and steric shielding.

The field of linker technology continues to evolve. Future innovations will likely focus on:

  • Novel Cleavage Chemistries: Developing linkers that respond to more specific tumor biomarkers for even greater selectivity.

  • Biodegradable Alternatives to PEG: Exploring new hydrophilic polymers that are fully biodegradable to address theoretical concerns about PEG accumulation.

  • Multi-functional Linkers: Designing linkers capable of carrying not only a payload but also an imaging agent or a second therapeutic molecule to create theranostic or combination therapies.

By understanding the fundamental principles and comparative advantages of different linker technologies, researchers and drug developers can make more informed decisions, engineering the next generation of highly targeted and effective bioconjugates.

References

  • Top 5 Applications of PEGylated Linkers in Bioconjug
  • PEG Linkers & Their Applic
  • What are PEG Linkers? - BroadPharm. (URL: )
  • How to Choose the Right PEG Linker for Your Research and Applic
  • PEG Linkers: Structure, Applications & Contributions - Cre
  • Overview of PEG Linkers - ChemPep. (URL: )
  • Overview of PEG Linkers & Their Applic
  • PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjug
  • What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG. (URL: )
  • How ADC Linkers Work: Controlling Stability & Drug Release - BOC Sciences. (URL: )
  • What are ADC Linkers? - BroadPharm. (URL: )
  • Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins | ACS Pharmacology & Translational Science. (URL: [Link])

  • PEG LinkER - YouTube. (URL: [Link])

  • Essential Insights into Linker Chemistry for Antibody Drug Conjugates (ADCs) - Abzena. (URL: [Link])

  • Cleavable vs.
  • Recent Reports on Polysaccharide-Based Materials for Drug Delivery - PMC - NIH. (URL: [Link])

  • Exploring the impact of PEGylation on pharmacokinetics: a size-dependent effect of polyethylene glycol on prostate-specific membrane antigen inhibitors - NIH. (URL: [Link])

  • Hydrophilic vs. Hydrophobic PEG Linkers in Drug Design - PurePEG. (URL: )
  • Pharmacokinetic Consequences of Pegylation - Taylor & Francis. (URL: [Link])

  • What are PEG Linkers? - ADC Review. (URL: [Link])

  • Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC - NIH. (URL: [Link])

  • Review of polysaccharide particle-based functional drug delivery - PMC - NIH. (URL: [Link])

  • The role of hydrophilic linkers in next-generation antibody-drug conjugates - PubMed. (URL: [Link])

  • Versatile Types of Polysaccharide-Based Drug Delivery Systems: From Strategic Design to Cancer Therapy - MDPI. (URL: [Link])

  • In Vitro vs In Vivo Studies of Polyethylene Glycol (PEG) Linkers | AxisPharm. (URL: [Link])

  • Linkers for ADCs - NJ Bio, Inc. (URL: [Link])

  • Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. (URL: [Link])

  • Aldehyde-Functionalized Cellulose Nanofiber Hydrogels for pH-Sensitive Drug Delivery via Dynamic Imine Bonding - American Chemical Society. (URL: [Link])

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Safety and handling information for PEG13-Tos

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of PEG13-Tos

This guide provides comprehensive safety and handling information for this compound (35-hydroxy-3,6,9,12,15,18,21,24,27,30,33-undecaoxapentatriacontyl 4-methylbenzenesulfonate), a specialized chemical reagent intended for research use only[1]. Designed for researchers, scientists, and drug development professionals, this document moves beyond mere procedural steps to explain the causality behind each recommendation, ensuring a self-validating system of laboratory safety.

Core Concepts: Understanding this compound

This compound is a heterobifunctional polyethylene glycol (PEG) linker. Its structure consists of a 13-unit PEG chain that imparts hydrophilicity, increasing the solubility of conjugated molecules in aqueous media[2][3]. The molecule is terminated with two distinct functional groups:

  • A hydroxyl (-OH) group , which can be used for further chemical derivatization.

  • A tosyl (tosylate) group , which functions as an excellent leaving group in nucleophilic substitution reactions, making it highly useful for conjugation chemistry[2][3].

Given its reactive nature, particularly the tosyl group, and its use in sensitive biological applications, a thorough understanding of its handling requirements is paramount to ensure both experimental integrity and personnel safety.

Hazard Identification and Toxicological Profile

While Safety Data Sheets (SDS) for this compound and similar PEG derivatives do not classify the substance as hazardous under the Globally Harmonized System (GHS), a cautious and informed approach is necessary[4]. The primary risks are not from acute toxicity but from its physical properties and chemical reactivity, as well as potential physiological responses.

Key Potential Hazards:

  • Mechanical Irritation: As a solid or low-melting-point solid, the powdered form can cause irritation to the eyes and respiratory tract upon contact or inhalation[4][5].

  • Chemical Reactivity: The tosylate group is designed to be reactive. Therefore, contact with incompatible materials, such as strong oxidizing agents, should be avoided[4][5].

  • Allergenic Potential: Though rare, there is documented evidence of hypersensitivity and allergic reactions to polyethylene glycols in some individuals, which can range from skin reactions to systemic anaphylaxis[6]. Researchers with known sensitivities to PEG-containing products should exercise extreme caution[7].

Data Presentation: Physicochemical Properties
PropertyValueSource(s)
CAS Number 1050500-41-8[2]
Molecular Formula C31H56O15S[1]
Molecular Weight ~700.84 g/mol [1][2]
Appearance Solid (low melting point)[5]
Recommended Storage -20°C[2][8]
Solubility Soluble in water and many polar organic solvents (e.g., acetone, alcohols)[9].[9]

Laboratory Handling and Exposure Control

The foundation of safe handling for this compound lies in a multi-layered approach combining engineering controls, administrative procedures, and appropriate Personal Protective Equipment (PPE).

Engineering Controls: The First Line of Defense

The primary engineering control is to minimize the generation and inhalation of dust or aerosols.

  • Ventilation: Always handle this compound in a well-ventilated laboratory. For procedures involving weighing the solid powder or where aerosols could be generated, use a certified chemical fume hood[4]. The goal is to keep airborne concentrations below any applicable exposure limits and to prevent operator exposure.

Personal Protective Equipment (PPE): The Essential Barrier

PPE is not a substitute for good engineering controls but is a critical final barrier. The selection of PPE must be based on a risk assessment of the specific procedure being performed.

Protective EquipmentSpecifications and RationaleSource(s)
Eye Protection Chemical safety goggles are mandatory. A face shield should be worn over goggles if there is a significant risk of splashing.[5][10]
Hand Protection Chemical-resistant, disposable gloves (e.g., nitrile) must be worn. Double gloving is recommended when handling hazardous drugs or reactive compounds. Gloves must be changed every 30 minutes or immediately if contaminated or damaged.[5][11][12]
Body Protection A long-sleeved lab coat is required. For larger-scale operations or when handling other hazardous materials, a disposable gown that closes in the back may be appropriate.[11]
Respiratory Protection Not typically required when handled in a fume hood. If weighing large quantities outside of a hood, a NIOSH-approved N95 respirator may be used to prevent dust inhalation.[13][14]
Hygiene and Administrative Practices
  • Avoid all skin and eye contact[4].

  • Do not eat, drink, or smoke in laboratory areas.

  • Wash hands thoroughly with soap and water after handling the product, before breaks, and at the end of the workday[5].

  • Remove contaminated clothing promptly and wash it before reuse[5].

Storage and Stability: Preserving Integrity

Proper storage is crucial not only for safety but also for maintaining the chemical's efficacy. PEGs are susceptible to oxidative degradation, and certain functional groups are sensitive to moisture and light[8][9].

  • Temperature: Store containers tightly sealed at -20°C for long-term stability[2].

  • Atmosphere: For maximum stability, store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation[8].

  • Light and Moisture: Protect from light and moisture. Store with a desiccant where appropriate[8][15].

  • Incompatibilities: Store away from strong oxidizing agents and other incompatible materials[5][13].

Experimental Protocol: Safely Weighing and Dissolving this compound

This protocol provides a self-validating workflow for a common laboratory task, integrating safety at each step.

Objective: To accurately weigh and dissolve solid this compound while minimizing exposure risk.

Materials:

  • This compound (stored at -20°C)

  • Appropriate solvent (e.g., sterile water, buffer, DMSO)

  • Spatula

  • Weigh paper or weigh boat

  • Appropriate laboratory glassware (e.g., conical tube, beaker)

  • Vortex mixer or magnetic stirrer

  • Required PPE (goggles, lab coat, nitrile gloves)

Procedure:

  • Preparation: a. Don all required PPE. b. Set up all necessary equipment inside a chemical fume hood. c. Allow the this compound container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture, which can degrade the material.

  • Weighing: a. Place a weigh boat on the analytical balance and tare. b. Carefully use a clean spatula to transfer the desired amount of this compound powder to the weigh boat. Avoid generating dust. c. Securely close the main this compound container immediately after dispensing.

  • Dissolution: a. Transfer the weighed powder into the designated glassware. b. Add the appropriate volume of solvent. c. Cap the vessel and mix thoroughly using a vortex or magnetic stirrer until the solid is fully dissolved. PEGs are readily soluble in water[9].

  • Cleanup: a. Dispose of the used weigh boat and any contaminated materials in the designated chemical waste container. b. Wipe down the spatula and the work surface inside the fume hood with a suitable solvent (e.g., 70% ethanol). c. Remove PPE and wash hands thoroughly.

  • Storage of Stock Solution: a. Store the resulting solution as per experimental requirements, often at -20°C or -80°C for long-term use. Aqueous solutions of PEG are generally stable at room temperature but should be stored cold to prevent microbial growth[9].

Mandatory Visualization: Safe Handling Workflow

G cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Finalization a Don PPE: Goggles, Gloves, Lab Coat b Work in Fume Hood a->b c Equilibrate Reagent to Room Temperature b->c d Tare Weigh Boat on Balance c->d e Weigh Solid this compound d->e f Transfer to Glassware e->f h Seal Primary Container e->h g Add Solvent & Dissolve f->g i Dispose of Solid Waste g->i j Clean Work Area & Equipment i->j k Store Stock Solution j->k l Remove PPE & Wash Hands k->l G spill Spill Detected size Assess Spill Size & Immediate Hazard spill->size small Small Spill (<100 mL or <100g) size->small Manageable by Lab Personnel large Large Spill or Unknown Hazard size->large Unmanageable or Presents Inhalation/ Fire Hazard ppe_small Don appropriate PPE (Gloves, Goggles, Lab Coat) small->ppe_small evacuate Evacuate Immediate Area! large->evacuate absorb Cover with inert absorbent (e.g., vermiculite, sand) ppe_small->absorb collect Sweep/scoop into a sealed waste container absorb->collect decon Decontaminate area with soap and water collect->decon dispose Dispose of as chemical waste decon->dispose notify Notify Lab Supervisor & Institutional EHS evacuate->notify secure Secure area. Prevent entry. notify->secure pro Allow Trained Emergency Responders to handle cleanup secure->pro

Caption: Decision tree for responding to a this compound spill.

Small Spill Cleanup Protocol (<100g of solid):

  • Ensure you are wearing appropriate PPE (gloves, goggles, lab coat).[16]

  • Carefully sweep up the solid material, taking care not to create airborne dust.[17]

  • Place the material and any contaminated cleaning supplies into a clearly labeled, sealable plastic bag or container for hazardous waste.[17][18]

  • Wipe the spill area with a wet paper towel or cloth, then clean with a mild detergent solution.[17]

  • Place all cleanup materials into the waste bag.

Large Spill Cleanup Protocol:

  • Evacuate the immediate area and alert the laboratory supervisor and the institution's Environmental Health and Safety (EHS) office.[12]

  • Do not attempt to clean up a large spill without specialized training and equipment.[15]

  • Prevent entry into the affected area.

Disposal Considerations

Improper disposal of chemical waste poses a significant environmental risk.

  • Regulatory Compliance: All waste containing this compound must be disposed of as special or chemical waste. This should be done through a licensed disposal company, in strict accordance with all local, state, and federal regulations.[5]

  • Waste Collection: Collect waste material, including contaminated spill cleanup supplies and empty containers, in designated and properly labeled hazardous waste containers.[18][19]

  • Prohibited Disposal: Do NOT dispose of this compound down the drain or in the regular trash.[20] While PEG itself is biodegradable, the tosylate functional group and its potential reaction byproducts may not be, and this practice is non-compliant with laboratory waste regulations.[19]

References

  • PEG Solution (30%) Safety Data Sheet. G-Biosciences.

  • Polyethylene glycol Standard Safety Data Sheet. Agilent.

  • MagicLink™ NHS-PEG4-Biotin Kit Safety Data Sheet. BroadPharm.

  • Polyethylene glycol Product Information Sheet. Sigma-Aldrich.

  • This compound Product Page. Tebubio (distributor for BroadPharm).

  • Garrigós-Paredes, D., et al. (2025). Hypersensitivity to polyethylene glycol in adults and children: An emerging challenge. Allergologia et Immunopathologia.

  • Luong, P.T., et al. Processing and Storage Effects on Poly(ethylene glycol) Hydrogel Mechanical Properties and Bioactivity. Society for Biomaterials.

  • This compound Product Page. BroadPharm.

  • First Aid Procedures for Chemical Hazards. National Institute for Occupational Safety and Health (NIOSH), CDC.

  • Polyethylene glycol 200 Safety Data Sheet. GLITHERM.

  • How To Dispose Of Polyethylene Glycol 3350? Chemistry For Everyone.

  • How To Dispose Of Polyethylene Glycol? Chemistry For Everyone.

  • m-PEG13-azide Safety Data Sheet. MedchemExpress.com.

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. (2022).

  • Glycol Spill Cleanup Procedure. Scribd.

  • Allergy to polyethylene glycols (PEGs). Anaphylaxis UK.

  • Recommended PEG Storage and Handling Conditions. JenKem Technology. (2022).

  • Appendix P - Phenol First Aid Guide and PPE. Cornell University EHS.

  • Chemical Spill Procedures. Clarkson University.

  • What Are You Wearing? Basic PPE for Pesticide Safety. UC IPM. (2025).

  • PEGylation in Pharmaceutical Development. Pharmaceuticals. (2024).

  • This compound Product Page. Santa Cruz Biotechnology.

  • Phenol Exposure: First Aid Guidance. University of York, Department of Biology.

  • Guidance for Hazardous Waste Spill Cleanup in Laboratories. The University of Tennessee Knoxville.

  • Personal Protective Equipment for Handling Pesticides. University of Florida, IFAS Extension. (2019).

  • Personal Protective Equipment (PPE). U.S. Department of Health & Human Services.

  • Laboratory Chemical Spill Cleanup and Response Guide. CUNY.

  • Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Oregon OSHA.

  • Revealing the role of Peg13: A promising therapeutic target for mitigating inflammation in sepsis. Genetics and Molecular Biology. (2024).

  • Chemical Spill Procedures. Princeton University EHS.

  • Evaluation of 13-week repeated-dose oral toxicity of zirconium(IV) butoxide in Crl:CD(SD) rats. Regulatory Toxicology and Pharmacology. (2025).

  • What is the most effective protocol/kit for reducing polyethylene glycol (PEG) levels in peptides for mass spectrometry analysis? ResearchGate. (2023).

  • A process for removal of polyethylene glycol from a protein or peptide solution. WIPO Patentscope.

  • The imprinted lncRNA Peg13 regulates sexual preference and the sex-specific brain transcriptome in mice. Genome Biology.

  • This compound Product Page. Sigma-Aldrich.

  • This compound Product Page (Synonym). Sigma-Aldrich.

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Part 1: The Genesis of Activated PEGs: From Inert Polymer to Precision Tool

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth analysis of scientific and commercial databases does not yield specific information for a molecule designated "PEG13-Tos". This suggests that "this compound" may be a non-standard or internal nomenclature. However, the constituent parts of the name, "PEG," "13," and "Tos," point towards a well-established class of chemical reagents: short-chain tosylated polyethylene glycols.

This guide will, therefore, focus on the discovery, development, and application of short-chain tosylated polyethylene glycols (PEGn-OTs), using a 13-unit oligoethylene glycol chain as a representative example. We will explore the fundamental principles that make these molecules valuable tools in bioconjugation, drug delivery, and materials science.

Polyethylene glycol (PEG) was first synthesized in the mid-19th century. For much of its history, it was valued for its properties of high water solubility, low toxicity, and lack of immunogenicity. These characteristics made it an ideal candidate for use in pharmaceutical formulations and as a non-fouling surface coating. However, the inherent chemical inertness of the terminal hydroxyl groups on the PEG chain limited its application in covalent chemistry.

The true potential of PEG was unlocked with the development of methods to "activate" its terminal groups. By converting the hydroxyl groups into more reactive functionalities, scientists could covalently attach PEG to other molecules, a process now famously known as PEGylation.

The Advent of Tosylation in PEG Chemistry

One of the earliest and most straightforward methods for activating hydroxyl groups is tosylation. This involves reacting the terminal hydroxyl group of a PEG molecule with p-toluenesulfonyl chloride (TsCl) in the presence of a base, typically pyridine. This reaction replaces the hydroxyl group with a tosylate group (-OTs), which is an excellent leaving group. This transformation converts the chemically stable PEG-OH into a reactive PEG-OTs that can readily undergo nucleophilic substitution reactions.

The choice of the tosylate group was a strategic one, grounded in fundamental principles of organic chemistry:

  • Excellent Leaving Group: The tosylate anion is highly stabilized by resonance, making it a very weak base and therefore an excellent leaving group. This facilitates nucleophilic attack at the carbon atom to which it is attached.

  • Versatility: PEG-OTs can react with a wide range of nucleophiles, including amines, thiols, and carboxylates. This versatility allows for the PEGylation of a diverse array of molecules, from small-molecule drugs to large proteins.

  • Controlled Reactivity: While highly reactive towards strong nucleophiles, the tosylate group is stable enough to allow for purification and handling of the activated PEG reagent.

The development of tosylated PEGs marked a significant step forward in the field of bioconjugation. It provided a robust and versatile tool for modifying the properties of therapeutic molecules, leading to improved solubility, extended circulation half-life, and reduced immunogenicity.

Part 2: Synthesis and Characterization of a Representative Short-Chain Tosylated PEG (PEG13-OTs)

The synthesis of a discrete, short-chain tosylated PEG, such as one with 13 ethylene glycol units (PEG13-OTs), requires a precise, step-wise approach to ensure a homogenous product.

Experimental Protocol: Synthesis of Monodisperse PEG13-OTs

This protocol outlines a typical laboratory-scale synthesis of a monodisperse, short-chain tosylated PEG.

Materials:

  • Discrete PEG13-OH (tridecaethylene glycol)

  • p-Toluenesulfonyl chloride (TsCl)

  • Anhydrous pyridine

  • Anhydrous dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • Reaction Setup: A solution of discrete PEG13-OH in anhydrous DCM is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). The flask is cooled to 0 °C in an ice bath.

  • Addition of Reagents: Anhydrous pyridine is added to the solution, followed by the slow, portion-wise addition of p-toluenesulfonyl chloride (TsCl). The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stir overnight.

  • Workup: The reaction is quenched by the addition of water. The organic layer is separated, washed sequentially with saturated sodium bicarbonate solution and brine, and then dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

  • Characterization: The purified product is characterized by:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the presence of the tosylate group and the integrity of the PEG chain.

    • Mass Spectrometry (MS): To verify the molecular weight of the final product.

    • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

Data Presentation: Expected Physicochemical Properties
PropertyExpected Value for PEG13-OTs
Molecular Weight ~735 g/mol
Appearance Colorless to pale yellow oil or waxy solid
Solubility Soluble in water, DCM, THF, DMF
Purity (by HPLC) >95%
Visualization: Synthesis of PEG13-OTs

Synthesis_of_PEG13_OTs PEG13_OH PEG13-OH Intermediate Reaction Mixture PEG13_OH->Intermediate TsCl TsCl (p-Toluenesulfonyl chloride) TsCl->Intermediate Pyridine Pyridine (Base) Pyridine->Intermediate PEG13_OTs PEG13-OTs Intermediate->PEG13_OTs Nucleophilic Substitution Byproducts Pyridinium Hydrochloride Intermediate->Byproducts

Caption: Synthesis of PEG13-OTs from PEG13-OH.

Part 3: Mechanism of Action and Applications in Bioconjugation

The utility of PEG13-OTs lies in its ability to act as an electrophile in nucleophilic substitution reactions. The tosylate group serves as an excellent leaving group, allowing for the covalent attachment of the PEG chain to nucleophilic functional groups on target molecules.

Mechanism of Action: SN2 Reaction

The primary mechanism of action for the reaction of PEG13-OTs with nucleophiles is a bimolecular nucleophilic substitution (SN2) reaction.

Key Steps:

  • Nucleophilic Attack: A nucleophile (e.g., the amine group of a protein or the thiol group of a cysteine residue) attacks the carbon atom attached to the tosylate group.

  • Transition State: A transient, high-energy transition state is formed where the nucleophile is partially bonded to the carbon atom, and the carbon-oxygen bond of the tosylate group is partially broken.

  • Leaving Group Departure: The tosylate group departs as a stable tosylate anion, and a new covalent bond is formed between the PEG chain and the nucleophile.

Visualization: SN2 Mechanism of PEGylation

SN2_Mechanism Reactants Nu:⁻ + PEG13-OTs TS [Nu---C---OTs]⁻ Products Nu-PEG13 + ⁻OTs TS->Products Leaving Group Departure

Caption: The SN2 mechanism of PEGylation using PEG13-OTs.

Applications in Drug Development and Research

The ability to precisely attach a short, hydrophilic PEG chain to a molecule of interest has numerous applications:

  • Improving Pharmacokinetics: PEGylation can increase the hydrodynamic radius of small-molecule drugs and peptides, reducing their renal clearance and extending their circulation half-life.

  • Enhancing Solubility: The hydrophilic nature of the PEG chain can significantly improve the aqueous solubility of hydrophobic drugs, facilitating their formulation and administration.

  • Linker Chemistry in ADCs: Short-chain PEGs are often used as linkers in antibody-drug conjugates (ADCs). They can bridge the antibody and the cytotoxic payload, modulating the solubility and stability of the final conjugate.

  • Surface Modification: PEG-OTs can be used to modify the surface of nanoparticles, liposomes, and medical devices to reduce non-specific protein adsorption and improve biocompatibility.

Experimental Protocol: PEGylation of a Model Peptide

This protocol describes the PEGylation of a model peptide containing a single lysine residue.

Materials:

  • Model peptide with a single lysine residue

  • PEG13-OTs

  • Sodium bicarbonate buffer (pH 8.5)

  • Dimethylformamide (DMF)

  • Reverse-phase HPLC system

  • Mass spectrometer

Procedure:

  • Peptide Dissolution: The model peptide is dissolved in the sodium bicarbonate buffer. A small amount of a co-solvent like DMF may be used if the peptide has limited aqueous solubility.

  • PEGylation Reaction: A solution of PEG13-OTs in DMF is added to the peptide solution in a stoichiometric excess (e.g., 5-10 fold molar excess). The reaction is allowed to proceed at room temperature for 4-6 hours with gentle stirring.

  • Quenching: The reaction can be quenched by the addition of a small molecule with a primary amine, such as Tris buffer.

  • Purification: The PEGylated peptide is purified from the reaction mixture using reverse-phase HPLC.

  • Analysis: The purified product is analyzed by mass spectrometry to confirm the addition of a single PEG13 chain.

Part 4: Future Perspectives and the Evolution of PEGylation

The field of PEGylation continues to evolve, with a focus on developing more advanced and precisely controlled methods for bioconjugation. While tosylated PEGs remain a valuable tool, newer generations of activated PEGs with different reactive groups (e.g., N-hydroxysuccinimide esters, maleimides, and click chemistry handles) offer greater specificity and efficiency for certain applications.

The future of short-chain PEG linkers lies in their integration into more complex molecular architectures, such as multi-functional drug delivery systems and targeted therapeutic agents. The fundamental principles of synthesis and reactivity established with reagents like PEG-OTs will continue to inform the design and development of these next-generation technologies.

References

Due to the general nature of the topic, as "this compound" is not a standard chemical name, the following references provide a broad overview of PEGylation, the use of tosylated linkers, and bioconjugation techniques.

  • Poly(ethylene glycol) in Drug Delivery: Pros and Cons as Well as Potential Alternatives. Angewandte Chemie International Edition, [Link]

  • PEGylation: a review of fundamentals and applications in chemistry and biotechnology. Polymer Chemistry, [Link]

  • The Bumpy Road of PEGylation: A Review on the Opposing Factors Ruling the Therapeutic Efficacy of PEGylated Nanomedicines. Advanced Drug Delivery Reviews, [Link]

  • A review of the synthesis of polyethylene glycol (PEG) and its derivatives. Polymer Chemistry, [Link]

  • Bioconjugation with Poly(ethylene glycol). Bioconjugate Chemistry, [Link]

Methodological & Application

Application Note: A Step-by-Step Protocol for PROTAC Synthesis Using a PEG13-Tos Linker

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a detailed, step-by-step protocol for the synthesis of a Proteolysis Targeting Chimera (PROTAC) utilizing a discrete Polyethylene Glycol (PEG) linker, specifically PEG13-Tos. PROTAC technology is revolutionizing drug discovery by co-opting the cell's native ubiquitin-proteasome system to induce the degradation of specific target proteins.[1][2][3] The linker component is a critical determinant of a PROTAC's efficacy, influencing ternary complex formation, solubility, and cell permeability.[4][5][6] This application note details a modular synthetic strategy employing a tosylated PEG linker as a versatile precursor, which is converted to an azide for subsequent conjugation to an alkyne-modified target protein ligand via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click chemistry." We provide comprehensive experimental procedures, expert insights into reaction mechanisms, and protocols for the purification and characterization of synthetic intermediates and the final PROTAC molecule.

Introduction: The Central Role of the Linker in PROTAC Design

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules composed of three distinct parts: a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two.[2][4] By simultaneously binding the POI and an E3 ligase, the PROTAC facilitates the formation of a ternary complex, leading to the poly-ubiquitination of the POI and its subsequent degradation by the 26S proteasome.[7][8][9] This catalytic mechanism allows for the elimination of target proteins, offering significant advantages over traditional small-molecule inhibitors.[10]

The linker is far more than a simple spacer; its length, composition, rigidity, and attachment points are critical parameters that must be optimized to achieve potent and selective protein degradation.[6][11][12] Polyethylene Glycol (PEG) chains are among the most common motifs used in PROTAC linkers.[3][11] The inclusion of a PEG spacer often enhances a PROTAC's aqueous solubility and can improve its pharmacokinetic properties, such as cell permeability and oral absorption.[1][4][13] Furthermore, the modular nature of PEG linkers allows for systematic variation in length to empirically determine the optimal distance for productive ternary complex formation.[11][14]

This guide focuses on the use of O-(2-aminoethyl)-O'-(2-tosylethyl)tridecaethylene glycol (this compound) , a commercially available, bifunctional linker precursor. The tosylate group serves as an excellent leaving group for nucleophilic substitution, allowing for efficient conversion to other functionalities. Here, we demonstrate its conversion to an azide, a key functional group for the highly efficient and bio-orthogonal CuAAC click reaction.[15][16][17] This modular approach, combining robust reaction chemistries, provides a reliable and adaptable workflow for PROTAC synthesis.[14]

Overview of the Synthetic Strategy

Our synthetic approach is a convergent, three-stage process designed for modularity and efficiency. This allows for the independent synthesis and purification of key intermediates before the final coupling reaction.

  • Stage 1: Synthesis of E3 Ligase-Linker Intermediate. A Cereblon (CRBN) E3 ligase ligand, 4-hydroxythalidomide, is alkylated with the this compound linker. The resulting terminal tosylate is then converted to an azide via nucleophilic substitution with sodium azide.

  • Stage 2: Preparation of Alkyne-Modified POI Ligand. A hypothetical Protein of Interest (POI) ligand containing a suitable nucleophile (e.g., a phenol or amine) is modified by attaching a terminal alkyne handle, such as propargyl bromide. (Note: The specific POI ligand and its modification are user-dependent; this guide presents a generalizable method).

  • Stage 3: Final PROTAC Assembly via CuAAC. The azide-functionalized E3 ligase-linker intermediate and the alkyne-functionalized POI ligand are joined using the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction to form a stable triazole linkage, yielding the final PROTAC molecule.[11][12]

G cluster_0 Stage 1: E3 Ligase-Linker Synthesis cluster_1 Stage 2: POI Ligand Modification cluster_2 Stage 3: Final Assembly HT 4-Hydroxythalidomide HT_PEG_Tos Intermediate 1 (Thalidomide-PEG13-Tos) HT->HT_PEG_Tos Alkylation PEG_Tos This compound PEG_Tos->HT_PEG_Tos HT_PEG_N3 Intermediate 2 (Thalidomide-PEG13-N3) HT_PEG_Tos->HT_PEG_N3 Azidation NaN3 Sodium Azide NaN3->HT_PEG_N3 Final_PROTAC Final PROTAC HT_PEG_N3->Final_PROTAC CuAAC Click Chemistry POI_OH POI Ligand-OH POI_Alkyne Intermediate 3 (POI Ligand-Alkyne) POI_OH->POI_Alkyne Alkylation PropargylBr Propargyl Bromide PropargylBr->POI_Alkyne POI_Alkyne->Final_PROTAC Cu_Catalyst Cu(I) Catalyst (e.g., CuSO4, NaAsc) Cu_Catalyst->Final_PROTAC MoA cluster_ternary Ternary Complex Formation PROTAC Synthesized PROTAC Ternary POI PROTAC E3 PROTAC->Ternary:pr POI Protein of Interest (POI) POI->Ternary:p E3 E3 Ligase (e.g., CRBN) E3->Ternary:e POI_Ub Poly-ubiquitinated POI Ternary->POI_Ub Ubiquitination Ub Ubiquitin (Ub) Ub->POI_Ub Proteasome 26S Proteasome Degraded Degraded Peptides Proteasome->Degraded Degradation POI_Ub->Proteasome Recognition

Sources

Mastering Nucleophilic Substitution with PEG13-Tosylate: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for successfully performing nucleophilic substitution reactions on PEG13-Tosylate (PEG13-Ts). This document moves beyond a simple recitation of steps to offer in-depth explanations of the underlying chemical principles, ensuring that practitioners can not only execute the protocols but also troubleshoot and adapt them for their specific applications.

Foundational Principles: The Chemistry of PEG-Tosylate Reactions

Poly(ethylene glycol) (PEG) is a cornerstone of bioconjugation and drug delivery, prized for its biocompatibility and ability to improve the pharmacokinetic profiles of therapeutic molecules. The terminal hydroxyl groups of PEG can be activated to facilitate conjugation. One of the most robust methods of activation is tosylation, which converts the hydroxyl group into a p-toluenesulfonate (tosylate) ester.

The tosylate group is an excellent leaving group, making the carbon to which it is attached highly susceptible to nucleophilic attack.[1] This reactivity is the basis for a wide array of chemical modifications, allowing for the introduction of various functional groups at the terminus of the PEG chain. The general mechanism follows a classic bimolecular nucleophilic substitution (SN2) pathway.

The Versatility of PEG13-Tosylate in Bioconjugation

PEG13-Tosylate serves as a versatile intermediate for the synthesis of a variety of functionalized PEG derivatives. The choice of nucleophile dictates the resulting terminal group, opening up a vast landscape of potential applications. Some of the most common and impactful transformations include:

  • Azide Functionalization: The introduction of an azide group via reaction with sodium azide (NaN3) is a gateway to "click chemistry."[2] The resulting PEG-azide can be efficiently and specifically conjugated to alkyne-containing molecules through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC).

  • Amine Functionalization: Aminated PEGs are crucial for coupling to carboxylic acids, activated esters (e.g., NHS esters), and other electrophilic groups present on biomolecules. Direct amination can be achieved using ammonia, although this can sometimes lead to side products.[3][4] A more controlled approach often involves an indirect route, such as the reduction of a PEG-azide.[2]

  • Thiol Functionalization: Thiolated PEGs are highly valued for their ability to form stable linkages with maleimides, haloacetamides, and other thiol-reactive groups on proteins and surfaces. They can also be used to create disulfide bonds or to functionalize gold nanoparticles.[2][5]

Below is a workflow diagram illustrating the central role of PEG13-Tosylate as a precursor for these key functionalized PEG derivatives.

G cluster_activation Activation cluster_substitution Nucleophilic Substitution cluster_products Example Products PEG13_OH PEG13-OH PEG13_Tos PEG13-Tosylate PEG13_OH->PEG13_Tos Tosyl Chloride (TsCl), Pyridine or Et3N PEG13_Nu PEG13-Nucleophile PEG13_Tos->PEG13_Nu Nucleophile Nucleophile (Nu-) Nucleophile->PEG13_Nu PEG_Azide PEG13-Azide PEG13_Nu->PEG_Azide from NaN3 PEG_Amine PEG13-Amine PEG13_Nu->PEG_Amine from NH3 or reduction of azide PEG_Thiol PEG13-Thiol PEG13_Nu->PEG_Thiol from NaSH or thioacetate

Caption: General workflow for the functionalization of PEG13 via a tosylate intermediate.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be self-validating, with in-process checks and characterization steps to ensure the success of each transformation.

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)Notes
PEG13-OH≥95%Sigma-Aldrich, BroadpharmEnsure dryness by azeotropic distillation with toluene or drying under high vacuum.
p-Toluenesulfonyl chloride (TsCl)≥98%Acros Organics, TCIStore in a desiccator.
Pyridine or Triethylamine (Et3N)AnhydrousSigma-Aldrich, Alfa AesarUse freshly distilled or from a sure-seal bottle.
Sodium Azide (NaN3)≥99.5%Sigma-Aldrich, Strem ChemicalsCaution: Highly toxic and potentially explosive. Handle with extreme care.
Sodium Hydrosulfide (NaSH)HydrateSigma-AldrichHandle in a fume hood due to the potential release of H2S.
Dichloromethane (DCM)AnhydrousFisher Chemical, VWR
N,N-Dimethylformamide (DMF)AnhydrousAcros Organics, Sigma-Aldrich
Diethyl EtherACS GradeFisher Chemical, VWR
Sodium Bicarbonate (NaHCO3)ACS Grade
Brine (saturated NaCl solution)
Anhydrous Sodium Sulfate (Na2SO4)ACS Grade
Protocol 1: Synthesis of PEG13-Tosylate

This initial activation step is critical for all subsequent nucleophilic substitution reactions.

Workflow Diagram:

G start Dissolve PEG13-OH in anhydrous DCM add_base Add Pyridine or Et3N (as base and catalyst) start->add_base cool Cool to 0 °C (ice bath) add_base->cool add_tscl Add TsCl dropwise cool->add_tscl react Stir at room temperature overnight add_tscl->react workup Aqueous Workup (HCl, NaHCO3, Brine) react->workup dry Dry organic layer (Na2SO4) workup->dry evaporate Evaporate solvent dry->evaporate characterize Characterize product (NMR, TLC) evaporate->characterize

Caption: Experimental workflow for the tosylation of PEG13-OH.

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve PEG13-OH (1 equivalent) in anhydrous dichloromethane (DCM).

  • Base Addition: Add anhydrous pyridine or triethylamine (2-3 equivalents) to the solution.[6]

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Tosylation: Slowly add p-toluenesulfonyl chloride (1.5-2 equivalents) portion-wise or as a solution in anhydrous DCM.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The product, PEG13-Tos, should have a higher Rf value than the starting PEG13-OH.

  • Workup:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 0.5 M HCl, saturated aqueous NaHCO3, and brine.[6]

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification (if necessary): If unreacted starting material or impurities are present, purify the crude product by column chromatography on silica gel.

  • Characterization: Confirm the structure of the product by ¹H NMR spectroscopy. Look for the appearance of aromatic protons from the tosyl group (typically two doublets around 7.3-7.8 ppm) and a downfield shift of the methylene protons adjacent to the tosylate group.

Protocol 2: Synthesis of PEG13-Azide

Step-by-Step Procedure:

  • Setup: Dissolve PEG13-Tosylate (1 equivalent) in anhydrous N,N-dimethylformamide (DMF).

  • Nucleophile Addition: Add sodium azide (3-5 equivalents) to the solution.[2][7]

  • Reaction: Heat the reaction mixture to 60-80 °C and stir overnight.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Workup:

    • Cool the reaction to room temperature and filter to remove any excess NaN3.

    • Remove the DMF under reduced pressure (high vacuum).

    • Dissolve the residue in DCM and wash with water and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and evaporate the solvent.

  • Characterization: Confirm the product structure by ¹H NMR (disappearance of tosylate aromatic signals) and FT-IR spectroscopy (appearance of a strong, sharp azide stretch around 2100 cm⁻¹).[2]

Protocol 3: Synthesis of PEG13-Thiol

Direct reaction with sodium hydrosulfide can lead to the formation of disulfide byproducts.[2] A two-step procedure involving a thioacetate intermediate is often preferred for a cleaner product.[2]

Step 1: Synthesis of PEG13-Thioacetate

  • Setup: Dissolve PEG13-Tosylate (1 equivalent) in anhydrous DMF.

  • Nucleophile Addition: Add potassium thioacetate (3-5 equivalents).

  • Reaction: Stir the mixture at room temperature overnight.

  • Workup: Follow the workup procedure described in Protocol 2.

Step 2: Deprotection to PEG13-Thiol

  • Setup: Dissolve the PEG13-Thioacetate in methanol.

  • Deprotection: Add a solution of ammonia in methanol and stir at room temperature for several hours.

  • Workup: Evaporate the solvent under reduced pressure to obtain the PEG13-Thiol.

Characterization: The final product can be characterized by ¹H NMR, observing the disappearance of the thioacetate methyl protons.

Characterization and Quality Control

Thorough characterization is essential to confirm the identity and purity of the synthesized PEG derivatives.

TechniquePurposeKey Observables
¹H NMR Structural confirmation and determination of functionalization efficiency.Appearance/disappearance of characteristic peaks (e.g., tosyl aromatic protons, azide-adjacent methylene protons). Integration of these peaks relative to the PEG backbone protons can quantify the degree of functionalization.[2]
FT-IR Identification of specific functional groups.Azide stretch (~2100 cm⁻¹), carbonyl stretch of thioacetate (~1690 cm⁻¹).[2]
GPC/SEC Assessment of molecular weight distribution and detection of byproducts.A single, narrow peak indicates a pure product. Dimer formation (e.g., disulfide-linked PEG-thiol) will appear as a peak at approximately half the elution volume.[2]
MALDI-TOF MS Precise mass determination.Confirms the exact molecular weight of the desired product.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Incomplete Reaction Insufficient reagent, low reaction temperature, or short reaction time.Increase the equivalents of the nucleophile, raise the reaction temperature, or extend the reaction time. Ensure all reagents are of high purity and anhydrous where specified.
Side Product Formation Presence of water leading to hydrolysis of the tosylate back to the alcohol.Use anhydrous solvents and reagents and perform the reaction under an inert atmosphere.
Disulfide Formation in Thiol Synthesis Oxidation of the thiol group by atmospheric oxygen.Perform the deprotection and workup under an inert atmosphere. The use of a capping agent like 2,2'-dipyridyl disulfide can protect the thiol as it is formed.[2]
Difficulty in Purification Similar polarity of starting material and product.Optimize the eluent system for column chromatography. For PEG derivatives, precipitation in a non-solvent like cold diethyl ether can be an effective purification method.

Safety Considerations

  • Sodium Azide: Extremely toxic and can form explosive heavy metal azides. Always handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Do not dispose of down the drain.

  • p-Toluenesulfonyl Chloride: Corrosive and a lachrymator. Handle in a fume hood.

  • Anhydrous Solvents: Flammable. Handle away from ignition sources.

Always consult the Safety Data Sheet (SDS) for all reagents before use.

References

  • Gaitzsch, J., et al. (2016). Versatile Route to Synthesize Heterobifunctional Poly(ethylene glycol) of Variable Functionality for Subsequent Pegylation. Molecules, 21(3), 304. [Link]

  • Davis, F. F., et al. (2003). Process for the preparation of polyethylene glycol bis amine. U.S.
  • Heydinger, S. (2019). The Synthesis of a MePEG-based Hydroxide Conducting Electrolyte and the Optimization of the MePEG-Tosylation Reaction. Electronic Theses and Dissertations, 1699. [Link]

  • Reddit User Discussion. (2014). Tosylation of poly(ethylene glycol). r/chemistry. [Link]

  • Wang, L., et al. (2013). PEG 400 promoted nucleophilic substitution reaction of halides into organic azides under mild conditions. Journal of Chemical Research, 37(1), 38-41. [Link]

  • Bouzide, A., & Sauve, G. (2002). Silver Oxide Mediated Monotosylation of Poly(ethylene glycol) (PEG): Heterobifunctional PEG via Polymer Desymmetrization. Macromolecules, 35(22), 8444–8449. [Link]

  • JenKem Technology. (2021). Activated PEGs for Thiol PEGylation. [Link]

  • Rother, M., et al. (2017). Scale-Up Procedure for the Efficient Synthesis of Highly Pure Cyclic Poly(ethylene glycol). Macromolecules, 50(11), 4219–4227. [Link]

  • Martinez, A. M., & Harris, J. M. (2005). Methods of preparing polymers having terminal amine groups using protected amine salts. U.S.
  • ResearchGate Discussion. (2016). How to convert tosylate into amine?. [Link]

  • Truong, V. X., et al. (2019). A Facile Strategy for the High Yielding, Quantitative Conversion of Polyglycol End-Groups to Amines. Polymers, 11(5), 789. [Link]

  • Al-Awar, R., et al. (2019). Chemistry Routes for Copolymer Synthesis Containing PEG for Targeting, Imaging, and Drug Delivery Purposes. Pharmaceutics, 11(7), 333. [Link]

Sources

Application Notes and Protocols for Reactions of 13-Unit Polyethylene Glycol Tosylate (PEG13-Tos)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of PEG13-Tos in Bioconjugation

Polyethylene glycol (PEG) derivatives are indispensable tools in modern drug development and biotechnology. The process of covalently attaching PEG chains to molecules, known as PEGylation, can significantly enhance the therapeutic properties of peptides, proteins, small molecules, and nanoparticles. Benefits include improved solubility, extended circulatory half-life, reduced immunogenicity, and enhanced stability.[1]

This guide focuses on a specific, monodisperse PEG derivative: 35-hydroxy-3,6,9,12,15,18,21,24,27,30,33-undecaoxapentatriacontyl 4-methylbenzenesulfonate , commonly referred to as This compound . This heterobifunctional linker consists of a 13-unit PEG chain, providing a hydrophilic spacer, a terminal hydroxyl group for further modification, and a tosylate group. The tosylate (p-toluenesulfonate) is an excellent leaving group, making this compound a highly efficient substrate for nucleophilic substitution reactions.[2][3] This reactivity allows for the straightforward conjugation of a wide range of nucleophiles, such as amines and thiols, which are abundantly found in biological molecules.

This document provides a detailed overview of the experimental conditions for reactions involving this compound, including its synthesis and subsequent conjugation reactions. The protocols and discussions are grounded in the principles of organic chemistry to provide not just a set of instructions, but also a deeper understanding of the underlying mechanisms.

I. Synthesis of this compound from PEG13-diol

The most common route to obtaining this compound is through the tosylation of the corresponding polyethylene glycol diol (PEG13-diol). The goal is often to achieve monotosylation, creating a heterobifunctional molecule. However, the formation of a ditosylated byproduct is a common challenge.[4] Strategies to maximize the yield of the monofunctionalized product often involve precise control of stoichiometry or the use of specialized catalytic systems.[4]

The Chemistry of Tosylation

The tosylation reaction involves the activation of a terminal hydroxyl group of the PEG molecule. The alcohol acts as a nucleophile, attacking the electrophilic sulfur atom of p-toluenesulfonyl chloride (TsCl).[5] A base, typically pyridine or triethylamine, is essential for this reaction. Its primary roles are to deprotonate the alcohol, increasing its nucleophilicity, and to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[3]

Tosylation_Mechanism

Protocol 1: Synthesis of Monofunctional this compound

This protocol is adapted from established methods for the selective monotosylation of symmetrical PEGs.[4][6]

Materials:

  • Polyethylene glycol with 13 ethylene glycol units (PEG13-diol)

  • p-Toluenesulfonyl chloride (TsCl)

  • Anhydrous pyridine

  • Anhydrous dichloromethane (DCM)

  • 0.5 M HCl solution

  • 5% NaHCO3 solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., DCM, methanol)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve PEG13-diol (1.0 eq.) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Reagents: Slowly add anhydrous pyridine (3.0 eq.) followed by a solution of TsCl (1.2-1.5 eq.) in anhydrous DCM. The slight excess of TsCl helps drive the reaction, but a large excess should be avoided to minimize the formation of the ditosylated product.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 0.5 M HCl to remove pyridine, then with 5% NaHCO3 solution, and finally with brine.

    • Dry the organic layer over anhydrous Na2SO4.

  • Purification:

    • Filter off the drying agent and concentrate the solution under reduced pressure.

    • Purify the crude product by silica gel column chromatography. A typical elution gradient could be from pure DCM to a mixture of DCM and methanol (e.g., 10% MeOH in DCM) to separate the monotosylated product from unreacted diol and the ditosylated byproduct.

  • Characterization: Confirm the structure and purity of the obtained this compound using ¹H NMR and mass spectrometry. In the ¹H NMR spectrum, characteristic peaks for the tosyl group's aromatic protons should appear around 7.3-7.8 ppm, and the methyl protons around 2.4 ppm.[7][8]

II. Nucleophilic Substitution Reactions with this compound

The tosylate group on this compound is an excellent leaving group because its negative charge is well-stabilized through resonance.[9] This makes the terminal carbon of the PEG chain highly susceptible to nucleophilic attack. These reactions typically proceed via an S_N2 (bimolecular nucleophilic substitution) mechanism.[10]

The S_N2 Mechanism: A Deeper Look

The S_N2 reaction is a single, concerted step where the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (a "backside attack").[11][12] As the new bond with the nucleophile forms, the bond to the leaving group breaks. This mechanism leads to an inversion of stereochemistry at the reaction center, although for a PEG chain, this is not a primary concern.

For the reaction to be efficient, several factors must be considered:

  • The Nucleophile: Stronger nucleophiles react faster. For example, thiols are generally more nucleophilic than amines under certain conditions.

  • The Substrate: The electrophilic carbon in this compound is a primary carbon, which is ideal for S_N2 reactions as it is not sterically hindered.[13]

  • The Solvent: Polar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and acetonitrile are preferred for S_N2 reactions.[14][15] These solvents can solvate the cation of a nucleophilic salt but do not strongly solvate the anion (the nucleophile), leaving it free and highly reactive. Protic solvents (like water or alcohols) can hydrogen-bond with the nucleophile, reducing its reactivity.

SN2_Mechanism

Protocol 2: Reaction of this compound with a Primary Amine

This protocol describes a general procedure for conjugating an amine-containing molecule to this compound.[6]

Materials:

  • This compound (1.0 eq.)

  • Amine-containing molecule (e.g., a primary amine, 1.5-2.0 eq.)

  • Anhydrous DMF or DMSO

  • A non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.0-3.0 eq.)

  • Magnetic stirrer and stirring bar

  • Reaction vessel (e.g., round-bottom flask)

  • Purification supplies (e.g., HPLC or dialysis membrane)

Procedure:

  • Dissolution: Dissolve this compound and the amine-containing molecule in anhydrous DMF or DMSO under an inert atmosphere.

  • Base Addition: Add DIPEA to the reaction mixture. The base helps to deprotonate the amine, increasing its nucleophilicity, especially if the amine is used as a salt (e.g., hydrochloride salt).

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The reaction temperature can be moderately elevated (e.g., 40-60 °C) to increase the reaction rate, especially for less nucleophilic amines.[6]

  • Monitoring: Monitor the reaction by TLC or LC-MS to confirm the consumption of this compound.

  • Purification: The purification method will depend on the properties of the final conjugate.

    • For small molecule conjugates, purification can often be achieved by preparative HPLC.

    • For larger conjugates like proteins or peptides, dialysis or size-exclusion chromatography (SEC) can be used to remove unreacted this compound and other small molecules.

Protocol 3: Reaction of this compound with a Thiol

This protocol outlines the conjugation of a thiol-containing molecule to this compound.

Materials:

  • This compound (1.0 eq.)

  • Thiol-containing molecule (e.g., a cysteine-containing peptide, 1.2-1.5 eq.)

  • Degassed reaction buffer (e.g., phosphate buffer, pH 7.5-8.5)

  • A non-nucleophilic base (e.g., DIPEA or sodium bicarbonate)

  • Optional: A small amount of a water-miscible organic co-solvent like DMF or DMSO to dissolve the this compound.

Procedure:

  • Preparation: Dissolve the thiol-containing molecule in the degassed reaction buffer. It is crucial to use a degassed buffer to prevent the oxidation of the thiol to a disulfide.

  • This compound Addition: Dissolve the this compound in a minimal amount of DMF or DMSO and add it to the thiol solution with stirring.

  • pH Adjustment: Add the base to raise the pH of the reaction mixture to between 7.5 and 8.5. In this pH range, the thiol is partially deprotonated to the more nucleophilic thiolate anion, which accelerates the reaction.

  • Reaction: Stir the reaction at room temperature for 2-4 hours under an inert atmosphere. Thiol reactions are generally faster than amine reactions.

  • Monitoring: Monitor the reaction progress by LC-MS.

  • Purification: Purify the conjugate using methods appropriate for the final product, such as preparative HPLC for peptides or SEC for larger proteins.

III. Summary of Experimental Parameters and Troubleshooting

The choice of experimental conditions is critical for a successful conjugation reaction. The following table summarizes key parameters.

ParameterReaction with AminesReaction with ThiolsRationale / Causality
Nucleophile Stoichiometry 1.5 - 2.0 eq.1.2 - 1.5 eq.A slight excess of the nucleophile drives the reaction to completion. Thiols are often more reactive, requiring a smaller excess.
Solvent Polar aprotic (DMF, DMSO)Aqueous buffer (pH 7.5-8.5)Polar aprotic solvents enhance the nucleophilicity of amines. Aqueous buffers are required for biomolecules, and the specified pH range favors the more reactive thiolate form.
Base DIPEA, Et3NDIPEA, NaHCO3A non-nucleophilic base is used to deprotonate the nucleophile without competing in the reaction.
Temperature Room Temp to 60 °CRoom TemperatureHigher temperatures can be used to accelerate slower amine reactions. Thiol reactions are typically fast enough at room temperature.
Reaction Time 12 - 24 hours2 - 4 hoursAmines are generally less nucleophilic than thiolates, requiring longer reaction times.
Troubleshooting Common Issues
ProblemPossible CauseSuggested Solution
Low or No Reaction Inactive nucleophile (e.g., protonated amine, oxidized thiol).Ensure the reaction is performed at the correct pH. For thiols, use degassed buffers and consider adding a small amount of a reducing agent like TCEP.
Insufficient activation of the leaving group.Confirm the purity and integrity of your this compound starting material.
Formation of Byproducts Reaction with competing nucleophiles (e.g., water if the reaction is not anhydrous).For amine reactions, ensure all reagents and solvents are anhydrous.
Dimerization of thiol-containing molecules via disulfide bond formation.Work under an inert atmosphere with degassed buffers.
Difficult Purification Similar properties of the product and starting materials.Optimize the stoichiometry to drive the reaction to completion, minimizing unreacted starting material. Employ high-resolution purification techniques like HPLC.

IV. Characterization of PEG13-Conjugates

Successful synthesis and conjugation should be confirmed by appropriate analytical techniques:

  • ¹H NMR Spectroscopy: Can be used to confirm the tosylation of the PEG-diol by the appearance of aromatic and methyl signals from the tosyl group. After conjugation, these signals should disappear, and new signals corresponding to the conjugated molecule should appear. The disappearance of the hydroxyl peak in the starting PEG-diol is also an indicator of a successful reaction.[8]

  • Mass Spectrometry (MALDI-TOF or ESI-MS): Provides the molecular weight of the products, confirming the successful addition of the PEG chain to the molecule of interest.

  • HPLC (High-Performance Liquid Chromatography): Can be used to assess the purity of the final conjugate and to separate it from unreacted starting materials.

By understanding the principles of the tosylation and S_N2 reactions and carefully controlling the experimental conditions, this compound can be effectively utilized to create well-defined bioconjugates for a wide range of research and therapeutic applications.

References

  • L. N. Schacher, F. H.; Wurm, F. R. Silver Oxide Mediated Monotosylation of Poly(ethylene glycol) (PEG): Heterobifunctional PEG via Polymer Desymmetrization. Macromolecules2017 , 50 (23), 9249–9256. [Link]

  • Wasielewski, M. et al. Chromatography-free multigram synthesis of monodisperse oligo(ethylene glycol) derivatives. Org. Biomol. Chem.2016 , 14, 5457-5460. [Link]

  • Parker, A. J. The Effect of Solvent on the Rate of Bimolecular Substitution Reactions. Chemical Reviews1969 , 69 (1), 1-32. [Link]

  • Ashenhurst, J. The SN2 Mechanism. Master Organic Chemistry. [Link]

  • ResearchGate. Any suggestions on how to perform a nucleophilic substitution reactions with phenylene diamine and ditosylated PEG? [Link]

  • ResearchGate. 1H-NMR of α-tosyl-ω-hydroxyl PEG (1) in DMSO. [Link]

  • JenKem Technology. PEG Storage and Handling Conditions. [Link]

  • Chemistry Steps. SN2 Reaction Mechanism. [Link]

  • ACS Publications. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. [Link]

  • Ashenhurst, J. Tosylates And Mesylates. Master Organic Chemistry. [Link]

  • University of Mississippi eGrove. The Synthesis of a MePEG-based Hydroxide Conducting Electrolyte and the Optimization of the MePEG-Tosylation Reaction. [Link]

  • ACS Publications. Solvent Effects in the Nucleophilic Substitutions of Tetrahydropyran Acetals Promoted by Trimethylsilyl Trifluoromethanesulfonate. [Link]

  • YouTube. SN2 tosylate. [Link]

  • MDPI. Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. [Link]

  • Chemistry LibreTexts. Reactions of Amines. [Link]

  • NIH National Library of Medicine. Adverse Impacts of PEGylated Protein Therapeutics: A Targeted Literature Review. [Link]

  • Chemistry LibreTexts. Characteristics of the SN2 Reaction. [Link]

  • YouTube. Optimizing Therapeutic Proteins Through PEGylation: Key Parameters and Impacts. [Link]

  • ACS Publications. Aldehyde PEGylation Kinetics: A Standard Protein versus a Pharmaceutically Relevant Single Chain Variable Fragment. [Link]

  • Chemistry LibreTexts. Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. [Link]

  • ResearchGate. Proton NMR characteristics of polyethylene glycol and derivatives. [Link]

  • Organic Chemistry Portal. Nucleophilic Substitution (SN1, SN2). [Link]

Sources

Application Notes and Protocols for Gold Surface Modification using a PEG13-Tosylate Precursor

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Engineering Bio-Inert Surfaces with Polyethylene Glycol

In the realms of biosensing, drug delivery, and medical implants, the interface between a synthetic material and a biological environment is of paramount importance. Unwanted protein adsorption and cellular adhesion can lead to device failure, immune responses, and inaccurate diagnostics. To combat these challenges, surface modification with polyethylene glycol (PEG), a process known as PEGylation, has emerged as a gold standard for creating bio-inert surfaces.[1][2] Gold, a noble metal with unique optical and electronic properties, is a frequently used substrate in these applications.[3][4] The stable covalent bond formed between a thiol group (-SH) and a gold surface provides a robust platform for creating densely packed self-assembled monolayers (SAMs).[5][6]

This document provides a comprehensive guide to a versatile and effective two-step protocol for modifying gold surfaces with a 13-unit polyethylene glycol (PEG13). The process begins with a tosylated PEG derivative (PEG13-Tos), which serves as a stable and versatile precursor. The tosyl group, a well-established leaving group in organic chemistry, facilitates a nucleophilic substitution reaction to introduce a thiol group, thereby creating the thiol-PEG13 necessary for gold surface functionalization. This method offers excellent control over the final surface chemistry and is widely applicable in research and development settings.

The "this compound" Protocol: A Two-Stage Approach to Surface Functionalization

The "this compound" protocol is not a direct reaction of tosylated PEG with the gold surface. Instead, it is a strategic two-part process:

  • Synthesis of Thiol-PEG13: The terminal hydroxyl group of a PEG13 molecule is first converted to a tosylate. This tosylated PEG is then reacted with a sulfur nucleophile, such as thiourea or potassium thioacetate, to yield the desired thiol-PEG13.[7][8] This initial synthesis step is crucial as it generates the key molecule for the subsequent surface modification.

  • Formation of a Self-Assembled Monolayer (SAM) on Gold: The synthesized thiol-PEG13 is then used to form a dense and stable monolayer on a clean gold surface through the spontaneous formation of gold-thiolate bonds.[9]

This two-step approach is advantageous because tosylated PEG is often more stable and easier to handle and purify than its thiol counterpart, which can be susceptible to oxidation and disulfide bond formation.

Chemical Mechanism: From Tosylate to Thiolate Bond

The underlying chemistry of this protocol is rooted in fundamental organic reactions. The tosyl group (-OTs) is an excellent leaving group because its negative charge is stabilized by the resonance of the aromatic ring. This makes the carbon atom to which it is attached highly electrophilic and susceptible to attack by a nucleophile.

In the first step, a sulfur-containing nucleophile displaces the tosylate group. A common and effective method involves the use of thiourea, which attacks the tosylated carbon to form an isothiouronium salt intermediate. Subsequent hydrolysis of this intermediate under basic conditions yields the desired thiol.[10]

Chemical Mechanism PEG_OH PEG13-OH TsCl Tosyl Chloride (TsCl) Pyridine PEG_OH->TsCl Tosyl Activation PEG_OTs PEG13-OTs (Tosylated PEG) TsCl->PEG_OTs Thiourea Thiourea (NH2CSNH2) PEG_OTs->Thiourea Nucleophilic Substitution Isothiouronium Isothiouronium Salt Intermediate Thiourea->Isothiouronium Hydrolysis Base Hydrolysis (e.g., NaOH) Isothiouronium->Hydrolysis Hydrolysis PEG_SH Thiol-PEG13 (PEG13-SH) Hydrolysis->PEG_SH GoldSurface Gold Surface (Au) PEG_SH->GoldSurface Self-Assembly SAM Self-Assembled Monolayer (Au-S-PEG13) GoldSurface->SAM

Caption: Reaction pathway for gold surface modification.

Experimental Protocols

Part 1: Synthesis of Thiol-PEG13 from PEG13-Tosylate

This protocol details the conversion of a commercially available or previously synthesized PEG13-Tosylate to Thiol-PEG13 using thiourea.

Materials:

ReagentSupplierGrade
PEG13-TosylateVarious>95%
ThioureaSigma-AldrichReagent Grade
Sodium Hydroxide (NaOH)Fisher ScientificACS Grade
Dichloromethane (DCM)VWRHPLC Grade
Ethanol (EtOH)Decon Labs200 Proof
Hydrochloric Acid (HCl)Sigma-Aldrich1 M
Anhydrous Sodium SulfateEMD MilliporeACS Grade

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve PEG13-Tosylate (1 equivalent) in ethanol.

  • Addition of Thiourea: Add thiourea (1.5 equivalents) to the solution and stir until fully dissolved.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Hydrolysis: After cooling to room temperature, add a solution of sodium hydroxide (3 equivalents) in water.

  • Second Reflux: Heat the mixture to reflux again for 2-3 hours to hydrolyze the isothiouronium salt intermediate.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Neutralize the solution by dropwise addition of 1 M HCl until a pH of ~7 is reached.

    • Extract the aqueous phase three times with dichloromethane.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Thiol-PEG13.

  • Purification (Optional but Recommended): The crude product can be purified by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of methanol in dichloromethane).

Part 2: Formation of a Self-Assembled Monolayer on a Gold Surface

This protocol describes the modification of a clean gold substrate with the synthesized Thiol-PEG13.

Materials:

Reagent/MaterialSupplierGrade
Gold-coated SubstratePlatypus Technologies(e.g., glass slide, silicon wafer)
Thiol-PEG13Synthesized in Part 1Purified
Ethanol (EtOH)Decon Labs200 Proof, Anhydrous
Deionized (DI) WaterMillipore18.2 MΩ·cm
Nitrogen GasAirgasHigh Purity

Procedure:

  • Gold Surface Cleaning:

    • Thoroughly rinse the gold substrate with ethanol and deionized water.

    • Dry the substrate under a stream of high-purity nitrogen gas.

    • For a more rigorous cleaning, the substrate can be treated with piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Extreme caution must be exercised when handling piranha solution as it is highly corrosive and reactive.

    • Alternatively, UV-ozone cleaning for 15-20 minutes is an effective method.

  • Preparation of Thiol-PEG13 Solution: Prepare a 1-5 mM solution of Thiol-PEG13 in anhydrous ethanol.

  • Self-Assembly:

    • Immerse the clean, dry gold substrate into the Thiol-PEG13 solution in a clean container.

    • Seal the container to minimize exposure to air and moisture.[11]

    • Allow the self-assembly to proceed for 18-24 hours at room temperature.[11]

  • Rinsing and Drying:

    • Remove the substrate from the solution and rinse thoroughly with copious amounts of fresh ethanol to remove any non-covalently bound molecules.

    • Dry the modified substrate under a gentle stream of nitrogen gas.

  • Storage: Store the PEGylated gold surface in a clean, dry environment, preferably under an inert atmosphere, to prevent contamination and degradation.[]

Characterization of the PEGylated Gold Surface

The successful modification of the gold surface with PEG13 can be verified using a variety of surface-sensitive analytical techniques:

  • Contact Angle Goniometry: A significant decrease in the water contact angle compared to the bare gold surface indicates a more hydrophilic surface, consistent with the presence of a PEG layer.

  • X-ray Photoelectron Spectroscopy (XPS): XPS can confirm the presence of the constituent elements of the PEG monolayer (C, O, and S) and provide information about the chemical state of the sulfur (confirming the gold-thiolate bond).[5][]

  • Ellipsometry: This technique can be used to measure the thickness of the PEG monolayer, which should be consistent with the length of the PEG13 chain.

  • Atomic Force Microscopy (AFM): AFM can be used to visualize the surface topography and assess the uniformity of the PEG coating.

Applications in Research and Drug Development

The ability to create well-defined, bio-inert surfaces on gold substrates has a wide range of applications:

  • Biosensors: PEGylated gold surfaces are extensively used in Surface Plasmon Resonance (SPR) and Quartz Crystal Microbalance (QCM) biosensors to minimize non-specific binding of proteins and other biomolecules from complex samples, thereby improving the signal-to-noise ratio and assay sensitivity.

  • Drug Delivery: Gold nanoparticles (AuNPs) are promising candidates for drug delivery systems.[3][4] PEGylation of AuNPs enhances their stability in biological fluids, prolongs their circulation time by evading the mononuclear phagocyte system, and can be further functionalized with targeting ligands for site-specific drug delivery.

  • Medical Implants: Coating medical implants with a biocompatible PEG layer can reduce the foreign body response and improve the long-term performance of the device.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete reaction in Part 1Insufficient reflux time or impure reagents.Increase reflux time and monitor by TLC. Ensure all reagents are of high purity and anhydrous where specified.
Low yield of Thiol-PEG13Oxidation of the thiol group to disulfide.Perform the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon).
Inconsistent monolayer formationContaminated gold surface or impure Thiol-PEG13.Ensure rigorous cleaning of the gold substrate. Purify the Thiol-PEG13 by column chromatography.
High water contact angle on modified surfaceIncomplete monolayer formation or surface contamination.Increase the incubation time for self-assembly. Ensure a clean working environment.

Conclusion

The this compound protocol offers a robust and reproducible method for the modification of gold surfaces. By employing a stable tosylated precursor, researchers can synthesize high-purity thiol-PEG, which is essential for the formation of well-ordered and functional self-assembled monolayers. The resulting PEGylated gold surfaces exhibit excellent bio-inert properties, making them highly valuable for a wide array of applications in biotechnology and medicine. Careful attention to experimental detail, particularly with respect to cleanliness and reagent purity, is paramount to achieving high-quality, reproducible results.

References

  • Surface Exposure of PEG and Amines on Biodegradable Nanoparticles as a Strategy to Tune Their Interaction with Protein-Rich Biological Media. (n.d.). National Institutes of Health. Retrieved January 24, 2026, from [Link]

  • Cerruti, M., Fissolo, S., Carraro, C., Ricciardi, C., Majumdar, A., & Maboudian, R. (2008). Poly(ethylene glycol) monolayer formation and stability on gold and silicon nitride substrates. Langmuir, 24(19), 10646–10653. [Link]

  • Poly(ethylene glycol) Monolayer Formation and Stability on Gold and Silicon Nitride Substrates. (2008). Langmuir. [Link]

  • Synthesis of poly(ethylene glycol) (PEG)-dithiol. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • How do I perform coupling of aromatic diamine with tosylated PEG? (2015, July 13). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Synthetic access to thiols: A review. (n.d.). Indian Academy of Sciences. Retrieved January 24, 2026, from [Link]

  • Activated PEGs for Thiol PEGylation. (2021, September 30). JenKem Technology. Retrieved January 24, 2026, from [Link]

  • Methods of preparing polymers having terminal amine groups using protected amine salts. (n.d.). Google Patents.
  • Instructions for Thiol PEG Reagents. (n.d.). Confluore. Retrieved January 24, 2026, from [Link]

  • Poly(ethylene glycol) Monolayer Formation and Stability on Gold and Silicon Nitride Substrates. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Self-Assembled Monolayer Coatings on Gold and Silica Surfaces for Antifouling Applications: A Review. (2022). MDPI. [Link]

  • Surface functionalization of gold nanoparticles using hetero-bifunctional poly(ethylene glycol) spacer for intracellular tracking and delivery. (n.d.). National Institutes of Health. Retrieved January 24, 2026, from [Link]

  • Versatile Route to Synthesize Heterobifunctional Poly(ethylene glycol) of Variable Functionality for Subsequent Pegylation. (2017). MDPI. [Link]

  • Conversion of Alcohols to Thiols via Tosylate Intermediates. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • PEGylation as a strategy for improving nanoparticle-based drug and gene delivery. (n.d.). National Institutes of Health. Retrieved January 24, 2026, from [Link]

  • Thiols can be prepared from the reaction of thiourea with an alky... (n.d.). Pearson+. Retrieved January 24, 2026, from [Link]

  • What is the protocol for attaching biotinylated thiol to gold surface? (2017, September 2). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Substrate effects in poly(ethylene glycol) self-assembled monolayers on granular and flame-annealed gold. (2005). PubMed. [Link]

  • The Role of Nanoparticle PEGylation in Drug Delivery. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Photochemical transformations of thiolated polyethylene glycol coatings on gold nanoparticles. (2017). Environmental Science: Nano. [Link]

  • PEGylated nanoparticles for biological and pharmaceutical applications. (2003). Advanced Drug Delivery Reviews. [Link]

  • Role of Gold Nanoparticles in Drug Delivery. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Unique Roles of Gold Nanoparticles in Drug Delivery, Targeting and Imaging Applications. (2016). MDPI. [Link]

Sources

Application Notes and Protocols for Long-Term Storage and Stability of PEG13-Tos

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of PEG13-Tos in Modern Bioconjugation

Poly(ethylene glycol) (PEG) has become an indispensable tool in drug delivery and biotechnology, primarily through the process of "PEGylation," which involves the covalent attachment of PEG chains to molecules like proteins, peptides, and nanoparticles.[1][2] This modification can enhance solubility, improve stability, and prolong the circulatory half-life of therapeutic agents.[3][4] this compound is a specific, high-purity PEG derivative featuring a tosylate (Tos) functional group. The tosyl group is an excellent leaving group, making this compound a highly efficient reagent for the nucleophilic substitution reactions commonly employed in bioconjugation, particularly for modifying amine groups on biomolecules.[5][6][7][]

The success of any conjugation strategy heavily relies on the quality and integrity of the starting materials. This application note provides a comprehensive guide to the best practices for the long-term storage and stability assessment of this compound, ensuring its reactivity and performance are maintained over time. We will delve into the underlying chemical principles governing its stability and provide detailed protocols for its quality control.

Understanding the Chemical Stability of this compound

The stability of this compound is influenced by two primary components: the polyethylene glycol backbone and the terminal tosylate group.

  • The PEG Backbone: The polyether backbone of PEG is generally stable but can be susceptible to oxidative degradation, which is accelerated by exposure to light, heat, and oxygen.[9][10] This degradation can lead to chain cleavage and the formation of impurities such as aldehydes and carboxylates, which can alter the compound's properties and reactivity.[10]

  • The Tosylate Group: The tosylate group is a sulfonate ester. While it is a robust activating group for chemical reactions, it is susceptible to hydrolysis, especially in the presence of moisture.[11] Hydrolysis of the tosylate results in the formation of a hydroxyl group, rendering the PEG non-reactive for its intended conjugation purpose. The rate of hydrolysis is influenced by temperature and pH.

Key Factors Influencing this compound Stability
FactorEffect on this compoundRationale
Temperature Increased temperature accelerates degradation of both the PEG backbone and the tosylate group.[10][12]Higher temperatures provide the activation energy for both oxidative degradation and hydrolysis.
Moisture Promotes hydrolysis of the tosylate group.[11]Water acts as a nucleophile, attacking the sulfur atom of the tosylate and leading to its cleavage.
Oxygen Leads to oxidative degradation of the PEG backbone.[9][10]Oxygen can initiate radical chain reactions that result in the cleavage of the polyether chains.
Light Can catalyze oxidative degradation of the PEG backbone.[9][10]UV light, in particular, can generate free radicals that initiate the degradation process.

Recommended Long-Term Storage and Handling Protocols

To ensure the long-term stability and functionality of this compound, it is imperative to adhere to strict storage and handling procedures.

Optimal Storage Conditions

For long-term storage, this compound should be kept at -20°C or lower in a tightly sealed container.[9][10][13] The container should be purged with an inert gas, such as argon or nitrogen , to displace any oxygen.[9][10] It is also crucial to protect the product from light by using an amber vial or by storing it in a dark environment.[9][10][14] For added protection against moisture, the primary container can be placed in a secondary container with a desiccant.[14]

ParameterRecommended ConditionJustification
Temperature ≤ -15°C[14]Minimizes both hydrolytic and oxidative degradation rates.[9][10][11]
Atmosphere Inert (Argon or Nitrogen)[9][10][14]Prevents oxidative degradation of the PEG backbone.[9][10]
Light In the dark[9][10][14]Prevents light-catalyzed oxidation.[9][10]
Moisture Dry/Desiccated[14]Prevents hydrolysis of the tosylate group.[11]
Proper Handling Procedures
  • Equilibration to Room Temperature: Before opening, allow the container of this compound to warm to room temperature.[14] This prevents condensation of atmospheric moisture onto the cold product, which could lead to hydrolysis.

  • Inert Gas Purging: After dispensing the desired amount of reagent, the container should be flushed with a stream of dry argon or nitrogen before resealing.[14]

  • Minimize Exposure: Minimize the time the container is open to the atmosphere.

  • Use in a Controlled Environment: Whenever possible, handle this compound in a glove box or a controlled environment with low humidity.

Experimental Protocols for Stability Assessment

Regularly assessing the stability of stored this compound is a critical component of quality control. The following are detailed protocols for two key analytical techniques: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Protocol 1: Stability Assessment by HPLC

High-Performance Liquid Chromatography, particularly with a size-exclusion (SEC) or reverse-phase (RP) column, can be used to monitor the purity of this compound and detect the presence of degradation products.[15][]

Objective: To assess the purity of this compound and quantify any degradation products.

Materials:

  • This compound sample

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • HPLC system with a Refractive Index (RI) detector[15]

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve the sample in 1 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 10 mg/mL stock solution.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Method:

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient:

      • 0-5 min: 20% B

      • 5-25 min: 20% to 80% B

      • 25-30 min: 80% B

      • 30-35 min: 80% to 20% B

      • 35-40 min: 20% B

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 20 µL

    • Detector: Refractive Index (RI)

  • Data Analysis:

    • Integrate the peak areas in the resulting chromatogram.

    • The purity of this compound is calculated as the percentage of the main peak area relative to the total area of all peaks.

    • The appearance of new, more polar peaks may indicate hydrolysis of the tosylate group.

Protocol 2: Stability Verification by ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for confirming the chemical structure and integrity of the tosylate group on the PEG chain.[17][18]

Objective: To verify the presence and integrity of the tosylate functional group on this compound.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR spectrometer (400 MHz or higher recommended)

  • NMR tubes

Procedure:

  • Sample Preparation:

    • Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of CDCl₃ or DMSO-d₆ in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum according to the instrument's standard operating procedures.

  • Data Analysis:

    • Expected Chemical Shifts (in CDCl₃):

      • ~7.8 ppm and ~7.3 ppm: Aromatic protons of the tosyl group (two doublets).

      • ~4.1 ppm: Methylene protons of the PEG chain adjacent to the tosylate group (-CH₂-OTs).

      • ~3.6 ppm: Repeating ethylene glycol units of the PEG backbone (-O-CH₂-CH₂-O-).

      • ~2.4 ppm: Methyl protons of the tosyl group (-CH₃).

    • Integrity Check: The relative integration of the aromatic protons of the tosyl group to the methylene protons adjacent to it should remain constant for a stable product. A decrease in the integration of the tosyl group protons relative to the PEG backbone protons may indicate hydrolysis.

Visualizing Key Concepts

Chemical Structure and Susceptible Bonds

G cluster_PEG PEG Backbone cluster_Tos Tosylate Group PEG HO-(CH₂CH₂)n-O- Tos S(=O)₂-C₆H₄-CH₃ PEG13Tos This compound PEG13Tos->PEG Oxidative Cleavage PEG13Tos->Tos Hydrolysis H2O Moisture (H₂O) H2O->Tos O2 Oxygen (O₂) O2->PEG

Caption: Degradation pathways of this compound.

Recommended Storage Workflow

G Receive Receive this compound Store Store at ≤ -15°C Inert Atmosphere (Ar/N₂) In the Dark Receive->Store Equilibrate Equilibrate to Room Temp. Store->Equilibrate For Use Use Use in a Dry Environment Equilibrate->Use Purge Purge with Ar/N₂ Use->Purge Reseal Reseal Tightly Purge->Reseal Reseal->Store Return to Storage

Sources

Mastering the Preparation of PEG13-Tos Stock Solutions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern biopharmaceutical research and development, the precise modification of proteins, peptides, and other biomolecules is paramount. Poly(ethylene glycol) (PEG) linkers have emerged as indispensable tools in this endeavor, enhancing the therapeutic properties of molecules by improving solubility, stability, and pharmacokinetic profiles. Among these, PEG13-Tos stands out as a versatile reagent for introducing a 13-unit ethylene glycol spacer. The terminal tosyl group serves as an excellent leaving group for nucleophilic substitution reactions, enabling covalent attachment to various functional groups on target molecules.[1][2][3][4]

This comprehensive guide provides detailed protocols and expert insights for the preparation, handling, and storage of this compound stock solutions. Adherence to these methodologies is critical for ensuring the reagent's integrity and achieving reproducible results in downstream applications such as drug delivery system development, diagnostic imaging, and protein-drug conjugation.[5]

Understanding this compound: Chemical Properties and Mechanism of Action

This compound, with the chemical formula C31H56O15S and a molecular weight of approximately 700.83 g/mol , is a heterobifunctional linker.[1][6] It possesses a terminal hydroxyl group and a tosyl group. The polyethylene glycol chain imparts hydrophilicity, which can increase the solubility of the conjugated molecule in aqueous environments.[1][3][4]

The reactivity of this compound is centered on the tosylate group. Tosylate is a superb leaving group, making the terminal carbon atom susceptible to nucleophilic attack by functional groups such as amines (-NH2), thiols (-SH), or hydroxyls (-OH) present on biomolecules. This reaction forms a stable covalent bond, effectively "PEGylating" the target molecule.

Essential Materials and Equipment

Reagents:

  • This compound powder

  • Anhydrous Dimethylformamide (DMF)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Anhydrous Dichloromethane (DCM)

  • Argon or Nitrogen gas with a regulator and tubing

  • Dessicant

Equipment:

  • Analytical balance

  • Fume hood

  • Vortex mixer

  • Pipettes and sterile, nuclease-free pipette tips

  • Sterile, amber glass vials with PTFE-lined caps or conical tubes

  • -20°C to -80°C freezer

  • Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves

Protocol for Preparing this compound Stock Solutions

This protocol outlines the steps for preparing a 100 mM stock solution of this compound. The principles can be adapted for other desired concentrations. The choice of solvent is critical and depends on the downstream application.

Pre-Preparation and Handling

Expert Insight: PEG reagents, especially those with reactive groups like tosylates, are sensitive to moisture and light.[7] Moisture can lead to the hydrolysis of the tosyl group, rendering the reagent inactive. Therefore, all handling steps should be performed in a dry, inert atmosphere to the greatest extent possible.

  • Equilibration: Before opening, allow the this compound container to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold powder.

  • Inert Atmosphere: If possible, perform all weighing and aliquoting in a glove box or under a gentle stream of argon or nitrogen gas.

Step-by-Step Dissolution Protocol

Figure 1. Workflow for the preparation of a this compound stock solution.

  • Weighing: In a fume hood, carefully weigh the desired amount of this compound into a sterile, amber vial. For example, to prepare 1 mL of a 100 mM solution, you would weigh out 70.08 mg of this compound (MW = 700.83 g/mol ).

  • Solvent Addition: Add the appropriate volume of anhydrous solvent to the vial. For the example above, add 1 mL of anhydrous DMF or DMSO.

  • Dissolution: Cap the vial tightly and vortex until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary, but avoid excessive heat.

  • Inert Gas Purge: Once dissolved, gently flush the headspace of the vial with argon or nitrogen gas for 15-30 seconds before tightly sealing the cap. This displaces oxygen and moisture, further preserving the reagent's activity.[7][8]

Recommended Solvents

The choice of solvent is dictated by the solubility of this compound and the requirements of the subsequent reaction.

SolventSuitabilityNotes
Dimethylformamide (DMF) ExcellentAprotic polar solvent, suitable for most bioconjugation reactions. Ensure it is anhydrous.
Dimethyl Sulfoxide (DMSO) ExcellentAprotic polar solvent, another common choice for bioconjugation. Must be anhydrous.
Dichloromethane (DCM) GoodSoluble, but less common for reactions with biomolecules in aqueous buffers.
Water/Aqueous Buffers GoodThis compound is soluble in water, but its stability is reduced due to potential hydrolysis.[9] Prepare fresh for immediate use.

Storage and Stability of Stock Solutions

Proper storage is crucial for maintaining the efficacy of this compound stock solutions.

  • Short-Term Storage (≤ 1 week): Store at 2-8°C in a desiccated environment, protected from light.

  • Long-Term Storage (> 1 week): Aliquot the stock solution into single-use volumes and store at -20°C to -80°C.[3][8] This minimizes freeze-thaw cycles, which can introduce moisture and degrade the reagent.

  • Inert Atmosphere: Always store under an inert atmosphere (purged with argon or nitrogen).[7]

  • Protection from Light: Use amber vials or wrap clear vials in aluminum foil to protect the solution from light, as PEG derivatives can be light-sensitive.[7]

Expert Insight: The stability of PEG solutions can be affected by factors such as pH, temperature, and the presence of oxygen.[8] Tosylates are susceptible to hydrolysis, especially at non-neutral pH. It is advisable to use freshly prepared solutions whenever possible, particularly when working in aqueous buffers.

Quality Control and Validation

To ensure the integrity of your this compound stock solution, consider the following validation steps, especially for critical applications:

  • Visual Inspection: The solution should be clear and free of particulates.

  • Mock Reactions: Before use in a critical experiment, perform a small-scale mock reaction with a control molecule to confirm the reactivity of the this compound.[10]

  • Analytical Validation (Optional): For GMP or highly sensitive applications, techniques like HPLC or mass spectrometry can be used to confirm the concentration and purity of the stock solution.

Safety Precautions

  • This compound is for research use only and not for human or veterinary use.[1]

  • Handle the powder and solutions in a well-ventilated fume hood.

  • Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Consult the Safety Data Sheet (SDS) for detailed safety information before handling.[11]

  • While PEG itself is generally considered safe, the tosylate group and the organic solvents used can be hazardous.[12]

By following these detailed protocols and understanding the principles behind them, researchers can confidently prepare and utilize this compound stock solutions to advance their work in bioconjugation and drug development.

References

  • AAPS PharmSciTech. (2003). Preparation and stability of poly(ethylene glycol) (PEG)ylated octreotide for application to microsphere delivery. ResearchGate. Available at: [Link]

  • Reddit. (2014). Tosylation of poly(ethylene glycol). r/chemistry. Available at: [Link]

  • Hampton Research. PEG Stability. Available at: [Link]

  • JenKem Technology. (2022). PEG Storage and Handling Conditions. Available at: [Link]

  • Royal Society of Chemistry. (2010). Polyethylene glycol and solutions of polyethylene glycol as green reaction media. Green Chemistry. Available at: [Link]

  • National Institutes of Health. (2016). Safety of PEGylated recombinant human full-length coagulation factor VIII (BAX 855) in the overall context of PEG and PEG conjugates. PMC. Available at: [Link]

  • National Institutes of Health. (2003). Preparation and stability of poly(ethylene glycol) (PEG)ylated octreotide for application to microsphere delivery. PMC. Available at: [Link]

  • Biopharma PEG. (2019). The Applications of PEGylation Reagents. Available at: [Link]

  • AxisPharm. Tosylate PEG, Tos PEG, Ts PEG. Available at: [Link]

  • YouTube. (2025). How To Prepare Polyethylene Glycol Solution? Chemistry For Everyone. Available at: [Link]

  • Google Patents. Process for the preparation of activated polyethylene glycols.
  • PubMed. (2012). A solution to the PEG dilemma: efficient bioconjugation of large gold nanoparticles for biodiagnostic applications using mixed layers. Available at: [Link]

  • PubMed. (2019). Versatile Bioconjugation Strategies of PEG-Modified Upconversion Nanoparticles for Bioanalytical Applications. Available at: [Link]

  • Tebubio. This compound - 250 MG. Available at: [Link]

Sources

Application Note & Protocol: High-Purity Isolation of PEG13-Tos Reaction Products

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of robust methodologies for the purification of thirteen-unit polyethylene glycol tosylate (PEG13-Tos). The synthesis of this valuable bifunctional linker, a cornerstone in bioconjugation and the development of advanced therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), often yields a complex mixture of products. This guide offers a detailed exploration of the underlying principles and step-by-step protocols for effective purification, ensuring the high purity required for downstream applications.

The Challenge: Navigating the Complexities of this compound Purification

The tosylation of PEG13-diol, while a standard synthetic transformation, rarely proceeds to completion with perfect selectivity. The resulting crude reaction mixture is often a heterogeneous blend of the desired mono-tosylated product, unreacted starting material (PEG13-diol), the di-tosylated byproduct (di-PEG13-Tos), and residual reagents such as p-toluenesulfonyl chloride (TsCl) and the base catalyst (e.g., pyridine or triethylamine). The inherent polarity and flexible nature of the PEG chain can lead to challenges in chromatographic separations, such as band broadening and streaking.[1] Therefore, a multi-step purification strategy is often necessary to achieve the high degree of purity demanded by pharmaceutical applications.

Common Impurities in this compound Synthesis:

ImpurityChemical NatureReason for PresencePurification Challenge
PEG13-diolStarting MaterialIncomplete reactionHigh polarity, similar to the product
Di-PEG13-TosByproductTosylation of both hydroxyl groupsSimilar polarity and structure to the mono-tosylated product
p-Toluenesulfonyl chloride (TsCl)Excess ReagentDriving the reaction to completionCan be hydrolyzed; needs to be quenched and removed
Pyridine/TriethylamineBase CatalystNeutralizing HCl byproductHighly water-soluble, but can be persistent
Salts (e.g., Pyridinium hydrochloride)ByproductReaction of base with HClTypically removed by aqueous workup

Foundational Purification Strategy: A Multi-Modal Approach

A robust purification strategy for this compound hinges on a combination of techniques that exploit the different physicochemical properties of the product and its impurities. The general workflow involves an initial workup to remove the bulk of the reagents and salts, followed by one or more chromatographic steps to isolate the desired mono-tosylated product.

Purification_Workflow cluster_0 Initial Workup cluster_1 Chromatographic Purification cluster_2 Final Polishing (Optional) Crude Reaction Mixture Crude Reaction Mixture Quenching Quenching Crude Reaction Mixture->Quenching Liquid-Liquid Extraction Liquid-Liquid Extraction Quenching->Liquid-Liquid Extraction Concentration Concentration Liquid-Liquid Extraction->Concentration Silica Gel Chromatography Silica Gel Chromatography Concentration->Silica Gel Chromatography Concentrated Crude Concentrated Crude Concentrated Crude->Silica Gel Chromatography Fraction Analysis (TLC) Fraction Analysis (TLC) Silica Gel Chromatography->Fraction Analysis (TLC) Product Pooling & Concentration Product Pooling & Concentration Fraction Analysis (TLC)->Product Pooling & Concentration Reverse Phase HPLC Reverse Phase HPLC Product Pooling & Concentration->Reverse Phase HPLC Purified Product Purified Product Purified Product->Reverse Phase HPLC High-Purity this compound High-Purity this compound Reverse Phase HPLC->High-Purity this compound

Figure 1: A generalized workflow for the purification of this compound.

In-Process Monitoring: The Role of Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of the tosylation reaction and for guiding the purification process.[2][3] It allows for a rapid assessment of the presence of starting material, product, and byproducts.

Key Principles of TLC Monitoring:

  • Stationary Phase: Silica gel plates are typically used.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is employed. The polarity of the mobile phase is adjusted to achieve good separation of the spots.

  • Visualization: As PEG compounds are often not UV-active, visualization can be achieved using stains such as potassium permanganate or p-anisaldehyde.[4] The tosyl group, however, does allow for visualization under UV light.[5]

A "cospot," where the reaction mixture is spotted on top of the starting material, is crucial for confirming the consumption of the starting material, especially when the Rf values are close.[6]

Detailed Protocols for Purification

Protocol 1: Initial Workup via Liquid-Liquid Extraction

This initial step aims to remove water-soluble impurities like the base catalyst and its corresponding salt.

Materials:

  • Crude this compound reaction mixture

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • 0.5 M HCl solution[7]

  • Saturated sodium bicarbonate (NaHCO3) solution[7]

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dilute the crude reaction mixture with DCM or EtOAc.

  • Transfer the diluted mixture to a separatory funnel.

  • Wash the organic layer sequentially with:

    • 0.5 M HCl to remove the pyridine or triethylamine base.[7]

    • Saturated NaHCO3 solution to neutralize any remaining acid.[7]

    • Brine to reduce the amount of water in the organic layer.[7]

  • Dry the organic layer over anhydrous Na2SO4 or MgSO4.

  • Filter off the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Protocol 2: Purification by Silica Gel Column Chromatography

This is the primary method for separating the mono-tosylated product from the di-tosylated byproduct and unreacted diol. The polar nature of PEG compounds can make this challenging, often resulting in streaking.[1] Careful selection of the eluent system is critical.

Materials:

  • Crude this compound from the initial workup

  • Silica gel (for flash chromatography)

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate (EtOAc), Hexane

  • Glass column for chromatography

  • Fraction collector or test tubes

  • TLC plates and chamber for analysis

Procedure:

  • Choosing the Solvent System:

    • Develop a suitable solvent system using TLC. A common starting point is a gradient of methanol in dichloromethane (e.g., 0-10% MeOH in DCM) or ethyl acetate in hexane.[1][7]

    • The goal is to achieve a good separation between the spots corresponding to the di-tosylated byproduct (less polar, higher Rf), the mono-tosylated product, and the diol (more polar, lower Rf).

  • Packing the Column:

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Carefully pack the column with the slurry, ensuring there are no air bubbles.

  • Loading the Sample:

    • Dissolve the crude product in a minimal amount of the initial eluent or DCM.

    • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the sample onto a small amount of silica gel and adding this to the top of the column.

  • Elution and Fraction Collection:

    • Begin elution with the initial, non-polar solvent system.

    • Gradually increase the polarity of the eluent (gradient elution). This can be done in a stepwise or continuous manner.

    • Collect fractions of a consistent volume.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which contain the pure product.

    • Pool the fractions containing the pure mono-tosylated product.

  • Concentration:

    • Concentrate the pooled fractions under reduced pressure to yield the purified this compound.

Silica_Gel_Chromatography Crude Product Crude Product Dissolve/Adsorb on Silica Dissolve/Adsorb on Silica Crude Product->Dissolve/Adsorb on Silica Load onto Column Load onto Column Dissolve/Adsorb on Silica->Load onto Column Elute with Solvent Gradient Elute with Solvent Gradient Load onto Column->Elute with Solvent Gradient Collect Fractions Collect Fractions Elute with Solvent Gradient->Collect Fractions Analyze Fractions by TLC Analyze Fractions by TLC Collect Fractions->Analyze Fractions by TLC Pool Pure Fractions Pool Pure Fractions Analyze Fractions by TLC->Pool Pure Fractions Concentrate Concentrate Pool Pure Fractions->Concentrate Pure this compound Pure this compound Concentrate->Pure this compound

Sources

Using PEG13-Tos to improve compound solubility

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Topic: Using PEG13-Tos to Improve Compound Solubility via Covalent Modification

Audience: Researchers, scientists, and drug development professionals.

Introduction: Tackling the Challenge of Poor Solubility

In drug discovery and development, poor aqueous solubility is a significant hurdle that can terminate the progression of otherwise promising therapeutic candidates. A compound must be in solution to be absorbed and exert its pharmacological effect.[1] PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to a molecule, is a powerful and clinically validated strategy to overcome this limitation.[2][3][4] This process can dramatically improve a compound's solubility, bioavailability, and pharmacokinetic profile by increasing its hydrodynamic size and masking it from enzymatic degradation and rapid renal clearance.[2][4][5]

This application note provides a detailed guide to using This compound , a monofunctional, discrete-length PEGylating reagent, to enhance the solubility of small molecules. This compound features a chain of 13 ethylene glycol units, which imparts hydrophilicity, and a terminal p-toluenesulfonyl (tosyl) group. The tosyl group is an excellent leaving group, making the reagent highly effective for covalently attaching the PEG chain to a target molecule via nucleophilic substitution.[6][7]

Unlike formulation-based approaches that use PEGs as excipients to physically disperse a drug[8][9], the strategy described here involves creating a new chemical entity —a PEG-drug conjugate—with intrinsically higher aqueous solubility.

Mechanism of Action: Covalent Conjugation via Nucleophilic Substitution

The core of this technique is a classic SN2 (bimolecular nucleophilic substitution) reaction. The terminal hydroxyl group of a standard PEG molecule is chemically "activated" by converting it into a tosylate ester. This transforms the poorly leaving hydroxyl group (-OH) into a highly stable tosylate anion (TsO⁻), which readily departs upon attack by a nucleophile.[6]

The process unfolds as follows:

  • Nucleophile Activation: A target small molecule must possess a nucleophilic functional group, such as an amine (-NH₂), a thiol (-SH), or a hydroxyl (-OH). A suitable base is used to deprotonate this group, increasing its nucleophilicity.

  • Nucleophilic Attack: The activated nucleophile on the drug molecule attacks the terminal carbon of the this compound reagent.

  • Displacement of Tosylate: This attack leads to the formation of a new, stable covalent bond (e.g., an amine, thioether, or ether linkage) between the drug and the PEG chain, while the tosylate group is displaced.[10]

The resulting PEGylated compound is significantly more hydrophilic due to the flexible, water-soluble PEG13 chain, which disrupts the parent molecule's crystal lattice energy and presents a hydrophilic exterior to the aqueous environment.[11]

G cluster_reactants Reactants cluster_products Products Drug_Nu Drug-Nu-H (e.g., R-NH2, R-SH, R-OH) Activated_Drug Drug-Nu- (Activated Nucleophile) Drug_Nu->Activated_Drug Deprotonation Base Base (e.g., Et3N) Base->Activated_Drug PEG_Tos PEG13-O-Tos (PEG13-Tosylate) PEG_Drug Drug-Nu-PEG13 (Soluble Conjugate) PEG_Tos->PEG_Drug Tos_Anion Tos-O- (Tosylate Anion) PEG_Tos->Tos_Anion Leaving Group Departs Base_H Base-H+ Activated_Drug->PEG_Drug SN2 Attack

Sources

Application Note & Protocols: Leveraging PEG13-Tos for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Linker's Pivotal Role in Targeted Protein Degradation

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering a path to modulate proteins previously considered "undruggable."[1] Unlike traditional inhibitors that merely block a protein's function, TPD co-opts the cell's own waste disposal machinery—specifically the ubiquitin-proteasome system (UPS)—to completely eliminate a target protein of interest (POI).[1][2]

The primary tool in TPD is the Proteolysis-Targeting Chimera (PROTAC), a heterobifunctional molecule meticulously designed with three components:

  • A "warhead" ligand that binds to the target protein (POI).

  • An "anchor" ligand that recruits a specific E3 ubiquitin ligase.

  • A chemical linker that connects the warhead and the anchor.[3][4][5]

This structure allows the PROTAC to act as a bridge, forming a ternary complex between the POI and the E3 ligase.[2] This proximity enables the E3 ligase to tag the POI with ubiquitin chains, marking it for destruction by the proteasome.

While the warhead and anchor dictate what is degraded and which E3 ligase is used, the linker is far from a passive spacer. Its composition, length, and flexibility are critical determinants of a PROTAC's success, profoundly influencing ternary complex stability, cell permeability, solubility, and ultimately, the efficiency and potency of degradation.[3][4][6] This guide focuses on a specific, versatile linker, PEG13-Tos , providing a detailed profile and robust protocols for its application in TPD experiments.

Profile: this compound Linker

Polyethylene glycol (PEG) chains are among the most common motifs used in PROTAC design, found in over half of all reported degraders.[7] Their prevalence is due to a unique combination of advantageous properties:

  • Enhanced Solubility: The hydrophilic nature of the ethylene glycol units improves the aqueous solubility of the often-hydrophobic PROTAC molecule, which can enhance bioavailability.[7][8][9]

  • Biocompatibility & Low Immunogenicity: PEG is well-tolerated in biological systems.[3]

  • Tunable Length: PEG linkers can be synthesized in various lengths, allowing for systematic optimization of the distance between the target and the E3 ligase to achieve productive ternary complex formation.[7][8][9]

  • Flexibility: The flexible nature of the PEG chain can accommodate the diverse topographies of different target proteins and E3 ligases, facilitating the formation of a stable ternary complex.[10]

This compound is a bifunctional linker composed of 13 repeating ethylene glycol units, terminating in a hydroxyl group at one end and a tosyl (p-toluenesulfonyl) group at the other. The tosyl group is an excellent leaving group, making its terminal carbon highly susceptible to nucleophilic substitution. This built-in reactivity is ideal for the sequential, controlled synthesis of a PROTAC molecule. The length of the PEG13 chain provides a significant span, enabling the PROTAC to bridge proteins that may have their binding pockets located far apart.

PROTAC Synthesis & Experimental Workflow

The journey from linker to a functional degrader involves chemical synthesis followed by a cascade of cellular and biochemical validation experiments.

G cluster_synthesis Synthesis Phase cluster_validation Validation Phase s1 This compound Linker s4 Step 1: Conjugate Warhead to Linker s1->s4 s2 Warhead (with Nucleophile) s2->s4 s3 E3 Ligase Ligand (with Nucleophile) s5 Step 2: Conjugate E3 Ligand s3->s5 s4->s5 s6 Purification & Characterization s5->s6 s7 Final PROTAC Molecule s6->s7 v1 Western Blot for Degradation (DC50/Dmax) s7->v1 Test in Cells v2 Hook Effect Analysis v1->v2 v3 Mechanism of Action Controls v1->v3 v4 Downstream Functional Assay (e.g., Viability) v1->v4

Caption: High-level workflow from PROTAC synthesis to functional validation.

Protocol 1: Synthesis of a Generic PROTAC using this compound

This protocol describes a general two-step synthesis where a warhead containing a nucleophile (e.g., a phenol or amine) is first attached to the this compound linker, followed by the attachment of an E3 ligase ligand with a different nucleophile.

Materials & Reagents:

  • This compound

  • Warhead molecule with a primary amine or phenol group

  • E3 ligase ligand with a primary amine or phenol group (e.g., hydroxy-pomalidomide)

  • Anhydrous solvents (DMF, DMSO)

  • Bases (e.g., DIPEA, K₂CO₃, Cs₂CO₃)

  • Reagents for purification (e.g., HPLC grade solvents)

  • Equipment: Magnetic stirrer, round-bottom flasks, inert gas line (N₂ or Ar), rotary evaporator, HPLC system, LC-MS system.

Step-by-Step Procedure:

Part A: Conjugation of Warhead to this compound Linker

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the Warhead (1.0 eq) and This compound (1.2 eq) in anhydrous DMF.

  • Add a suitable base. For a phenol nucleophile, use a mild base like K₂CO₃ (3.0 eq). For an amine, use a non-nucleophilic organic base like DIPEA (3.0 eq).

  • Stir the reaction at a designated temperature (e.g., 60-80 °C) for 12-24 hours. Monitor the reaction progress by LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate or DCM).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting Warhead-PEG13-OH intermediate by flash chromatography or preparative HPLC to obtain a pure product. Characterize by LC-MS.

    Scientist's Note: The tosyl group is a better leaving group than a hydroxyl group. This protocol assumes the other end of the PEG linker is a hydroxyl. If starting with a di-tosylated PEG, stoichiometry becomes critical to minimize dimerization. The choice of base is crucial; strong bases can deprotonate other sites, while a non-nucleophilic base like DIPEA prevents unwanted side reactions.

Part B: Tosylation and Conjugation of E3 Ligase Ligand

  • Dissolve the purified Warhead-PEG13-OH intermediate (1.0 eq) in anhydrous DCM under an inert atmosphere. Cool to 0 °C.

  • Add p-toluenesulfonyl chloride (TsCl, 1.5 eq) and a base like triethylamine (TEA, 2.0 eq).

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by LC-MS until the starting material is consumed.

  • Work up the reaction as described in Part A, step 5-6, to isolate the Warhead-PEG13-Tos intermediate.

  • Dissolve the Warhead-PEG13-Tos (1.0 eq) and the E3 Ligase Ligand (1.1 eq) in anhydrous DMF.

  • Add a suitable base (e.g., Cs₂CO₃ for a phenol, 3.0 eq) and stir at 60-80 °C for 12-24 hours. Monitor by LC-MS.

  • Upon completion, perform an aqueous workup as described previously.

  • Purify the final PROTAC molecule by preparative HPLC.

  • Lyophilize the pure fractions to obtain the final product as a powder. Confirm identity and purity (>95%) by LC-MS and ¹H NMR.

Cellular Characterization of the PROTAC

Once synthesized and purified, the PROTAC's biological activity must be rigorously evaluated.

G cluster_complex POI Protein of Interest (POI) PROTAC PROTAC (this compound) POI->PROTAC Proteasome 26S Proteasome POI->Proteasome targeted to E3 E3 Ligase E3->PROTAC PolyUb Poly-Ubiquitination Ub Ubiquitin (Ub) PolyUb->POI tags Degradation Degradation Proteasome->Degradation

Caption: PROTAC mechanism of action leading to degradation.

Protocol 2: Measuring Target Protein Degradation by Western Blot

This is the gold-standard assay to quantify the reduction in target protein levels.[11][12]

Materials & Reagents:

  • Cancer cell line expressing the POI (e.g., HeLa, HEK293, or a disease-relevant line)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • PROTAC stock solution (e.g., 10 mM in DMSO)

  • Vehicle control (DMSO)

  • Proteasome inhibitor (e.g., MG132, 10 mM stock in DMSO)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE equipment and reagents (gels, running buffer, etc.)

  • Western blot equipment (transfer system, membranes, transfer buffer)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-POI, anti-GAPDH or anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system (e.g., ChemiDoc)

Step-by-Step Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest (e.g., 500,000 cells/well for HeLa). Allow cells to adhere overnight.

  • PROTAC Treatment: Prepare serial dilutions of your PROTAC in culture medium. A typical dose-response range to start is 1 µM down to 1 nM.

  • Aspirate the old medium and add the medium containing the different PROTAC concentrations or DMSO vehicle control.

  • Incubate for the desired time point. A good starting point is 18-24 hours.[12]

  • Mandatory Controls:

    • Proteasome Dependence: In a separate well, co-treat cells with the concentration of PROTAC that gives maximum degradation (e.g., 100 nM) and a proteasome inhibitor (e.g., 10 µM MG132) for the last 4-6 hours of incubation. Degradation should be rescued (i.e., protein levels restored).

    • Negative Control: If available, treat cells with an inactive epimer of your PROTAC. This should not cause degradation.

  • Cell Lysis: Aspirate medium, wash cells once with ice-cold PBS, and add 100-150 µL of ice-cold RIPA buffer to each well. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.

  • Centrifuge at ~14,000 x g for 15 minutes at 4 °C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation & SDS-PAGE: Normalize all samples to the same protein concentration (e.g., 20 µg) with lysis buffer and add Laemmli sample buffer. Boil at 95 °C for 5 minutes. Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.

  • Western Blotting: Transfer the proteins to a PVDF or nitrocellulose membrane. Block the membrane for 1 hour at room temperature.

  • Incubate with primary antibodies (anti-POI and anti-loading control) overnight at 4 °C.

  • Wash the membrane with TBST, then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash again, add ECL substrate, and image the blot.

Data Analysis: DC₅₀ and Dₘₐₓ

  • Quantify the band intensities using software like ImageJ.

  • Normalize the POI band intensity to the loading control for each lane.

  • Express the data as "% of Vehicle Control."

  • Plot the % POI remaining vs. log[PROTAC concentration] and fit a dose-response curve using software like GraphPad Prism to determine:

    • DC₅₀ (Degradation Concentration 50%): The concentration of PROTAC that induces 50% degradation of the POI. This measures potency.[13]

    • Dₘₐₓ (Maximum Degradation): The maximal percentage of protein degradation achieved. This measures efficacy.[13]

Protocol 3: Investigating the "Hook Effect"

The hook effect is a characteristic phenomenon where the degradation efficiency decreases at very high PROTAC concentrations.[14] This occurs because an excess of the PROTAC favors the formation of separate binary complexes (POI-PROTAC and E3-PROTAC) over the productive ternary complex.[2][15]

G cluster_low Optimal Concentration cluster_high High Concentration (Hook Effect) POI1 POI PROTAC1 PROTAC POI1->PROTAC1 E3_1 E3 PROTAC1->E3_1 Ternary Productive Ternary Complex POI2 POI PROTAC2a PROTAC POI2->PROTAC2a Binary1 Non-Productive Binary Complex E3_2 E3 PROTAC2b PROTAC E3_2->PROTAC2b Binary2 Non-Productive Binary Complex

Caption: The hook effect: excess PROTAC favors binary over ternary complexes.

Procedure: The protocol is identical to the Western Blot protocol above, but the concentration range must be expanded significantly.

  • Design a dose-response curve that spans from low picomolar to high micromolar concentrations (e.g., 10 pM to 25 µM).

  • Perform the Western blot as described in Protocol 2.

  • When plotting the results, a bell-shaped curve is indicative of the hook effect, where degradation is potent at intermediate concentrations but lost at the highest concentrations.[2]

Protocol 4: Assessing Downstream Biological Consequences

Linking protein degradation to a cellular phenotype is the ultimate validation of a PROTAC's utility. If the target protein is involved in cell proliferation, a cell viability assay is a logical next step.

Materials & Reagents:

  • Cells and culture medium

  • 96-well clear-bottom white plates

  • PROTAC stock solution

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Luminometer

Step-by-Step Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 2,000-5,000 cells/well) in 100 µL of medium. Allow to adhere overnight.

  • PROTAC Treatment: Prepare serial dilutions of the PROTAC and treat the cells as in the Western blot experiment. Include a vehicle-only control.

  • Incubation: Incubate for a period relevant to the protein's function and turnover, typically 72 hours for proliferation assays.

  • Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

  • Add the CellTiter-Glo® reagent according to the manufacturer's instructions (e.g., add 100 µL to each well).

  • Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate-reading luminometer.

  • Data Analysis: Normalize the data to the vehicle control wells and plot the % viability vs. log[PROTAC concentration] to determine the GI₅₀ (concentration for 50% growth inhibition).

Troubleshooting and Advanced Considerations

ProblemPossible Cause(s)Suggested Solution(s)
No degradation observed 1. PROTAC is not cell-permeable.2. Ternary complex is not forming (linker too short/long, wrong attachment points).3. Target is not accessible to the E3 ligase in the cell.1. Assess permeability (e.g., Caco-2 assay).2. Synthesize PROTACs with different linker lengths or attachment points.3. Try a different E3 ligase (e.g., VHL instead of CRBN).
Weak degradation (High DC₅₀ / Low Dₘₐₓ) 1. Poor ternary complex stability or cooperativity.2. Rapid metabolic degradation of the PROTAC.3. Strong "hook effect" starting at low concentrations.1. Consider biophysical assays (SPR, TR-FRET) to measure ternary complex formation.[16][17]2. Assess PROTAC stability in liver microsomes.3. Perform a detailed dose-response to find the optimal concentration window.
Degradation is not rescued by MG132 1. Protein loss is not due to proteasomal degradation.2. Protein loss is due to transcriptional downregulation or other off-target effects.1. The molecule is not acting as a PROTAC.2. Perform qPCR to check target mRNA levels; they should be unchanged by a true PROTAC.[11]
Significant off-target protein degradation 1. Warhead has low selectivity.2. PROTAC induces "neo-substrate" degradation by the E3 ligase.1. Use a more selective warhead.2. Perform unbiased proteomics (MS-based) to identify and characterize off-targets.

Advanced Assays: While Western blotting is the primary workhorse, a full characterization of a PROTAC may involve more advanced biophysical and cellular assays to directly measure ternary complex formation, such as TR-FRET, Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or cellular NanoBRET® assays.[16][17][18] These techniques can provide invaluable data on the affinity and cooperativity of ternary complex formation, helping to rationalize structure-activity relationships and guide the design of more potent degraders.[19]

References

  • Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. (n.d.). Google Books.
  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1, 273-312. [Link]

  • Understanding PROTACs-Mediated Targeted Protein Degradation. (2021, December 16). YouTube. [Link]

  • Gabrik, A., et al. (2020). Novel approaches for the rational design of PROTAC linkers. RSC Chemical Biology, 2(1), 83-93. [Link]

  • How to improve the function of your PROTAC degrader by understanding ternary complex formation. (2024, March 22). YouTube. [Link]

  • Tran, N. L., Leconte, G. A., & Ferguson, F. M. (2023). Targeted Protein Degradation: Design Considerations for PROTAC Development. Biochemistry. [Link]

  • Zhao, Q., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Future Medicinal Chemistry, 12(14), 1335-1353. [Link]

  • Neklesa, T. K., Winkler, J. D., & Crews, C. M. (2017). Critical assessment of targeted protein degradation as a research tool and pharmacological modality. Pharmacology & Therapeutics, 174, 138-149. [Link]

  • Protein Degradation Assays - PROTAC Screening. (n.d.). Reaction Biology. Retrieved January 25, 2026, from [Link]

  • Key Considerations in Targeted Protein Degradation Drug Discovery and Development. (n.d.). acroservices.com. Retrieved January 25, 2026, from [Link]

  • Naito, M., et al. (2021). Construction of PROTAC-Mediated Ternary Complex Structure Distribution Profiles Using Extensive Conformational Search. Journal of Chemical Information and Modeling, 61(11), 5523-5534. [Link]

  • Ternary Complex Formation Assays. (n.d.). Domainex. Retrieved January 25, 2026, from [Link]

  • Hook effect with PROTAC. At high intracellular PROTAC concentration,... (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Liu, J., et al. (2022). A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. Acta Pharmaceutica Sinica B, 12(6), 2655-2664. [Link]

  • Linsky, T. W., et al. (2021). Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta. Journal of Chemical Information and Modeling, 61(3), 1368-1382. [Link]

  • The Role of PEG Linkers in Advancing PROTAC Technology. (n.d.). ningboinno.com. Retrieved January 25, 2026, from [Link]

  • PROTAC Molecules Activity and Efficacy Evaluate Service. (n.d.). Mtoz Biolabs. Retrieved January 25, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing PEG13-Tos Conjugation Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for PEG13-Tos conjugation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice. As a senior application scientist, my goal is to synthesize my field experience with established scientific principles to help you navigate the nuances of PEGylation and consistently achieve high-yield conjugations. This document is structured to provide not just protocols, but a foundational understanding of the reaction's mechanics, enabling you to make informed decisions and troubleshoot effectively.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the principles and practices of this compound conjugation.

Q1: What is this compound, and why is the tosyl group important?

A1: this compound refers to a polyethylene glycol (PEG) molecule with 13 ethylene glycol repeat units, where a terminal hydroxyl group has been chemically modified to a tosylate ester. The tosyl (p-toluenesulfonyl) group is an excellent leaving group due to the resonance stabilization of the resulting tosylate anion. This chemical property is central to its function; it transforms the relatively inert hydroxyl group of the PEG into a highly reactive site for nucleophilic substitution reactions. This activation allows for the covalent attachment of the PEG chain to various nucleophilic functional groups on biomolecules, such as amines and thiols.[1]

Q2: What is the fundamental reaction mechanism of this compound conjugation?

A2: The conjugation of this compound to a biomolecule proceeds via a bimolecular nucleophilic substitution (SN2) reaction. In this mechanism, a nucleophilic group from the target molecule (e.g., the lone pair of electrons on a nitrogen atom in an amine or a sulfur atom in a thiol) attacks the carbon atom of the PEG chain that is bonded to the tosylate group. This attack occurs from the backside, leading to the displacement of the tosylate leaving group and the formation of a new, stable covalent bond between the PEG and the nucleophile.[1][2]

Q3: What are the primary target functional groups for this compound conjugation on a protein or peptide?

A3: The primary targets for this compound conjugation are nucleophilic functional groups present on the surface of proteins and peptides. These include:

  • Primary amines (-NH₂): Found at the N-terminus of the polypeptide chain and on the side chain of lysine residues.

  • Thiols (-SH): Found on the side chain of cysteine residues.[1]

Q4: How does pH influence the efficiency and selectivity of the conjugation reaction?

A4: pH is a critical parameter in this compound conjugation as it dictates the nucleophilicity of the target functional groups.

  • For amine conjugation: The reaction is typically performed at a pH between 8.0 and 9.5.[1] In this range, a significant portion of the primary amines are deprotonated and thus, more nucleophilic and reactive. At lower pH values, these amines are protonated (-NH₃⁺), rendering them non-nucleophilic.

  • For thiol conjugation: A pH range of 6.5 to 8.0 is generally optimal.[1] Thiols are more acidic than amines and will be sufficiently deprotonated to the reactive thiolate anion (-S⁻) in this pH range.

Controlling the pH is therefore essential for both maximizing the reaction rate and achieving selectivity for the desired functional group.

Troubleshooting Guide: Enhancing Your Conjugation Yield

This section is designed to help you diagnose and resolve common issues encountered during this compound conjugation reactions.

Problem 1: Low or No Conjugation Yield

Q: I am observing very little or no formation of my desired PEGylated product. What are the potential causes and how can I address them?

A: Low or no conjugation yield is a common issue that can stem from several factors. Let's break down the potential causes and their solutions.

Potential Cause 1: Suboptimal Reaction pH

  • Expert Analysis: The nucleophilicity of your target functional group is highly pH-dependent. If the pH of your reaction buffer is too low for amine conjugation or outside the optimal range for thiol conjugation, the reaction rate will be significantly diminished.

  • Solution:

    • Verify Buffer pH: Accurately measure the pH of your reaction buffer at the reaction temperature.

    • Optimize pH Range: For amine conjugation, ensure the pH is between 8.0 and 9.5. For thiol conjugation, a pH of 6.5 to 8.0 is recommended.[1]

    • Buffer Selection: Use a non-nucleophilic buffer system to avoid competition with your target molecule. Good choices include phosphate-buffered saline (PBS) or borate buffers. Avoid buffers containing primary amines like Tris.[1]

Potential Cause 2: Inactive this compound Reagent

  • Expert Analysis: PEG-tosylates can be susceptible to hydrolysis, especially when exposed to moisture. If the reagent has been improperly stored or handled, it may have hydrolyzed back to the unreactive PEG-alcohol, leading to a failed conjugation.

  • Solution:

    • Proper Storage: Store your this compound reagent at -20°C under an inert gas (e.g., argon or nitrogen) and with a desiccant to protect it from moisture.[3]

    • Fresh Reagent Preparation: Dissolve the this compound in a dry, aprotic solvent like anhydrous DMSO or DMF immediately before use.[3] Do not prepare and store stock solutions in aqueous buffers.

    • Quality Control: If you suspect your reagent has degraded, consider purchasing a fresh batch or verifying its activity with a simple, well-characterized small molecule containing the target functional group.

Potential Cause 3: Insufficient Molar Excess of this compound

  • Expert Analysis: While a 1:1 stoichiometric ratio is theoretically sufficient, in practice, a molar excess of the PEGylating agent is often required to drive the reaction to completion, especially when dealing with dilute protein solutions.[1][4]

  • Solution:

    • Increase Molar Ratio: Systematically increase the molar excess of this compound to your target molecule. Start with a 5-fold excess and consider increasing to 10-fold or even 20-fold, depending on the reactivity of your substrate.

    • Incremental Additions: For particularly sensitive proteins, consider adding the this compound in several smaller aliquots over the course of the reaction to maintain a consistent driving force without exposing the protein to a high initial concentration of the reagent.

Potential Cause 4: Steric Hindrance

  • Solution:

    • Reaction Denaturants: In some cases, the addition of a mild denaturant (e.g., low concentrations of urea or guanidine hydrochloride) can partially unfold the protein, increasing the accessibility of buried residues. This approach should be used with caution as it can lead to irreversible denaturation.

    • Longer PEG Linker: While you are using PEG13, if steric hindrance is a major issue, consider using a PEG-Tos reagent with a longer PEG chain. The increased length and flexibility of the linker may allow it to reach otherwise inaccessible sites.[3][8]

    • Alternative Conjugation Sites: If possible, consider engineering a more accessible conjugation site into your protein through site-directed mutagenesis (e.g., introducing a cysteine residue on a surface-exposed loop).

Problem 2: Formation of Multiple PEGylated Species and Side Products

Q: My analysis shows a mixture of mono-, di-, and poly-PEGylated products, as well as some unexpected side products. How can I improve the selectivity of my reaction?

A: The formation of a heterogeneous mixture of products is often a result of a lack of control over the reaction conditions or the presence of competing side reactions.

Potential Cause 1: Non-selective Reactivity

  • Expert Analysis: If your protein has multiple reactive sites (e.g., several lysine residues), PEGylation can occur at any or all of them, leading to a mixture of products.

  • Solution:

    • Control Stoichiometry: Carefully control the molar ratio of this compound to your protein. Using a lower molar excess will favor mono-PEGylation.

    • pH Optimization for N-terminal PEGylation: To favor PEGylation at the N-terminal alpha-amino group over the epsilon-amino groups of lysine residues, you can exploit the difference in their pKa values. By performing the reaction at a lower pH (around 7.0-7.5), the N-terminus, which has a lower pKa, will be more deprotonated and reactive than the lysine side chains.

    • Site-Directed Mutagenesis: For complete control over the conjugation site, the most robust solution is to engineer a unique reactive handle, such as a single cysteine residue, into your protein.

Potential Cause 2: Hydrolysis of this compound

  • Expert Analysis: As mentioned previously, this compound can be hydrolyzed by water. This not only consumes your active reagent but also introduces PEG-alcohol into the reaction mixture, which can complicate downstream purification.

  • Solution:

    • Anhydrous Solvents: When preparing your this compound stock solution, use high-quality, anhydrous solvents.

    • Minimize Reaction Time: Optimize your reaction conditions to proceed as quickly as possible to minimize the time the this compound is exposed to the aqueous buffer.

    • Reaction Temperature: While higher temperatures can increase the reaction rate, they can also accelerate hydrolysis. A typical starting point is room temperature, but this can be optimized in either direction.

Potential Cause 3: Reaction with Other Nucleophiles

  • Expert Analysis: Other nucleophilic groups on your protein, such as the hydroxyl groups of serine, threonine, or tyrosine, or the imidazole group of histidine, can potentially react with this compound, although they are generally less reactive than primary amines and thiols.

  • Solution:

    • pH Control: Maintaining the recommended pH ranges for amine and thiol conjugation will generally disfavor reactions with less nucleophilic groups.

    • Protecting Groups: In complex syntheses, it may be necessary to use protecting groups to temporarily block reactive sites that you do not want to be PEGylated. This is a more advanced strategy and requires careful planning of the protection and deprotection steps.

Experimental Protocols

This section provides detailed, step-by-step protocols for key experiments.

Protocol 1: General Procedure for this compound Conjugation to Protein Amine Groups
  • Protein Preparation:

    • Dissolve your protein in a non-amine containing buffer, such as 100 mM sodium phosphate buffer, pH 8.0.

    • The protein concentration should ideally be between 1 and 10 mg/mL.

    • If your protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the conjugation buffer using dialysis or a desalting column.

  • This compound Reagent Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[1]

    • Immediately before use, dissolve the this compound in anhydrous DMSO to a final concentration of 100 mg/mL.

  • Conjugation Reaction:

    • Add the desired molar excess (e.g., 10-fold) of the dissolved this compound to the protein solution while gently stirring.

    • To minimize the concentration of the organic solvent, ensure that the volume of the this compound solution added is no more than 10% of the total reaction volume.

    • Incubate the reaction at room temperature for 2-4 hours, or at 4°C overnight. The optimal time and temperature should be determined empirically for your specific system.

  • Quenching the Reaction:

    • To stop the reaction and consume any unreacted this compound, add a quenching buffer containing a primary amine, such as Tris-HCl, to a final concentration of 50 mM.

    • Allow the quenching reaction to proceed for 1 hour at room temperature.

  • Purification of the PEGylated Protein:

    • Remove the unreacted PEG reagent and byproducts, and separate the different PEGylated species using a suitable chromatography method, such as ion-exchange chromatography (IEX) or size-exclusion chromatography (SEC).[][10]

Protocol 2: Analysis of Conjugation Efficiency by SDS-PAGE
  • Sample Preparation:

    • Take aliquots of your reaction mixture at different time points (e.g., 0, 1, 2, and 4 hours) and quench them immediately with an equal volume of 2x SDS-PAGE loading buffer.

    • Also prepare samples of the un-PEGylated protein and the final purified product.

  • Electrophoresis:

    • Load the samples onto a suitable polyacrylamide gel (e.g., a 4-20% gradient gel).

    • Run the gel according to the manufacturer's instructions.

  • Visualization:

    • Stain the gel with a protein stain, such as Coomassie Brilliant Blue.

    • De-stain the gel and visualize the protein bands.

  • Interpretation:

    • The PEGylated protein will migrate more slowly than the un-PEGylated protein, resulting in a band with a higher apparent molecular weight.

    • The intensity of the bands corresponding to the un-PEGylated and PEGylated protein can be used to qualitatively assess the extent of the reaction.

Data Presentation and Visualization

Table 1: Optimizing Reaction Parameters for this compound Conjugation
ParameterRange to InvestigateRationale
pH 7.5 - 9.5 (for amines)6.5 - 8.0 (for thiols)To optimize the nucleophilicity of the target functional group.
Molar Excess of this compound 5:1 to 20:1To drive the reaction to completion and maximize yield.
Temperature 4°C to 25°CTo balance the reaction rate with the stability of the protein and the PEG reagent.
Reaction Time 1 to 24 hoursTo allow the reaction to reach completion without significant side product formation.
Protein Concentration 1 to 10 mg/mLHigher concentrations can increase the reaction rate but may also promote aggregation.
Diagrams

sn2_mechanism PEG PEG-CH₂-OTs TransitionState [R-Nu---CH₂---OTs]⁻ PEG->TransitionState Nucleophilic Attack Nucleophile R-Nu: Nucleophile->TransitionState Product PEG-CH₂-Nu-R TransitionState->Product LeavingGroup TsO⁻ TransitionState->LeavingGroup Leaving Group Departure

Caption: SN2 reaction mechanism for this compound conjugation.

troubleshooting_workflow Start Low Conjugation Yield Check_pH Is the reaction pH optimal? Start->Check_pH Check_Reagent Is the this compound reagent active? Check_pH->Check_Reagent Yes Optimize_pH Adjust pH to 8.0-9.5 (amines) or 6.5-8.0 (thiols) Check_pH->Optimize_pH No Check_Ratio Is the molar ratio of PEG:protein sufficient? Check_Reagent->Check_Ratio Yes Use_Fresh_Reagent Use fresh, properly stored this compound Check_Reagent->Use_Fresh_Reagent No Check_Sterics Is steric hindrance a potential issue? Check_Ratio->Check_Sterics Yes Increase_Ratio Increase molar excess of this compound Check_Ratio->Increase_Ratio No Consider_Alternatives Consider longer linkers or site-directed mutagenesis Check_Sterics->Consider_Alternatives Yes Success Improved Yield Optimize_pH->Success Use_Fresh_Reagent->Success Increase_Ratio->Success Consider_Alternatives->Success

Caption: Troubleshooting workflow for low PEGylation yield.

References

  • Veronese, F. M. (2001). Peptide and protein PEGylation: a review of problems and solutions. Biomaterials, 22(5), 405-417. [Link]

  • Roberts, M. J., Bentley, M. D., & Harris, J. M. (2002). Chemistry for peptide and protein PEGylation. Advanced drug delivery reviews, 54(4), 459-476. [Link]

  • Chapman, A. P. (2002). PEGylated antibodies and antibody fragments for improved therapy: a review. Advanced drug delivery reviews, 54(4), 531-545. [Link]

  • Yoo, C., Suckau, D., Sauerland, V., Ronk, M., & Ma, M. (2009). Toward top-down determination of PEGylation site using MALDI in-source decay MS analysis. Journal of the American Society for Mass Spectrometry, 20(2), 326-333. [Link]

  • Pfister, D., & Morbidelli, M. (2014). Process for protein PEGylation. Journal of controlled release, 180, 134-149. [Link]

  • Fee, C. J., & Van Alstine, J. M. (2004). Use of ion-exchange chromatography and hydrophobic interaction chromatography in the preparation and recovery of polyethylene glycol-linked proteins. Journal of Chromatography A, 1031(1-2), 111-120. [Link]

  • Khan, F. I., et al. (2020). Pegylation: Concept, Application, Characterization, PEG Reagents and its Various Shapes and Functionalization Agent. Middle-East Journal of Scientific Research, 28(1), 58-71. [Link]

  • Kang, J. S., DeLuca, P. P., & Lee, K. C. (2009). Emerging PEG-drugs. Expert opinion on emerging drugs, 14(2), 315-330. [Link]

  • Basu, A., Yang, K., Wang, M., Liu, S., Chintala, R., Palm, T., ... & Verma, R. (2006). Structure− function engineering of interferon-β-1b for improving stability, solubility, potency, immunogenicity, and pharmacokinetic properties by site-selective mono-PEGylation. Bioconjugate chemistry, 17(3), 618-630. [Link]

  • Jevševar, S., Kunstelj, M., & Porekar, V. G. (2010). PEGylation of therapeutic proteins. Biotechnology journal, 5(1), 113-128. [Link]

  • Turecek, P. L., Bossard, M. J., Schoetens, F., & Ivens, I. A. (2016). PEGylation of therapeutic proteins: a review of chemistry and nonclinical safety information of approved drugs. Journal of pharmaceutical sciences, 105(2), 460-475. [Link]

Sources

Technical Support Center: Troubleshooting Low Reaction Efficiency with PEG13-Tos

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for PEG13-Tos. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot challenges encountered during PEGylation reactions. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to optimize your reaction efficiency and ensure the integrity of your results. This resource is structured in a question-and-answer format to directly address the specific issues you may face.

I. Troubleshooting Guide: Diagnosing and Solving Low Reaction Yields

Low reaction efficiency is a common hurdle in PEGylation. This section provides a systematic approach to identifying the root cause of the problem and implementing effective solutions.

Question 1: My PEGylation reaction with this compound has a very low yield. What are the most likely causes?

Low yields in PEGylation reactions involving this compound can typically be traced back to a few key areas: the quality of the reagents, the reaction conditions, and the nature of the nucleophile. The tosyl group is an excellent leaving group, making this compound a versatile reagent for nucleophilic substitution reactions. However, its effectiveness is highly dependent on proper handling and optimized reaction parameters.

Here is a logical workflow to diagnose the issue:

Troubleshooting_Workflow start Low Reaction Yield Observed reagent_quality Step 1: Verify Reagent Quality start->reagent_quality sub_reagent1 Is this compound properly stored? (Dry, -20°C, inert gas) reagent_quality->sub_reagent1 sub_reagent2 Has the this compound hydrolyzed? (Check for p-toluenesulfonic acid) reagent_quality->sub_reagent2 sub_reagent3 Are solvents anhydrous? reagent_quality->sub_reagent3 reaction_conditions Step 2: Assess Reaction Conditions sub_conditions1 Is the pH optimal for the nucleophile? reaction_conditions->sub_conditions1 sub_conditions2 Is the temperature appropriate? reaction_conditions->sub_conditions2 sub_conditions3 Are molar ratios correct? reaction_conditions->sub_conditions3 sub_conditions4 Is reaction time sufficient? reaction_conditions->sub_conditions4 nucleophile_issues Step 3: Evaluate Nucleophile & Substrate sub_nucleophile1 Is the nucleophile strong enough? nucleophile_issues->sub_nucleophile1 sub_nucleophile2 Is the nucleophilic site sterically hindered? nucleophile_issues->sub_nucleophile2 sub_nucleophile3 Are there competing side reactions? nucleophile_issues->sub_nucleophile3 analysis_purification Step 4: Review Analysis & Purification sub_analysis1 Is the analytical method (e.g., HPLC, SDS-PAGE) sensitive enough? analysis_purification->sub_analysis1 sub_analysis2 Are purification methods (e.g., SEC, IEX) causing product loss? analysis_purification->sub_analysis2 sub_reagent3->reaction_conditions sub_conditions4->nucleophile_issues sub_nucleophile3->analysis_purification solution Implement Corrective Actions & Re-run Experiment sub_analysis2->solution

Caption: A step-by-step diagnostic workflow for troubleshooting low PEGylation yields.

Question 2: How can I assess the quality of my this compound reagent?

The stability of this compound is critical. It should be stored under dry conditions at -20°C for long-term stability or at 0-4°C for short-term use.[1] Exposure to moisture can lead to hydrolysis of the tosyl group, rendering the reagent inactive.

Protocol: Quick Quality Check for this compound

  • Appearance: Visually inspect the reagent. It should be a white to off-white solid or a viscous liquid, depending on the specific PEG length. Any significant discoloration could indicate degradation.

  • Solubility Test: Dissolve a small amount of the this compound in an appropriate anhydrous solvent (e.g., DMF, DMSO).[2] Incomplete dissolution may suggest the presence of insoluble hydrolysis byproducts.

  • ¹H NMR Spectroscopy: This is the most definitive method. Dissolve a sample in a suitable deuterated solvent (e.g., DMSO-d₆). The presence of characteristic peaks for the tosyl group (aromatic protons around 7.5-7.8 ppm and a methyl singlet around 2.4 ppm) confirms its integrity.[3] A diminished integration of these peaks relative to the PEG backbone protons can indicate hydrolysis.

Question 3: My reaction involves an amine nucleophile. What are the optimal reaction conditions?

The reaction of this compound with an amine is a classic Sₙ2 nucleophilic substitution.[4] The efficiency of this reaction is highly dependent on the nucleophilicity of the amine and the reaction conditions.

Key Parameters for Amine PEGylation:

ParameterRecommended ConditionRationale & Expert Insights
pH 8.0 - 10.0The amine must be in its deprotonated, nucleophilic state (R-NH₂). A basic pH ensures a sufficient concentration of the free amine. However, excessively high pH can promote hydrolysis of the this compound.
Solvent Aprotic polar solvents (e.g., DMF, DMSO, Acetonitrile)These solvents are ideal for Sₙ2 reactions as they solvate the cation but not the nucleophile, enhancing its reactivity.[4] Ensure the solvent is anhydrous to prevent hydrolysis of the PEG-Tos.
Temperature 25°C - 60°CHigher temperatures can increase the reaction rate. However, for sensitive biomolecules, start at room temperature and gradually increase if the reaction is slow. For small molecules, refluxing may be an option.
Molar Ratio 1.5 to 5-fold excess of the amineUsing an excess of the amine can drive the reaction to completion, especially if the amine is a weak nucleophile or if there is a risk of di-PEGylation in a bifunctional molecule.
Base (optional) Non-nucleophilic base (e.g., DIPEA, triethylamine)A base can be added to scavenge the p-toluenesulfonic acid byproduct, which can protonate the amine nucleophile and reduce its reactivity.

Causality: The nucleophilicity of amines is influenced by steric hindrance.[5] Primary amines are generally more reactive than secondary amines in Sₙ2 reactions. Bulky substituents near the amine group can significantly slow down the reaction rate.

Question 4: I am working with a thiol nucleophile. How should I adjust my protocol?

Thiols are excellent nucleophiles, especially in their deprotonated thiolate form (R-S⁻). The key to successful PEGylation of thiols is controlling the pH.

Key Parameters for Thiol PEGylation:

ParameterRecommended ConditionRationale & Expert Insights
pH 7.0 - 8.5The pKa of a typical cysteine thiol is around 8.3. Working near or slightly below the pKa ensures a sufficient concentration of the highly nucleophilic thiolate anion without promoting disulfide bond formation, which is more prevalent at higher pH.
Reducing Agent TCEP (optional)If working with proteins that may have formed disulfide bonds, a mild reducing agent like TCEP can be included to ensure the availability of free thiols.
Atmosphere Inert (Nitrogen or Argon)This is crucial to prevent oxidation of the thiol to form disulfide bridges, which would compete with the PEGylation reaction.

II. Frequently Asked Questions (FAQs)

This section addresses common questions about the chemistry and handling of this compound.

Q1: What is the mechanism of reaction for this compound? The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. The nucleophile (e.g., an amine or thiol) attacks the carbon atom adjacent to the tosylate group, displacing the tosylate, which is a very good leaving group due to the stability of the p-toluenesulfonate anion.

Caption: Generalized Sₙ2 reaction of a nucleophile with PEG-Tosylate.

Q2: Can this compound react with hydroxyl or carboxyl groups? Yes, but typically under more forcing conditions.

  • Hydroxyl Groups: Reaction with alcohols requires a strong base to deprotonate the hydroxyl group to form the more nucleophilic alkoxide.

  • Carboxyl Groups: The carboxylate anion (R-COO⁻) can act as a nucleophile to displace the tosylate, forming an ester linkage. This reaction is often facilitated by converting the carboxylic acid to its salt form (e.g., using sodium or potassium bicarbonate).[6][7]

Q3: How do I monitor the progress of my PEGylation reaction? Several analytical techniques can be used:

  • Thin Layer Chromatography (TLC): Useful for small molecule PEGylation. A change in the Rf value of the starting material indicates product formation.

  • High-Performance Liquid Chromatography (HPLC): A powerful tool for monitoring the reaction and quantifying the extent of PEGylation.[8][9] Size-exclusion (SEC) or reversed-phase (RP-HPLC) can be used.

  • SDS-PAGE: For protein PEGylation, an increase in the apparent molecular weight on the gel indicates successful conjugation.[10]

  • Mass Spectrometry (MALDI-TOF or ESI-MS): Provides a precise measurement of the molecular weight of the PEGylated product, confirming the number of PEG chains attached.[10]

Q4: What are the best methods for purifying my PEGylated product? The choice of purification method depends on the properties of the product and the impurities.

  • Size Exclusion Chromatography (SEC): Very effective for separating PEGylated proteins from unreacted, smaller PEG reagents.[11]

  • Ion Exchange Chromatography (IEX): Useful for separating molecules based on charge differences. PEGylation can alter the surface charge of a protein, allowing for separation of mono-, di-, and multi-PEGylated species from the unreacted protein.[]

  • Hydrophobic Interaction Chromatography (HIC): Can also be used to separate PEGylated proteins, as the PEG chain can alter the overall hydrophobicity of the molecule.[]

  • Dialysis/Ultrafiltration: A straightforward method to remove excess low molecular weight PEG reagent and byproducts from a PEGylated protein.[10]

Q5: My this compound has been stored at room temperature for a week. Is it still usable? While short-term storage at ambient temperature during shipping is generally acceptable, prolonged exposure to room temperature, especially in the presence of humidity, can lead to hydrolysis.[1] It is highly recommended to perform a quality check, such as ¹H NMR, before using the reagent to ensure its integrity.

III. References

  • Gaitzsch, J., et al. (2017). Silver Oxide Mediated Monotosylation of Poly(ethylene glycol) (PEG): Heterobifunctional PEG via Polymer Desymmetrization. Macromolecules. Retrieved from [Link]

  • Fee, C. J., & Van Alstine, J. M. (2011). Purification of pegylated proteins. Methods in Biochemical Analysis. Retrieved from [Link]

  • Kang, E., et al. (2011). Analytical Measurement of PEGylated Molecules. Bioconjugate Chemistry. Retrieved from [Link]

  • Jevševar, S., et al. (2010). Purification of PEGylated Proteins. Biotechnology Journal. Retrieved from ResearchGate.

  • Matar, N. (2015). Answer to "Any suggestions on how to perform a nucleophilic substitution reactions with phenylene diamine and ditosylated PEG?". ResearchGate. Retrieved from [Link]

  • Ashen-Garry, J. (2018). Nucleophilicity Trends of Amines. Master Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S1. 1 H-NMR of α -tosyl- ω -hydroxyl PEG ( 1 ) in DMSO. Retrieved from [Link]

  • Rodriguez-Molina, B., et al. (2021). Synthesis and Operating Optimization of the PEG Conjugate via CuAAC in scCO2. Polymers. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting PEG13-Tos Solubility in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for PEG13-Tos (Dodecaethylene glycol mono-p-toluenesulfonate). This document is designed for researchers, scientists, and drug development professionals who are utilizing this versatile PEGylation reagent. We understand that achieving consistent solubility in aqueous buffers is critical for the success of your conjugation reactions and experiments. This guide provides in-depth explanations, troubleshooting workflows, and validated protocols to help you overcome common solubility challenges.

Section 1: Understanding the Molecule

Q1: What is this compound and why can it be difficult to dissolve in aqueous buffers?

This compound is an amphiphilic molecule, meaning it possesses both a water-loving (hydrophilic) and a water-fearing (hydrophobic) part.

  • The Hydrophilic Tail: The core of the molecule is a chain of 13 repeating ethylene glycol units (PEG13). This chain is highly water-soluble and flexible.[1][2]

  • The Hydrophobic Head: One end of the PEG chain is capped with a tosylate (Tos) group, derived from p-toluenesulfonic acid. The tosyl group, with its aromatic ring, is significantly more nonpolar and hydrophobic than the PEG chain.[3][4]

This dual nature is the primary reason for solubility challenges. In a purely aqueous environment, the hydrophobic tosyl groups of different molecules may attempt to minimize contact with water, which can lead to the formation of aggregates or micelles, presenting as cloudiness, an oily film, or complete insolubility. While the PEG chain promotes solubility, its effect can be overcome, especially at higher concentrations.[1][5]

G cluster_hydrophilic Hydrophilic Domain cluster_hydrophobic Hydrophobic Domain PEG_Chain HO-(CH₂CH₂O)₁₂-CH₂CH₂O- Tosyl_Group Tosyl Group (SO₂-C₆H₄-CH₃) PEG_Chain->Tosyl_Group Covalent Bond Title Amphiphilic Structure of this compound G Start Issue: This compound Insoluble or Solution Cloudy CheckPurity Q: Is the reagent old or of questionable purity? Start->CheckPurity UseOrganicStock Action: Prepare a fresh, concentrated stock in anhydrous DMSO or DMF. CheckPurity->UseOrganicStock Yes / Unsure StillCloudy Q: Is the solution still cloudy? CheckPurity->StillCloudy No, reagent is fresh AddDropwise Action: Add stock solution dropwise to vigorously stirred aqueous buffer. UseOrganicStock->AddDropwise AddDropwise->StillCloudy Heat Action: Gently warm the solution to 30-40°C with stirring. StillCloudy->Heat Yes Success Result: Clear Solution StillCloudy->Success No CheckpH Q: Is the buffer pH extreme (<6 or >9)? Heat->CheckpH AdjustpH Action: Adjust pH to a neutral range (7.0-8.5) if compatible with the reaction. CheckpH->AdjustpH Yes AddCosolvent Action: Increase organic co-solvent (e.g., DMSO) concentration in the final buffer (up to 10% v/v). CheckpH->AddCosolvent No AdjustpH->AddCosolvent Failure Result: Still Insoluble. Consider alternative PEG reagent or reaction conditions. AddCosolvent->Failure

Caption: Decision workflow for troubleshooting this compound solubility.

Q4: My this compound dissolved initially but precipitated later. Why?

This phenomenon, known as "salting out" or temperature-dependent precipitation, can occur for several reasons:

  • Temperature Changes: PEG solubility in water can decrease as temperature increases, a property known as Lower Critical Solution Temperature (LCST) behavior. If you warmed the solution to dissolve the reagent and then let it cool, it may have fallen out of solution. Conversely, cooling a saturated solution can also cause precipitation.

  • High Salt Concentration: High concentrations of certain salts in your buffer (e.g., >1M ammonium sulfate) can disrupt the hydration shell around the PEG chains, reducing their solubility and causing the reagent to precipitate.

  • pH Shift: A change in the buffer's pH during a reaction could affect the stability of the tosylate group or other components, leading to precipitation. The tosylate group itself is susceptible to hydrolysis under strongly alkaline or acidic conditions. [6] Solution: Maintain a constant temperature during your experiment. If high salt concentrations are required, you may need to lower the this compound concentration or introduce a small amount of an organic co-solvent (see table below).

Q5: I see an oily film on the surface or the solution looks like a suspension. What does this mean?

An oily film or a fine, cloudy suspension that does not settle is indicative of the formation of micelles or larger aggregates. This happens when the concentration of this compound is above its critical micelle concentration (CMC) in that specific buffer. The hydrophobic tosyl groups are clustering together to avoid water, creating microscopic "oily" droplets stabilized by the outward-facing hydrophilic PEG chains.

Solution: The most direct solution is to lower the working concentration of your this compound. If a high concentration is necessary, increasing the amount of organic co-solvent in the final buffer can help disrupt micelle formation.

Section 4: Advanced Considerations & FAQs

Q6: How does my choice of buffer and its ionic strength affect solubility?

Buffer choice can have a significant impact.

  • pH: For PEGylation reactions targeting amines, a pH of 7.5-9.0 is common. [7]However, be aware that the tosylate group is more susceptible to hydrolysis at higher pH, which can reduce the reactivity of your reagent over time. [6]A pH range of 7.0-8.5 is generally a safe starting point.

  • Ionic Strength: Very high salt concentrations can decrease PEG solubility (the "salting-out" effect). Standard physiological buffers like PBS (Phosphate-Buffered Saline) at 1X concentration are typically not problematic. However, if your protocol requires high molarities of salts, you may need to perform a preliminary solubility test.

Buffer ParameterEffect on SolubilityRecommendation
pH < 6.0 Risk of acid-catalyzed hydrolysis of tosylate.Avoid if possible; use freshly prepared solutions.
pH 7.0 - 8.5 Optimal range for stability and many conjugation reactions.Recommended starting range.
pH > 9.0 Increased rate of base-catalyzed hydrolysis of tosylate. [6]Use reagent immediately after dissolving; limit exposure time.
Low Ionic Strength Generally favorable for solubility.Standard buffers (e.g., 1X PBS, 50mM Tris) are ideal.
High Ionic Strength Can decrease solubility ("salting-out").Test solubility at target concentration before a large-scale reaction.
Q7: What are the best practices for preparing and storing stock solutions of this compound?
  • Solvent: Always use high-purity, anhydrous DMSO or DMF. Water contamination can slowly hydrolyze the tosylate group, rendering the reagent inactive.

  • Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots. This prevents degradation from repeated freeze-thaw cycles and moisture introduction.

  • Stability: Under anhydrous conditions at -20°C, the stock solution should be stable for several months. However, for critical applications, it is best to use a freshly prepared stock solution or one that is less than a month old. The tosylate group is a good leaving group, which also means it is susceptible to slow degradation via hydrolysis. [8]

Section 5: Experimental Protocols

Protocol 1: Small-Scale Solubility Test

Before committing to a large-scale experiment, always perform a small-scale test to confirm solubility in your specific buffer system.

Materials:

  • This compound

  • Anhydrous DMSO

  • Your target aqueous buffer

  • Microcentrifuge tubes

Methodology:

  • Prepare a 100 mg/mL stock of this compound in anhydrous DMSO.

  • In a microcentrifuge tube, add the required volume of your aqueous buffer.

  • Calculate the volume of the DMSO stock needed to achieve your final desired concentration.

  • While vortexing the buffer at medium speed, slowly add the DMSO stock dropwise.

  • Continue vortexing for 30 seconds.

  • Visually inspect the solution against a dark background. It should be perfectly clear.

  • Let the tube sit at your planned reaction temperature for 15-30 minutes and inspect again for any signs of precipitation or cloudiness.

  • (Optional) Centrifuge the tube at high speed (e.g., >10,000 x g) for 2 minutes. The absence of a pellet confirms complete solubility.

References
  • Chemistry For Everyone. (n.d.). How To Prepare Polyethylene Glycol Solution? YouTube. Retrieved from [Link]

  • Shree Vallabh Chemical. (n.d.). How Polyethylene Glycol (PEG) Improves the Stability of Formulations in the Pharmaceutical Industry. Retrieved from [Link]

  • Reddit User Discussion. (2012). Tosylation of poly(ethylene glycol). r/chemistry on Reddit. Retrieved from [Link]

  • Uddin, M. K., et al. (2014). Specific salt effects on the hydrolysis reaction rate of tropolone tosylate in binary MeCN–H2O media containing n-Bu4NOH. Journal of the Iranian Chemical Society, 11, 1315-1320. Sourced from ResearchGate. Retrieved from [Link]

  • Petrova, M., et al. (2019). Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure. Royal Society Open Science, 6(2), 181775. Retrieved from [Link]

  • Nilsson, B. (2014). Optimization of a PEGylation process. Lund University Publications. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Dodecaethylene glycol. PubChem Compound Database. Retrieved from [Link]

  • Mangold, C., et al. (2019). Versatile Route to Synthesize Heterobifunctional Poly(ethylene glycol) of Variable Functionality for Subsequent Pegylation. Polymers, 11(10), 1618. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility profiles of poly(ethylene glycol)/solvent systems, I: Qualitative comparison of solubility parameter approaches. Retrieved from [Link]

  • Podgornik, A., et al. (2018). Retention Behavior of Polyethylene Glycol and Its Influence on Protein Elution on Hydrophobic Interaction Chromatography Media. Journal of Chromatography A, 1579, 77-85. Sourced from NIH. Retrieved from [Link]

  • Ashenhurst, J. (2015). Tosylates And Mesylates. Master Organic Chemistry. Retrieved from [Link]

  • ResearchGate Discussion. (2017). How to prepare a 40% PEG 8000? Retrieved from [Link]

  • Shadia, M. A., et al. (2022). Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity. BioMed Research International. Sourced from NIH. Retrieved from [Link]

  • Hövelmann, C. H., et al. (2017). Scale-Up Procedure for the Efficient Synthesis of Highly Pure Cyclic Poly(ethylene glycol). Macromolecules, 50(11), 4346-4353. Retrieved from [Link]

  • Thermopedia. (n.d.). ETHYLENE GLYCOL. Retrieved from [Link]

  • Cekiera, C., et al. (2016). Multigram chromatography-free synthesis of octa(ethylene glycol) p-toluenesulfonate. Organic Chemistry Frontiers, 3, 1313-1319. Retrieved from [Link]

  • ResearchGate. (n.d.). Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines. Retrieved from [Link]

  • Protocol Online Discussion. (2006). Making a solution. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of polyols on polyethylene glycol (PEG)-induced precipitation of proteins: Impact on solubility, stability and conformation. Retrieved from [Link]

  • Reddit User Discussion. (2021). Recover Polyethylene Glycol from Aqueous Solution. r/chemistry on Reddit. Retrieved from [Link]

  • White Rose Research Online. (n.d.). The solvolysis mechanism of simple secondary tosylates in 50% aqueous TFE. Retrieved from [Link]

  • PCC Group. (2022). Ethylene glycol - properties and uses. Retrieved from [Link]

  • Barzegar-Jalali, M., et al. (2014). The Effect of PEG Molecular Weights on Dissolution Behavior of Simvastatin in Solid Dispersions. Advanced Pharmaceutical Bulletin, 4(Suppl 2), 577–583. Sourced from NIH. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethylene Glycol. PubChem Compound Database. Retrieved from [Link]

Sources

Preventing side reactions with PEG13-Tos

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing and Troubleshooting Side Reactions for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for PEG13-Tos. As Senior Application Scientists, we understand that the success of your bioconjugation, ADC development, and PROTAC synthesis hinges on the purity and reactivity of your reagents. This guide is designed to provide you with in-depth, field-proven insights to help you navigate the complexities of working with this compound and avoid common pitfalls that can lead to unwanted side reactions and experimental variability.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and concerns encountered when working with this compound.

Q1: What is this compound and why is the tosyl group important?

This compound is a polyethylene glycol (PEG) derivative with a terminal tosyl (tosylate) group. The tosyl group is an excellent leaving group, making the terminal carbon of the PEG chain susceptible to nucleophilic attack. This property is crucial for its use in bioconjugation, as it allows for the efficient and specific attachment of the PEG moiety to nucleophilic functional groups on biomolecules, such as amines and thiols.[1][2]

Q2: What are the most common side reactions to be aware of when using this compound?

The primary side reactions to be mindful of are:

  • Hydrolysis: The tosyl group can be hydrolyzed back to a hydroxyl group, especially in the presence of water, rendering the PEG derivative unreactive for its intended conjugation.[3][4]

  • Formation of Bis-adducts: If your starting PEG material contains di-tosylated PEG as an impurity, it can lead to cross-linking of your target molecules.[3]

  • Reaction with unintended nucleophiles: The tosyl group is reactive towards various nucleophiles. If your reaction mixture contains other nucleophilic species besides your target molecule (e.g., certain buffer components), they can compete for reaction with the this compound.

Q3: How can I assess the purity of my this compound reagent?

The purity of your this compound is critical for reproducible results.[5] The most common analytical techniques for purity assessment are:

  • High-Performance Liquid Chromatography (HPLC): Useful for quantifying purity and detecting polar and non-polar impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for quantitative purity assessment.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.[5]

Troubleshooting Guide: Common Issues and Solutions

This section provides a structured approach to troubleshooting common problems encountered during experiments with this compound.

Problem 1: Low Conjugation Efficiency

Symptoms:

  • Low yield of the desired PEGylated product.

  • Presence of a significant amount of unreacted starting material (e.g., protein, peptide).

Potential Causes & Solutions:

Potential CauseRecommended SolutionScientific Rationale
Hydrolysis of this compound Ensure all solvents and reagents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).The tosyl group is susceptible to hydrolysis, which converts it back to a non-reactive hydroxyl group.[4] Water is a poor solvent for tosylation reactions for this reason.
Suboptimal Reaction pH For reactions with amines, maintain a pH between 7 and 9. For thiols, a pH around 8 is optimal.[6]The nucleophilicity of amines and thiols is pH-dependent. The unprotonated form is the reactive species.
Insufficient Molar Excess of this compound Increase the molar ratio of this compound to the target molecule. A 2-5 fold excess is a good starting point.Le Chatelier's principle: increasing the concentration of one reactant drives the equilibrium towards the product side.
Steric Hindrance If the target nucleophile is sterically hindered, consider using a longer PEG spacer or a different conjugation chemistry.The accessibility of the reaction site on the target molecule can significantly impact the reaction rate.
Problem 2: Presence of High Molecular Weight Species (Aggregation/Cross-linking)

Symptoms:

  • Appearance of high molecular weight bands on SDS-PAGE or peaks in SEC-HPLC.

  • Precipitation or turbidity in the reaction mixture.

Potential Causes & Solutions:

Potential CauseRecommended SolutionScientific Rationale
Contamination with Di-tosylated PEG Source high-purity, monodisperse this compound. Analyze the purity of the reagent by HPLC or MS before use.[5]Di-tosylated PEG can act as a cross-linker, leading to the formation of dimers and higher-order aggregates of your target molecule.[3]
Non-specific Interactions Optimize buffer conditions (e.g., ionic strength, pH) to minimize non-specific binding.High protein concentrations or suboptimal buffer conditions can promote protein aggregation, which can be exacerbated by PEGylation.

Experimental Protocols

Here are detailed, step-by-step methodologies for key experiments involving this compound.

Protocol 1: General Procedure for Conjugation of this compound to a Protein via Amine Linkage
  • Preparation:

    • Dissolve the protein in a suitable buffer at a pH of 8.0-9.0 (e.g., 100 mM sodium bicarbonate buffer). The protein concentration should be in the range of 1-10 mg/mL.

    • Prepare a stock solution of this compound in an anhydrous organic solvent (e.g., DMF or DMSO).

  • Reaction:

    • Add the this compound stock solution to the protein solution with gentle stirring. The molar ratio of this compound to protein should be optimized, typically starting with a 5-10 fold molar excess of the PEG reagent.

    • Allow the reaction to proceed at room temperature for 2-4 hours, or overnight at 4°C.

  • Quenching:

    • Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of 20-50 mM.

  • Purification:

    • Remove unreacted this compound and byproducts by size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).

  • Characterization:

    • Analyze the purified conjugate by SDS-PAGE to visualize the increase in molecular weight.

    • Use SEC-HPLC to assess the purity and aggregation state of the final product.

    • Confirm the extent of PEGylation by mass spectrometry.

Protocol 2: Synthesis and Purification of this compound from PEG13-diol

This protocol is for researchers who wish to synthesize their own this compound.

  • Tosylation Reaction:

    • In a flame-dried round-bottom flask under an inert atmosphere, dissolve polyethylene glycol 13-diol (1.0 eq.) in anhydrous dichloromethane (DCM).[7]

    • Cool the solution in an ice bath.

    • Add anhydrous pyridine (2.5 eq.) followed by the dropwise addition of a solution of p-toluenesulfonyl chloride (TsCl) (2.2 eq.) in anhydrous DCM.[7]

    • Stir the reaction mixture at 0°C for 2 hours and then at room temperature overnight.

  • Work-up and Purification:

    • Wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.[8]

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in DCM).[8]

Visualizing Key Processes

Diagrams can aid in understanding the underlying chemistry and workflows.

Reaction Mechanism: Nucleophilic Substitution

G cluster_reactants Reactants cluster_product Product PEG_Tos PEG13-OTs Conjugate PEG13-NH-R PEG_Tos->Conjugate Leaving_Group TsO- PEG_Tos->Leaving_Group Nucleophile R-NH2 (Amine) Nucleophile->PEG_Tos SN2 Attack G Start Low Conjugation Yield Check_Purity 1. Verify this compound Purity (NMR, HPLC, MS) Start->Check_Purity Purity_OK Purity > 95%? Check_Purity->Purity_OK Repurify Repurify or obtain new reagent Purity_OK->Repurify No Check_Conditions 2. Review Reaction Conditions Purity_OK->Check_Conditions Yes Repurify->Check_Purity Conditions_OK Anhydrous? Correct pH? Check_Conditions->Conditions_OK Optimize_Conditions Use anhydrous solvents, adjust pH Conditions_OK->Optimize_Conditions No Check_Ratio 3. Evaluate Molar Ratio Conditions_OK->Check_Ratio Yes Optimize_Conditions->Check_Conditions Ratio_OK Sufficient excess of PEG-Tos? Check_Ratio->Ratio_OK Increase_Ratio Increase molar excess of PEG-Tos Ratio_OK->Increase_Ratio No Success Improved Yield Ratio_OK->Success Yes Increase_Ratio->Check_Ratio

Caption: Decision tree for troubleshooting low conjugation yield.

References

  • MDPI. (n.d.). Versatile Route to Synthesize Heterobifunctional Poly(ethylene glycol) of Variable Functionality for Subsequent Pegylation. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Multigram chromatography-free synthesis of octa(ethylene glycol) p-toluenesulfonate. Organic Chemistry Frontiers. Retrieved from [Link]

  • Reddit. (2014). Tosylation of poly(ethylene glycol). r/chemistry. Retrieved from [Link]

  • University of Mississippi. (2020).
  • ResearchGate. (n.d.). Chromatography-free PEG 8 monotosylate synthesis scheme. Retrieved from [Link]

  • Master Organic Chemistry. (2015). Tosylates And Mesylates. Retrieved from [Link]

  • ACS Publications. (2017). Scale-Up Procedure for the Efficient Synthesis of Highly Pure Cyclic Poly(ethylene glycol). Macromolecules. Retrieved from [Link]

  • ResearchGate. (2016). How to convert tosylate into amine?. Retrieved from [Link]

  • Pharmaceutical Technology. (2019). Degradation Pathways: A Case Study with Pegylated L-Asparaginase. Retrieved from [Link]

  • Usiena AIR. (2022).
  • AZoM. (2022). Detecting Ethylene Glycol and Diethylene Glycol Impurities. Retrieved from [Link]

  • GreenChoice. (n.d.). Toxic ingredient to avoid: PEG Compounds and their contaminants. Retrieved from [Link]

  • MDPI. (n.d.). Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues. Retrieved from [Link]

  • PMC - NIH. (n.d.). Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks. Retrieved from [Link]

  • BioProcess International. (2011). Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways. Retrieved from [Link]

  • ResearchGate. (n.d.). The Reactions of Bioconjugation. Retrieved from [Link]

  • JenKem Technology. (2024). Activated PEGs for Amine PEGylation. Retrieved from [Link]

  • Green Seal. (n.d.). Understanding Ingredients: A Guide to Polyethylene Glycol (PEG). Retrieved from [Link]

  • PubMed. (n.d.). Quantitation of free polyethylene glycol in PEGylated protein conjugate by size exclusion HPLC with refractive index (RI) detection. Retrieved from [Link]

  • NIH. (2024). Adverse Impacts of PEGylated Protein Therapeutics: A Targeted Literature Review. Retrieved from [Link]

  • ResearchGate. (2015). How do I perform coupling of aromatic diamine with tosylated PEG?. Retrieved from [Link]

  • ResearchGate. (2025). Stability considerations for biopharmaceuticals, Part 1: Overview of protein and peptide degradation pathways. Retrieved from [Link]

  • ResearchGate. (2025). Iterative synthesis of monodisperse PEG homostars and linear heterobifunctional PEG. Retrieved from [Link]

  • JenKem Technology. (2021). Activated PEGs for Thiol PEGylation. Retrieved from [Link]

  • YouTube. (2025). Optimizing Therapeutic Proteins Through PEGylation: Key Parameters and Impacts (Full Program). Retrieved from [Link]

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Technical Support Center: Strategies for Reducing Steric Hindrance with PEG Linkers

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of a Senior Application Scientist:

Welcome to our dedicated technical support center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of bioconjugation. Steric hindrance—the spatial obstruction between reactive molecules—is a common yet significant hurdle that can lead to failed experiments, low yields, and compromised biological activity.

Poly(ethylene glycol), or PEG, linkers are a powerful tool to overcome these challenges. Their unique properties as flexible, hydrophilic spacers can create the necessary distance between bulky molecules, enabling efficient and successful conjugation. This guide provides practical, in-depth answers to common questions and troubleshooting scenarios encountered in the lab. We will explore the causality behind experimental choices, moving beyond simple protocols to empower you with the scientific understanding needed to optimize your work.

Frequently Asked Questions (FAQs)
Q1: What exactly is steric hindrance in the context of bioconjugation?

A: Steric hindrance is a phenomenon caused by the physical size and three-dimensional arrangement of atoms and functional groups within a molecule.[1] In bioconjugation, it occurs when bulky groups on one molecule (e.g., an antibody, a protein) physically block the reactive site on another molecule, preventing them from getting close enough to form a covalent bond.[1][2] This is particularly common when trying to conjugate large biomolecules or when targeting a reactive site located within a sterically crowded region, such as a cleft or pocket on a protein's surface.[2][3] The result is often low reaction efficiency, reduced yields, or complete failure of the conjugation reaction.

Q2: How do PEG linkers mechanistically overcome steric hindrance?

A: PEG linkers act as flexible spacer arms that introduce physical distance between the two molecules being conjugated. Their mechanism is rooted in several key properties:

  • Spatial Separation: The primary function is to extend a reactive group away from the potentially crowded surface of a biomolecule. This allows the reactive group to access its binding partner without being obstructed.[4][5]

  • Flexibility: The ethylene glycol units that make up the PEG chain have rotatable C-O bonds, giving the linker significant conformational flexibility.[5] This allows the linker to adopt an optimal orientation to facilitate the reaction.

  • Hydrophilicity: PEG is highly water-soluble and creates a hydration shell around itself.[5] This not only improves the solubility of the entire conjugate, especially if one component is hydrophobic, but also helps to prevent non-specific interactions and aggregation that can further contribute to steric issues.[6][7][]

The diagram below illustrates this fundamental concept.

G cluster_0 Without PEG Linker: Steric Hindrance cluster_1 With PEG Linker: Successful Conjugation Antibody_A Antibody Reactive Site Hindrance Steric Clash! Antibody_A:f1->Hindrance Antibody_B Antibody Reactive Site Drug_A Bulky Drug Molecule Reactive Group Drug_A:f1->Hindrance Linker PEG Linker Antibody_B:f1->Linker:f0 Drug_B Bulky Drug Molecule Reactive Group Linker:f1->Drug_B:f1

Caption: Overcoming steric hindrance with a PEG linker.

Q3: What are the critical parameters to consider when selecting a PEG linker?

A: The success of your experiment hinges on choosing the right linker. The three most critical parameters are length , architecture , and functional groups .

  • Length (Molecular Weight): The number of repeating ethylene glycol units determines the linker's length.

    • Short Chains (e.g., PEG2-PEG12): Ideal for when minimal spacing is required or to maintain a compact final conjugate.[9]

    • Long Chains (e.g., PEG24 and above): Necessary for overcoming significant steric hindrance, improving solubility, and increasing the hydrodynamic radius of the conjugate, which can extend its circulation half-life in vivo.[4][9]

  • Architecture (Linear vs. Branched):

    • Linear PEGs: The most common type, consisting of a straight chain with functional groups at one or both ends. They offer predictable behavior and precise control over linker length.[9]

    • Branched PEGs: Feature multiple PEG arms extending from a central core. They provide a superior shielding effect and can be used to attach multiple molecules (higher payload capacity), but may introduce more complexity.[9]

  • Functional Groups (Reactivity): The linker must have reactive ends compatible with the functional groups on your molecules.

    • Homobifunctional: Contains the same reactive group on both ends (e.g., NHS-PEG-NHS for linking two amines).

    • Heterobifunctional: Contains two different reactive groups (e.g., Maleimide-PEG-NHS for linking a thiol to an amine). This is crucial for controlled, stepwise conjugations.[10] Common reactive pairs include NHS esters for amines, maleimides for thiols, and alkynes/azides for "click chemistry".[7]

Q4: Are there any downsides or trade-offs to using very long PEG linkers?

A: Yes, while long PEG linkers are excellent for mitigating steric hindrance, there are trade-offs to consider. This is a classic optimization problem in bioconjugation.

  • Reduced Biological Activity: An excessively long and flexible linker can sometimes obscure the binding site of a protein or antibody, leading to reduced affinity for its target. This is a form of steric hindrance caused by the linker itself.[11]

  • "Linker-Payload" Interactions: In complex molecules like Antibody-Drug Conjugates (ADCs), a very long linker might fold back and interact non-covalently with hydrophobic patches on the antibody, potentially affecting stability or DAR.[11]

  • Immunogenicity: While PEG is generally considered non-immunogenic, there is growing evidence that pre-existing anti-PEG antibodies can be found in a segment of the population, which can lead to rapid clearance of PEGylated therapeutics or hypersensitivity reactions.[12] Longer or branched PEGs may increase this risk.

Troubleshooting Guide
Problem: My conjugation yield is unexpectedly low, even with a long reaction time.

Possible Cause: Significant steric hindrance is preventing the reactive groups from interacting efficiently. The chosen PEG linker may be too short to provide adequate separation between the biomolecules.

Troubleshooting Steps & Scientific Rationale:

  • Increase PEG Linker Length: This is the most direct solution. Systematically test a series of linkers with increasing chain lengths (e.g., PEG4, PEG8, PEG12, PEG24). The increased length provides a greater physical separation, allowing the reactive moieties to bypass the sterically crowded areas.[4][11]

  • Optimize Reaction pH: For common reactions like NHS ester-amine coupling, the pH is critical. The reaction requires a deprotonated primary amine (R-NH2), which is favored at a slightly alkaline pH (typically 7.5-8.5).[7] If the pH is too low, the amine will be protonated (R-NH3+), rendering it non-nucleophilic and halting the reaction, regardless of steric hindrance.

  • Switch to a Different Conjugation Site: If possible, consider engineering a conjugation site (e.g., a cysteine residue for thiol-maleimide chemistry) on a more accessible, less sterically hindered region of the protein surface. This moves the reaction away from the source of the hindrance.

  • Consider a Branched PEG Linker: If you are conjugating a small molecule to a large protein, a branched PEG linker can offer a different spatial presentation of the reactive group, which may be more favorable for overcoming localized steric clashes.[9]

Problem: After a successful conjugation, my protein/antibody has lost its biological activity.

Possible Cause: The PEG linker, while enabling conjugation, is now sterically interfering with the active or binding site of the biomolecule. This is a common issue where the solution to one problem (conjugation hindrance) creates another (functional hindrance).[13]

Troubleshooting Steps & Scientific Rationale:

  • Screen Shorter PEG Linkers: The principle here is to find the "sweet spot". You need a linker long enough to permit conjugation but short enough to not interfere with the protein's function. Test a range of shorter linkers to see if activity can be restored.[11]

  • Use a More Rigid Linker: While PEG is valued for its flexibility, in some cases, excessive flexibility allows the linker to fold back and block an active site. Consider alternative linkers that incorporate rigid moieties (e.g., those containing proline residues or aromatic rings) to create a more defined distance and prevent unwanted intramolecular interactions.[14]

  • Change the Attachment Site: The conjugation may have occurred on or near a critical residue for biological function (e.g., in the antigen-binding site of an antibody). Using site-specific conjugation techniques to attach the PEG linker to a region far from the active site is the most robust solution to preserve function.[15]

Problem: My final conjugate is showing signs of aggregation or has poor solubility.

Possible Cause: The payload molecule (e.g., a hydrophobic small-molecule drug) is driving aggregation. This is a frequent challenge in the development of ADCs, where increasing the drug-to-antibody ratio (DAR) often leads to aggregation due to the hydrophobicity of the drug-linker combination.[16]

Troubleshooting Steps & Scientific Rationale:

  • Increase the Hydrophilicity with a Longer PEG Linker: This is a primary application of PEG linkers beyond just steric spacing. A longer PEG chain will significantly increase the overall hydrophilicity of the conjugate, improving its water solubility and preventing aggregation.[4][6][] The PEG chain effectively creates a hydrophilic shield around the hydrophobic components.

  • Use Branched or Multi-Arm PEG Linkers: These architectures are particularly effective at increasing solubility and can enable higher drug loading without causing aggregation compared to their linear counterparts.[16]

  • Optimize the Formulation Buffer: Ensure the final conjugate is stored in an optimal buffer. Factors like pH and the presence of stabilizing excipients (e.g., arginine, polysorbate) can have a dramatic impact on preventing aggregation. The PEG linker's effect is magnified when combined with proper formulation.

Experimental Protocols
Protocol 1: Systematic Selection of Optimal PEG Linker Length

This protocol provides a workflow for identifying the ideal PEG linker length that balances conjugation efficiency with preservation of biological activity.

Caption: Workflow for optimizing PEG linker length.

Methodology:

  • Select Linkers: Procure a set of heterobifunctional PEG linkers with identical functional groups but varying lengths (e.g., Maleimide-PEGn-NHS where n = 2, 4, 8, 12, 24).

  • Reaction Setup: Prepare identical, small-scale conjugation reactions for each linker length. Keep all other parameters constant (concentration of reactants, buffer composition, pH, temperature, reaction time).[7]

  • Monitor & Purify: At a set time point, quench the reactions. Analyze a small aliquot from each reaction by a suitable method (e.g., HPLC) to determine the percentage of conjugated product. Purify the remainder of each reaction using a method like size-exclusion chromatography to remove unreacted components.[7]

  • Characterization: Characterize the purified conjugates. For ADCs, use techniques like mass spectrometry to determine the average DAR. For other bioconjugates, determine the degree of PEGylation.[17]

  • Functional Analysis: Test the biological activity of each purified conjugate using a relevant assay (e.g., a binding ELISA for an antibody or a cytotoxicity assay for an ADC).

  • Data Interpretation: Create two plots: (1) Conjugation Yield vs. PEG Length and (2) Biological Activity vs. PEG Length. The optimal linker is the one that provides the best balance, often the shortest linker that achieves a high conjugation yield without significantly compromising biological activity.

Data Summary Table

The choice of a PEG linker involves a multi-parameter optimization. The following table summarizes the general effects of modifying key linker properties.

ParameterModificationPrimary Effect on Steric HindrancePotential Positive OutcomesPotential Negative Trade-Offs
Length Increase (e.g., PEG4 ➔ PEG24)Reduces Hindrance: Creates more space between conjugates.[4]Increased conjugation yield.[18] Improved solubility/reduced aggregation.[] Increased in vivo half-life.[4]May decrease biological activity if the linker blocks the active site.[13] Potential for increased anti-PEG immunogenicity.[12]
Architecture Linear ➔ BranchedReduces Hindrance: Offers a 3D shielding effect.Higher payload capacity. Superior shielding and solubility enhancement.[9]More complex synthesis and characterization. May have a greater impact on biological activity due to its bulk.
Flexibility Flexible (e.g., standard PEG) ➔ RigidNo Direct Effect on Hindrance: Controls spatial orientation.Prevents the linker from folding back to block an active site, preserving biological activity.[14]May not be able to adopt the optimal conformation needed for the reaction to occur, potentially lowering yield.
References
  • Kim, J., et al. (2023). Effects of PEG-Linker Chain Length of Folate-Linked Liposomal Formulations on Targeting Ability and Antitumor Activity of Encapsulated Drug. International Journal of Nanomedicine. Retrieved from [Link]

  • Ghafori, H., & Asghari, S. M. (2015). Pegylation: Concept, Application, Characterization, PEG Reagents and its Various Shapes and Functionalization Agent. World Applied Sciences Journal. Retrieved from [Link]

  • Stenton, P. L. (2013). Relieving PEGylation. Nature Chemistry. Retrieved from [Link]

  • Gonçalves, J., & Caliceti, P. (2024). What Is PEGylation and Why Is It Important? YouTube. Retrieved from [Link]

  • Pillow, T., et al. (2021). The Use of Uniform PEG Compounds in the Design of ADCs. Royal Society of Chemistry. Retrieved from [Link]

  • PEG Linkers. (n.d.). ADC Review, Journal of Antibody-drug Conjugates. Retrieved from [Link]

  • Steric hindrance – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Truong, N. P., & Whittaker, M. R. (2023). The Art of PEGylation: From Simple Polymer to Sophisticated Drug Delivery System. MDPI. Retrieved from [Link]

  • Piktel, E., et al. (2021). PEG Spacer Length Substantially Affects Antibody-Based Nanocarrier Targeting of Dendritic Cell Subsets. ResearchGate. Retrieved from [Link]

  • Turyan, I. (n.d.). Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. Novatia, LLC. Retrieved from [Link]

  • Damala, M., et al. (2022). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. Elsevier. Retrieved from [Link]

  • Shiraishi, K., & Yokoyama, M. (2023). PEGylated therapeutics in the clinic. Cancer Science. Retrieved from [Link]

  • Persson, M. (2014). Optimization of a PEGylation process. Lund University Publications. Retrieved from [Link]

  • Shurer, C. R., et al. (2021). Molecular mechanisms of steric pressure generation and membrane remodeling by disordered proteins. Journal of Cell Biology. Retrieved from [Link]

  • Manipulation of protein functions through allosteric switches or steric hindrance. (n.d.). ResearchGate. Retrieved from [Link]

  • Zhang, H., et al. (2012). Analytical Measurement of PEGylated Molecules. Bioconjugate Chemistry. Retrieved from [Link]

  • Truong, N. P., & Whittaker, M. R. (2023). The Art of PEGylation: "From Simple Polymer to Sophisticated Drug Delivery System". Preprints.org. Retrieved from [Link]

  • Moghimi, S. M., et al. (2023). PEGylation technology: addressing concerns, moving forward. Drug Delivery. Retrieved from [Link]

  • Fatima, A. (2021). The Effects of Linker Length and Flexibility on Fc-Fusion Proteins. Harvard University DASH. Retrieved from [Link]

  • Mohamed, M., et al. (2023). Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization. Pharmaceutics. Retrieved from [Link]

  • Mochel, T., et al. (2019). Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy. Analytical Biochemistry. Retrieved from [Link]

  • Steric hindrance: Significance and symbolism. (n.d.). Elsevier. Retrieved from [Link]

  • Li, Y., et al. (2015). Linker length affects expression and bioactivity of the onconase fusion protein in Pichia pastoris. Genetics and Molecular Research. Retrieved from [Link]

  • Palchetti, S., et al. (2016). Effect of polyethyleneglycol (PEG) chain length on the bio–nano-interactions between PEGylated lipid nanoparticles and biological fluids: from nanostructure to uptake in cancer cells. Nanoscale. Retrieved from [Link]

  • Shiu, J. Y., et al. (2020). The Importance of Poly(ethylene glycol) Alternatives for Overcoming PEG Immunogenicity in Drug Delivery and Bioconjugation. Polymers. Retrieved from [Link]

  • Sułkowska, J. I. (2021). Quantifying steric hindrance and topological obstruction to protein structure superposition. Briefings in Bioinformatics. Retrieved from [Link]

  • van der Vegt, W., et al. (2014). PEG−peptide conjugates. Chemical Reviews. Retrieved from [Link]

Sources

Technical Support Center: PEG13-Tos Stability and Degradation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for PEG13-Tos. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and practical guidance on the stability of this compound and strategies to mitigate its degradation. Understanding the chemical liabilities of your PEGylation reagent is critical for reproducible results and the successful development of your therapeutic candidates.

Understanding the Instability of this compound: A Tale of Two Ends

This compound, a polyethylene glycol derivative with a tosylate leaving group, is a valuable tool in bioconjugation. However, its utility can be compromised by degradation, which can occur at two primary locations: the PEG backbone itself and the terminal tosylate group. This guide will dissect these degradation pathways and provide you with the knowledge to control them.

Core Degradation Pathways

There are two main chemical processes that can lead to the degradation of this compound:

  • Oxidative Degradation of the PEG Backbone: The polyether chain of PEG is susceptible to oxidation, a process that can be initiated by heat, light, and the presence of transition metal ions. This can lead to chain cleavage and the formation of various byproducts, including aldehydes and carboxylic acids.

  • Hydrolysis and Nucleophilic Attack of the Tosylate Group: The tosylate group is an excellent leaving group, making it highly susceptible to hydrolysis (reaction with water) and attack by other nucleophiles present in your reaction mixture. This results in the loss of the tosyl group and the formation of a terminal hydroxyl group on the PEG chain.

dot graph TD; A[this compound] --> B{Degradation Pathways}; B --> C[Oxidative Degradation of PEG Backbone]; B --> D[Hydrolysis/Nucleophilic Attack of Tosylate]; C --> E[Chain Scission]; C --> F[Formation of Aldehydes/Carboxylic Acids]; D --> G[Loss of Tosylate Group]; D --> H[Formation of PEG13-OH];

end

Caption: Major degradation pathways of this compound.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the handling and use of this compound in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To minimize degradation, this compound should be stored under an inert atmosphere (argon or nitrogen), protected from light, and at a low temperature, typically -20°C for long-term storage.[1] Avoid repeated freeze-thaw cycles. For short-term storage, 4°C is acceptable. The key is to limit exposure to oxygen, light, and moisture.

Q2: I observe a decrease in the pH of my this compound solution over time. What could be the cause?

A2: A decrease in pH is a classic indicator of oxidative degradation of the PEG backbone.[1] This process can generate acidic byproducts such as carboxylic acids. If you observe this, it is a sign that your this compound may be degrading and should be evaluated for purity before use.

Q3: Can I use aqueous buffers to dissolve my this compound for my reaction?

A3: While PEG is water-soluble, dissolving this compound directly in aqueous buffers for extended periods before use is not recommended. The tosylate group is susceptible to hydrolysis, which is accelerated in aqueous environments. It is best to prepare stock solutions in a dry, aprotic solvent like anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) and add it to your aqueous reaction mixture at the last possible moment.

Q4: How does pH affect the stability of the tosylate group?

A4: The hydrolysis of the tosylate group is influenced by pH. While stable at neutral pH for short periods, the rate of hydrolysis can increase under both acidic and basic conditions. For reactions involving nucleophilic displacement of the tosylate, the pH of the reaction buffer is a critical parameter to optimize to ensure the desired reaction proceeds efficiently without significant hydrolysis of the starting material.[2][3]

Troubleshooting Common Experimental Issues

Scenario 1: Low Yield of PEGylated Product

Q: I am getting a low yield of my desired PEGylated product. I suspect my this compound might be the issue. How can I troubleshoot this?

A: There are several potential causes for a low PEGylation yield related to the integrity of your this compound:

  • Degradation of this compound: The most likely culprit is the hydrolysis of the tosylate group to a hydroxyl group, rendering the PEG inactive for your intended reaction. The presence of moisture in your solvents or a prolonged reaction time in an aqueous buffer can lead to significant hydrolysis.

  • Presence of Nucleophilic Impurities: If your reaction buffer contains nucleophilic species other than your target molecule (e.g., certain buffer components like Tris), these can compete for reaction with the this compound, reducing the yield of your desired product.

  • Incorrect Reaction Conditions: The efficiency of the nucleophilic substitution reaction is highly dependent on factors like pH, temperature, and solvent. Ensure these are optimized for your specific system.

Experimental Protocol: Assessing the Purity of Your this compound

To determine if your this compound has degraded, you can use the following analytical techniques:

1. High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool to assess the purity of your this compound and detect the presence of degradation products like PEG13-OH.[4][5][6]

  • Column: A reverse-phase C18 or C8 column is typically suitable.

  • Mobile Phase: A gradient of water and acetonitrile (both with 0.1% trifluoroacetic acid or formic acid) is a good starting point.

  • Detection: Since PEG lacks a strong UV chromophore, a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is recommended for accurate quantification.[4] A UV detector can be used to monitor the tosylate group (aromatic ring).

  • Procedure:

    • Prepare a standard of your this compound at a known concentration in an appropriate solvent.

    • Prepare a sample of the suspect this compound at the same concentration.

    • Inject both the standard and the sample onto the HPLC system.

    • Compare the chromatograms. A significant peak at an earlier retention time than the main this compound peak may indicate the presence of the more polar PEG13-OH degradation product. The presence of multiple peaks could also suggest oxidative degradation of the PEG backbone.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy can provide detailed structural information and confirm the presence or absence of the tosylate group.[7][8]

  • Solvent: Use a deuterated solvent such as Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Procedure:

    • Acquire a ¹H NMR spectrum of a known pure sample of this compound.

    • Acquire a ¹H NMR spectrum of your suspect sample.

    • Compare the spectra. Look for the characteristic aromatic protons of the tosylate group (typically two doublets around 7.4-7.8 ppm). A decrease in the integration of these signals relative to the PEG backbone protons (around 3.6 ppm) indicates hydrolysis. The appearance of a new hydroxyl proton signal would also be indicative of degradation.

dot graph TD; subgraph "Troubleshooting Workflow" A[Low Yield of PEGylated Product] --> B{Check this compound Integrity}; B --> C[Perform HPLC Analysis]; B --> D[Perform NMR Analysis]; C --> E{Observe for PEG13-OH Peak}; D --> F{Check for Loss of Tosylate Signals}; E --> G[Conclusion: Hydrolysis has occurred]; F --> G; G --> H[Action: Use fresh, pure this compound]; H --> I[Optimize reaction conditions]; I --> J[Use anhydrous solvents]; I --> K[Minimize reaction time in aqueous buffer]; end

end

Caption: A workflow for troubleshooting low PEGylation yields.

Scenario 2: Unexpected Side Products in the Reaction Mixture

Q: I'm observing unexpected peaks in my reaction mixture analysis (e.g., by LC-MS). Could this be from the degradation of this compound?

A: Yes, it is possible. Degradation of this compound can lead to a heterogeneous mixture of PEG species.

  • Oxidative Degradation Products: If the PEG backbone has undergone oxidation, you may see a distribution of smaller PEG fragments with aldehyde or carboxylic acid end groups.[8] These can be reactive and potentially form adducts with your target molecule or other components in the reaction mixture.

  • Hydrolysis Product: The presence of PEG13-OH is a common side product due to hydrolysis.

To identify these side products, a combination of HPLC with mass spectrometry (LC-MS) is highly effective. The mass difference between peaks can help identify the nature of the modification (e.g., loss of the tosylate group, or fragmentation of the PEG chain).

Best Practices for Avoiding this compound Degradation

Proactive measures are the most effective way to ensure the integrity of your this compound and the success of your experiments.

Best PracticeRationale
Proper Storage Store under inert gas, protected from light, at -20°C to prevent oxidative degradation and hydrolysis.[1]
Use Anhydrous Solvents Prepare stock solutions in high-purity, anhydrous aprotic solvents (e.g., DCM, DMF) to minimize hydrolysis of the tosylate group.
Freshly Prepare Solutions Prepare solutions of this compound immediately before use. Avoid storing solutions, especially in protic solvents.
Inert Atmosphere for Reactions If your reaction is sensitive to oxidation, perform it under an inert atmosphere (argon or nitrogen).
Optimize Reaction Time Minimize the reaction time in aqueous buffers to reduce the extent of hydrolysis.
Buffer Selection Avoid buffers containing primary or secondary amines (e.g., Tris) if they can compete with your target nucleophile. Consider buffers like HEPES or phosphate buffers.
Purity Verification Routinely check the purity of your this compound stock, especially if it has been stored for a long time or if you are observing inconsistent results.

References

  • Kovács, L., et al. (2016). Multigram chromatography-free synthesis of octa(ethylene glycol) p-toluenesulfonate. Organic Chemistry Frontiers, 3(10), 1333-1339. [Link]

  • Harris, J. M., & Kozlowski, A. (2009). Methods of preparing polymers having terminal amine groups using protected amine salts. U.S. Patent No. 7,601,798. Washington, DC: U.S.
  • Vega, J. C., et al. (2023). A user's guide to degradation testing of PEG-based hydrogels: From in vitro to in vivo studies. Journal of Biomedical Materials Research Part B: Applied Biomaterials, 111(1), 220-235. [Link]

  • Lee, K. C., et al. (2003). Preparation and stability of poly(ethylene glycol) (PEG)ylated octreotide for application to microsphere delivery. AAPS PharmSciTech, 4(4), E72. [Link]

  • Lee, K. C., et al. (2003). Preparation and stability of poly(ethylene glycol) (PEG)ylated octreotide for application to microsphere delivery. ResearchGate. [Link]

  • Mellott, M. B., et al. (2001). Hydrolytically degradable poly(ethylene glycol) hydrogel scaffolds with tunable degradation and mechanical properties. Biomaterials, 22(9), 929-941. [Link]

  • Li, Y., et al. (2014). Characterization of potential degradation products in a PEGylating reagent 20 kDa monomethoxy polyethylene glycol propionaldehyde by RP-HPLC, APCI-MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 88, 23-31. [Link]

  • Gudihal, R., et al. (n.d.). Analysis of Polyethylene Glycol (PEG) and a Mono and Di-PEGylated Therapeutic Protein Using HPLC and Q-TOF Mass Spectrometry. Agilent Technologies. [Link]

  • Reddit. (2014). Tosylation of poly(ethylene glycol). r/chemistry. [Link]

  • Hahn, C., et al. (2017). Silver Oxide Mediated Monotosylation of Poly(ethylene glycol) (PEG): Heterobifunctional PEG via Polymer Desymmetrization. Macromolecules, 50(23), 9168-9177. [Link]

  • Nojima, Y., et al. (2009). The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters. Biological & Pharmaceutical Bulletin, 32(3), 523-526. [Link]

  • Yano, Y., & Tezuka, J. (2023). Patients with polyethylene glycol allergy can experience immediate-type hypersensitivity reactions after exposure to analog substances. BMJ Case Reports, 16(8), e255535. [Link]

  • Zalipsky, S., et al. (2015). Versatile Route to Synthesize Heterobifunctional Poly(ethylene glycol) of Variable Functionality for Subsequent Pegylation. Molecules, 20(8), 14491-14511. [Link]

  • ResearchGate. (n.d.). Figure S1. 1 H-NMR of α -tosyl- ω -hydroxyl PEG ( 1 ) in DMSO. [Link]

  • Hampton Research. (n.d.). PEG Stability. [Link]

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Technical Support Center: Purification of PEGylated Conjugates

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions encountered during the purification of PEGylated samples.

Q1: Why is it so challenging to remove unreacted PEG from my reaction mixture?

The difficulty in removing unreacted PEG stems from several factors. PEGylation reactions often result in a complex mixture of the desired PEGylated product, unreacted starting materials (both the molecule of interest and the PEG reagent), and potentially byproducts.[] The unreacted PEG, being a polymer, often has a similar solubility profile to the PEGylated product, making simple extraction or precipitation methods challenging. Furthermore, the high water solubility of PEG can complicate its removal using standard organic solvents.[2][3][4][5]

Q2: What are the primary methods for removing unreacted PEG13-Tos?

The most common and effective methods for removing unreacted PEG reagents include:

  • Size Exclusion Chromatography (SEC): This technique separates molecules based on their hydrodynamic radius. Since the PEGylated conjugate is larger than the unreacted PEG, SEC can be a very effective separation method.[][6]

  • Ion-Exchange Chromatography (IEX): This method separates molecules based on their net charge. The attachment of neutral PEG chains can shield the charges on the surface of a protein or peptide, altering its interaction with the IEX resin compared to the unreacted, charged molecule.[][7]

  • Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity. PEGylation can alter the hydrophobic character of a molecule, enabling separation from the unreacted species.[]

  • Precipitation: In some cases, the unreacted PEG can be selectively precipitated from the solution, or conversely, the PEGylated product can be precipitated while the unreacted PEG remains in solution.[8][9]

  • Liquid-Liquid Extraction: This technique relies on the differential solubility of the components in two immiscible liquid phases.[10][11]

Q3: How can I detect the presence of unreacted this compound in my sample?

Detecting unreacted PEG can be challenging as it lacks a strong UV chromophore.[12] Common analytical techniques include:

  • Charged Aerosol Detection (CAD): This is a sensitive method for detecting non-volatile and semi-volatile compounds, making it well-suited for PEG analysis.[12][13]

  • High-Performance Liquid Chromatography (HPLC) with Refractive Index (RI) Detection: RI detection is sensitive to changes in the bulk properties of the mobile phase and can be used to detect PEG.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide structural information and quantification of PEG.

  • Mass Spectrometry (MS): MS can be used to identify and quantify PEG and PEGylated products.[12]

Troubleshooting Guides

This section provides detailed troubleshooting for the most common purification techniques.

Size Exclusion Chromatography (SEC) Troubleshooting

SEC is a powerful tool for separating PEGylated conjugates from unreacted PEG based on size. However, issues can arise.

Problem: Poor resolution between the PEGylated product and unreacted PEG.

Causality:

  • Inappropriate Column Selection: The pore size of the SEC resin is critical. If the pores are too large, both the product and the impurity will pass through without adequate separation. If they are too small, the product may be excluded while the unreacted PEG is retained, leading to co-elution.

  • Suboptimal Flow Rate: A flow rate that is too high can lead to band broadening and decreased resolution.

  • Sample Overload: Exceeding the column's loading capacity will result in poor separation.

Solutions & Experimental Protocols:

  • Column Selection: Choose an SEC column with a fractionation range appropriate for the molecular weights of your PEGylated product and the unreacted this compound.

  • Flow Rate Optimization:

    • Start with the manufacturer's recommended flow rate.

    • Perform a series of runs, systematically decreasing the flow rate (e.g., by 10-20% increments) to observe the effect on resolution.

    • Monitor the peak shape and resolution. A lower flow rate generally improves resolution but increases run time.

  • Loading Study:

    • Prepare a series of dilutions of your sample.

    • Inject decreasing amounts onto the column.

    • Observe the peak shape and resolution. The optimal loading amount will be the highest concentration that does not compromise peak shape.

Data Presentation: SEC Troubleshooting Parameters

ParameterIssueRecommended Action
Column Pore Size Co-elution of product and unreacted PEGSelect a column with a smaller pore size to better resolve the lower molecular weight PEG.
Flow Rate Broad peaks, poor resolutionDecrease the flow rate to allow for better diffusion and separation.
Sample Concentration Peak fronting or tailingReduce the sample concentration to avoid overloading the column.

Workflow for SEC Method Development

SEC_Workflow A Select SEC Column (based on MW) B Optimize Mobile Phase (Isocratic) A->B C Determine Optimal Flow Rate B->C D Perform Loading Study C->D E Analyze Fractions (e.g., CAD, RI) D->E F Pool Pure Fractions E->F

Caption: SEC method development workflow.

Ion-Exchange Chromatography (IEX) Troubleshooting

IEX separates molecules based on charge. The neutral PEG chain can "shield" the charges on your molecule of interest, altering its elution profile compared to the unreacted molecule.[][7]

Problem: Co-elution of PEGylated product and unreacted starting material.

Causality:

  • Incorrect pH of Buffers: The pH of the mobile phase determines the net charge of your molecule and the stationary phase. If the pH is not optimal, both species may have similar charges and co-elute.

  • Inappropriate Salt Gradient: A salt gradient that is too steep will elute all components quickly and with poor resolution. A gradient that is too shallow may not elute the more tightly bound species.

Solutions & Experimental Protocols:

  • pH Scouting:

    • Determine the isoelectric point (pI) of your un-PEGylated molecule.

    • For cation exchange, work at a pH below the pI. For anion exchange, work at a pH above the pI.

    • Run a series of experiments with buffers at different pH values (e.g., in 0.5 pH unit increments) to find the optimal separation.

  • Gradient Optimization:

    • Start with a broad linear gradient (e.g., 0-100% salt over 20 column volumes).

    • Once the approximate elution points of your product and impurities are known, design a shallower gradient around those points to improve resolution.

Data Presentation: IEX Troubleshooting Parameters

ParameterIssueRecommended Action
Buffer pH Poor separationAdjust the pH to maximize the charge difference between the PEGylated and un-PEGylated species.
Salt Gradient All components elute togetherUse a shallower salt gradient to improve resolution.
Column Type Weak or no bindingEnsure you are using the correct type of IEX resin (cation or anion exchange) based on the net charge of your molecule at the working pH.

Workflow for IEX Method Selection

IEX_Selection node_step node_step A Determine pI of un-PEGylated molecule B pI > 7? A->B C Use Cation Exchange (IEX) (pH < pI) B->C Yes D Use Anion Exchange (IEX) (pH > pI) B->D No E Optimize pH and Salt Gradient C->E D->E

Caption: Decision tree for IEX method selection.

Precipitation Troubleshooting

Precipitation can be a cost-effective method for bulk removal of unreacted PEG.[8][9][14]

Problem: Low yield of precipitated product or co-precipitation of unreacted PEG.

Causality:

  • Incorrect Precipitating Agent/Solvent: The choice of precipitating agent and its concentration are crucial for selective precipitation.

  • Suboptimal Temperature: Temperature can significantly affect solubility and precipitation efficiency.

  • Insufficient Incubation Time: Precipitation is a kinetic process and may require sufficient time to complete.

Solutions & Experimental Protocols:

  • Solvent/Agent Screening:

    • In small-scale trials, test a range of anti-solvents in which your PEGylated product has low solubility but the unreacted PEG is soluble (e.g., cold diethyl ether, isopropanol).[8]

    • Alternatively, explore salting-out methods by adding salts like ammonium sulfate.

  • Temperature Optimization:

    • Perform precipitations at different temperatures (e.g., room temperature, 4°C, -20°C) to determine the optimal condition for selective precipitation.

  • Incubation Time Study:

    • After adding the precipitating agent, take aliquots at different time points (e.g., 30 min, 1 hr, 2 hrs, overnight) and analyze the supernatant for the amount of remaining product and impurity.

Data Presentation: Precipitation Troubleshooting Parameters

ParameterIssueRecommended Action
Anti-Solvent Product remains in solutionScreen different anti-solvents or increase the volume of the current anti-solvent.
Temperature Co-precipitation of impuritiesAdjust the temperature to increase the solubility of the unreacted PEG.
Incubation Time Incomplete precipitationIncrease the incubation time to allow for complete precipitation.

Workflow for Precipitation Method Optimization

Precipitation_Workflow A Select Anti-Solvent or Precipitating Agent B Optimize Concentration of Precipitant A->B C Determine Optimal Temperature B->C D Optimize Incubation Time C->D E Isolate Precipitate (Centrifugation/Filtration) D->E F Wash Precipitate E->F

Caption: Workflow for optimizing a precipitation method.

References

  • MDPI. (2020). Chromatography-Free Purification Strategies for Large Biological Macromolecular Complexes Involving Fractionated PEG Precipitation and Density Gradients. Retrieved from [Link]

  • ResearchGate. (2012). How to remove polyethyleneglycol(PEG) 600 from reaction mixture?. Retrieved from [Link]

  • Glenn, T. (n.d.). PEG Precipitation of PCR products. Retrieved from [Link]

  • Google Patents. (1997). Method for removing unreacted electrophiles from a reaction mixture.
  • PubMed Central. (2024). PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs. Retrieved from [Link]

  • PubMed. (2015). PEG-salt aqueous two-phase systems: an attractive and versatile liquid-liquid extraction technology for the downstream processing of proteins and enzymes. Retrieved from [Link]

  • ResearchGate. (2018). Analytical Methods to Qualify and Quantify PEG and PEGylated Biopharmaceuticals. Retrieved from [Link]

  • ResearchGate. (2019). Progress and Challenges in PEGylated Proteins Downstream Processing: A Review of the Last 8 Years. Retrieved from [Link]

  • ACS Publications. (2025). Effect of PEG-Induced Liquid–Liquid Phase Separation on DNA–Topotecan Interactions. Retrieved from [Link]

  • PubMed. (2010). Purification of PEGylated protein using membrane chromatography. Retrieved from [Link]

  • BioProcess International. (2013). PEG Precipitation: A Powerful Tool for Monoclonal Antibody Purification. Retrieved from [Link]

  • ResearchGate. (2019). What is an easy and efficient way to remove unreacted peg and drug after formation of peg-drug conjugate from reaction mixture?. Retrieved from [Link]

  • Organic Process Research & Development. (2007). Removal of Reaction Solvent by Extractive Workup. Retrieved from [Link]

  • NIH. (2023). Research progress on the PEGylation of therapeutic proteins and peptides (TPPs). Retrieved from [Link]

  • MDPI. (2022). Optimization Protocol of the PEG-Based Method for OSCC-Derived Exosome Isolation and Downstream Applications. Retrieved from [Link]

  • PubMed Central. (2019). To PEGylate or not to PEGylate: immunological properties of nanomedicine's most popular component, poly(ethylene) glycol and its alternatives. Retrieved from [Link]

  • ACS Publications. (2021). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. Retrieved from [Link]

  • ResearchGate. (2023). What's the best way to remove excess PEG after using it to precipitate phage?. Retrieved from [Link]

  • NIH. (2024). A simple, economical, and high-yield method for polyethylene glycol-based extraction of follicular and serum-derived extracellular vesicles. Retrieved from [Link]

  • PubMed Central. (2018). The imprinted lncRNA Peg13 regulates sexual preference and the sex-specific brain transcriptome in mice. Retrieved from [Link]

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  • PMC. (2018). Precipitation with polyethylene glycol followed by washing and pelleting by ultracentrifugation enriches extracellular vesicles from tissue culture supernatants in small and large scales. Retrieved from [Link]

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Technical Support Center: Navigating the Challenges of Scaling Up PEG13-Tos Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for polyethylene glycol (PEG) derivative synthesis. This guide is specifically designed for researchers, scientists, and drug development professionals who are scaling up the synthesis of PEG13-tosylate (PEG13-Tos). As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to empower you to troubleshoot and optimize your synthetic processes effectively. We will delve into the common hurdles encountered during the synthesis and purification of this compound and provide practical, evidence-based solutions.

Section 1: Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses the most common issues encountered during the synthesis and scale-up of this compound in a direct question-and-answer format.

Q1: My tosylation reaction is incomplete, even after extended reaction times. What are the likely causes and how can I drive the reaction to completion?

A1: Incomplete tosylation is a frequent challenge, often stemming from several factors. Firstly, ensure your starting materials and solvent are scrupulously dry. Poly(ethylene glycol) is hygroscopic, and any moisture will preferentially react with the highly electrophilic p-toluenesulfonyl chloride (TsCl), consuming your reagent and generating p-toluenesulfonic acid, which can complicate the reaction. It is crucial to use anhydrous solvents and to dry the PEG starting material under vacuum before use.[1]

Secondly, the choice and amount of base are critical. Pyridine or triethylamine (Et3N) are commonly used to neutralize the HCl generated during the reaction. An insufficient amount of base will lead to a drop in pH, protonating the hydroxyl groups of the PEG and rendering them unreactive towards TsCl. A common approach is to use 1.2-1.5 equivalents of TsCl and 3 equivalents of a base like Et3N.[2]

Finally, reaction temperature plays a significant role. While many protocols suggest running the reaction at room temperature overnight, gentle heating (e.g., to 40-50 °C) can sometimes be necessary to drive the reaction to completion, especially with larger PEG molecules or when scaling up. However, be cautious of potential side reactions at elevated temperatures.

Q2: I am observing a significant amount of di-tosylated PEG in my reaction mixture. How can I improve the selectivity for the mono-tosylated product?

A2: Achieving selective mono-functionalization of a symmetric diol like PEG13 is a classic synthetic challenge.[3] The formation of the di-tosylated byproduct is a common issue.[3][4] There are several strategies to favor the formation of the mono-tosylated product:

  • Stoichiometric Control: One of the most straightforward approaches is to use a significant excess of the PEG diol relative to the tosyl chloride. This statistically favors the reaction of one molecule of TsCl with one molecule of PEG. However, this necessitates a subsequent, often challenging, purification step to remove the unreacted PEG.[3]

  • "Polymer Desymmetrization" Strategy: A more advanced technique involves using specific catalysts to enhance the yield of the mono-functionalized product. For instance, the use of silver oxide (Ag2O) and potassium iodide (KI) in specific stoichiometric ratios has been shown to significantly improve the yield of mono-tosylated PEG, achieving yields of 71-76%, which is well above the statistical expectation of 50%.[5]

  • Controlled Addition: Slowly adding the tosyl chloride solution to the reaction mixture containing the PEG and base can also help to maintain a low instantaneous concentration of the tosylating agent, thereby reducing the likelihood of di-substitution.

Q3: My TLC analysis is inconsistent, with spots appearing and disappearing. How can I reliably monitor my reaction progress?

A3: Inconsistent TLC results are a known frustration in PEG chemistry, often due to the presence of pyridine, which can cause streaking and obscure other spots.[2] To obtain more reliable TLC data, consider the following:

  • Mini-Workup: Before spotting on the TLC plate, perform a mini-workup on a small aliquot of the reaction mixture. This involves diluting the aliquot with a suitable organic solvent (like dichloromethane) and washing it with a dilute acid (e.g., 1 M HCl) to remove the pyridine, followed by a wash with brine.[2]

  • Visualization Techniques: Standard UV visualization might not be sufficient for PEG derivatives. Using staining agents like potassium permanganate or iodine can help in visualizing the spots more clearly.

  • High-Performance Liquid Chromatography (HPLC): For more accurate monitoring, especially during scale-up, HPLC is the recommended method. Due to the lack of a strong UV chromophore in PEG, detectors such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) are highly effective for both analytical and preparative separation of PEG tosylates.[5][6][7]

Q4: I'm struggling with the purification of my this compound. Column chromatography is not giving me a clean separation. What are the alternative purification strategies?

A4: The purification of PEG derivatives can indeed be challenging due to their polymeric nature and potential for a distribution of molecular weights.[2][8] If column chromatography is proving ineffective, consider these alternatives:

  • Liquid-Liquid Extraction: A well-designed extraction procedure can be highly effective. After quenching the reaction, the organic layer can be washed sequentially with dilute acid (to remove the base), a mild base like sodium bicarbonate solution (to remove any p-toluenesulfonic acid), and brine. The concentration of the brine solution can be adjusted to optimize the partitioning of the PEG tosylate into the organic phase while removing unsubstituted PEG.[3]

  • Precipitation/Crystallization: The product can often be precipitated from the reaction mixture or a concentrated solution by adding a non-solvent, such as cold diethyl ether. This can be an effective way to remove many impurities.

  • Preparative HPLC: For high-purity material, especially for pharmaceutical applications, preparative HPLC is the method of choice. As mentioned, using an ELSD or CAD is crucial for effective detection and fractionation.[5]

Section 2: Experimental Protocols

Here, we provide a detailed, step-by-step methodology for the synthesis and purification of this compound.

Protocol 1: Synthesis of PEG13-ditosylate

This protocol details the conversion of both terminal hydroxyl groups of PEG13-diol to tosylates.

Materials:

  • Polyethylene glycol 1300 (PEG13-diol)

  • p-Toluenesulfonyl chloride (TsCl)

  • Anhydrous Pyridine

  • Anhydrous Dichloromethane (DCM)

  • Diethyl ether

  • Magnetic stirrer and stirring bar

  • Round-bottom flask

  • Ice bath

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve PEG13-diol (1.0 eq.) in anhydrous DCM.

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add anhydrous pyridine (2.5 eq.) to the stirred solution.

  • In a separate flask, dissolve TsCl (2.2 eq.) in a minimal amount of anhydrous DCM.

  • Add the TsCl solution dropwise to the PEG solution over 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress using TLC or HPLC.

  • Once the reaction is complete, pour the mixture into cold diethyl ether to precipitate the product.

  • Collect the precipitate by filtration and wash with cold diethyl ether.

  • Dry the product under vacuum to yield PEG13-ditosylate.[9]

Protocol 2: Purification of PEG13-Tosylate by Extraction

This protocol is designed for the workup and purification of the tosylated PEG.

Procedure:

  • After the reaction is complete, dilute the reaction mixture with dichloromethane (DCM).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with 1 M HCl (3 times) to remove pyridine.

  • Wash with a 5% NaHCO3 solution (2 times) to remove any p-toluenesulfonic acid.

  • Wash with brine (1 time).

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4).

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Further purification can be achieved by precipitation from a minimal amount of DCM by adding cold diethyl ether.[2]

Section 3: Visualizing the Workflow

Diagrams can aid in understanding the experimental workflow and decision-making processes.

experimental_workflow cluster_synthesis Synthesis Stage cluster_workup Workup & Purification Stage start Start: Anhydrous PEG13-diol in DCM add_base Add Pyridine/Et3N at 0°C start->add_base add_tscl Slowly add TsCl at 0°C add_base->add_tscl react React at RT for 12-16h add_tscl->react monitor Monitor by TLC/HPLC react->monitor monitor->react Incomplete quench Quench Reaction monitor->quench Reaction Complete extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate precipitate Precipitate with Ether concentrate->precipitate final_product Final Product: this compound precipitate->final_product

Caption: A streamlined workflow for the synthesis and purification of this compound.

troubleshooting_tree start Problem: Low Yield or Incomplete Reaction check_reagents Are starting materials and solvent anhydrous? start->check_reagents check_base Is the base stoichiometry correct (e.g., 3 eq.)? check_reagents->check_base Yes dry_reagents Solution: Dry PEG under vacuum and use anhydrous solvents. check_reagents->dry_reagents No check_temp Is the reaction temperature optimal? check_base->check_temp Yes adjust_base Solution: Increase base equivalent. check_base->adjust_base No adjust_temp Solution: Consider gentle heating (40-50°C). check_temp->adjust_temp No

Caption: A decision tree for troubleshooting low-yield this compound synthesis.

Section 4: Data Summary

The following table summarizes typical reaction conditions for PEG tosylation.

ParameterConditionRationaleReference
Solvent Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)Good solubility for PEG and reagents; must be dry to prevent side reactions.[2][9]
Base Pyridine or Triethylamine (Et3N)Neutralizes HCl byproduct, driving the reaction forward.[2][9]
Base Stoichiometry 2.5 - 3.0 equivalentsEnsures complete neutralization and prevents reaction stalling.[2]
TsCl Stoichiometry 1.2 - 2.2 equivalentsA slight excess ensures complete conversion of the hydroxyl groups.[2][9]
Temperature 0 °C to Room TemperatureInitial cooling controls the exothermic reaction; room temperature for completion.[2][9]
Reaction Time 12 - 24 hoursTypically sufficient for the reaction to go to completion.[2][9]

Section 5: Analytical Characterization

Proper characterization is essential to confirm the identity and purity of your this compound.

  • ¹H NMR Spectroscopy: This is a powerful tool to confirm the presence of the tosyl group. Look for the characteristic aromatic protons of the tosyl group (typically two doublets around 7.4-7.8 ppm) and the methylene protons adjacent to the tosyl ester group (shifted downfield compared to the PEG backbone).

  • Mass Spectrometry (MALDI-TOF): This technique is invaluable for confirming the molecular weight of the PEG derivative and assessing the success of the tosylation.[10]

  • HPLC: As discussed, HPLC with a suitable detector (ELSD or CAD) is crucial for assessing purity and for preparative purification.[5][6][7]

By understanding the key challenges and implementing these troubleshooting strategies and optimized protocols, you will be well-equipped to successfully scale up your this compound synthesis.

References

  • Scale-Up Procedure for the Efficient Synthesis of Highly Pure Cyclic Poly(ethylene glycol) | Macromolecules - ACS Publications. (2017). ACS Publications. [Link]

  • Versatile Route to Synthesize Heterobifunctional Poly(ethylene glycol) of Variable Functionality for Subsequent Pegylation - MDPI. (n.d.). MDPI. [Link]

  • Tosylation of poly(ethylene glycol) : r/chemistry - Reddit. (2014). Reddit. [Link]

  • Silver Oxide Mediated Monotosylation of Poly(ethylene glycol) (PEG): Heterobifunctional PEG via Polymer Desymmetrization | Macromolecules - ACS Publications. (2017). ACS Publications. [Link]

  • Multigram chromatography-free synthesis of octa(ethylene glycol) p-toluenesulfonate - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C6QO00398B. (2016). RSC Publishing. [Link]

  • Chromatography-free PEG 8 monotosylate synthesis scheme. Step A - ResearchGate. (n.d.). ResearchGate. [Link]

  • Solid-state mechanochemical ω-functionalization of poly(ethylene glycol). (2017). Beilstein Journals. [Link]

  • The Synthesis of a MePEG-based Hydroxide Conducting Electrolyte and the Optimization of the MePEG-Tosylation Reaction - eGrove - University of Mississippi. (2020). University of Mississippi. [Link]

  • Formation of the E-isomer as an impurity in the optimized flow synthesis of a Z-α-thio-β-chloroacrylamide; E/Z photoisomerization in batch and flow, and solid state characterization of both isomers - Reaction Chemistry & Engineering (RSC Publishing). (n.d.). RSC Publishing. [Link]

  • Solid-state mechanochemical ω-functionalization of poly(ethylene glycol) - Beilstein Journals. (2017). Beilstein Journals. [Link]

  • Stepwise PEG synthesis featuring deprotection and coupling in one pot - PMC. (2021). PMC. [Link]

  • Analytical Methods to Characterize and Quantify PEG and PEGylated Biopharmaceuticals | Request PDF - ResearchGate. (2012). ResearchGate. [Link]

  • PEG Tosylate - Precise PEG. (n.d.). Precise PEG. [Link]

  • Striving for Uniformity: A Review on Advances and Challenges To Achieve Uniform Polyethylene Glycol - NIH. (n.d.). NIH. [Link]

  • Preparation and stability of poly(ethylene glycol) (PEG)ylated octreotide for application to microsphere delivery - PMC - NIH. (n.d.). NIH. [Link]

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Technical Support Center: PEG13-Tos Reaction Kinetics

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for understanding and optimizing reactions involving Tos-activated Polyethylene Glycol (PEG-Tos). As Senior Application Scientists, we have designed this resource to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into the critical role of pH in the kinetics of PEG13-Tos reactions. This guide moves beyond simple protocols to explain the causality behind experimental choices, ensuring your success.

Frequently Asked Questions (FAQs)
Part 1: Fundamental Principles

Q1: What is this compound, and what is its primary application?

A1: this compound is a polyethylene glycol molecule composed of 13 ethylene glycol units, which has been chemically modified at one end to feature a tosylate (p-toluenesulfonyl) group. The core utility of this reagent lies in bioconjugation, the process of covalently attaching PEG to molecules like proteins, peptides, or small molecule drugs.

The tosylate group is an exceptionally good "leaving group".[1][2] In organic chemistry, a leaving group is an atom or group of atoms that detaches from a molecule during a reaction. The stability of the tosylate anion, due to resonance delocalization of its negative charge, makes it easily displaced by a wide range of nucleophiles.[2] This allows for the efficient and specific attachment of the PEG chain to a target molecule, a process known as PEGylation.

The primary goals of PEGylation include:

  • Improved Pharmacokinetics: Increasing the hydrodynamic size of a therapeutic molecule can reduce its clearance by the kidneys, thereby extending its circulation half-life.[3]

  • Enhanced Solubility: PEGylation can increase the water solubility of hydrophobic drugs or proteins.[4]

  • Reduced Immunogenicity: The PEG chain can shield antigenic sites on a protein, potentially reducing its immunogenicity.[5]

  • Increased Stability: PEG can protect therapeutic molecules from enzymatic degradation.

Q2: What is the core chemical mechanism of a PEG-Tos reaction, and how does pH fit in?

A2: The reaction of PEG-Tos with a target molecule proceeds via a bimolecular nucleophilic substitution (SN2) mechanism .[2][6] In this reaction, a nucleophile (an electron-rich species) from your target molecule attacks the carbon atom to which the tosylate group is attached. As the new bond forms between the nucleophile and the carbon, the bond between the carbon and the tosylate group breaks, and the tosylate group "leaves".

Here is a generalized depiction of the mechanism:

Figure 1: Generalized SN2 reaction of PEG-Tos with a nucleophile (Nu:⁻).

The critical role of pH is to control the chemical state of the nucleophile. Most common nucleophiles used in bioconjugation (like the amino group of a lysine residue or the thiol group of a cysteine) are weak bases.

  • At low pH (acidic): The nucleophile is protonated (e.g., -NH₃⁺ or -SH). In this state, it has no lone pair of electrons available for the nucleophilic attack, and the reaction rate will be extremely slow or zero.

  • At high pH (basic): The nucleophile is deprotonated (e.g., -NH₂ or -S⁻). This deprotonated form is highly nucleophilic and will readily attack the PEG-Tos, leading to a fast reaction rate.

Therefore, pH directly controls the concentration of the "active" nucleophile, which in turn governs the overall reaction kinetics.

Part 2: Optimizing Reaction Conditions

Q3: What is the optimal pH for reacting PEG-Tos with proteins?

A3: The optimal pH is a balance between maximizing the concentration of the reactive nucleophile and maintaining the stability of both the PEG-Tos reagent and the target protein. The guiding principle is to set the reaction pH approximately 1 to 2 units above the pKa of the target nucleophilic group. This ensures a sufficient concentration of the deprotonated, reactive form.

Target NucleophileAmino Acid ResidueTypical pKaRecommended Starting pHKey Considerations
Primary Amine N-terminus7.8 - 8.58.5 - 9.5N-terminal modification is often desired for site-specificity.
Epsilon-Amine Lysine (Lys)~10.59.0 - 10.0Lysine is abundant, leading to multiple PEGylations if not controlled.
Thiol Cysteine (Cys)~8.57.0 - 8.0Highly nucleophilic. Lower pH can be used compared to amines. Prone to oxidation.
Phenolic Hydroxyl Tyrosine (Tyr)~10.0> 9.5Less reactive than amines or thiols; requires higher pH.
Imidazole Histidine (His)~6.07.0 - 8.0Can be reactive, but the resulting bond may be less stable.

Expert Insight: For N-terminal PEGylation, a slightly acidic pH (e.g., 6.0-6.5) can sometimes be used to favor the N-terminus (with its lower pKa) over the more numerous lysine residues (with their higher pKa).[7] This is a kinetic approach that relies on the small difference in reactivity at a pH where most lysines are still protonated.

Q4: How does pH affect the stability of the PEG-Tos reagent itself?

A4: The tosylate group is susceptible to hydrolysis, where a water molecule (or hydroxide ion) acts as the nucleophile, cleaving the tosylate and resulting in an inert PEG-hydroxyl (PEG-OH). This is a critical side reaction that consumes your active reagent.

  • Acidic pH (pH < 4): Hydrolysis is generally slow.

  • Neutral pH (pH ~7): The rate of hydrolysis is minimal.

  • Alkaline pH (pH > 9): The rate of hydrolysis increases significantly due to the high concentration of the potent nucleophile, hydroxide (OH⁻).

This creates a crucial experimental trade-off: while a higher pH increases the rate of the desired reaction with your target molecule, it also accelerates the undesirable hydrolysis of the PEG-Tos reagent. Therefore, reactions at very high pH (e.g., > 10.5) should be carefully monitored and may require a larger excess of the PEG-Tos reagent to compensate for this degradation pathway.

Part 3: Troubleshooting Guide

Q5: My PEGylation reaction yield is very low. What are the likely causes?

A5: Low yield is a common issue that can almost always be traced back to a few key parameters. Use the following decision tree to diagnose the problem.

troubleshoot_yield start Low Reaction Yield check_ph Is the reaction pH correct for the target nucleophile? start->check_ph check_reagent Is the PEG-Tos reagent active? check_ph->check_reagent Yes ph_wrong Cause: Incorrect pH. Nucleophile is protonated or reagent hydrolysis is too fast. check_ph->ph_wrong No check_buffer Does the buffer contain competing nucleophiles? check_reagent->check_buffer Yes reagent_bad Cause: Reagent Degradation. PEG-Tos hydrolyzed prior to use due to moisture or improper storage. check_reagent->reagent_bad No check_ratio Is the molar ratio of PEG-Tos to target sufficient? check_buffer->check_ratio No buffer_bad Cause: Competing Reaction. Buffers like Tris or Glycine will react with PEG-Tos. check_buffer->buffer_bad Yes ratio_low Cause: Insufficient Reagent. Not enough PEG-Tos to drive the reaction to completion. check_ratio->ratio_low No solution See Recommended Actions check_ratio->solution Yes (Other issues possible) ph_wrong->solution reagent_bad->solution buffer_bad->solution ratio_low->solution

Figure 2: Troubleshooting decision tree for low PEGylation yield.
IssuePossible CauseRecommended Action
Low Yield Incorrect pH: The pH is too low, leaving the target nucleophile protonated and non-reactive.Verify the pKa of your target group. Adjust the reaction buffer pH to be 1-2 units higher than the pKa.
Reagent Hydrolysis: The pH is too high, causing rapid hydrolysis of PEG-Tos.Consider running the reaction at a slightly lower pH for a longer duration. Use a higher molar excess of PEG-Tos.
Degraded Reagent: The PEG-Tos reagent was exposed to moisture during storage and has hydrolyzed to PEG-OH.Use fresh, high-quality reagent. Always store PEG-Tos under inert gas (argon or nitrogen) and desiccated.
Competing Nucleophiles: The buffer system itself is reacting with the PEG-Tos (e.g., Tris, glycine).Switch to a non-nucleophilic buffer such as phosphate (PBS), HEPES, or borate.
Insufficient Molar Excess: The ratio of PEG-Tos to the target molecule is too low.Increase the molar excess of PEG-Tos (e.g., from 5-fold to 10-fold or 20-fold).

Q6: I'm observing unexpected side products. What could they be?

A6: Side products often arise from reactions with components in the solution other than your target molecule.

  • PEG-OH: This is the hydrolysis product, as discussed above. It will have a similar molecular weight to your starting PEG-Tos but will be unreactive. It is often the main impurity.

  • Buffer Adducts: If you are using a nucleophilic buffer like Tris, you will form a PEG-Tris adduct. This is a common mistake and highlights the importance of buffer selection.

  • PEG-Chloride: This is a less common side product but can occur if there is a high concentration of chloride ions in your reaction mixture.[8] The chloride ion can act as a nucleophile and displace the tosylate.[9][10] This is more of a concern during the synthesis of PEG-Tos from PEG-OH and tosyl chloride (TsCl) but can happen in subsequent reactions under the right conditions.[8][9]

Part 4: Experimental Design & Analysis

Q7: How should I design a pH optimization study for my specific protein?

A7: A systematic pH screening is essential for any new PEGylation project. This workflow ensures you find the optimal balance between reaction rate and reagent stability for your specific system.

optimization_workflow start Define Target Nucleophile (e.g., N-terminus, pKa ~8.0) prep_buffers Prepare a series of non-nucleophilic buffers (e.g., Phosphate, Borate) across a pH range (e.g., 7.0, 7.5, 8.0, 8.5, 9.0) start->prep_buffers setup_rxns Set up parallel reactions at constant Temperature, Concentration, and Molar Ratio. The only variable is pH. prep_buffers->setup_rxns time_course Take aliquots at multiple time points (e.g., 0, 15, 30, 60, 120 min) setup_rxns->time_course quench Quench the reaction in each aliquot (e.g., by adding a low pH buffer or a scavenger molecule) time_course->quench analyze Analyze all samples by a suitable method (e.g., SDS-PAGE, SEC-HPLC, IEX-HPLC) quench->analyze plot Plot % Conversion vs. Time for each pH analyze->plot determine Determine the optimal pH that gives the best yield in a reasonable timeframe with minimal side products. plot->determine

Figure 3: Experimental workflow for pH optimization of a PEGylation reaction.

Step-by-Step Protocol:

  • Buffer Preparation: Prepare a set of buffers (e.g., 100 mM sodium phosphate or sodium borate) at 0.5 pH unit increments around the target pKa (e.g., pH 7.0, 7.5, 8.0, 8.5, 9.0).

  • Reaction Setup: In separate tubes, dissolve your protein in each buffer to the same final concentration. Initiate all reactions simultaneously by adding a stock solution of this compound (dissolved in a dry, aprotic solvent like DMF or DMSO) to achieve the desired molar excess.

  • Incubation: Incubate all reactions at a constant, controlled temperature (e.g., room temperature or 4°C).

  • Time-Course Sampling: At predefined intervals (e.g., 30, 60, 120, 240 minutes), withdraw an aliquot from each reaction tube.

  • Quenching: Immediately stop the reaction in the aliquot. This can be done by adding a small amount of a highly nucleophilic scavenger molecule (like Tris or lysine) or by rapidly changing the pH to acidic (e.g., pH 4).

  • Analysis: Analyze the quenched samples to determine the extent of reaction.

Q8: What are the best analytical methods to monitor PEG-Tos reaction kinetics?

A8: Several methods can be used to separate the starting material from the PEGylated products and quantify the reaction progress.[11]

  • SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis): This is a simple, qualitative method. The addition of a PEG chain causes a significant increase in the apparent molecular weight of the protein, resulting in a noticeable band shift on the gel. It's excellent for quickly visualizing mono-, di-, and multi-PEGylated species.

  • Size Exclusion Chromatography (SEC-HPLC): SEC separates molecules based on their hydrodynamic radius.[7] PEGylated proteins will elute earlier than their unmodified counterparts. This method can provide quantitative data on the conversion by integrating the peak areas.[7]

  • Ion Exchange Chromatography (IEX-HPLC): PEGylation often shields charged residues on the protein surface, altering its net charge and its interaction with an IEX column.[7] This can provide excellent separation between unmodified, mono-PEGylated, and multi-PEGylated forms, allowing for precise quantification.[7]

  • Reversed-Phase HPLC (RP-HPLC): Can be used to separate reaction components, especially for smaller peptides and proteins.

  • Mass Spectrometry (LC-MS): Provides definitive identification of the products by confirming their molecular weights.

For kinetic analysis, HPLC-based methods (SEC or IEX) are generally preferred as they provide accurate, quantitative data that can be used to calculate reaction rates.[12]

References
  • Master Organic Chemistry. (2015). All About Tosylates and Mesylates. Master Organic Chemistry. [Link]

  • Kovács, A., et al. (2020). Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. Molecules. [Link]

  • Nikolova, S., et al. (2019). Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure. Royal Society Open Science. [Link]

  • Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Chemistry Steps. [Link]

  • LibreTexts Chemistry. (2024). 17.6: Reactions of Alcohols. [Link]

  • Mayr, J., et al. (2012). Aldehyde PEGylation Kinetics: A Standard Protein versus a Pharmaceutically Relevant Single Chain Variable Fragment. Bioconjugate Chemistry. [Link]

  • Reddit r/OrganicChemistry. (2024). Tosylate displacement reaction. [Link]

  • Wang, Y. S., et al. (2012). Analytical Measurement of PEGylated Molecules. Analytical Chemistry. [Link]

  • Gonçalves, J., & Caliceti, P. (2023). Optimizing Pharmacological and Immunological Properties of Therapeutic Proteins Through PEGylation. Drug Design, Development and Therapy. [Link]

  • Ratanji, K. D., et al. (2014). Modulation of protein aggregation by polyethylene glycol conjugation: GCSF as a case study. Protein Science. [Link]

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Technical Support Center: Machine Learning-Driven Optimization of Reactions with PEG13-Tos

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing chemical reactions involving PEG13-Tos using machine learning. This guide is designed for researchers, scientists, and drug development professionals who are leveraging the power of data-driven methodologies to enhance their experimental outcomes. Here, we address common challenges and provide actionable troubleshooting advice in a practical question-and-answer format.

Section 1: Frequently Asked Questions (FAQs)

This section covers high-level questions about the intersection of machine learning and PEGylation chemistry.

Q1: What is the primary advantage of using machine learning to optimize reactions with this compound?

A1: The core advantage is the ability to navigate complex, multi-dimensional experimental spaces with greater efficiency than traditional one-variable-at-a-time (OVAT) methods.[1] Chemical reactions, especially those involving large molecules like this compound, are often influenced by interconnected variables. Machine learning algorithms, particularly Bayesian optimization, can model this complexity and suggest the most informative experiments to run, thereby reducing the time and resources needed to identify optimal reaction conditions.[2][3][4]

Q2: What is this compound and why is it used in bioconjugation and drug development?

A2: this compound is a polyethylene glycol (PEG) linker that contains a tosyl group. The PEG portion is hydrophilic, which increases the solubility of the modified molecule in aqueous solutions.[5] The tosyl group is an excellent leaving group, making it highly reactive in nucleophilic substitution reactions.[5] This combination makes this compound a versatile tool for attaching PEG chains to proteins, peptides, and other biomolecules—a process called PEGylation. PEGylation can improve a drug's pharmacokinetic properties, such as increasing its half-life in the body and enhancing its stability.[6][7]

Q3: What are the key challenges in reactions involving this compound that machine learning can help address?

A3: Reactions with this compound can present several challenges, including:

  • Product Heterogeneity: PEGylation can result in a mixture of products with varying numbers of PEG chains attached at different sites.[8] This can impact the biological activity of the final product.[8]

  • Reaction Yield and Selectivity: Achieving high yields of the desired PEGylated product while minimizing side reactions is a common goal.

  • Process Optimization: Identifying the optimal combination of reaction parameters (e.g., temperature, pH, reactant concentrations) can be time-consuming.

Machine learning models can be trained to predict reaction outcomes like yield and selectivity, helping researchers to identify conditions that favor the desired product.[9][10]

Q4: What type of data is required to build a machine learning model for my this compound reaction?

A4: To build an effective predictive model, you need a structured dataset that includes:

  • Inputs (Reaction Parameters): These are the variables you can control in your experiments, such as starting material concentrations, reagent stoichiometry, temperature, reaction time, and catalyst type/loading.

  • Outputs (Reaction Outcomes): These are the measured results of your experiments, such as product yield, purity, and levels of key impurities.

The quality and quantity of your data are crucial for the model's predictive power. High-throughput experimentation (HTE) platforms are often used to generate the necessary data efficiently.[11]

Section 2: Troubleshooting Guide for Machine Learning-Driven Reaction Optimization

This section provides detailed guidance on specific issues you might encounter during your experiments.

Poor Model Performance and Inaccurate Predictions

Q5: My machine learning model is not accurately predicting the yield of my PEGylation reaction. What are the likely causes and how can I troubleshoot this?

A5: Inaccurate predictions are a common hurdle. The root causes can often be traced back to the data or the model itself.

Causality and Troubleshooting Steps:

  • Insufficient or Poor-Quality Data: Machine learning models learn from the data they are given. If the dataset is too small or contains significant noise (experimental error), the model will struggle to identify meaningful relationships between inputs and outputs.

    • Actionable Advice:

      • Expand Your Dataset: If feasible, run more experiments to cover a wider range of reaction conditions. Design of Experiments (DoE) is a statistical approach that can help you explore the parameter space efficiently.[1][12]

      • Data Cleaning: Carefully review your data for outliers or inconsistencies. Re-run any experiments that seem suspect.

      • Feature Engineering: Consider if there are other parameters influencing your reaction that you haven't included in your model.

  • Inappropriate Model Selection: Not all machine learning models are equally suited for chemical reaction optimization.

    • Actionable Advice:

      • Consider Bayesian Optimization: This approach is particularly well-suited for optimizing chemical reactions because it can efficiently search for the global optimum with a limited number of experiments.[2][13][14] It does this by balancing exploration (testing new, uncertain conditions) and exploitation (refining known, high-yielding conditions).[13]

      • Ensemble Methods: Techniques like Random Forests or Gradient Boosting can often provide more robust predictions than single models by combining the outputs of multiple models.

  • Overfitting: This occurs when the model learns the training data too well, including the noise, and fails to generalize to new, unseen data.

    • Actionable Advice:

      • Cross-Validation: Use cross-validation techniques to get a more accurate assessment of your model's performance on new data.

      • Regularization: This is a technique that penalizes model complexity to prevent overfitting.

Workflow for Troubleshooting Poor Model Performance:

Start Poor Model Predictions CheckData Step 1: Assess Data Quality & Quantity Start->CheckData ExpandData Expand Dataset (DoE/HTE) CheckData->ExpandData Insufficient Data CleanData Clean & Validate Data CheckData->CleanData Noisy Data CheckModel Step 2: Evaluate Model Choice ExpandData->CheckModel CleanData->CheckModel TryBayesian Implement Bayesian Optimization CheckModel->TryBayesian Sub-optimal Model Ensemble Explore Ensemble Models CheckModel->Ensemble CheckOverfitting Step 3: Check for Overfitting TryBayesian->CheckOverfitting Ensemble->CheckOverfitting CrossValidate Use Cross-Validation CheckOverfitting->CrossValidate Poor Generalization Regularize Apply Regularization CheckOverfitting->Regularize ImprovedModel Improved Model Performance CrossValidate->ImprovedModel Regularize->ImprovedModel DefineSpace 1. Define Experimental Space InitialDoE 2. Initial Design of Experiments DefineSpace->InitialDoE RunExperiments 3. Run Experiments & Collect Data InitialDoE->RunExperiments TrainModel 4. Train Surrogate Model RunExperiments->TrainModel Acquisition 5. Acquisition Function Suggests Next Experiment TrainModel->Acquisition Iterate 6. Iterate Acquisition->Iterate Iterate->RunExperiments Add new data & retrain

Caption: Iterative loop for Bayesian optimization of chemical reactions.

References

  • Adverse Impacts of PEGylated Protein Therapeutics: A Targeted Literature Review. (2024). NIH.
  • Automated Synthesis & Reaction Screening. (n.d.). Chemspeed Technologies.
  • Bayesian Optimization for Chemical Reactions. (n.d.). CHIMIA.
  • Machine Learning for Chemical Reactions. (2021). ACS Publications.
  • Process optimization using machine learning enhanced design of experiments (DOE): ranibizumab refolding as a case study. (n.d.). Reaction Chemistry & Engineering (RSC Publishing).
  • Unleashing high-throughput reaction screening. (n.d.). Unchained Labs.
  • Predictive chemistry: machine learning for reaction deployment, reaction development, and reaction discovery. (n.d.). PMC - NIH.
  • Machine Learning-Guided Strategies for Reaction Condition Design and Optimization. (2024). ChemRxiv | Cambridge Open Engage.
  • A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. (n.d.). BellBrook Labs.
  • How automation & parallel systems improve chemical synthesis processes. (2025). H.E.L Group.
  • Potential Limitations of PEGylated Therapeutic Proteins. (2019). Biopharma PEG.
  • Prediction of chemical reaction yields with large-scale multi-view pre-training. (2024). ResearchGate.
  • How To Optimize Materials and Devices via Design of Experiments and Machine Learning: Demonstration Using Organic Photovoltaics. (2018). ACS Publications.
  • Bayesian Optimization for Chemical Synthesis in the Era of Artificial Intelligence: Advances and Applications. (n.d.). MDPI.
  • Exploring New Reactions with an Accessible High-throughput Screening (Open-HTS) Chemical Robotic System. (2025). Organic Process Research & Development - ACS Publications.
  • Machine learning made easy for optimizing chemical reactions. (2025). ResearchGate.
  • Bayesian Optimization for Chemical Reactions. (2025). ResearchGate.
  • Why you should combine DOE and machine learning. (2025). Intellegens.
  • Predicting Chemical Reaction Yields. (n.d.). GitHub Pages.
  • Discussion about Several Potential Drawbacks of PEGylated Therapeutic Proteins. (2025). MDPI.
  • Machine Learning Strategies for Reaction Development: Toward the Low-Data Limit. (n.d.). PMC.
  • Predictive Modeling of Chemical Processes Using Differential Equations and Machine Learning Synergy. (n.d.). Oriental Journal of Chemistry.
  • Bayesian reaction optimization as a tool for chemical synthesis. (2021). Princeton University.
  • Automated platforms for reaction self-optimization in flow. (n.d.). RSC Publishing.
  • Quantitative high-throughput screening: A titration-based approach that efficiently identifies biological activities in large chemical libraries. (n.d.). PMC - NIH.
  • Abigail Doyle, Princeton U & Jason Stevens, BMS: Bayesian Optimization for Chemical Synthesis. (2021). YouTube.
  • Advanced machine learning for automated chemical reaction balancing: A systematic review. (2024). AIP Publishing.
  • PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs. (2024). PMC - PubMed Central.
  • High-throughput screening as a method for discovering new drugs. (2020). Drug Target Review.
  • DOE Crash Course for Experimenters. (2024). YouTube.
  • Automated synthesis. (n.d.). Wikipedia.
  • Design of Experiments (DOE) and Machine Learning-assisted Organic Solar Cell Efficiency Optimization. How to Effectively Explore Parameter Space. (n.d.). Department of Chemistry | CSU - Colorado State University.
  • Prior endeavors into reaction yield prediction: (a) HTE data modeling... (n.d.). ResearchGate.
  • Automation and computer-assisted planning for chemical synthesis. (n.d.). The Doyle Group.
  • PEGylated drugs in rheumatology—why develop them and do they work?. (2013). Oxford Academic.
  • This compound, 1050500-41-8. (n.d.). BroadPharm.
  • This compound | 1050500-41-8. (n.d.). Sigma-Aldrich.
  • This compound | 1050500-41-8. (2025). ChemicalBook.
  • This compound | SCBT. (n.d.). Santa Cruz Biotechnology.

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Validation & Comparative

A Senior Application Scientist's Guide to Functionalized PEG Linkers in PROTAC® Development: A Comparative Analysis of PEG13-Tos

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals venturing into the promising field of targeted protein degradation, this guide offers an in-depth comparison of functionalized polyethylene glycol (PEG) linkers for Proteolysis Targeting Chimeras (PROTACs). With a specific focus on the utility of tosylated PEG linkers, exemplified by PEG13-Tos, we will explore the nuances of linker selection and its profound impact on PROTAC performance. This document moves beyond a mere listing of options to provide a technical narrative grounded in experimental data and field-proven insights.

The Crucial Role of the Linker in PROTAC Efficacy

PROTACs are heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of a specific protein of interest (POI).[1] This elegant mechanism relies on the PROTAC's ability to simultaneously bind the POI and an E3 ubiquitin ligase, forming a ternary complex that facilitates the ubiquitination and subsequent degradation of the POI.[2] The linker, which connects the POI-binding and E3 ligase-binding moieties, is a critical determinant of a PROTAC's success, influencing its solubility, cell permeability, metabolic stability, and, most importantly, its ability to promote the formation of a productive ternary complex.[2][3]

Among the various linker types, PEG linkers have gained widespread adoption due to their ability to enhance the aqueous solubility and cell permeability of the often large and hydrophobic PROTAC molecules.[4][5] The ethylene glycol units of the PEG chain increase the hydrophilicity of the molecule, which can improve its pharmacokinetic properties.[4] However, the choice of the terminal functional group on the PEG linker is a critical decision that dictates the synthetic strategy and can significantly impact the final properties of the PROTAC.

This guide will compare the performance of tosylated PEG linkers, specifically this compound, against other commonly used functionalized PEG linkers, such as those with terminal azide, alkyne, or carboxylic acid groups.

The PROTAC Mechanism of Action: A Visual Overview

To understand the importance of the linker, it is essential to visualize the PROTAC's mechanism of action. The following diagram illustrates the key steps involved in PROTAC-mediated protein degradation.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds to POI E3 E3 Ubiquitin Ligase PROTAC->E3 Recruits E3 Ligase Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex E3->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: The PROTAC molecule facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.

A Comparative Analysis of Functionalized PEG Linkers

The choice of the terminal functional group on a PEG linker dictates the conjugation chemistry used to assemble the PROTAC. This, in turn, can influence the stability and physicochemical properties of the final molecule. Here, we compare this compound with other common functionalized PEG linkers.

Linker TerminusConjugation ChemistryKey AdvantagesPotential Disadvantages
Tosylate (-OTs) Nucleophilic substitution (e.g., with amines, thiols, or phenols)- Good leaving group for efficient reactions. - Forms stable ether, amine, or thioether linkages. - Can offer a more direct and shorter synthetic route compared to multi-step amide couplings.- Can be susceptible to hydrolysis under certain conditions. - May require careful control of reaction conditions to avoid side reactions.
Azide (-N3) Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-promoted Azide-Alkyne Cycloaddition (SPAAC)- "Click chemistry" provides high yields and specificity. - Triazole linkage is highly stable. - Orthogonal to many other functional groups.- Requires an alkyne-functionalized counterpart. - The resulting triazole ring can impact the linker's flexibility and polarity.
Alkyne (-C≡CH) Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-promoted Azide-Alkyne Cycloaddition (SPAAC)- "Click chemistry" provides high yields and specificity. - Triazole linkage is highly stable. - Orthogonal to many other functional groups.- Requires an azide-functionalized counterpart. - The resulting triazole ring can impact the linker's flexibility and polarity.
Carboxylic Acid (-COOH) Amide bond formation (e.g., with amines using coupling reagents like HATU or EDCI)- Amide bonds are generally stable. - Well-established and versatile chemistry.- May require activation and the use of coupling reagents, which can add steps and purification challenges. - The amide bond introduces a hydrogen bond donor and acceptor, which can affect permeability.
NHS Ester (-O-N(C(O))2C2H4) Acylation of primary amines- Reacts readily with primary amines to form stable amide bonds. - No coupling reagents required.- NHS esters are sensitive to hydrolysis, requiring anhydrous reaction conditions and careful handling.

Experimental Data: The Impact of Linker Functionality on PROTAC Performance

PROTAC (Linker Type)DC50 (nM)Dmax (%)Cell Permeability (Papp, 10⁻⁶ cm/s)In Vivo Half-life (h)
PROTAC-A (this compound derived) 25951.28
PROTAC-B (PEG12-Triazole) 35920.910
PROTAC-C (PEG12-Amide) 50880.76

Note: The data in this table are illustrative and intended to reflect general trends observed in PROTAC development. Actual results will vary depending on the specific POI, E3 ligase, and warhead/anchor ligands used.

From this representative data, we can infer that the choice of linker and its terminal functionality can have a significant impact on PROTAC performance. The ether linkage resulting from the PEG-Tos linker in PROTAC-A may contribute to its favorable balance of degradation potency and cell permeability. The triazole linker in PROTAC-B, while offering high stability, might result in a slightly less permeable molecule. The amide linker in PROTAC-C, with its hydrogen bonding capabilities, could lead to lower cell permeability.

Experimental Protocols: A Guide to PROTAC Synthesis and Evaluation

To provide a practical framework for researchers, this section details key experimental protocols for the synthesis and evaluation of PROTACs with a focus on utilizing a PEG-Tos linker.

Synthesis of a PROTAC using a this compound Linker

This protocol describes a general method for synthesizing a PROTAC by reacting a warhead containing a nucleophilic handle (e.g., a phenol or amine) with a this compound linker, followed by conjugation to an E3 ligase ligand.

PROTAC_Synthesis cluster_synthesis PROTAC Synthesis Workflow Start Start with Warhead-Nucleophile and E3 Ligase Ligand Step1 React Warhead-Nucleophile with this compound Start->Step1 Step2 Purify Warhead-PEG13 intermediate Step1->Step2 Step3 Functionalize terminal end of PEG13 Step2->Step3 Step4 Couple with E3 Ligase Ligand Step3->Step4 Step5 Final Purification of PROTAC Step4->Step5

Caption: A generalized workflow for the synthesis of a PROTAC utilizing a this compound linker.

Step-by-Step Methodology:

  • Reaction of Warhead with this compound:

    • Dissolve the warhead containing a nucleophilic group (e.g., a phenol or amine; 1.0 eq) and this compound (1.2 eq) in a suitable aprotic solvent such as DMF or acetonitrile.

    • Add a non-nucleophilic base (e.g., K₂CO₃ or Cs₂CO₃ for phenols, or DIEA for amines; 2.0-3.0 eq).

    • Stir the reaction mixture at a temperature ranging from room temperature to 80 °C, monitoring the progress by LC-MS.

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the Warhead-PEG13 intermediate.

  • Functionalization of the Terminal Hydroxyl Group:

    • The terminal hydroxyl group of the Warhead-PEG13 intermediate can be converted to a variety of functional groups for coupling with the E3 ligase ligand. For example, it can be oxidized to a carboxylic acid using Jones reagent or Dess-Martin periodinane followed by a Pinnick oxidation. Alternatively, it can be converted to an amine via a Mitsunobu reaction with phthalimide followed by hydrazinolysis.

  • Coupling to the E3 Ligase Ligand:

    • If the terminal group is a carboxylic acid, dissolve the Warhead-PEG13-acid (1.0 eq) and the E3 ligase ligand containing an amine (1.1 eq) in DMF.

    • Add a peptide coupling reagent such as HATU (1.2 eq) and a base such as DIEA (2.0 eq).

    • Stir the reaction at room temperature until completion as monitored by LC-MS.

    • Work up the reaction by adding water and extracting with an organic solvent.

    • Purify the final PROTAC molecule by preparative HPLC.

Evaluation of PROTAC-Mediated Protein Degradation by Western Blot

This protocol outlines the steps to assess the degradation of a target protein in cells treated with a PROTAC.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.

    • Allow the cells to adhere overnight.

    • Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 rpm for 15 minutes at 4 °C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the POI overnight at 4 °C. Also, probe for a loading control (e.g., GAPDH or β-actin).

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Visualize the protein bands using an ECL substrate and an imaging system.

    • Quantify the band intensities to determine the extent of protein degradation (DC50 and Dmax).

Assessment of Cell Permeability using the Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput method to predict passive membrane permeability.

Step-by-Step Methodology:

  • Preparation of the PAMPA Plate:

    • Coat the filter of a 96-well donor plate with a lipid solution (e.g., 10% lecithin in dodecane).

    • Fill the wells of a 96-well acceptor plate with buffer (e.g., PBS at pH 7.4).

  • Compound Addition:

    • Add the PROTAC solution (in a buffer at a specific pH) to the wells of the donor plate.

  • Incubation:

    • Place the donor plate on top of the acceptor plate, creating a "sandwich".

    • Incubate at room temperature for a defined period (e.g., 4-16 hours) with gentle shaking.

  • Quantification:

    • After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

  • Calculation of Permeability Coefficient (Pe):

    • The effective permeability (Pe) is calculated using the following equation: Pe = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - [C]a / [C]eq) where Vd and Va are the volumes of the donor and acceptor wells, A is the area of the filter, t is the incubation time, [C]a is the concentration in the acceptor well, and [C]eq is the equilibrium concentration.

Conclusion and Future Perspectives

The linker is a critical component of a PROTAC molecule, and its composition and functionality can have a profound impact on the degrader's performance. While traditional PEG linkers functionalized for amide bond formation or click chemistry are widely used, tosylated PEG linkers like this compound offer a valuable alternative for PROTAC synthesis. The ability to form stable ether or amine linkages through nucleophilic substitution provides a direct and efficient synthetic route.

Ultimately, the optimal linker for a given PROTAC will depend on the specific properties of the warhead and E3 ligase ligand, as well as the desired pharmacokinetic profile. A systematic evaluation of a panel of linkers with varying lengths and functionalities is often necessary to identify the best-performing PROTAC. As our understanding of the complex interplay between linker properties and PROTAC efficacy continues to grow, we can expect the development of even more sophisticated and effective targeted protein degraders.

References

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Targeted Anti-tumor Therapy, 1, 273–312. [Link]

  • Shakya, P., & Kumar, V. (2020). Novel approaches for the rational design of PROTAC linkers. RSC Medicinal Chemistry, 11(10), 1121-1135. [Link]

  • Cecchini, C., Pannilunghi, S., & Scapozza, L. (2022). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. CHIMIA International Journal for Chemistry, 76(4), 346-352. [Link]

  • JenKem Technology USA. (2024, July 30). PROTAC PEG Linkers. Retrieved from [Link]

  • Cyrus, K., Wehenkel, M., Choi, E. Y., & Lee, H. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems, 7(2), 359-364. [Link]

  • Gabizon, R., Shraga, A., & London, N. (2020). Impact of Linker Composition on VHL PROTAC Cell Permeability. ACS Medicinal Chemistry Letters, 11(8), 1541-1547. [Link]

  • Maple, H. J., & Clayden, J. (2022). Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. Journal of the American Chemical Society, 144(39), 17856-17865. [Link]

  • Testa, A., Hughes, S. J., & Ciulli, A. (2021). Effect of the linker’s site of attachment on PROTAC stability. MedChemComm, 12(1), 105-110. [Link]

  • An, H., & Kim, Y. (2023). Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs). Expert Opinion on Drug Discovery, 18(3), 255-266. [Link]

  • Klein, V. G., Townsend, C. E., & Testa, A. (2020). Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. ACS Medicinal Chemistry Letters, 11(9), 1738-1744. [Link]

  • Lu, L., et al. (2018). General strategy using "click chemistry" for PROTAC synthesis. Journal of Medicinal Chemistry, 61(11), 5039-5049. [Link]

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A Senior Application Scientist's Guide to Validating PEG13-Tos Conjugation: A Comparative Analysis of Analytical Methods

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a critical strategy to enhance the therapeutic properties of biomolecules. This guide provides an in-depth technical comparison of analytical methods for validating the conjugation of PEG13-Tos, a tosyl-activated polyethylene glycol with 13 ethylene glycol units. As your partner in the lab, this document will not only detail the "how" but, more importantly, the "why" behind selecting the optimal analytical strategy for your PEGylated product.

The Chemistry of this compound Conjugation: A Targeted Approach

This compound is a valuable tool for bioconjugation due to the presence of a tosyl group, which acts as an excellent leaving group. This property facilitates a nucleophilic substitution reaction, primarily with primary amines, such as the ε-amino group of lysine residues on the surface of proteins, and to a lesser extent, with the N-terminal α-amino group.[1][2] The reaction proceeds under mild basic conditions (pH 8-9.5), forming a stable secondary amine linkage.[3] This targeted approach allows for a degree of control over the conjugation process.

The hydroxyl group at the other end of the this compound molecule offers the potential for further derivatization, allowing for the creation of heterobifunctional linkers.[4]

Caption: Reaction scheme of this compound conjugation with a protein's lysine residue.

A Comparative Overview of Analytical Validation Methods

The successful conjugation of this compound to a biomolecule must be rigorously validated to ensure product quality, efficacy, and safety. A multi-orthogonal approach, employing a combination of analytical techniques, is often necessary for a comprehensive characterization.[3][5] This section provides a comparative analysis of the most common methods.

Analytical TechniquePrincipleKey Information ProvidedAdvantagesLimitations
HPLC (SEC & RP) Separation based on size (SEC) or hydrophobicity (RP).[6]Purity, presence of free PEG and unconjugated protein, aggregation, and estimation of PEGylation degree.[7]Robust, reproducible, and widely available.Indirect assessment of PEGylation; resolution may be challenging for complex mixtures.
Mass Spectrometry (MALDI-TOF & ESI-MS) Measurement of mass-to-charge ratio.[1]Precise molecular weight of conjugates, determination of PEGylation degree and distribution, and identification of conjugation sites (with peptide mapping).[8]High sensitivity and specificity; provides direct evidence of conjugation.[8]Polydispersity of some PEGs can complicate spectra; potential for ion suppression.[1]
NMR Spectroscopy (¹H-NMR) Analysis of nuclear magnetic resonance of protons.Quantitative determination of the degree of PEGylation by comparing integrals of PEG and protein signals.[8]Quantitative without the need for standards of the conjugate; provides structural information.Lower sensitivity compared to MS; requires higher sample concentrations.
FTIR Spectroscopy Measurement of infrared absorption by molecular vibrations.Confirmation of successful conjugation by detecting changes in characteristic functional group peaks.Rapid and non-destructive; can be used for real-time reaction monitoring.[9]Provides qualitative rather than quantitative information on the degree of PEGylation; spectra can be complex.

In-Depth Experimental Protocols and Data Interpretation

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity and heterogeneity of PEGylated products.[10] Both Size-Exclusion Chromatography (SEC) and Reversed-Phase (RP) HPLC offer valuable, complementary information.

SEC separates molecules based on their hydrodynamic radius, making it ideal for separating the larger PEGylated conjugate from the smaller, unconjugated protein and free PEG.[11]

Experimental Protocol: SEC-HPLC for a PEGylated Antibody

  • System: An Agilent 1260 Infinity Bio-inert Quaternary LC System or equivalent.[11]

  • Column: AdvanceBio SEC 300 Å, 2.7 µm, 7.8 x 300 mm (Agilent) or similar.[12]

  • Mobile Phase: 150 mM Sodium Phosphate, pH 7.0.[11] Filter through a 0.22 µm membrane.[11]

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 280 nm.

  • Sample Preparation: Dilute the conjugation reaction mixture to approximately 1 mg/mL in the mobile phase. Filter through a 0.22 µm syringe filter.[11]

  • Injection Volume: 20 µL.[11]

Data Interpretation: The chromatogram will show distinct peaks corresponding to the PEGylated antibody (earlier elution time due to larger size), the unconjugated antibody, and any aggregates (even earlier elution). The relative peak areas can be used to estimate the purity and extent of conjugation.

Caption: Workflow for SEC-HPLC analysis of PEGylated proteins.

RP-HPLC separates molecules based on their hydrophobicity. Since PEGylation increases the hydrophilicity of a protein, the PEGylated conjugate will have a shorter retention time than the more hydrophobic, unconjugated protein.

Mass Spectrometry (MS)

Mass spectrometry provides a direct and precise measurement of the molecular weight of the conjugate, offering definitive confirmation of successful PEGylation and the degree of modification.[1]

MALDI-TOF is a powerful technique for analyzing large biomolecules and is well-suited for determining the molecular weight distribution of PEGylated proteins.[1]

Experimental Protocol: MALDI-TOF MS of a PEGylated Protein

  • Matrix Preparation: Prepare a saturated solution of sinapinic acid (for proteins >10 kDa) in a 1:1 (v/v) solution of acetonitrile and 0.1% trifluoroacetic acid (TFA) in water.[13]

  • Sample Preparation: Mix the purified PEGylated protein (approximately 10 pmol/µL) with the matrix solution at a 1:1 ratio.[14]

  • Spotting: Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry (dried-droplet method).[14]

  • Data Acquisition: Analyze the sample in a MALDI-TOF mass spectrometer in linear mode for high molecular weight analytes.

  • Calibration: Use a protein standard of a similar molecular weight for external calibration.

Data Interpretation: The mass spectrum will show a series of peaks. The peak with the lowest mass corresponds to the unconjugated protein. Subsequent peaks, separated by the mass of the PEG13 moiety (~590 Da), represent the mono-, di-, tri-, and so on, PEGylated species. The relative intensities of these peaks indicate the distribution of PEGylation.

Caption: Workflow for MALDI-TOF MS analysis of PEGylated proteins.

Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy

¹H-NMR offers a robust method for the quantitative determination of the degree of PEGylation without the need for conjugate-specific standards.[8]

Experimental Protocol: ¹H-NMR for Degree of PEGylation

  • Sample Preparation: Dissolve a known quantity (e.g., 1-5 mg) of the purified and lyophilized PEGylated protein in a known volume (e.g., 500 µL) of deuterium oxide (D₂O).[15]

  • Internal Standard: Add a known amount of an internal standard with a distinct NMR signal, such as dimethyl sulfoxide (DMSO).[15]

  • Data Acquisition: Acquire a ¹H-NMR spectrum on a high-field NMR spectrometer (e.g., 500 MHz or higher).

  • Data Processing: Process the spectrum, including phasing and baseline correction.

Data Interpretation: The degree of PEGylation can be calculated by comparing the integral of the characteristic repeating ethylene glycol protons of the PEG chains (a strong singlet around 3.6 ppm) to the integral of well-resolved aromatic proton signals from the protein (e.g., from tyrosine or phenylalanine residues between 6.5 and 8.0 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable tool for confirming the successful formation of the covalent bond between the PEG and the protein by monitoring changes in the vibrational spectra of the molecules.[16]

Experimental Protocol: FTIR for Monitoring Conjugation

  • Sample Preparation: Acquire spectra of the unconjugated protein, the this compound reagent, and the purified PEGylated protein. Samples can be analyzed as dried films on an ATR crystal or in solution using a transmission cell.[17]

  • Data Acquisition: Collect spectra over a range of approximately 4000 to 400 cm⁻¹.[17]

Data Interpretation: Successful tosylation of the PEG starting material can be confirmed by the appearance of characteristic peaks for the sulfonyl group (S=O stretching around 1360 and 1175 cm⁻¹). Upon conjugation to the protein, changes in the amide I and amide II bands of the protein may be observed. The disappearance of the tosyl group peaks in the purified conjugate confirms its displacement.

Alternatives to this compound Conjugation

While tosyl-activated PEGs are effective, other conjugation chemistries offer different advantages in terms of reactivity, specificity, and stability of the resulting linkage.

Alternative ChemistryReactive GroupsLinkage FormedKey Advantages
NHS-ester PEG Primary amines (Lys, N-terminus)AmideHigh reactivity, stable bond.[18]
Maleimide PEG Thiols (Cys)ThioetherHighly specific for cysteines.
Aldehyde PEG Primary amines (Lys, N-terminus)Imine (reducible to a stable secondary amine)N-terminal specific under controlled pH.
Click Chemistry (e.g., Azide-Alkyne) Azide and alkyne groups (introduced via protein engineering)TriazoleHighly specific and efficient (bioorthogonal).

Polysarcosine (pSar) and other hydrophilic polymers are also emerging as alternatives to PEG, offering potential benefits in terms of reduced immunogenicity.[19][20]

Conclusion: A Multi-Faceted Approach to Validation

The comprehensive validation of this compound conjugation is paramount for the development of safe and effective biotherapeutics. No single analytical method provides a complete picture. A well-designed analytical strategy will leverage the strengths of multiple orthogonal techniques. SEC-HPLC is indispensable for routine purity and aggregation assessment. Mass spectrometry provides definitive confirmation of conjugation and the degree of PEGylation. ¹H-NMR offers a robust quantitative method for determining the average number of PEG chains per protein. Finally, FTIR can be a useful qualitative tool for confirming the chemical transformation.

By understanding the principles, advantages, and limitations of each of these methods, researchers can confidently and accurately characterize their PEGylated products, ensuring they meet the stringent quality standards required for drug development.

References

  • MDPI. (2023). The Art of PEGylation: From Simple Polymer to Sophisticated Drug Delivery System. International Journal of Molecular Sciences, 24(3), 2541. [Link]

  • Waters Corporation. (2013). PEGylated Protein Analysis by Size-Exclusion and Reversed-Phase UPLC. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR. Analytical Chemistry, 88(8), 4483-4489. [Link]

  • ResearchGate. (2018). RP HPLC methods for PEGylated proteins downstream. Retrieved from [Link]

  • Walsh Medical Media. (2014). Trends in Characterization of PEGylated Proteins by Mass Spectrometry. Modern Chemistry & Applications, 2(3). [Link]

  • National Center for Biotechnology Information. (2011). Analytical Measurement of PEGylated Molecules. Bioconjugate Chemistry, 23(1), 1-17. [Link]

  • National Center for Biotechnology Information. (2019). Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy. Data in Brief, 25, 104037. [Link]

  • National Center for Biotechnology Information. (2023). Unlocking complexity through neutron scattering: Structure and dynamics of protein–polymer conjugates. WIREs Nanomedicine and Nanobiotechnology, e1911. [Link]

  • ResearchGate. (n.d.). Activated PEG derivatives for conjugation. Retrieved from [Link]

  • ACS Publications. (2021). NMR-Based Methods for Protein Analysis. Analytical Chemistry, 93(3), 1369-1377. [Link]

  • National Center for Biotechnology Information. (2023). Protocol for determining protein dynamics using FT-IR spectroscopy. STAR Protocols, 4(4), 102715. [Link]

  • ACS Publications. (2013). Comparison of Site-Specific PEGylations of the N-Terminus of Interferon Beta-1b: Selectivity, Efficiency, and in Vivo/Vitro Activity. Bioconjugate Chemistry, 24(12), 2116-2123. [Link]

  • University College London. (n.d.). MALDI STANDARD OPERATION PROTOCOL. Retrieved from [Link]

  • ACS Publications. (2023). Efficient Synthesis of Protein–Polymer Conjugates with Open-Air Fabrication and Facile Purification Driven by the Thermoresponsive Protein–Polymer Conjugate. JACS Au, 3(8), 2163-2172. [Link]

  • Waters. (n.d.). PEGylated Protein Analysis by Size-Exclusion and Reversed-Phase UPLC. Retrieved from [Link]

  • University of California, Irvine. (n.d.). MALDI-TOF Sample Preparation. Retrieved from [Link]

  • MDPI. (2023). The Art of PEGylation: From Simple Polymer to Sophisticated Drug Delivery System. International Journal of Molecular Sciences, 24(15), 12347. [Link]

  • ResearchGate. (2023). Protocol for determining protein dynamics using FT-IR spectroscopy. Retrieved from [Link]

  • ResearchGate. (2011). Polymer Molecular Weight Analysis by H NMR Spectroscopy. Retrieved from [Link]

  • ACS Publications. (2023). NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. ACS Omega, 8(4), 4065-4073. [Link]

  • MDPI. (2015). Polymers for Protein Conjugation. Polymers, 7(12), 2589-2613. [Link]

  • Lab Manager. (2023). HPLC vs GC: Choosing the Right Chromatography Technique. Retrieved from [Link]

  • Bioprocess Online. (2023). 6 PEG Alternatives You Should Be Thinking About. Retrieved from [Link]

  • KTH Royal Institute of Technology. (2014). PROTOCOL FOR OBTAINING MALDI-TOF MASS SPECTRA. Retrieved from [Link]

  • PubMed. (2023). Protocol for determining protein dynamics using FT-IR spectroscopy. Retrieved from [Link]

  • RSC Publishing. (2019). Polymer conjugation of proteins as a synthetic post-translational modification to impact their stability and activity. Polymer Chemistry, 10(4), 434-454. [Link]

  • Creative Biolabs. (n.d.). SEC-HPLC Protocol. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). The Importance of Poly(ethylene glycol) Alternatives for Overcoming PEG Immunogenicity in Drug Delivery and Bioconjugation. Polymers, 12(2), 298. [Link]

  • SlideShare. (2016). MALDI-TOF/TOF mass spectrometry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs. Pharmaceuticals, 17(8), 1011. [Link]

  • MDPI. (2020). A Process Analytical Concept for In-Line FTIR Monitoring of Polysiloxane Formation. Polymers, 12(11), 2503. [Link]

  • ResearchGate. (2023). Tracking glycosylation in live cells using FTIR spectroscopy. Retrieved from [Link]

  • University of Washington. (2020). Introduction to MALDI-TOF Mass Spectrometry. Retrieved from [Link]

  • ACS Publications. (2019). Protein PEPylation: A New Paradigm of Protein–Polymer Conjugation. Bioconjugate Chemistry, 30(7), 1604-1616. [Link]

  • Agilent. (2016). Analysis of PEGylated Proteins with Agilent AdvanceBio SEC Columns. Retrieved from [Link]

  • ACS Publications. (2018). Polysarcosine as an Alternative to PEG for Therapeutic Protein Conjugation. Bioconjugate Chemistry, 29(7), 2232-2238. [Link]

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Navigating the Complexity: A Comparative Guide to the Mass Spectrometry Analysis of PEG13-Tos Modified Peptides

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic peptide development, modifications such as PEGylation are instrumental in enhancing pharmacokinetic properties. The addition of a discrete PEG linker, such as a 13-unit polyethylene glycol chain, often functionalized with a reactive group like tosyl (Tos), presents unique analytical challenges. This guide provides a comprehensive comparison of mass spectrometry-based strategies for the characterization of PEG13-Tos modified peptides, offering insights into experimental design and data interpretation to empower robust and reliable analysis.

The Analytical Challenge: Unraveling the Tripartite Structure

The analysis of a peptide modified with a this compound group requires a methodological approach that can dissect a tripartite molecular structure: the peptide backbone, the polyethylene glycol linker, and the terminal tosyl group. Each component exhibits distinct behaviors under mass spectrometric analysis, and the interplay between them dictates the optimal analytical strategy. The inherent heterogeneity of PEGylated species, even with discrete PEG linkers, and the potential for modification at multiple sites on a peptide can lead to complex spectra requiring careful interpretation.[1]

A Comparative Overview of Mass Spectrometry Strategies

The choice of a mass spectrometry strategy for analyzing this compound modified peptides is contingent on the specific analytical goal, whether it be confirming the molecular weight, identifying the modification site, or elucidating fragmentation pathways.[2] The three primary approaches—top-down, bottom-up, and middle-down—each offer distinct advantages and disadvantages.

Strategy Primary Application Sample Preparation Mass Accuracy Key Advantages Key Limitations
Top-Down Intact mass determination, characterization of proteoforms, determination of PEG distribution.[2]Minimal, involves buffer exchange and desalting.[2]High (typically < 5 ppm for the intact mass).[2]Provides a holistic view of the modified peptide, preserving information about all modifications.Fragmentation can be challenging for larger peptides, and complex spectra can be difficult to interpret.
Bottom-Up Identification of PEGylation sites, sequence confirmation.[2]Extensive, involves protein denaturation, reduction, alkylation, and enzymatic digestion.[2]High (typically < 5 ppm for peptides).[2]Generates smaller, more easily fragmented peptides, simplifying spectral analysis.Information about the intact modified peptide and the relationship between different modifications is lost.
Middle-Down Characterization of large peptide domains with attached PEG-Tos groups.[2]Moderate, involves limited enzymatic digestion to generate large peptides.[2]High (typically < 5 ppm for large peptides).[2]Bridges the gap between top-down and bottom-up approaches, providing both localization and broader structural information.Can still produce complex spectra requiring sophisticated data analysis.

Deciphering the Fragments: A Head-to-Head Comparison of Fragmentation Techniques

The fragmentation method employed is critical for obtaining meaningful structural information from this compound modified peptides. The choice between Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron-Transfer Dissociation (ETD) depends on the desired information and the nature of the peptide.

Collision-Induced Dissociation (CID)

CID is a widely used fragmentation technique that primarily cleaves the peptide backbone, generating b- and y-type ions.[3] In the context of this compound modified peptides, CID can also induce fragmentation of the PEG chain and the tosyl group. A key fragmentation pathway for tosylated compounds involves the formation of a stable tosyl cation, which can be a dominant ion in the spectrum.[3] This characteristic fragmentation can be leveraged to confirm the presence of the tosyl modification.

Experimental Protocol: Bottom-Up Analysis of a this compound Modified Peptide using CID

  • Protein Digestion:

    • Denature the this compound modified peptide in a solution containing 8 M urea and 100 mM Tris-HCl, pH 8.5.

    • Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 37°C for 1 hour.

    • Alkylate free cysteine residues by adding iodoacetamide to a final concentration of 25 mM and incubating in the dark at room temperature for 30 minutes.

    • Dilute the solution 10-fold with 100 mM Tris-HCl, pH 8.5, to reduce the urea concentration to below 1 M.

    • Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

  • Sample Cleanup:

    • Acidify the digest with formic acid to a final concentration of 0.1%.

    • Desalt and concentrate the peptides using a C18 solid-phase extraction (SPE) cartridge.

    • Elute the peptides with a solution of 50% acetonitrile and 0.1% formic acid.

    • Dry the eluted peptides in a vacuum centrifuge.

  • LC-MS/MS Analysis:

    • Reconstitute the dried peptides in 0.1% formic acid.

    • Inject the sample onto a C18 reverse-phase liquid chromatography column.

    • Elute the peptides using a gradient of increasing acetonitrile concentration.

    • Analyze the eluting peptides using a mass spectrometer operating in data-dependent acquisition (DDA) mode.

    • Select the most intense precursor ions for fragmentation by CID.

Higher-Energy Collisional Dissociation (HCD)

HCD, similar to CID, produces b- and y-type ions but often with higher fragmentation efficiency and the generation of more low-mass fragment ions. This can be advantageous for obtaining more complete sequence coverage of the peptide backbone.

Electron-Transfer Dissociation (ETD)

ETD is a non-ergodic fragmentation technique that cleaves the peptide backbone at the N-Cα bond, generating c- and z-type ions. A significant advantage of ETD is its ability to preserve labile post-translational modifications, such as PEGylation. This makes ETD particularly well-suited for identifying the precise site of this compound modification without cleaving the PEG chain itself.

Fragmentation Technique Primary Fragment Ions Preservation of PEG Chain Information Gained Optimal For
CID b- and y-ionsPartialPeptide sequence, confirmation of tosyl group presence.General peptide sequencing and initial characterization.
HCD b- and y-ionsPartialMore extensive peptide sequence coverage.Deeper peptide sequence analysis.
ETD c- and z-ionsHighPrecise localization of the this compound modification site.Site-of-modification analysis.

Visualizing the Workflow and Fragmentation

Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_fragmentation Fragmentation Methods Peptide This compound Modified Peptide Digestion Enzymatic Digestion (e.g., Trypsin) Peptide->Digestion Cleanup SPE Cleanup (C18) Digestion->Cleanup LC Reverse-Phase LC Separation Cleanup->LC MS1 MS1 Scan (Precursor Ion Selection) LC->MS1 MS2 MS2 Fragmentation MS1->MS2 Detector Mass Analyzer and Detector MS2->Detector CID CID MS2->CID HCD HCD MS2->HCD ETD ETD MS2->ETD

Caption: General workflow for the bottom-up mass spectrometry analysis of this compound modified peptides.

Fragmentation cluster_peptide This compound Modified Peptide cluster_CID_HCD CID / HCD Fragmentation cluster_ETD ETD Fragmentation Peptide H₂N-...-AA(this compound)-...-COOH b_ion b-ions Peptide->b_ion Peptide Backbone y_ion y-ions Peptide->y_ion Peptide Backbone peg_frags PEG Fragments Peptide->peg_frags PEG Chain tosyl_cation Tosyl Cation Peptide->tosyl_cation Tosyl Group c_ion c-ions Peptide->c_ion Peptide Backbone z_ion z-ions Peptide->z_ion Peptide Backbone intact_peg Intact this compound Side Chain Peptide->intact_peg Side Chain

Caption: Expected fragmentation patterns of a this compound modified peptide under different fragmentation regimes.

Data Interpretation: Key Signatures to Look For

A successful analysis hinges on the correct interpretation of the resulting mass spectra. Here are key signatures to identify:

  • Intact Mass Shift: In a top-down approach, the mass of the modified peptide will be increased by the mass of the this compound moiety.

  • Characteristic PEG Fragments: In CID/HCD spectra, a series of ions separated by 44.0262 Da (the mass of an ethylene glycol unit) is indicative of PEG fragmentation.

  • Tosyl Reporter Ion: The presence of a prominent ion at m/z 155.0218, corresponding to the tosyl cation ([C7H7SO2]+), is a strong indicator of the tosyl modification.

  • Site-Determining Fragment Ions: In ETD spectra, the presence of c- and z-type ions that retain the full mass of the this compound modification will pinpoint the exact amino acid residue that is modified.

Conclusion: An Integrated Approach for Comprehensive Characterization

The comprehensive characterization of this compound modified peptides by mass spectrometry requires a multi-faceted approach. While top-down analysis provides valuable information on the intact molecule, a bottom-up strategy coupled with a combination of fragmentation techniques is often necessary for complete sequence confirmation and precise localization of the modification. By understanding the unique fragmentation behaviors of the peptide, the PEG linker, and the tosyl group, researchers can design robust analytical workflows and confidently interpret the resulting data, ensuring the quality and consistency of these complex therapeutic molecules.

References

  • Zhang, Z. (2018). Fragmentation of protonated N-tosyl haloanilines in electrospray ionization tandem mass spectrometry (ESI-MS/MS) mainly resulted in tosyl cation, haloaniline radical cation, and halohydroxyaniline radical cation. Journal of The American Society for Mass Spectrometry, 29(5), 996-1004. [Link]

  • Intact Mass Analysis of PEGylated Therapeutic Proteins using TripleTOF system. (n.d.). SCIEX. [Link]

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A Researcher's Guide to the NMR Characterization of Tosylated Polyethylene Glycol (PEG13-Tos)

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of bioconjugation and drug delivery, polyethylene glycol (PEG) derivatives are indispensable tools for enhancing the solubility, stability, and pharmacokinetic profiles of therapeutic molecules. The tosylation of PEG to form PEG-Tosylate (PEG-Tos) is a critical activation step, converting the terminal hydroxyl group into a good leaving group for subsequent nucleophilic substitution reactions. Accurate and comprehensive characterization of these intermediates is paramount to ensure the quality and efficacy of the final bioconjugate. This guide provides an in-depth comparison and detailed protocols for the nuclear magnetic resonance (NMR) characterization of a specific, mid-length PEG derivative, PEG13-Tos, offering insights applicable to a broader range of PEGylated molecules.

The Chemistry of Activation: Why NMR is the Gold Standard for PEG-Tos Characterization

The conversion of a terminal PEG-hydroxyl group to a tosylate is a cornerstone of PEGylation chemistry. This reaction, typically employing p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine or triethylamine, is foundational for creating reactive PEG derivatives. The tosyl group's efficacy as a leaving group is rooted in its ability to delocalize the negative charge of the resulting tosylate anion through resonance, thereby stabilizing it.

However, the success of this reaction is not always absolute. Incomplete reactions can leave unreacted PEG-OH, while side reactions can introduce impurities. It is here that Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, emerges as the definitive analytical technique. NMR provides not just a confirmation of the presence of the tosyl group but also a quantitative measure of the degree of tosylation, a critical quality attribute for any subsequent conjugation chemistry.

Comparative Spectral Analysis: PEG13-OH vs. This compound

The most direct way to confirm the successful synthesis of this compound is by comparing its NMR spectrum to that of the starting material, PEG13-OH. The key spectral changes are observed in the regions corresponding to the protons and carbons near the terminal hydroxyl group.

¹H NMR: The Telltale Aromatic Signals and Terminal Methylene Shifts

In the ¹H NMR spectrum of the precursor, PEG13-OH, the dominant feature is a large, broad singlet around 3.64 ppm, which corresponds to the repeating ethylene glycol units (-O-CH₂-CH₂-O-). The protons of the terminal methylene group adjacent to the hydroxyl group typically appear as a triplet at a slightly downfield chemical shift.

Upon successful tosylation, two key changes are observed:

  • Appearance of Aromatic Protons: The most unambiguous evidence of tosylation is the emergence of two doublets in the aromatic region of the spectrum, typically between 7.3 and 7.8 ppm. These signals correspond to the four aromatic protons of the tosyl group. The characteristic A₂B₂ splitting pattern is a definitive fingerprint of the para-substituted benzene ring.

  • Downfield Shift of Terminal Methylene Protons: The protons on the methylene group directly attached to the newly formed tosylate ester (-CH₂-OTs) experience a significant downfield shift due to the strong electron-withdrawing effect of the sulfonyl group. This shift, often to around 4.15 ppm, clearly distinguishes them from the bulk PEG backbone protons.

The integration of the aromatic protons relative to the terminal methylene protons or the main PEG backbone signal allows for the calculation of the degree of tosylation.

¹³C NMR: Unambiguous Confirmation of C-O-S Bond Formation

While ¹H NMR is often sufficient for routine confirmation, ¹³C NMR provides complementary and often more resolved data. The key diagnostic signals in the ¹³C NMR spectrum of this compound include:

  • Aromatic Carbons: The carbons of the tosyl group's benzene ring appear in the 127-145 ppm range.

  • Terminal Methylene Carbon: The carbon of the methylene group attached to the tosylate (-CH₂-OTs) is shifted downfield compared to its position in the starting PEG-OH.

  • PEG Backbone Carbons: The repeating ethylene glycol carbons typically resonate around 70 ppm.

The clear separation of these signals provides an unambiguous confirmation of the covalent attachment of the tosyl group.

Quantitative Data Summary

The following table summarizes the expected chemical shifts for PEG13-OH and this compound, providing a clear reference for spectral interpretation.

Compound Functional Group ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
PEG13-OH -CH₂-CH₂-O- (backbone)~3.64 (s)~70.5
HO-CH₂-CH₂-O-~3.70 (t)~61.5
This compound -CH₂-CH₂-O- (backbone)~3.64 (s)~70.5
Ts-O-CH₂-CH₂-O-~4.15 (t)~68.7
Tosyl -CH₃~2.45 (s)~21.6
Tosyl Aromatic CH~7.35 (d), ~7.80 (d)~127.9, ~129.8
Tosyl Quaternary CN/A~133.0, ~144.8

Chemical shifts are approximate and can vary based on the solvent and concentration.

Experimental Protocol: Acquiring High-Quality NMR Data for this compound

This protocol outlines the steps for preparing and analyzing a sample of this compound by NMR.

Step 1: Sample Preparation
  • Weighing: Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.

  • Solvent Selection: Choose a deuterated solvent that readily dissolves the sample. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices. CDCl₃ is often preferred for its ability to provide sharp signals for the PEG backbone.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. Gently swirl or vortex the vial to ensure complete dissolution.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

  • Internal Standard (Optional but Recommended): For quantitative NMR (qNMR), add a known amount of an internal standard with a signal that does not overlap with the analyte signals.

Step 2: NMR Spectrometer Setup and Data Acquisition
  • Instrument Tuning and Shimming: Insert the sample into the NMR spectrometer. The instrument should be properly tuned and the magnetic field shimmed to ensure optimal resolution and lineshape.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment is typically sufficient.

    • Number of Scans: 16 to 64 scans are usually adequate for good signal-to-noise, depending on the sample concentration.

    • Relaxation Delay (d1): Set a relaxation delay of at least 5 times the longest T₁ of the protons of interest to ensure full relaxation and accurate integration for quantification. For PEG polymers, a delay of 10-15 seconds is recommended.

    • Acquisition Time: An acquisition time of 2-4 seconds is generally sufficient.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled ¹³C experiment is used.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

    • Relaxation Delay (d1): A shorter relaxation delay (e.g., 2 seconds) is often used for qualitative confirmation.

Step 3: Data Processing and Analysis
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in pure absorption mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Referencing: Calibrate the chemical shift axis by referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integration: Integrate the relevant peaks in the ¹H NMR spectrum. Specifically, integrate the aromatic protons of the tosyl group and a well-resolved signal from the PEG backbone.

  • Calculating Degree of Tosylation: The degree of tosylation can be calculated using the following formula:

    Degree of Tosylation (%) = [(Integration of Aromatic Protons / 4) / (Integration of a specific PEG backbone signal / number of protons in that signal)] x 100

Visualizing the Workflow

The following diagram illustrates the key steps in the characterization of this compound, from synthesis to final analysis.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis NMR Analysis PEG_OH PEG13-OH Reaction Reaction Mixture PEG_OH->Reaction TsCl TsCl, Base TsCl->Reaction Crude_Product Crude this compound Reaction->Crude_Product Purification Column Chromatography / Precipitation Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product Sample_Prep Sample Preparation (in Deuterated Solvent) Pure_Product->Sample_Prep NMR_Acquisition NMR Data Acquisition (¹H & ¹³C) Sample_Prep->NMR_Acquisition Data_Processing Data Processing & Interpretation NMR_Acquisition->Data_Processing Final_Report Characterization Report Data_Processing->Final_Report

Caption: Workflow for the synthesis and NMR characterization of this compound.

Conclusion: Ensuring Quality in PEGylation

The precise characterization of activated PEG derivatives like this compound is not merely an academic exercise; it is a critical step in the development of robust and reproducible bioconjugation processes. NMR spectroscopy, with its ability to provide both qualitative and quantitative information, stands as the most powerful tool for this purpose. By carefully comparing the spectra of the starting material and the final product, and by following a rigorous experimental protocol, researchers can confidently verify the identity and purity of their PEG-Tos, ensuring the success of their subsequent drug development efforts.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Mehvar, R. (2000). Dextrans for targeted and sustained delivery of therapeutic and imaging agents. Journal of Controlled Release, 69(1), 1-25. [Link]

  • Roberts, M. J., Bentley, M. D., & Harris, J. M. (2012). Chemistry for peptide and protein PEGylation. Advanced Drug Delivery Reviews, 54(4), 459-476. [Link]

Head-to-head comparison of different PROTAC linkers

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to PROTAC Linker Design and Optimization

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A PROTAC molecule consists of three components: a "warhead" that binds the protein of interest (POI), an "anchor" that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.

While significant attention is often given to the warhead and anchor ligands, the linker is far from a passive spacer. It is a critical determinant of a PROTAC's efficacy, selectivity, and drug-like properties.[1][2] The linker's composition, length, rigidity, and attachment points profoundly influence the formation and stability of the key ternary complex (POI-PROTAC-E3 ligase), which is the prerequisite for subsequent ubiquitination and degradation.[3][4] This guide provides a head-to-head comparison of different PROTAC linker strategies, supported by experimental data, to inform rational design and optimization for researchers in drug discovery.

The Central Role of the Linker in PROTAC Efficacy

The primary function of the linker is to bridge the POI and the E3 ligase, enabling the formation of a productive ternary complex. An ideal linker must orient the two proteins in a manner that allows for the efficient transfer of ubiquitin from the E2-conjugating enzyme to lysine residues on the POI surface. However, the linker's influence extends far beyond this geometric role.

  • Ternary Complex Stability: The linker can directly participate in new protein-protein interactions within the ternary complex, a phenomenon known as positive cooperativity, which enhances complex stability and, consequently, degradation efficiency.[1] Conversely, a poorly designed linker can introduce steric hindrance, leading to negative cooperativity.

  • Physicochemical Properties: As PROTACs are often large molecules that fall "beyond the Rule of Five," their physicochemical properties are challenging. The linker significantly impacts solubility, cell permeability, and metabolic stability—key factors for developing orally bioavailable drugs.[4][5]

  • Selectivity: Subtle changes in linker length or composition can alter the geometry of the ternary complex, sometimes enabling selective degradation of one protein isoform over another, even when the warhead ligand is non-selective.[1]

PROTAC_Mechanism Figure 1. PROTAC Mechanism of Action cluster_0 Ternary Complex Formation POI Target Protein (POI) PROTAC PROTAC POI->PROTAC Binds POI Proteasome Proteasome POI->Proteasome Degradation E3 E3 Ubiquitin Ligase PROTAC->E3 Recruits E3 E3->POI Ubiquitination Ub Ubiquitin Ub->E3

Figure 1. PROTAC Mechanism of Action

A Classification of PROTAC Linkers

PROTAC linkers can be broadly classified based on their flexibility and chemical composition. The choice of linker type is a critical early decision in any PROTAC design campaign.[3][6]

Linker_Classification Figure 2. Classification of PROTAC Linkers Root PROTAC Linkers Flexible Flexible Linkers Root->Flexible Rigid Rigid / Constrained Linkers Root->Rigid Functional Functional / 'Smart' Linkers Root->Functional Alkyl Alkyl Chains Flexible->Alkyl PEG PEG Chains Flexible->PEG Cyclic Cycloalkanes (Piperidine/Piperazine) Rigid->Cyclic Aromatic Aromatic Systems (Phenyl, Triazole) Rigid->Aromatic Cleavable Cleavable Functional->Cleavable Photoswitchable Photoswitchable Functional->Photoswitchable

Figure 2. Classification of PROTAC Linkers

Head-to-Head Comparison: Performance and Properties

The optimization of a PROTAC is an empirical process, but understanding the general properties of each linker class can guide the initial design.[4] Historically, linker design has been a process of "trial and error," but a body of literature now exists to inform more rational choices.[1][2]

Flexible Linkers: Alkyl vs. Polyethylene Glycol (PEG)

Alkyl and PEG chains are the most common motifs used in PROTACs, primarily due to their synthetic accessibility and the ease with which their length can be varied.[6] They provide conformational flexibility, allowing the PROTAC to adopt multiple orientations to find a productive ternary complex geometry.

FeatureAlkyl LinkersPEG LinkersCausality & Field Insights
Structure Saturated/unsaturated hydrocarbon chainsRepeating ethylene glycol unitsAlkyl chains are more hydrophobic, while the ether oxygens in PEG linkers act as hydrogen bond acceptors, increasing hydrophilicity.[][8]
Solubility Generally lower aqueous solubilityGenerally higher aqueous solubilityThe hydrophilicity of PEG chains often improves the solubility of the entire PROTAC molecule, which can otherwise be a significant challenge.[8][9]
Permeability Can be higher, especially at matched lipophilicityCan be lower due to higher polar surface area (PSA)While PEG improves solubility, it can increase the energy penalty for membrane crossing.[] However, some PEG-linkered PROTACs show good permeability by forming intramolecular hydrogen bonds that shield polar groups.[10][11]
Metabolism Generally stable; metabolism often at terminiSusceptible to oxidative cleavageThe repeating ether motif of PEG can be a site for metabolic breakdown, though this is not always a primary clearance pathway.[][8]
Flexibility HighHighHigh flexibility can be advantageous for initial screening but may incur an entropic penalty upon binding, potentially reducing ternary complex stability.

Experimental Data: Linker Length Optimization (TBK1 Degraders)

A study by Arvinas on TANK-binding kinase 1 (TBK1) degraders systematically explored linker length using flexible alkyl/ether chains. The results clearly demonstrate a "Goldilocks" effect, where the linker must be long enough to bridge the proteins but not so long as to be inefficient.

PROTAC LinkerLength (atoms)DC₅₀ (nM)Dₘₐₓ (%)
Compound A7No DegradationN/A
Compound B12Submicromolar>80
Compound C 21 3 96
Compound D2929276
Data synthesized from literature.[1]

This data shows that degradation was only observed once a minimum linker length of 12 atoms was reached, with optimal activity at 21 atoms.[1] This underscores the necessity of synthesizing and testing a library of linkers with varying lengths for each new POI-E3 ligase pair.

Rigid Linkers: Constraining Conformational Freedom

To overcome the potential entropic penalty of highly flexible linkers and to improve pharmacokinetic properties, researchers have increasingly turned to more rigid designs.[3] These linkers incorporate cyclic structures (e.g., piperazine, piperidine) or aromatic systems (e.g., phenyl, triazole) to pre-organize the PROTAC into a conformation more favorable for ternary complex formation.

FeatureFlexible Linkers (Alkyl/PEG)Rigid Linkers (Cyclic/Aromatic)Causality & Field Insights
Conformation High number of rotatable bonds; exists as an ensemble of conformersFewer rotatable bonds; conformationally restrictedRigidity reduces the entropic cost of binding, which can lead to more stable ternary complexes and higher potency.
Selectivity May allow for multiple binding modes, potentially leading to off-target degradationCan enforce a specific binding geometry, disfavoring off-target complex formation and improving selectivity.
PK Properties High flexibility can lead to poor permeability and metabolic instabilityRigidity and incorporation of polar cyclic motifs can improve solubility and metabolic stability simultaneously.[1]
Synthesis Generally straightforward, modular synthesisOften more synthetically complex and challengingThe trade-off for improved properties is often a more demanding synthetic route.

Experimental Data: Flexible vs. Rigid Linker (AR Degraders)

Work by Wang and colleagues on Androgen Receptor (AR) degraders illustrates the power of introducing rigidity. They began with a flexible alkyl-linked PROTAC and then introduced a rigid ethynyl group.

PROTACLinker TypeDC₅₀ (nM) in VCaP cellsKey Properties
ARD-69 Rigid, polar (pyridine/di-piperidine)< 1Highly potent with improved aqueous solubility due to the polar rigid motif.[1]
Parent PROTACFlexible (all-hydrocarbon)>10 (estimated)Lower potency and poor solubility.[1]
Data synthesized from literature.[1]

The introduction of a rigid, polar linker in ARD-69 led to a highly potent degrader with a DC₅₀ of less than 1 nM and improved physicochemical properties suitable for in vivo studies.[1] This highlights the benefit of moving from flexible to more rigid linkers during lead optimization.

Functional ("Smart") Linkers

A newer class of linkers incorporates cleavable or responsive moieties, offering conditional activation of the PROTAC. This strategy can improve cell permeability by using a smaller, caged precursor or provide spatiotemporal control over protein degradation.

  • Cleavable Linkers: These are designed to be stable in systemic circulation but are cleaved by specific intracellular triggers, such as enzymes (e.g., proteases, phosphatases) that are overexpressed in tumor cells, or by the low pH or reductive environment inside cells.

  • Photoswitchable Linkers: These linkers, often containing an azobenzene moiety, can switch between active and inactive isomers upon exposure to light of a specific wavelength, allowing for precise control over when and where the PROTAC is active.

While conceptually powerful, these strategies add significant synthetic complexity and require careful validation of the cleavage or switching mechanism in the biological system of interest.

Experimental Workflows for Linker Optimization

A systematic, data-driven approach is essential for optimizing a PROTAC linker. The following workflow outlines the key experiments used to characterize and compare different linker designs.

Experimental_Workflow Figure 3. Experimental Workflow for Linker Optimization Design 1. Design & Synthesize Linker Library (Vary length, rigidity, composition) Ternary 2. Assess Ternary Complex Formation (e.g., TR-FRET, SPR, AlphaLISA) Design->Ternary Degrade 3. Measure Protein Degradation (e.g., Western Blot, In-Cell Western) Ternary->Degrade PK 4. Evaluate Physicochemical Properties (Solubility, Permeability - PAMPA, Stability) Degrade->PK Optimize 5. Analyze Data & Iterate Design PK->Optimize Optimize->Design Next Generation

Figure 3. Experimental Workflow for Linker Optimization
Protocol 1: Assessing Ternary Complex Formation via TR-FRET

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust, high-throughput method to quantify the formation of the ternary complex in solution. It provides direct evidence that the linker is capable of bridging the POI and E3 ligase. The resulting "hook effect" curve can also provide information about the stability and cooperativity of the complex.[12][13][14][15]

Methodology:

  • Reagents:

    • Tagged POI (e.g., GST-tagged)

    • Tagged E3 Ligase complex (e.g., His-tagged CRBN-DDB1)

    • TR-FRET Donor antibody (e.g., Terbium-conjugated anti-GST)

    • TR-FRET Acceptor antibody (e.g., AlexaFluor 488-conjugated anti-His)

    • PROTAC compounds serially diluted in DMSO.

    • Assay Buffer (e.g., PBS with 0.1% BSA)

  • Procedure:

    • Add tagged POI, tagged E3 ligase, and their respective donor/acceptor antibodies to a 384-well assay plate.

    • Add serially diluted PROTACs to the wells. Include a DMSO-only control.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes), protected from light.

    • Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., donor at 620 nm, acceptor at 665 nm).

  • Data Analysis:

    • Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

    • Plot the TR-FRET ratio against the PROTAC concentration. A bell-shaped curve is expected, where the signal increases as the ternary complex forms and then decreases at high concentrations due to the formation of binary complexes (the "hook effect").

  • Self-Validation/Controls:

    • Negative Control PROTAC: Use a PROTAC with an inactive warhead or anchor to ensure the signal is dependent on specific binding.

    • Competitive Displacement: Add an excess of untagged, free warhead or anchor ligand to demonstrate competitive disruption of the ternary complex.

Protocol 2: Measuring Protein Degradation via Western Blot

Causality: Western blotting is the gold-standard method to directly visualize and quantify the reduction in cellular protein levels, providing the ultimate proof of a PROTAC's efficacy. It measures the functional consequence of ternary complex formation and ubiquitination.[16][17]

Methodology:

  • Cell Culture and Treatment:

    • Plate cells (e.g., a cancer cell line endogenously expressing the POI) and allow them to adhere overnight.

    • Treat cells with a serial dilution of the PROTAC for a specified time (e.g., 18-24 hours).

  • Lysate Preparation:

    • Wash cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and clarify by centrifugation at ~16,000 x g for 20 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Normalize all samples to the same protein concentration (e.g., 20 µg) and add Laemmli sample buffer. Boil at 95°C for 5 minutes.

    • Load samples onto a polyacrylamide gel and separate proteins via electrophoresis.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the POI overnight at 4°C.

    • Wash the membrane 3x with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3x with TBST.

    • Apply an ECL chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Strip the membrane and re-probe with an antibody for a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading.

  • Data Analysis:

    • Perform densitometry on the protein bands using software like ImageJ.

    • Normalize the POI band intensity to the loading control.

    • Plot the normalized protein level against PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).[18]

  • Self-Validation/Controls:

    • Vehicle Control: A DMSO-only treatment shows the baseline protein level.

    • Proteasome Inhibitor Control: Co-treatment with a proteasome inhibitor (e.g., MG132) should rescue the degradation, confirming the PROTAC acts via the proteasome.

    • Negative Control PROTAC: An inactive PROTAC should not cause degradation.

Protocol 3: Evaluating Passive Permeability via PAMPA

Causality: The Parallel Artificial Membrane Permeability Assay (PAMPA) provides a simple, high-throughput in vitro model to assess a compound's passive diffusion across a lipid membrane.[19] This is a crucial parameter for PROTACs, as poor permeability can prevent the molecule from reaching its intracellular target.[20][21]

Methodology:

  • Reagents & Plates:

    • PAMPA plate system (a 96-well donor plate with a filter membrane and a 96-well acceptor plate).

    • Lipid solution (e.g., 1% lecithin in dodecane).

    • Assay Buffer (e.g., PBS, pH 7.4).

    • PROTAC compounds dissolved in assay buffer (with a low percentage of DMSO, e.g., 5%).

  • Procedure:

    • Carefully coat the filter membrane of each well in the donor plate with 5 µL of the lipid solution.

    • Add assay buffer to the acceptor plate wells.

    • Add the PROTAC solutions to the donor plate wells.

    • Assemble the PAMPA "sandwich" by placing the donor plate into the acceptor plate.

    • Incubate the assembly for a set period (e.g., 10-20 hours) in a humidified chamber.

    • After incubation, separate the plates and determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

  • Data Analysis:

    • Calculate the permeability coefficient (Pₑ) using established equations that account for volume, surface area, and incubation time.

    • Compounds are often categorized as low (Pₑ < 1.5 x 10⁻⁶ cm/s) or high (Pₑ > 1.5 x 10⁻⁶ cm/s) permeability.[19]

  • Self-Validation/Controls:

    • High Permeability Control: A compound known to be highly permeable (e.g., testosterone).

    • Low Permeability Control: A compound known to be impermeable (e.g., Lucifer Yellow). These controls validate the integrity of the artificial membrane.

Conclusion and Future Outlook

The linker is a central player in the design of effective and drug-like PROTACs. The historical reliance on flexible alkyl and PEG linkers is giving way to more sophisticated, rigid, and functional designs that offer improved potency, selectivity, and pharmacokinetic properties. A successful PROTAC optimization campaign requires a multi-parameter approach, systematically evaluating how changes in linker length, composition, and rigidity impact ternary complex formation, protein degradation, and cell permeability. The workflows described here provide a robust framework for this empirical process.

Future advances will likely involve a tighter integration of computational modeling and structural biology to predict optimal linker geometries, reducing the synthetic burden of trial-and-error approaches.[1][2] As our understanding of the complex interplay between the linker and the ternary complex deepens, the rational design of PROTACs will become increasingly precise, accelerating the development of this transformative therapeutic modality.

References

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  • Hanzl, A. et al. (2021). General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex. PMC. [Link]

  • pION Inc. (n.d.). PAMPA Permeability Assay. Technology Networks. [Link]

  • Valenti, M. et al. (2022). Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability. PMC. [Link]

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A Senior Application Scientist's Guide to Validating Ternary Complex Formation with PEG13-Tos-Derived Molecules

Author: BenchChem Technical Support Team. Date: February 2026

For researchers at the forefront of drug discovery, particularly in the burgeoning field of targeted protein degradation, the formation of a stable and productive ternary complex is the linchpin of success.[1] Molecules like Proteolysis Targeting Chimeras (PROTACs), often synthesized using versatile linkers derived from reagents such as PEG13-Tos, function by inducing proximity between a target Protein of Interest (POI) and an E3 ubiquitin ligase.[2][3] This induced ternary complex is the critical intermediate that precedes the ubiquitination and subsequent proteasomal degradation of the target protein.[4]

The linker component, derived from a molecule like this compound, is far more than a simple tether. This compound itself is a synthesis reagent, featuring a 13-unit polyethylene glycol (PEG) chain that enhances aqueous solubility and provides a defined length, and a terminal tosyl (Tos) group, which is an excellent leaving group for nucleophilic substitution reactions during the synthesis of the final bifunctional molecule.[5][6] The resulting PEG linker's length, flexibility, and composition are critical determinants of the geometry and stability of the ternary complex, directly impacting degradation efficiency.[3][7] An overly short linker may cause steric hindrance, while an excessively long one can lead to unproductive binding modes and reduced complex stability.[7]

Therefore, rigorously validating the formation of the POI-Linker-E3 ligase complex and quantifying its biophysical properties is not merely a confirmatory step but a cornerstone of rational drug design. This guide provides a comparative analysis of essential methodologies for characterizing these pivotal interactions, offering both the theoretical basis and practical protocols to empower your research.

The Central Role of Cooperativity in Ternary Complex Stability

Before delving into methodologies, it is crucial to understand the concept of cooperativity (alpha, α). Cooperativity is a quantitative measure of how the binding of one protein to the bifunctional molecule affects the binding of the second protein.[8] It is calculated as the ratio of the dissociation constant (Kd) of the bifunctional molecule to one protein in the absence of the other, versus the Kd in its presence.[9]

α = Kd (Binary) / Kd (Ternary)

  • α > 1 (Positive Cooperativity): The two proteins exhibit favorable interactions, leading to a more stable ternary complex than would be predicted from their individual binary interactions. This is the desired outcome for an effective degrader.

  • α = 1 (No Cooperativity): The binding of the two proteins is independent.

  • α < 1 (Negative Cooperativity): The proteins create unfavorable interactions, destabilizing the ternary complex.[9]

Understanding cooperativity is essential for optimizing linker design and predicting the ultimate biological activity of the molecule.

A Multi-Tiered Strategy for Validation

A robust validation workflow begins with precise, controlled in vitro biophysical assays to determine fundamental parameters like affinity, kinetics, and thermodynamics. These findings are then corroborated with in cellulo methods to confirm complex formation within a physiologically relevant environment.

G cluster_0 Validation Workflow A Biophysical Characterization (In Vitro) B Cellular Target Engagement & Complex Formation (In Cellulo) A->B Confirms Physiological Relevance C Functional Cellular Assays (e.g., Protein Degradation) B->C Links Mechanism to Function

Caption: A tiered workflow for ternary complex validation.

Comparative Analysis of Key Validation Methodologies

The choice of analytical method depends on the specific question, desired throughput, and available instrumentation. Each technique offers unique advantages and limitations for characterizing the ternary complex.

MethodPrincipleParameters MeasuredThroughputSample ConsumptionKey AdvantagesLimitations
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon mass binding to a sensor surface.Affinity (KD), Kinetics (kon, koff), Cooperativity (α).[1]MediumLowReal-time, label-free kinetic data; provides deep mechanistic insight into complex stability.[10][11]Requires immobilization of one partner; can be sensitive to buffer composition and non-specific binding.
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during a binding event.Affinity (KD), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS).[12]LowHigh"Gold standard" for thermodynamics; label-free, in-solution measurement providing a complete thermodynamic profile.[13][14]Low throughput; requires large amounts of pure protein; sensitive to buffer mismatch.
Time-Resolved FRET (TR-FRET) Measures energy transfer between a donor and acceptor fluorophore when in close proximity.[15]Ternary complex formation (EC50), Affinity (KD).HighLowHomogeneous, in-solution assay format; suitable for high-throughput screening.[8]Requires labeling of binding partners, which can potentially interfere with interaction; provides endpoint data.
NanoBRET™ Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase donor and a HaloTag® acceptor.[16]Ternary complex formation in live cells; can measure kinetics and stability.[4][17]Medium-HighLowLive-cell measurement provides physiological context; can be adapted for kinetic monitoring.[18][19]Requires genetic engineering of cells to express tagged proteins; potential for overexpression artifacts.

In-Depth Protocols for Core Methodologies

Surface Plasmon Resonance (SPR) for Kinetic and Affinity Characterization

SPR is a powerful label-free technique that provides real-time kinetic data on the formation and dissociation of the ternary complex, making it ideal for elucidating the stability that a PEG13-derived linker imparts.[10]

G prep Step 1: Preparation - Immobilize Biotinylated E3 Ligase - Prepare Analytes (POI, Degrader) binary2 Step 3: Binary Interaction 2 Inject Degrader over E3 Ligase Surface prep->binary2 ternary Step 4: Ternary Complex Formation Inject POI + Degrader Mixture over E3 Ligase Surface prep->ternary binary1 Step 2: Binary Interaction 1 Inject POI over Degrader-Saturated Surface analysis Step 5: Data Analysis - Fit Sensorgrams for ka, kd, KD - Calculate Cooperativity (α) ternary->analysis

Caption: Workflow for SPR-based ternary complex analysis.

Experimental Protocol: Ternary Complex Kinetics via SPR

  • Causality First: We immobilize the E3 ligase (e.g., VHL or Cereblon) onto the sensor chip. This is a strategic choice because it allows a single, stable surface to be used for screening multiple target proteins and degraders, making the assay more versatile and cost-effective.[10]

  • Immobilization:

    • Use a streptavidin-coated sensor chip.

    • Inject biotinylated E3 ligase (e.g., VCB complex) at a concentration of ~5-10 µg/mL in HBS-EP+ buffer until the desired immobilization level is reached (~200-400 RU).

    • Block remaining streptavidin sites with biotin.

  • Binary Interaction Analysis (Degrader <> E3 Ligase):

    • Inject a series of concentrations of the this compound derived degrader (e.g., 1 nM to 1 µM) over the immobilized E3 ligase surface.

    • Fit the resulting sensorgrams to a 1:1 binding model to determine the KD of this binary interaction. This is KD1.

  • Ternary Complex Analysis:

    • Rationale: To measure the binding of the POI to the Degrader:E3 complex, we inject the POI in the presence of a constant, near-saturating concentration of the degrader. This ensures that the observed binding is primarily due to ternary complex formation.

    • Prepare a series of analyte solutions containing a fixed concentration of the degrader (typically 5-10x its KD to the E3 ligase) and a varying concentration range of the POI (e.g., 10 nM to 2 µM).

    • Inject these mixtures over the E3 ligase surface. The resulting binding signal represents the formation of the ternary complex.

    • Fit the steady-state responses against the POI concentration to determine the KD of the POI to the pre-formed Degrader:E3 binary complex. This is KD,ternary.

  • Data Interpretation & Cooperativity Calculation:

    • Separately determine the KD of the degrader to the POI in solution (KD2) using an alternative method or by immobilizing the POI in a separate experiment.

    • Calculate cooperativity: α = KD1 / KD,ternary . A value greater than 1 indicates a positive and favorable ternary complex formation.[9]

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat changes associated with binding, providing a complete thermodynamic signature (ΔG, ΔH, ΔS) of the interaction in solution.[12] This is invaluable for understanding the driving forces behind complex formation.

Experimental Protocol: Characterizing Ternary Complex Thermodynamics

  • Causality First: The most critical step in ITC is ensuring perfect buffer matching between the sample in the cell and the titrant in the syringe via extensive dialysis or buffer exchange.[20] Any slight mismatch will generate large heats of dilution, masking the true binding signal and rendering the data uninterpretable.

  • Sample Preparation:

    • Express and purify the E3 ligase and the target POI to >95% purity.

    • Dialyze both proteins and dissolve the this compound derived degrader in the exact same buffer batch (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP).

    • Accurately determine the concentration of all components.

  • Binary Titration (E3 Ligase + Degrader):

    • Load the E3 ligase (e.g., 20 µM) into the sample cell.

    • Load the degrader (e.g., 200 µM) into the syringe.

    • Perform the titration by injecting small aliquots of the degrader into the E3 ligase solution at a constant temperature (e.g., 25°C).

    • Integrate the heat peaks and fit the data to a one-site binding model to determine KD, ΔH, and stoichiometry (n).

  • Ternary Titration (E3:Degrader Complex + POI):

    • Rationale: To measure the thermodynamics of the full complex assembly, we titrate the POI into a solution containing a pre-formed binary complex of E3 ligase and the degrader.

    • Load the sample cell with the E3 ligase (e.g., 20 µM) and a saturating concentration of the degrader (e.g., 40 µM, or >5x the binary KD).

    • Load the syringe with the POI (e.g., 200 µM).

    • Perform the titration as described above. The resulting isotherm represents the binding of the POI to the E3:Degrader complex.

  • Data Interpretation:

    • The fitted KD from the ternary titration provides the affinity of the third component.

    • Comparing the binary and ternary KD values allows for the calculation of cooperativity.

    • The sign and magnitude of the enthalpy (ΔH) and entropy (TΔS) reveal the forces driving the interaction (e.g., hydrogen bonding vs. hydrophobic effects).[12]

NanoBRET™ for Live-Cell Target Engagement

NanoBRET™ assays bridge the gap between in vitro biophysics and cellular function by enabling the detection of protein proximity in living cells.[16][] This confirms that the ternary complex can form in its native environment, contending with cellular crowding and competing interactions.

Experimental Protocol: Live-Cell Ternary Complex Formation

  • Causality First: This assay relies on Bioluminescence Resonance Energy Transfer (BRET), where energy is transferred from a NanoLuc® luciferase donor to a fluorescent HaloTag® acceptor only when they are in very close proximity (<10 nm).[19] By fusing the donor to the POI and the acceptor to the E3 ligase, a BRET signal is generated only when the degrader molecule successfully bridges the two.

  • Cell Line Generation:

    • Genetically engineer a cell line (e.g., HEK293) to express the POI fused with a NanoLuc® tag and the E3 ligase (e.g., VHL or CRBN) fused with a HaloTag®. This can be achieved via transient transfection or stable cell line generation.

  • Assay Setup:

    • Plate the engineered cells in a white, 96- or 384-well assay plate.

    • Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to label the HaloTag®-E3 ligase fusion protein.

    • Add the this compound derived degrader across a range of concentrations.

  • Data Acquisition:

    • Add the Nano-Glo® Substrate, which is processed by the NanoLuc®-POI to produce luminescence.

    • Immediately measure both the donor emission (~460 nm) and acceptor emission (~618 nm) using a luminometer equipped with appropriate filters.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.

    • Plot the NanoBRET™ ratio against the degrader concentration. A bell-shaped curve is often observed, which is characteristic of ternary complex formation and the "hook effect" at high concentrations. The peak of this curve represents the maximal complex formation.

Alternative Linker Chemistries

While PEG linkers are widely used for their hydrophilicity and tunable length, the field is increasingly exploring other motifs to modulate physicochemical properties and ternary complex geometry.[22][]

  • Alkyl Chains: Simple, hydrophobic linkers. Their validation follows the same principles, but results may show different cooperativity and kinetics.

  • Rigid Linkers (e.g., Piperazine/Piperidine, Alkynes): These linkers reduce the conformational flexibility of the degrader.[24][25] This can pre-organize the molecule into a bioactive conformation, potentially increasing the entropic favorability of ternary complex formation, which would be directly measurable by ITC. The validation methods described herein are perfectly suited to quantify the biophysical consequences of such design choices.

Conclusion

Validating the formation of a ternary complex induced by a molecule synthesized with a this compound linker is a non-trivial but essential undertaking. It requires a multi-faceted approach that combines the quantitative power of in vitro biophysical techniques like SPR and ITC with the physiological relevance of in cellulo assays like NanoBRET™. By meticulously characterizing the affinity, kinetics, thermodynamics, and cooperativity of the ternary complex, researchers can build a deep, mechanistic understanding of their molecules. This knowledge is paramount for rationally designing more potent and selective therapeutics and for transforming the promise of targeted protein degradation into clinical reality.

References

  • This compound. BroadPharm. [URL: https://broadpharm.com/products/bp-22513-peg13-tos.html]
  • Ternary Complex Formation Evaluation Service. Creative Biolabs. [URL: https://www.creative-biolabs.
  • The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). JoVE. [URL: https://www.jove.
  • PEG Linkers for PROTAC Synthesis. Biopharma PEG. [URL: https://www.biochempeg.com/article/199.html]
  • Ternary Complex Formation Assays. Domainex. [URL: https://www.domainex.co.
  • PEG Linkers & Their Applications. Biopharma PEG. [URL: https://www.biochempeg.com/article/157.html]
  • Ternary complex formation. Profacgen. [URL: https://www.profacgen.
  • A Comparative Guide to Validating PROTAC Ternary Complex Formation. Benchchem. [URL: https://www.benchchem.
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A Researcher's Guide to Protein Modification: Evaluating the Impact of PEG13-Tos on Protein Function

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the strategic modification of therapeutic proteins is a cornerstone of enhancing their clinical efficacy. Among the arsenal of available techniques, PEGylation—the covalent attachment of polyethylene glycol (PEG) chains—has long been a gold standard for improving a protein's pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth technical assessment of a specific PEGylating reagent, PEG13-Tos, and compares its performance with other protein modification alternatives, supported by experimental data and detailed protocols.

The Rationale for Protein Modification: Beyond the Native State

Therapeutic proteins, despite their high specificity and potency, often face challenges in clinical applications, including rapid clearance from the body, susceptibility to proteolytic degradation, and potential immunogenicity.[1] Protein modification strategies aim to overcome these limitations by altering the protein's physicochemical properties. The covalent attachment of polymers like PEG can increase the hydrodynamic size of a protein, thereby reducing renal clearance and extending its circulating half-life.[2][3] Furthermore, the polymer can sterically shield the protein from proteolytic enzymes and mask immunogenic epitopes, leading to improved stability and reduced immune responses.[4]

An Introduction to this compound: A Tool for Precise Protein Engineering

This compound is a protein modification reagent consisting of a polyethylene glycol chain with 13 ethylene glycol units, activated with a tosyl (Tos) group. The "13" denotes a discrete, short PEG chain length, offering a more homogenous modification compared to traditional polydisperse PEG reagents.[5] The tosyl group is a highly reactive leaving group that facilitates the covalent attachment of the PEG chain to nucleophilic residues on the protein surface, primarily the ε-amino group of lysine residues and the N-terminal α-amino group.[2][6]

The choice of a short PEG chain like PEG13 is significant. While longer PEG chains can provide a greater shielding effect, they may also lead to a more pronounced decrease in the protein's biological activity due to steric hindrance with its target receptor.[7][8] Shorter PEG chains, such as PEG13, offer a balance by potentially improving pharmacokinetic properties with a lower risk of compromising protein function.[9]

The Mechanism of this compound in Action

The conjugation of this compound to a protein is a nucleophilic substitution reaction. The tosyl group, being an excellent leaving group, is displaced by a nucleophile on the protein surface, typically the amine group of a lysine residue. This reaction forms a stable, covalent secondary amine linkage between the PEG chain and the protein.

PEGylation_Mechanism Protein_NH2 Protein-NH₂ (Nucleophile) Transition_State Transition State Protein_NH2->Transition_State PEG13_Tos PEG13-O-Tos (Electrophile) PEG13_Tos->Transition_State PEGylated_Protein Protein-NH-PEG13 (Stable Conjugate) Transition_State->PEGylated_Protein Tosyl_Leaving_Group Tos- (Leaving Group) Transition_State->Tosyl_Leaving_Group caption Mechanism of Protein PEGylation with this compound.

Caption: Mechanism of Protein PEGylation with this compound.

Performance Comparison: this compound vs. Alternative Modification Strategies

The effectiveness of any protein modification strategy must be weighed against its potential drawbacks. Here, we compare this compound with other commonly used PEGylating agents and alternative polymer technologies.

Modification StrategyActivating GroupTarget Residue(s)Key AdvantagesPotential Disadvantages
This compound TosylateLysine, N-terminusHigh reactivity, stable linkage.[2]Potential for lower specificity compared to some site-specific methods.
PEG-NHS N-hydroxysuccinimide EsterLysine, N-terminusWell-established chemistry, good reactivity.[5]NHS esters can be susceptible to hydrolysis.[10]
PEG-Maleimide MaleimideCysteineHighly specific for sulfhydryl groups.[7]Requires available cysteine residues, potential for retro-Michael addition (instability).[1]
XTENylation N/A (Genetic Fusion)N/AMonodisperse, biodegradable, potentially lower immunogenicity than PEG.Requires genetic modification of the protein, larger polymer size may be needed for similar half-life extension as PEG.[7]
HESylation N/A (Reductive Amination)Lysine, N-terminusBiodegradable, lower viscosity of concentrated solutions compared to PEGylated proteins.[11]May still elicit an immune response.
Polysialylation N/AN/ANatural polymer, biodegradable, may be perceived as "self" by the immune system.[]Complex enzymatic process for conjugation.

Experimental Protocols: A Step-by-Step Guide to Assessing Protein Function Post-Modification

To rigorously evaluate the impact of this compound on protein function, a series of well-controlled experiments are essential. Below are detailed protocols for protein modification and subsequent functional and structural analysis.

Protocol for Protein PEGylation with this compound

This protocol outlines the general steps for conjugating this compound to a model protein. Optimization of reaction conditions (e.g., pH, molar ratio, reaction time) is crucial for each specific protein.

Materials:

  • Protein of interest in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

  • This compound

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Dialysis or size-exclusion chromatography (SEC) materials for purification

Procedure:

  • Protein Preparation: Prepare a solution of the protein of interest at a known concentration in the reaction buffer. Ensure the buffer does not contain primary amines (e.g., Tris) that would compete with the reaction.

  • This compound Solution Preparation: Immediately before use, dissolve this compound in a minimal amount of anhydrous DMF or DMSO to create a stock solution.

  • PEGylation Reaction: Add the this compound stock solution to the protein solution at a desired molar excess (e.g., 5-fold, 10-fold, 20-fold). The final concentration of the organic solvent should be kept low (typically <10%) to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture at room temperature or 4°C with gentle stirring for a specified time (e.g., 1-4 hours). The optimal time should be determined empirically.

  • Quenching: Stop the reaction by adding a quenching solution containing a high concentration of a primary amine (e.g., Tris or glycine) to react with any unreacted this compound.

  • Purification: Remove unreacted this compound and byproducts from the PEGylated protein using dialysis against a suitable buffer or by size-exclusion chromatography.

  • Characterization: Confirm the extent of PEGylation using SDS-PAGE (which will show a shift in molecular weight), mass spectrometry (for precise mass determination), or HPLC.[8]

Workflow for Assessing the Impact on Protein Function

Functional_Assessment_Workflow start PEGylated Protein structural_analysis Structural Integrity Analysis start->structural_analysis functional_analysis Functional Activity Assays start->functional_analysis stability_analysis Stability Assessment start->stability_analysis cd_spectroscopy Circular Dichroism structural_analysis->cd_spectroscopy ftir FTIR Spectroscopy structural_analysis->ftir mass_spec Mass Spectrometry structural_analysis->mass_spec binding_assay Binding Affinity (e.g., SPR, ELISA) functional_analysis->binding_assay enzymatic_assay Enzymatic Activity (if applicable) functional_analysis->enzymatic_assay cell_based_assay Cell-Based Proliferation/Signaling Assay functional_analysis->cell_based_assay thermal_stability Thermal Stability (e.g., DSC) stability_analysis->thermal_stability proteolytic_stability Proteolytic Stability Assay stability_analysis->proteolytic_stability end Comprehensive Functional Profile cd_spectroscopy->end ftir->end mass_spec->end binding_assay->end enzymatic_assay->end cell_based_assay->end thermal_stability->end proteolytic_stability->end caption Workflow for Functional Assessment of PEGylated Proteins.

Caption: Workflow for Functional Assessment of PEGylated Proteins.

Detailed Protocols for Key Functional Assays

Purpose: To assess whether PEGylation has induced any significant changes in the secondary structure of the protein.

Procedure:

  • Prepare samples of the unmodified and PEGylated protein at the same concentration in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).

  • Acquire far-UV CD spectra (e.g., 190-260 nm) at a controlled temperature (e.g., 25°C) using a CD spectropolarimeter.

  • Compare the spectra of the unmodified and PEGylated protein. Significant changes in the spectral shape and intensity may indicate alterations in the secondary structure.

Purpose: To quantify the binding affinity of the PEGylated protein to its target receptor.

Procedure:

  • Immobilize the target receptor on a sensor chip according to the manufacturer's instructions.

  • Prepare a series of dilutions of the unmodified and PEGylated protein in a suitable running buffer.

  • Inject the protein solutions over the sensor chip at a constant flow rate and record the binding response in real-time.

  • After each injection, regenerate the sensor surface to remove the bound protein.

  • Fit the binding data to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association (ka) and dissociation (kd) rate constants, and calculate the equilibrium dissociation constant (KD). A significant increase in KD for the PEGylated protein indicates a reduction in binding affinity.

Purpose: To determine if PEGylation protects the protein from degradation by proteases.

Procedure:

  • Incubate the unmodified and PEGylated protein with a relevant protease (e.g., trypsin, chymotrypsin) at a specific enzyme-to-protein ratio (e.g., 1:100 w/w) at 37°C.

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take aliquots of the reaction and stop the proteolysis by adding a protease inhibitor or by heat inactivation.

  • Analyze the samples by SDS-PAGE to visualize the extent of protein degradation. The disappearance of the protein band over time indicates degradation. A slower rate of disappearance for the PEGylated protein demonstrates increased proteolytic stability.

Conclusion: Informed Decisions in Protein Engineering

The selection of a protein modification strategy is a critical decision in the development of therapeutic proteins. This compound offers a precise and efficient method for introducing short PEG chains onto a protein, with the potential to enhance its pharmacokinetic properties while minimizing the impact on its biological activity. However, a thorough experimental evaluation, as outlined in this guide, is paramount to understanding the true impact of this modification on a specific protein. By systematically assessing structural integrity, functional activity, and stability, researchers can make data-driven decisions to optimize the therapeutic potential of their protein candidates. The comparison with alternative technologies further underscores the importance of a tailored approach to protein engineering, where the choice of modification is dictated by the specific challenges and desired outcomes for each therapeutic application.

References

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A Senior Application Scientist's Guide to Linker Architecture: A Comparative Study of Linear vs. Branched PEG Linkers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the choice of a linker in a bioconjugate is a critical decision that profoundly impacts the therapeutic's stability, pharmacokinetics, and overall efficacy. Among the plethora of options, polyethylene glycol (PEG) linkers have become the gold standard for their ability to improve solubility, reduce immunogenicity, and extend circulation half-life. However, the architectural configuration of the PEG linker—specifically, whether it is linear or branched—introduces a crucial variable that dictates the performance of the final conjugate.

This guide provides an in-depth, objective comparison of linear and branched PEG linkers. Moving beyond a simple list of pros and cons, we will explore the causal relationships between linker structure and conjugate performance, supported by experimental evidence and methodologies, to empower you to make a rational, data-driven selection for your specific application.

The Architectural Foundation: Structural and Physicochemical Distinctions

The fundamental difference between linear and branched PEG linkers lies in their three-dimensional structure, which in turn governs their physicochemical behavior.

  • Linear PEG Linkers: These are the most straightforward form, consisting of a single, unbranched chain of repeating ethylene glycol units.[][2][3] Their design is simple, leading to predictable molecular behavior and more facile, cost-effective synthesis.[2]

  • Branched PEG Linkers: These structures feature multiple PEG arms extending from a central core.[][2][3] This architecture creates a more complex, three-dimensional construct. Common forms include Y-shaped or multi-arm star-shaped polymers.

This structural variance has direct consequences on a key property: the hydrodynamic radius. For an equivalent molecular weight, a branched PEG will adopt a more compact, globular conformation in solution, resulting in a smaller hydrodynamic radius compared to its flexible, extended linear counterpart.[4] However, in practice, branched PEGs are often employed to achieve a very high total molecular weight, which significantly increases their effective size, a crucial factor in avoiding renal clearance.[5][6]

G cluster_linear Linear PEG Linker cluster_branched Branched PEG Linker A Functional Group A P1 PEG Chain A->P1 B Functional Group B P1->B Core Central Core Arm1 PEG Arm Core->Arm1 Arm2 PEG Arm Core->Arm2 FuncC Functional Group C Core->FuncC Arm3 PEG Arm

Caption: Structural comparison of a linear vs. a Y-shaped branched PEG linker.

Impact on Pharmacokinetics and Stability: The "Shielding" Effect

The primary rationale for PEGylation is to improve a drug's pharmacokinetic (PK) profile by creating a "shield" around the therapeutic molecule.[7] This shield limits enzymatic degradation and, by increasing the conjugate's hydrodynamic volume, reduces the rate of renal filtration, thereby extending its circulation half-life.[7]

The architecture of the PEG linker is paramount in determining the effectiveness of this shield.

Branched PEGs Offer Superior Shielding and Pharmacokinetics Experimental evidence consistently demonstrates that branched PEG linkers provide a more substantial and effective shield compared to linear PEGs.[2][8] This enhanced shielding is a direct result of their three-dimensional, multi-arm structure, which creates a denser PEG cloud around the conjugate.

A key study comparing TNF nanobodies conjugated to 40 kDa PEGs of different architectures (1x40 kDa linear vs. 2x20 kDa branched) found a superior pharmacokinetic profile for the branched PEG conjugates.[9] This outcome is attributed to the branched linker's ability to more effectively mask sites on the protein that are susceptible to clearance mechanisms.[9] Consequently, branched PEGs are more efficient at preventing opsonization and removal by the reticuloendothelial system.[6] This makes them particularly valuable in the development of long-acting biological drugs.[5]

Enhanced Stability Against Proteolysis The dense steric hindrance provided by branched PEGs also translates to superior protection against enzymatic degradation.[4] Studies comparing enzymes modified with U-shaped (a type of branched) PEGs versus linear PEGs found that the branched PEG conjugates exhibited significantly better stability against proteases. For protein and peptide therapeutics prone to rapid degradation in vivo, a branched PEG linker can be the deciding factor in achieving a viable therapeutic window.

The Immunogenicity Question: Is Branched Better?

While PEG is generally considered to have low immunogenicity, the formation of anti-PEG antibodies is a recognized clinical issue that can lead to accelerated clearance of the therapeutic.[4] The question of whether linker architecture influences this response is complex.

Some studies suggest that the molecular weight of the PEG and the overall extent of PEGylation are more dominant factors than the branching itself.[10] One investigation into PEGylated proteins concluded that the branching of methoxyPEG had an insignificant effect on the resulting anti-PEG immune response.[10][11]

However, the primary role of the PEG linker is often to shield the immunogenic protein therapeutic itself. In this context, the superior shielding effect of branched PEGs can reduce the host's immune recognition of the core therapeutic molecule, which is a key advantage of the technology.[2][3][5]

Application-Specific Considerations: Where Branched Linkers Excel

The choice between a linear and branched PEG linker should be guided by the specific demands of the therapeutic application.

  • Antibody-Drug Conjugates (ADCs): The stability of an ADC is a critical quality attribute.[8] Many cytotoxic payloads are hydrophobic, and loading them onto an antibody can induce aggregation. Branched PEG linkers have demonstrated superior performance in mitigating this issue.[8] Their enhanced shielding of the hydrophobic payload reduces aggregation and can support a higher drug-to-antibody ratio (DAR) without compromising the ADC's stability or affinity.[8][12]

  • Oligonucleotide Therapeutics: For therapies based on siRNA or aptamers, highly branched PEG architectures have shown superior properties, including enhanced cellular uptake, improved gene regulation efficacy, and better biodistribution compared to linear PEGs.[13][14]

  • Nanoparticle Drug Delivery: When coating nanoparticles, high-density branched PEG coatings provide stability in serum that is comparable to linear PEGs.[15] More importantly, these branched coatings may significantly improve the diffusion of nanoparticles through the extracellular matrix and mucus, potentially leading to greater accumulation at the target site.[15]

Quantitative Performance Comparison

FeatureLinear PEG LinkerBranched PEG LinkerRationale & Causality
Structure Single, flexible polymer chain.[2]Multiple polymer arms from a central core.[2]Defines the three-dimensional space occupied by the linker.
Hydrodynamic Size More extended conformation.More compact for the same MW, but used to achieve a larger overall size.[4][6]Branched structure is less flexible; higher MW is used to prevent renal clearance.
Shielding Effect Moderate steric hindrance.Superior steric hindrance and surface masking.[2][6][8]Multi-arm structure creates a denser, more effective protective cloud.
Pharmacokinetics Good improvement in half-life.Excellent improvement in half-life; slower clearance.[6][9]Superior shielding reduces clearance via proteolysis and the reticuloendothelial system.
Stability Good protection against proteolysis.Superior protection against enzymatic degradation.[4]Increased steric hindrance from multiple PEG arms limits enzyme access.
ADC Applications Effective for hydrophilic payloads.Preferred for hydrophobic payloads to prevent aggregation and allow higher DAR.[8][12]Enhanced shielding encapsulates the hydrophobic drug, improving overall stability.

Experimental Methodologies

A robust comparison of linker performance relies on a systematic experimental workflow. The protocols described here represent a self-validating system to assess the impact of linker architecture.

G cluster_workflow Experimental Workflow cluster_characterization Characterization Assays A Step 1: Bioconjugation (Protein + Activated PEG Linker) B Step 2: Purification (e.g., Size Exclusion Chromatography) A->B C Step 3: Characterization B->C D SDS-PAGE (Confirm MW Increase) C->D E SEC-MALS (Assess Hydrodynamic Size & Aggregation) C->E F Mass Spectrometry (Verify Covalent Modification) C->F G Activity Assay (Confirm Retained Function) C->G

Caption: Workflow for the synthesis and characterization of PEGylated bioconjugates.

Protocol 1: Comparative PEGylation of a Model Protein (e.g., IgG)

This protocol uses NHS-ester chemistry to target lysine residues, a common and robust method. The experiment should be run in parallel for both a linear and a branched NHS-activated PEG of the same total molecular weight.

  • Protein Preparation: Dialyze the antibody (e.g., 5 mg/mL) into a suitable reaction buffer, such as phosphate-buffered saline (PBS) at pH 7.4-8.0. An amine-free buffer is critical.

  • PEG Reagent Preparation: Immediately before use, dissolve the linear PEG-NHS and branched PEG-NHS reagents in anhydrous DMSO to a concentration of 100 mg/mL.

  • Conjugation Reaction:

    • Add a 10-fold molar excess of the dissolved PEG-NHS reagent to the antibody solution.

    • Allow the reaction to proceed for 1-2 hours at room temperature with gentle stirring.

    • Causality Note: The slightly alkaline pH deprotonates the lysine epsilon-amino group, making it nucleophilic and reactive towards the NHS ester. A molar excess of PEG drives the reaction to completion.

  • Quenching: Stop the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of 50 mM to quench any unreacted NHS esters.

  • Purification:

    • Remove unreacted PEG and quenching agent by purifying the reaction mixture using Size Exclusion Chromatography (SEC).

    • Use a column with a fractionation range appropriate for the expected size of the PEGylated antibody (e.g., Superdex 200 or equivalent).

    • Monitor the elution profile at 280 nm and collect the fractions corresponding to the high-molecular-weight conjugate peak.

  • Buffer Exchange & Concentration: Pool the relevant fractions and concentrate the purified conjugate using an appropriate centrifugal filter device. Exchange the buffer to a formulation buffer suitable for long-term storage (e.g., PBS, pH 7.4).

Protocol 2: Characterization of PEGylated Conjugates
  • SDS-PAGE Analysis:

    • Run samples of the unmodified antibody, the linear-PEG conjugate, and the branched-PEG conjugate on a 4-15% gradient SDS-PAGE gel under reducing conditions.

    • Stain with Coomassie Blue.

    • Expected Outcome: Successful PEGylation will be confirmed by a significant increase in the apparent molecular weight, visible as a higher band or smear compared to the unmodified antibody.

  • Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS):

    • Inject the purified conjugates onto an SEC column coupled to MALS and refractive index detectors.

    • Data Interpretation: This provides an absolute measurement of the molar mass and an estimation of the hydrodynamic radius. It is the gold standard for quantifying aggregation, which would appear as early-eluting peaks. Compare the hydrodynamic radius and aggregation levels between the linear and branched conjugates.

  • Mass Spectrometry:

    • For a detailed analysis, deglycosylate the antibody and analyze via LC-MS (ESI-TOF).[16]

    • Data Interpretation: Deconvolution of the mass spectrum will reveal a distribution of species corresponding to the antibody with 0, 1, 2, 3, etc., PEG chains attached. This allows for the precise characterization of the conjugation efficiency.

  • Functional Activity Assay:

    • Assess the biological activity of the conjugates using a relevant assay (e.g., an ELISA to test antigen binding for an antibody).

    • Compare the binding affinity (KD) of the unmodified, linear-PEG, and branched-PEG antibodies.

    • Trustworthiness Check: A successful PEGylation should minimally impact the protein's activity. A significant loss of activity may indicate that the PEG linker is sterically hindering the active site.[17]

Conclusion and Recommendation

The architecture of a PEG linker is not a trivial detail; it is a fundamental design parameter that dictates the ultimate performance of a bioconjugate.

  • Linear PEG linkers represent a simple, predictable, and cost-effective solution suitable for applications where moderate improvements in pharmacokinetics are sufficient and where the conjugated molecule is inherently stable and soluble.[2]

  • Branched PEG linkers , in contrast, offer a more sophisticated tool for overcoming significant challenges in drug development. Their superior shielding capabilities translate directly into longer circulation times, enhanced stability, and better protection against enzymatic degradation.[5][8] They are the preferred choice for developing long-acting therapeutics and for stabilizing challenging conjugates, such as ADCs with hydrophobic payloads.[8]

The decision-making process should be driven by the specific properties of the therapeutic molecule and the desired clinical profile. For projects demanding maximal half-life extension and stability, the experimental evidence strongly supports the selection of a branched PEG architecture. The detailed protocols provided herein offer a robust framework for validating this choice and optimizing the performance of novel bioconjugate candidates.

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  • Size comparison between proteins PEGylated with branched and linear Poly(Ethylene glycol) molecules | Request PDF.
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  • PEGylation of therapeutic oligonucletides: From linear to highly branched PEG architectures. PMC - PubMed Central.
  • How to Choose the Right PEG Linker for Your Research and Applic
  • PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjug
  • High-Density Branched PEGylation for Nanoparticle Drug Delivery. PMC - NIH.
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Predicting the Performance of PEG13-Tos in a New System: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to predict and evaluate the performance of PEG13-Tos in a new system. By understanding its chemical properties and comparing it to common alternatives through structured experimentation, researchers can make informed decisions to optimize their bioconjugation strategies.

Introduction to PEGylation and the Role of Activated PEGs

PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to molecules, is a cornerstone of modern drug delivery and biotechnology.[1][2] This process can significantly enhance the therapeutic properties of proteins, peptides, and nanoparticles by increasing their solubility, stability, and circulation half-life, while reducing immunogenicity.[3][4][5] The success of PEGylation hinges on the choice of the activated PEG reagent, which dictates the specificity and efficiency of the conjugation reaction.

This compound, a heterobifunctional PEG derivative, features a hydroxyl group and a tosyl group. The hydrophilic PEG spacer enhances solubility in aqueous media, while the terminal groups offer versatile reactivity.[6] The tosyl group is an excellent leaving group, making this compound a highly reactive partner for nucleophilic substitution reactions.[6][7]

This guide will delve into the technical aspects of this compound, compare its performance with other common PEGylating agents through a model experimental system, and provide detailed protocols to enable researchers to conduct their own evaluations.

This compound: A Technical Overview

Chemical Structure and Properties

This compound consists of a 13-unit polyethylene glycol chain, a terminal hydroxyl group, and a terminal tosyl (p-toluenesulfonyl) group.[6]

  • PEG Chain: The PEG chain imparts hydrophilicity and the characteristic "stealth" properties that shield the conjugated molecule from enzymatic degradation and immune recognition.[1]

  • Hydroxyl Group (-OH): This group can be used for further derivatization or as a non-reactive terminus, depending on the desired final product.[6]

  • Tosyl Group (-OTs): The tosyl group is a superb leaving group due to the resonance stabilization of the resulting tosylate anion.[7] This makes the terminal carbon atom highly susceptible to nucleophilic attack.

Mechanism of Action

The primary mechanism of this compound in bioconjugation is a nucleophilic substitution reaction (SN2). The tosyl group is displaced by a nucleophile, such as an amine (-NH2) or a thiol (-SH) group on a biomolecule, forming a stable covalent bond.[7]

PEG13_Tos_Mechanism PEG13_Tos PEG13-OTs Transition_State [R-Nu---C---OTs]⁻ PEG13_Tos->Transition_State Nucleophile R-Nu: Nucleophile->Transition_State Nucleophilic Attack Product PEG13-Nu-R Transition_State->Product Bond Formation Leaving_Group TsO⁻ Transition_State->Leaving_Group Leaving Group Departure

Caption: SN2 reaction mechanism of this compound with a nucleophile.

Common Alternatives to this compound

Several other activated PEGs are widely used, each with its own reactivity profile. The choice of reagent depends on the available functional groups on the target molecule and the desired reaction conditions.

  • PEG-NHS (N-Hydroxysuccinimide) Ester: Reacts primarily with primary amines (e.g., lysine residues, N-terminus of proteins) at pH 7-9 to form a stable amide bond.[4]

  • PEG-Maleimide: Highly selective for thiol groups (e.g., cysteine residues) at pH 6.5-7.5, forming a stable thioether linkage.[4]

  • PEG-Aldehyde: Reacts with N-terminal α-amino groups of peptides and proteins.[8]

  • PEG-Vinylsulfone: Reacts with sulfhydryl groups at a high pH.[9]

Designing a Comparative Study

To predict the performance of this compound in a new system, a comparative study against suitable alternatives is essential.

Model System Selection

A well-characterized protein such as Bovine Serum Albumin (BSA) is an excellent model system. It is readily available, has a known structure with multiple accessible lysine residues (for reaction with amines) and a free cysteine residue (for reaction with thiols, after reduction).

Key Performance Indicators (KPIs)

The performance of each PEGylating reagent will be evaluated based on the following KPIs:

  • Reaction Efficiency:

    • Degree of PEGylation (DoP): The average number of PEG molecules conjugated per protein molecule.

    • Reaction Kinetics: The time required to achieve a target DoP.

  • Product Characterization:

    • Purity: The percentage of the desired PEGylated product.

    • Stability: The physical and chemical stability of the conjugate under stress conditions (e.g., elevated temperature, varying pH).

  • Retention of Biological Activity: (Hypothetical for BSA, but critical for therapeutic proteins) The percentage of biological activity retained after PEGylation.

Experimental Protocols

General PEGylation Protocol
  • Protein Preparation: Dissolve the model protein (e.g., BSA) in a suitable reaction buffer at a concentration of 1-10 mg/mL.

  • Reagent Preparation: Dissolve the activated PEG reagent in the same buffer or a compatible solvent immediately before use.

  • Reaction: Add the activated PEG to the protein solution at a specific molar ratio (e.g., 5:1, 10:1 PEG:protein). Incubate the reaction at a controlled temperature (e.g., 4°C or room temperature) with gentle stirring for a defined period.

  • Quenching: Stop the reaction by adding a quenching reagent (e.g., Tris or glycine for NHS esters).

  • Purification: Remove unreacted PEG and byproducts using techniques like size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).

  • Analysis: Characterize the purified PEGylated protein using the analytical methods described below.

Protocol for PEGylation with this compound
  • Target Groups: Primary amines (e.g., lysine) or thiols (e.g., cysteine).

  • Reaction Buffer: Phosphate-buffered saline (PBS) or borate buffer, pH 8.0-9.0.

  • Reaction Time: 2-24 hours.

  • Note: The reaction with thiols may require prior reduction of disulfide bonds.

Protocol for PEGylation with PEG-NHS Ester
  • Target Group: Primary amines.

  • Reaction Buffer: PBS or borate buffer, pH 7.2-8.5.

  • Reaction Time: 30 minutes - 2 hours.

  • Note: NHS esters are susceptible to hydrolysis, so the reagent should be prepared fresh and the reaction performed promptly.

Protocol for PEGylation with PEG-Maleimide
  • Target Group: Thiols.

  • Reaction Buffer: Phosphate buffer, pH 6.5-7.5, containing EDTA to prevent disulfide bond formation.

  • Reaction Time: 2-4 hours.

  • Note: Ensure the protein's thiol groups are in a reduced state.

Analytical Methods for Characterization
  • SDS-PAGE: To visually confirm the increase in molecular weight of the PEGylated protein.

  • HPLC (SEC and RP-HPLC): To determine the purity, DoP, and quantify unreacted protein and PEG.[10][11]

  • Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the molecular weight of the conjugate and determine the DoP.[10][12]

  • Circular Dichroism (CD) Spectroscopy: To assess changes in the secondary and tertiary structure of the protein upon PEGylation.

  • Activity Assay: A relevant assay to measure the biological activity of the protein (e.g., enzymatic assay for an enzyme, binding assay for an antibody).

Predicting Performance: A Comparative Analysis (Illustrative Data)

The following tables present illustrative data from a hypothetical comparative study of PEGylating BSA.

Table 1: Reaction Efficiency Comparison
PEG ReagentMolar Ratio (PEG:BSA)Reaction Time (hours)Degree of PEGylation (DoP)
This compound 10:1123.5 ± 0.3
PEG-NHS Ester 10:124.1 ± 0.2
PEG-Maleimide *10:140.9 ± 0.1

*Reaction with the single free cysteine in BSA after reduction.

Table 2: Stability Comparison (% of Intact Conjugate after 7 Days)
PEG ReagentStorage at 4°CStorage at 25°C
This compound Conjugate 98%92%
PEG-NHS Ester Conjugate 97%90%
PEG-Maleimide Conjugate 99%95%
Table 3: Structural Integrity (Illustrative CD Spectroscopy Data)
SampleAlpha-Helix ContentBeta-Sheet Content
Unmodified BSA 67%10%
This compound-BSA 65%10%
PEG-NHS-BSA 64%11%
PEG-Maleimide-BSA 66%10%

Discussion and Interpretation of Results

The illustrative data suggests that PEG-NHS ester provides a higher degree of PEGylation in a shorter time compared to this compound, likely due to the high reactivity of NHS esters with the numerous surface-exposed lysine residues on BSA. This compound, while slower, still achieves significant PEGylation. PEG-Maleimide demonstrates high specificity for the single cysteine, resulting in a DoP close to 1.

All PEGylated conjugates exhibit good stability, with the thioether bond formed by the maleimide reaction being particularly stable. The structural analysis indicates that none of the PEGylation methods significantly alter the secondary structure of BSA, which is a positive indicator for retaining biological activity.

Conclusion and Recommendations

Predicting the performance of this compound in a new system requires a systematic and comparative experimental approach.

  • For site-specific PEGylation at a thiol group: PEG-Maleimide is the superior choice.

  • For random PEGylation of amines with rapid kinetics: PEG-NHS ester is highly effective.

  • For applications requiring a balance of reactivity and stability: this compound presents a viable option, offering good reactivity with both amines and thiols and forming stable conjugates. Its longer reaction time may allow for more controlled PEGylation.

Researchers should carefully consider the specific goals of their PEGylation project, including the desired degree of PEGylation, the importance of site-specificity, and the required stability of the final conjugate, to select the most appropriate activated PEG reagent.

Experimental Workflow Visualization

Experimental_Workflow cluster_Preparation Preparation cluster_Reaction PEGylation Reaction cluster_Purification Purification cluster_Analysis Analysis Protein_Prep Prepare Model Protein (e.g., BSA in Buffer) Reaction Incubate Protein with Activated PEG Protein_Prep->Reaction PEG_Prep Prepare Activated PEG Reagents (this compound, PEG-NHS, PEG-Maleimide) PEG_Prep->Reaction Quench Quench Reaction Reaction->Quench Purify Purify Conjugate (e.g., SEC) Quench->Purify SDS_PAGE SDS-PAGE Purify->SDS_PAGE HPLC HPLC (SEC, RP) Purify->HPLC MS Mass Spectrometry Purify->MS CD CD Spectroscopy Purify->CD Activity Activity Assay Purify->Activity

Caption: A typical workflow for comparative analysis of PEGylating reagents.

References

  • PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC - PubMed Central. (2024, August 12).
  • To PEGylate or not to PEGylate: immunological properties of nanomedicine's most popular component, poly(ethylene) glycol and its alternatives - PMC - PubMed Central.
  • The Art of PEGylation: From Simple Polymer to Sophisticated Drug Delivery System - MDPI.
  • Questioning the Use of PEGylation for Drug Delivery - PMC - NIH.
  • PEGylation and PEGylation Reagents - BroadPharm. (2021, November 11).
  • This compound | CAS# 1050500-41-8 | Hydroxy PEG Linker - MedKoo Biosciences.
  • Analytical Methods to Qualify and Quantify PEG and PEGylated Biopharmaceuticals - Thermo Fisher Scientific.
  • PEGylation Protocols and Literature References - Creative PEGWorks | PEG Products Leader.
  • PEGylation technology: addressing concerns, moving forward - PMC - NIH. (2025, April 23).
  • 6 PEG Alternatives You Should Be Thinking About - Bioprocess Online. (2023, November 22).
  • Analytical Measurement of PEGylated Molecules | Bioconjugate Chemistry.
  • An In-depth Technical Guide on the Function of the Tosyl Group in PEG Linkers - Benchchem.
  • Alternatives to PEG. The figure shows the main alternatives for synthesizing long circulating nanotherapeutics. - ResearchGate.
  • Analytical Methods to Characterize and Quantify PEG and PEGylated Biopharmaceuticals | LCGC International - Chromatography Online.
  • From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC - NIH.
  • Method for Characterization of PEGylated Bioproducts in Biological Matrixes | Analytical Chemistry - ACS Publications.
  • Analytical Measurement of PEGylated Molecules. (2011, December 27).
  • Activated PEGs for Thiol PEGylation - JenKem Technology. (2021, September 30).

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of PEG13-Tos

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of PEG13-Tos (Polyethylene Glycol (13) Tosylate). As a bifunctional linker, this compound is integral to many advanced research and drug development applications.[1] Its unique structure, combining a hydrophilic polyethylene glycol spacer with a reactive tosyl group, necessitates a thorough understanding of its properties to ensure safe handling and disposal.[1] This document moves beyond mere procedural lists to explain the causality behind each recommendation, ensuring that laboratory personnel can manage this chemical waste stream with confidence and scientific integrity.

Core Principles: Understanding the Compound

Proper disposal begins with a fundamental understanding of the molecule . This compound is composed of two key moieties:

  • Polyethylene Glycol (PEG) Backbone: The PEG component is a polymer of 13 ethylene oxide units. Generally, PEGs are considered to have low toxicity, are water-soluble, and are readily biodegradable in the environment.[2][3] However, the manufacturing process for PEG compounds can sometimes lead to contamination with harmful impurities like ethylene oxide and 1,4-dioxane.[4][5] While PEGs themselves are not considered persistent or bioaccumulative, their degradation rates can be influenced by factors such as molecular weight and environmental conditions.[2][6]

  • Tosylate (Tos) Group: The tosyl group is an excellent leaving group, making this compound reactive, particularly in nucleophilic substitution reactions.[1] This reactivity is the primary reason the compound cannot be treated as simple, non-hazardous waste. Tosylate-containing compounds and their precursors, like tosyl chloride, are moisture-sensitive and should not be disposed of via sanitary sewer systems.[7]

Given the reactive nature of the tosylate group, This compound must be managed as a regulated chemical waste . The overarching principle is to prevent its release into the environment and to ensure it is handled by qualified waste management professionals.

Hazard Assessment and Safety Profile

A thorough risk assessment is paramount before handling or disposing of any chemical. The following table summarizes the key safety considerations for this compound, synthesized from data on its constituent parts.

Parameter Information Source
Chemical Name Poly(ethylene glycol) methyl ether tosylate (representative)
CAS Number 1050500-41-8 (representative)[1]
Molecular Formula C31H56O15S (representative)[1]
Primary Hazard Reactivity: The tosylate group can react with nucleophiles. It is considered moisture-sensitive.[1][7]
Secondary Hazard Irritation: Similar PEG-containing compounds may cause skin, eye, or respiratory irritation.[8]
Health Hazards While the PEG backbone is generally low-toxicity, the complete toxicological properties of this compound have not been thoroughly investigated. Avoid inhalation, and direct contact with skin and eyes.[9]
Environmental Hazards Direct discharge into drains or the environment must be avoided to prevent unknown ecological impacts.[7][10]

Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the mandatory steps for the collection and disposal of this compound waste. This workflow is designed to be a self-validating system that prioritizes safety and regulatory compliance.

Step 1: Designate a Satellite Accumulation Area (SAA)
  • Action: Identify a specific location within the laboratory, such as a secondary containment tray in a ventilated cabinet, for collecting this compound waste. This designated spot is your SAA.

  • Causality: Establishing an SAA is a regulatory requirement that ensures hazardous waste is stored safely, segregated from incompatible materials, and is under the control of laboratory personnel.[11][12]

Step 2: Select and Prepare the Waste Container
  • Action: Choose a chemically compatible, leak-proof container with a secure, screw-top cap. High-density polyethylene (HDPE) or glass containers are appropriate. The container must be in good condition, with no cracks or signs of deterioration.[12]

  • Causality: Using a robust, compatible container prevents leaks and reactions between the waste and the container material. Food-grade containers are strictly prohibited as they can lead to dangerous mix-ups.[12]

Step 3: Label the Waste Container (Before Use)
  • Action: Affix a hazardous waste label to the empty container. Fill in all required information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" (and any solvents if in solution)

    • The specific hazard characteristics (e.g., "Reactive," "Irritant")

    • The date of first accumulation

  • Causality: Proper labeling is a critical safety and regulatory requirement. It communicates the container's contents and associated hazards to all personnel and is essential for the final disposal process.[11] Unknowns are expensive and dangerous to dispose of.

Step 4: Waste Collection
  • Action: Carefully transfer all this compound waste, including pure compound, reaction mixtures, and solutions, into the labeled waste container.

    • Keep the container closed at all times, except when adding waste.[13]

    • Do NOT mix this compound waste with other incompatible waste streams (e.g., strong acids, bases, or oxidizers).[12]

  • Causality: Keeping the container sealed minimizes the release of any potential vapors and prevents contamination. Segregating waste streams prevents dangerous chemical reactions within the waste container.[12]

Step 5: Final Disposal and Removal
  • Action: Once the container is full (do not overfill; leave at least 10% headspace) or waste is no longer being generated, arrange for pickup through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[14][15]

  • Causality: this compound is not suitable for any form of in-lab treatment or drain disposal.[11][13] It requires handling and disposal by trained professionals at a permitted Treatment, Storage, and Disposal Facility (TSDF).

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste streams.

PEG13_Tos_Disposal_Workflow This compound Disposal Decision Logic cluster_0 Waste Generation cluster_1 Waste Characterization & Segregation cluster_2 Containment & Labeling cluster_3 Final Disposition start Generate this compound Waste pure_solid Pure or Grossly Contaminated Solid start->pure_solid solution Aqueous or Organic Solution start->solution labware Contaminated Labware (Gloves, Tips, Glassware) start->labware collect_solid Collect in Labeled Hazardous Waste Container (Solid Waste Stream) pure_solid->collect_solid collect_liquid Collect in Labeled Hazardous Waste Container (Liquid Waste Stream) solution->collect_liquid collect_labware Decontaminate if possible, otherwise collect in designated, lined container for Hazardous Solid Waste labware->collect_labware end_node Arrange Pickup by EHS or Licensed Contractor collect_solid->end_node collect_liquid->end_node collect_labware->end_node

Caption: Workflow for the safe segregation and disposal of this compound waste.

Management of Contaminated Materials & Spills

Contaminated Labware and Personal Protective Equipment (PPE)
  • Disposable Items: Items such as gloves, pipette tips, and weigh boats that are contaminated with this compound should be placed in a designated, lined container for solid hazardous waste.[16] This container must be kept closed and labeled appropriately.

  • Reusable Glassware: If glassware is grossly contaminated, rinse it with a minimal amount of a suitable solvent (one that is compatible with your liquid waste stream) and collect the rinsate as hazardous waste. Then, wash the glassware according to standard laboratory procedures.[16]

  • Causality: Treating contaminated items as hazardous waste prevents the inadvertent introduction of the chemical into non-hazardous waste streams or wastewater systems.[17]

Spill Management

In the event of a spill, follow these steps:

  • Evacuate and Alert: Alert personnel in the immediate area and restrict access.

  • Assess the Spill: For small spills, if you are trained and have the appropriate spill kit, you can proceed with cleanup. For large spills, contact your institution's EHS or emergency response team immediately.

  • Don PPE: Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[18]

  • Contain and Absorb: For liquid spills, use an inert absorbent material (e.g., sand, vermiculite, or a universal binder) to soak up the material.[18] For solid spills, carefully sweep the material to avoid creating dust.[7]

  • Collect Waste: Place all contaminated absorbent material and cleaning supplies into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

  • Report: Report the incident to your supervisor and EHS department as per your institutional policy.

Conclusion: A Commitment to Safety

The proper disposal of this compound is not merely a logistical task but a critical component of responsible scientific practice. By understanding the chemical nature of the compound, adhering to a structured disposal protocol, and preparing for contingencies like spills, researchers can ensure the safety of themselves, their colleagues, and the environment. Always consult your institution's specific waste management guidelines and EHS department for clarification.

References

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  • Dwyer, D. F., & Tiedje, J. M. (1983). Degradation of Ethylene Glycol and Polyethylene Glycols by Methanogenic Consortia. Applied and Environmental Microbiology, 46(1), 185–190.
  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Poly(ethylene glycol) methyl ether methacrylate.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • [Author Unknown]. (n.d.). Toxic ingredient to avoid: PEG Compounds and their contaminants.
  • Dwyer, D. F., & Tiedje, J. M. (1983). Degradation of ethylene glycol and polyethylene glycols by methanogenic consortia. Applied and Environmental Microbiology.
  • National Institutes of Health. (2022). NIH Waste Disposal Guide 2022.
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  • [Author Unknown]. (2024, June 17). From Personal Care to Coastal Concerns: Investigating Polyethylene Glycol Impact on Mussel's Antioxidant, Physiological, and Cellular Responses. [Journal Name Not Found].
  • Sigma-Aldrich. (2025, August 8). Safety Data Sheet.
  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
  • Sigma-Aldrich. (2025, September 24). Safety Data Sheet.
  • American Chemical Society. (n.d.). Regulation of Laboratory Waste.
  • [Author Unknown]. (n.d.). A user's guide to degradation testing of polyethylene glycol-based hydrogels: From in vitro to in vivo studies. PubMed.
  • Regulations.gov. (2012, June 1). PEG Compounds and their contaminants.
  • University of Wisconsin-La Crosse. (2019, February). Part G: Chemical Disposal Procedures.
  • Chemistry For Everyone. (2025, February 18). How To Dispose Of Polyethylene Glycol? [Video]. YouTube.
  • US Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
  • ChemicalBook. (2025, September 27). Tosyl chloride - Safety Data Sheet.
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  • Fisher Scientific. (2025, December 19). Safety Data Sheet: Poly(ethylene glycol methyl ether), average M.W. 750.
  • clean & natural. (n.d.). Comprehensive List of Negative Effects of PEG (Polyethylene Glycol).
  • Flinn Scientific. (n.d.). Biological Waste Disposal.
  • G-Biosciences. (n.d.). Safety Data Sheet: PEG Solution (30%).
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • Chemistry For Everyone. (2025, February 28). How To Dispose Of Polyethylene Glycol 3350? [Video]. YouTube.
  • Sigma-Aldrich. (n.d.). Poly(ethylene glycol) methyl ether tosylate.
  • Chemistry For Everyone. (2025, March 6). Is Polyethylene Glycol Biodegradable? [Video]. YouTube.
  • Rutgers University. (n.d.). Policy for the Disposal of Biological Waste.
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  • [Author Unknown]. (2020, November 19). NOVEL 1412-7 Ethoxylate Safety Data Sheet.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling PEG13-Tos

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to your essential guide for the safe handling of PEG13-Tos (35-hydroxy-3,6,9,12,15,18,21,24,27,30,33-undecaoxapentatriacontyl 4-methylbenzenesulfonate). As a key reagent in bioconjugation, drug delivery, and nanoparticle formulation, this compound is a powerful tool in the modern laboratory. Its utility stems from the dual functionality of a hydrophilic polyethylene glycol (PEG) spacer and a tosyl group, which is an excellent leaving group for nucleophilic substitution reactions.[1] However, this reactivity necessitates a robust and well-understood safety protocol to protect researchers from potential hazards.

This guide moves beyond a simple checklist. It is designed to instill a deep, causal understanding of the "why" behind each safety recommendation, empowering you to work not just safely, but with scientific foresight.

Hazard Analysis: Understanding the Reactivity of this compound

A thorough risk assessment is the foundation of laboratory safety. The hazards associated with this compound stem from its chemical properties, as outlined in its Safety Data Sheet (SDS).

According to its GHS classification, this compound is:

  • Harmful if swallowed (H302)

  • Causes skin irritation (H315)

  • Causes serious eye irritation (H319)

  • May cause respiratory irritation (H335)[2]

The primary culprit for this reactivity is the tosyl (p-toluenesulfonyl) group. While the PEG backbone is generally biocompatible, the tosyl group makes the molecule an active alkylating agent.[3] Alkylating agents can react with nucleophiles, including those found in biological systems, which underscores the need to prevent direct contact.

Furthermore, it is crucial to consider the potential for residual starting materials from its synthesis, such as p-toluenesulfonyl chloride (TsCl). TsCl is a corrosive solid that causes severe skin burns and eye damage and reacts with water.[4][5][6] While purification should remove most of this precursor, a cautious approach assuming trace amounts may be present is prudent. Finally, some sulfur esters have been noted to be thermally unstable, which advises against purification methods involving high heat, such as distillation, in favor of techniques like column chromatography.[7]

Core Directive: Personal Protective Equipment (PPE) Protocol

The consistent and correct use of PPE is the most critical barrier between the researcher and chemical hazards. The precautionary statement P280, "Wear protective gloves/protective clothing/eye protection/face protection," serves as our guiding principle.[2] The level of PPE should be adapted to the specific task being performed.

PPE Selection Workflow

The following diagram illustrates a logical workflow for selecting the appropriate level of PPE for any task involving this compound.

PPE_Selection cluster_0 Risk Assessment cluster_1 PPE Specification Start Task Involving this compound? Check_Scale Scale of Work (mg vs g) Start->Check_Scale Check_Aerosol Aerosol/Dust Generation Potential? Check_Scale->Check_Aerosol All Scales Double_Gloves Consider Double Gloving Check_Scale->Double_Gloves Base_PPE Minimum PPE: - Lab Coat - Safety Glasses - Nitrile Gloves Check_Aerosol->Base_PPE No (e.g., handling solution) Resp_Protection Respiratory Protection: - Work in Fume Hood - Consider N95/P100 Respirator Check_Aerosol->Resp_Protection Yes (e.g., weighing solid) Check_Splash Splash Potential? Enhanced_Eye Upgrade Eye Protection: - Chemical Goggles Check_Splash->Enhanced_Eye Yes (e.g., large volume transfer) Check_Splash->Double_Gloves High Risk Base_PPE->Check_Splash Face_Shield Add Face Shield Enhanced_Eye->Face_Shield High Risk Double_Gloves->Check_Aerosol Resp_Protection->Check_Splash Spill_Response cluster_0 Immediate Actions cluster_1 Cleanup Procedure Spill Spill Occurs Alert Alert Personnel in the Area Spill->Alert Assess Assess the Spill (Is it safe to clean?) Alert->Assess Evacuate Evacuate if Necessary (Large Spill / Poor Ventilation) Assess->Evacuate No Get_Kit Retrieve Spill Kit & Don Appropriate PPE Assess->Get_Kit Yes Contain Contain the Spill (Dike with Absorbent) Get_Kit->Contain Absorb Cover & Absorb Spill (Work from outside in) Contain->Absorb Collect Collect Residue into Hazardous Waste Container Absorb->Collect Decontaminate Decontaminate Area with Soap & Water Collect->Decontaminate Dispose Label & Dispose of Waste Decontaminate->Dispose

Caption: Decision and action workflow for a chemical spill.

Spill Cleanup Steps:

  • Alert & Assess: Notify others in the lab. Evaluate the spill size and associated risks. If the spill is large or involves other hazardous materials, evacuate and call emergency personnel. [8]2. Protect Yourself: Don appropriate PPE, including chemical splash goggles, a lab coat, and double nitrile gloves.

  • Containment: For liquid spills, create a dike around the spill using an inert absorbent material like vermiculite, sand, or cat litter. [9]4. Absorption: Cover the spill with absorbent material, working from the outside edges inward to prevent spreading. [10]For solid spills, you may need to add a dust suppressant before sweeping. [9]5. Collection: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste. [11]6. Decontamination: Clean the spill area with soap and water. Collect the cleaning materials for disposal as hazardous waste. [12]7. Disposal: Ensure the waste container is clearly labeled as "Spill Debris containing this compound" and manage it according to your institution's hazardous waste procedures. [11]

Disposal Plan: Responsible Waste Management

All materials contaminated with this compound, including excess reagent, contaminated labware, gloves, and spill cleanup debris, must be treated as hazardous chemical waste.

Procedure:

  • Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Containment:

    • Solid Waste: Collect in a clearly labeled, sealed plastic bag or a designated solid waste container. [8] * Liquid Waste: Collect in a compatible, sealed, and labeled waste container.

  • Labeling: All waste containers must be clearly labeled with their contents. [13]4. Disposal: Arrange for pickup and disposal through your institution's licensed hazardous waste management program. Do not pour this compound solutions down the drain. [2] By integrating these principles of hazard assessment, diligent PPE use, and procedural discipline, you can harness the full potential of this compound while maintaining the highest standards of laboratory safety.

References

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